molecular formula C10H14O3 B1329342 3-Methylbutyl 2-furoate CAS No. 615-12-3

3-Methylbutyl 2-furoate

Cat. No.: B1329342
CAS No.: 615-12-3
M. Wt: 182.22 g/mol
InChI Key: FPBZWZKAUPNMMV-UHFFFAOYSA-N
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Description

3-Methylbutyl 2-furoate (CAS Registry Number: 615-12-3) is a chemical compound belonging to the class of furan esters, with a molecular formula of C 10 H 14 O 3 and a molecular weight of 182.22 g/mol . This ester is characterized as a colorless to pale yellow clear liquid with a boiling point of approximately 232-244 °C and a calculated logP of 2.98, indicating moderate hydrophobicity . It is sparingly soluble in water but soluble in alcohol . The compound's primary research value lies in its organoleptic properties; it is described as possessing a distinct chocolate-like taste and a complex odor profile with fruity, caramellic, sweet, herbal, and floral notes . This makes it a compound of significant interest in research and development for flavors and fragrances, particularly for replicating or studying chocolate nuances . Analytical research utilizes this compound, and its gas-phase infrared spectrum is documented in the NIST/EPA Gas-Phase Infrared Database, aiding in its identification and purity assessment . This compound has been identified as a volatile component in wine, highlighting its relevance in food chemistry and the study of complex biological matrices . From a synthetic chemistry perspective, furan esters like this one are often produced via classic Fischer esterification between 2-furoic acid and 3-methylbutan-1-ol (isoamyl alcohol), making them accessible targets for research in green chemistry and sustainable synthesis from biomass . Key Chemical Data • : 615-12-3 • Molecular Formula : C 10 H 14 O 3 • Molecular Weight : 182.22 g/mol • Physical Form : Colorless to pale yellow clear liquid • Boiling Point : 232 °C @ 760 mmHg • Flash Point : ~101 °C (est.) Disclaimer : This product is intended for research use only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use . It is the responsibility of the researcher to conduct a risk assessment and implement appropriate health and safety practices before handling this chemical.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methylbutyl furan-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H14O3/c1-8(2)5-7-13-10(11)9-4-3-6-12-9/h3-4,6,8H,5,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPBZWZKAUPNMMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC(=O)C1=CC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20210467
Record name 3-Methylbutyl 2-furoate
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Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

615-12-3
Record name 2-Furancarboxylic acid, 3-methylbutyl ester
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methylbutyl 2-furoate
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Record name 3-Methylbutyl 2-furoate
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Record name 3-methylbutyl 2-furoate
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Foundational & Exploratory

3-Methylbutyl 2-furoate chemical properties and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Methylbutyl 2-furoate: Properties, Structure, and Synthesis

Prepared by: Gemini, Senior Application Scientist

Introduction

This compound, also commonly known by its synonym isoamyl 2-furoate, is a distinct organic ester derived from the reaction of 2-furoic acid and isoamyl alcohol. This molecule is characterized by the presence of a furan ring, a five-membered aromatic heterocycle containing one oxygen atom, attached to an ester functional group. Its unique structural features impart a characteristic sensory profile, making it a compound of interest primarily in the flavor and fragrance industries.[1][2] Beyond its organoleptic properties, the furoate moiety is a recognized structural motif in medicinal chemistry, suggesting potential applications for this compound as a synthetic building block or a scaffold for derivatization in drug discovery programs.[3]

This guide provides a comprehensive technical overview of this compound, detailing its chemical structure, physicochemical properties, spectroscopic signature, synthesis, and potential applications for professionals in research and development.

Chemical Identity and Structure

The fundamental identity of a chemical compound is established by its structure and internationally recognized identifiers. This compound is systematically named as the 3-methylbutyl ester of furan-2-carboxylic acid.[4]

  • IUPAC Name: 3-methylbutyl furan-2-carboxylate[4]

  • Synonyms: Isoamyl 2-furoate, Isopentyl furan-2-carboxylate, 2-Furancarboxylic acid 3-methylbutyl ester[1][4][5]

  • CAS Number: 615-12-3[1][4][5][6]

  • Molecular Formula: C₁₀H₁₄O₃[1][4][5]

  • Molecular Weight: 182.22 g/mol [1][4][5]

  • InChI Key: FPBZWZKAUPNMMV-UHFFFAOYSA-N[4][5]

  • Canonical SMILES: CC(C)CCOC(=O)C1=CC=CO1[1][4]

The molecule consists of a planar furan ring connected via a carboxylate bridge to a branched five-carbon alkyl chain (the isoamyl group).

Caption: Chemical structure of this compound.

Physicochemical Properties

The physical and chemical properties of this compound dictate its behavior in various matrices and its suitability for specific applications. It is generally described as a colorless to pale yellow liquid.[6]

PropertyValueSource(s)
Appearance Colorless to pale yellow clear liquid[6]
Odor Profile Fruity, caramellic, sweet, chocolate, herbal[1][6]
Boiling Point 232 - 244 °C @ 760 mmHg[1][6]
Flash Point 88.95 - 101.2 °C[1][6]
Vapor Pressure ~0.031 mmHg @ 25 °C[6]
Water Solubility 201.2 mg/L @ 25 °C (estimated)[6]
Solubility in Organics Soluble in alcohol (e.g., ethanol: 1590.14 g/L)[1][2][6]
logP (o/w) 2.8 - 2.984 (estimated)[1][6]

Spectroscopic Analysis

Spectroscopic analysis is fundamental for structural elucidation and quality control. The key spectral features for this compound are predictable based on its functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum provides a distinct fingerprint.

    • Furan Protons: Three signals are expected in the aromatic region. The proton at C5 (adjacent to the oxygen) will be the most downfield (~7.6 ppm), followed by the proton at C3 (~7.2 ppm) and C4 (~6.5 ppm). These protons will exhibit coupling to each other.

    • Isoamyl Protons: The spectrum will show a triplet for the -O-CH₂- protons (~4.3 ppm), a multiplet for the adjacent -CH₂- group (~1.7 ppm), a multiplet for the -CH- proton (~1.8 ppm), and a doublet for the two terminal -CH₃ groups (~0.9 ppm).

  • ¹³C NMR:

    • Carbonyl Carbon: A signal around 158-160 ppm is characteristic of the ester carbonyl.

    • Furan Carbons: Four signals are expected for the furan ring, typically between 110-150 ppm.

    • Isoamyl Carbons: Signals for the five carbons of the alkyl chain will appear in the upfield region (~10-70 ppm).

Infrared (IR) Spectroscopy

The IR spectrum is dominated by absorptions from the ester and furan moieties.[4][5]

  • C=O Stretch: A strong, sharp absorption band is expected in the range of 1720-1740 cm⁻¹, characteristic of an α,β-unsaturated ester.[7]

  • C-O Stretch: Strong bands between 1100-1300 cm⁻¹ correspond to the C-O stretching vibrations of the ester group.[7]

  • Furan Ring: Characteristic peaks for the C=C stretching of the aromatic furan ring appear around 1580 cm⁻¹ and 1470 cm⁻¹. C-H stretching of the ring appears just above 3100 cm⁻¹.

  • Alkyl C-H Stretch: Absorptions just below 3000 cm⁻¹ (2850-2960 cm⁻¹) are due to the C-H stretching of the isoamyl group.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information on the molecular weight and fragmentation pattern, aiding in structural confirmation.[4][5]

  • Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 182, corresponding to the molecular weight of the compound.[4][5]

  • Key Fragments: Common fragmentation pathways include:

    • A prominent peak at m/z = 95, resulting from the cleavage of the ester bond to form the furoyl cation.

    • A peak at m/z = 71, corresponding to the isopentyl cation [C₅H₁₁]⁺.

    • A peak at m/z = 43, a common fragment for branched alkyl chains.

Synthesis and Reactivity

Fischer Esterification: A Validated Protocol

The most direct and industrially viable synthesis of this compound is the Fischer esterification. This acid-catalyzed condensation reaction involves heating 2-furoic acid with an excess of 3-methyl-1-butanol (isoamyl alcohol).

Causality of Experimental Design:

  • Excess Alcohol: Using isoamyl alcohol as both a reactant and a solvent drives the equilibrium towards the product side, maximizing the yield according to Le Châtelier's principle.

  • Acid Catalyst: A strong acid catalyst (e.g., H₂SO₄) is required to protonate the carbonyl oxygen of the carboxylic acid, thereby activating it for nucleophilic attack by the alcohol.

  • Water Removal: The reaction produces water as a byproduct. Employing a Dean-Stark apparatus to remove water azeotropically is crucial to prevent the reverse reaction (ester hydrolysis) and achieve high conversion.

  • Work-up: The post-reaction work-up with sodium bicarbonate is essential to neutralize the acid catalyst and remove any unreacted 2-furoic acid, facilitating purification.

Step-by-Step Protocol:

  • Setup: Equip a round-bottom flask with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser.

  • Charging Reagents: To the flask, add 2-furoic acid (1.0 eq), 3-methyl-1-butanol (3.0-5.0 eq), and a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol%). A solvent like toluene can be added to aid in azeotropic water removal.

  • Reaction: Heat the mixture to reflux. Monitor the reaction by observing the collection of water in the Dean-Stark trap. The reaction is typically complete when water ceases to be collected.

  • Quenching and Extraction: Cool the reaction mixture to room temperature. Carefully pour it into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Washing: Wash the combined organic layers sequentially with water and then brine to remove residual salts.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by vacuum distillation to yield pure this compound.

G cluster_0 Reaction Setup cluster_1 Work-up & Purification reagents Charge Flask: - 2-Furoic Acid - Isoamyl Alcohol - H₂SO₄ (cat.) reflux Heat to Reflux (Dean-Stark) reagents->reflux 1. Esterification quench Quench with NaHCO₃ & Extract reflux->quench 2. Cool wash Wash with H₂O/Brine quench->wash dry Dry (Na₂SO₄) wash->dry concentrate Concentrate (Rotovap) dry->concentrate purify Vacuum Distillation concentrate->purify 3. Purify final_product final_product purify->final_product Pure Product

Sources

3-Methylbutyl 2-furoate CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Methylbutyl 2-furoate for Researchers and Drug Development Professionals

Introduction

This compound, also known as isoamyl 2-furoate, is an ester characterized by a furan ring linked to an isoamyl alcohol moiety. The furan nucleus is a significant heterocyclic scaffold in medicinal chemistry, recognized for its presence in numerous biologically active compounds.[1] As a derivative, this compound holds potential not only as a fragrance and flavoring agent but also as a versatile building block in the synthesis of more complex molecules for pharmaceutical applications.[2] This guide provides a comprehensive technical overview of its chemical properties, synthesis, analytical characterization, and potential biological significance, tailored for researchers and professionals in drug development.

Chemical Identity and Physicochemical Properties

A precise understanding of the compound's identity and properties is fundamental for any experimental design. This compound is registered under CAS number 615-12-3.[3][4][5] Its molecular formula is C₁₀H₁₄O₃, corresponding to a molecular weight of approximately 182.22 g/mol .[3][6] The NIST Chemistry WebBook provides a more precise mass of 182.2164 g/mol .[4][5]

Table 1: Chemical Identifiers for this compound

Identifier Value Source(s)
CAS Number 615-12-3 PubChem, NIST, The Good Scents Company[3][4][7]
Molecular Formula C₁₀H₁₄O₃ PubChem, NIST[3][4]
Molecular Weight 182.22 g/mol PubChem[3]
IUPAC Name 3-methylbutyl furan-2-carboxylate PubChem[3]
Synonyms Isoamyl 2-furoate, Isopentyl furan-2-carboxylate, 2-Furancarboxylic acid isoamyl ester PubChem, NIST[3][4]

| InChIKey | FPBZWZKAUPNMMV-UHFFFAOYSA-N | NIST[4] |

The physical properties of an active pharmaceutical ingredient (API) or intermediate, such as solubility and lipophilicity (logP), are critical determinants of its behavior in both chemical and biological systems.

Table 2: Physicochemical Properties of this compound

Property Value Source(s)
Boiling Point 232.0 °C @ 760 mm Hg The Good Scents Company[7]
logP (o/w) 2.984 (estimated) The Good Scents Company[7]
Vapor Pressure 0.031 mmHg @ 25.0 °C (estimated) The Good Scents Company[7]
Water Solubility 201.2 mg/L @ 25 °C (estimated) The Good Scents Company[7]
Solubility in Alcohol Soluble The Good Scents Company[7]

| Appearance | Colorless to pale yellow liquid (estimated) | The Good Scents Company[7] |

Synthesis and Mechanistic Insights: Fischer Esterification

The most direct and common method for synthesizing this compound is the Fischer esterification. This acid-catalyzed equilibrium reaction involves the condensation of a carboxylic acid (2-furoic acid) with an alcohol (3-methyl-1-butanol, or isoamyl alcohol).[8][9]

Causality of Experimental Choices

The reaction is driven to completion by applying Le Châtelier's principle. This is typically achieved in two ways: either by using an excess of one of the reactants (usually the less expensive one, the alcohol) or by removing water as it forms, often through azeotropic distillation with a Dean-Stark apparatus.[9][10] An acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), is essential.[10] Its role is to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon and rendering it more susceptible to nucleophilic attack by the alcohol.[9][11]

Reaction Mechanism

The mechanism involves several key equilibrium steps:

  • Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of 2-furoic acid.

  • Nucleophilic Attack: The lone pair of electrons on the oxygen of isoamyl alcohol attacks the now highly electrophilic carbonyl carbon.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

  • Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water.

  • Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product.[11]

Fischer_Esterification Figure 1: Mechanism of Fischer Esterification RCOOH 2-Furoic Acid Protonated_Acid Protonated Acid RCOOH->Protonated_Acid + H⁺ ROH Isoamyl Alcohol H_plus H⁺ (catalyst) Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Intermediate + Isoamyl Alcohol Protonated_Intermediate Protonated Intermediate Tetrahedral_Intermediate->Protonated_Intermediate Proton Transfer Protonated_Ester Protonated Ester Protonated_Intermediate->Protonated_Ester - H₂O Water H₂O Protonated_Intermediate->Water Ester This compound Protonated_Ester->Ester - H⁺ H_plus_regen H⁺ (regenerated) Ester->H_plus_regen

Caption: Figure 1: Mechanism of Fischer Esterification.

Experimental Protocol: Synthesis of this compound

This protocol is a generalized procedure based on standard Fischer esterification methods.[12][13]

1. Reagents and Setup:

  • Equip a round-bottom flask with a magnetic stir bar and a reflux condenser. If removing water azeotropically, use a Dean-Stark trap.

  • In the flask, combine 2-furoic acid (1.0 eq.), isoamyl alcohol (3.0 eq., to serve as reactant and solvent), and a catalytic amount of concentrated sulfuric acid (e.g., 5 drops).[12]

2. Reaction:

  • Heat the mixture to reflux with vigorous stirring. The temperature will be determined by the boiling point of isoamyl alcohol (approx. 131 °C).

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting carboxylic acid is consumed (typically several hours).

3. Work-up and Isolation:

  • Allow the reaction mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and dilute with an organic solvent like diethyl ether or ethyl acetate.

  • Wash the organic layer sequentially with:

    • Water (to remove excess alcohol).

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize the acidic catalyst and remove any unreacted 2-furoic acid.[10] Vent the funnel frequently as CO₂ is generated.

    • Saturated aqueous sodium chloride (brine) to remove residual water.[12]

  • Dry the isolated organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

4. Purification and Characterization:

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude oil can be purified by vacuum distillation to yield pure this compound.

  • Characterize the final product using NMR, IR, and Mass Spectrometry to confirm its identity and purity.

Synthesis_Workflow Figure 2: Synthesis and Purification Workflow A 1. Reaction Setup (2-Furoic Acid, Isoamyl Alcohol, H₂SO₄) B 2. Reflux (Heat to ~130°C) A->B C 3. Reaction Cooldown B->C D 4. Extraction & Washes (Ether, H₂O, NaHCO₃, Brine) C->D E 5. Drying (Anhydrous Na₂SO₄) D->E F 6. Solvent Removal (Rotary Evaporation) E->F G 7. Purification (Vacuum Distillation) F->G H 8. Characterization (NMR, IR, MS) G->H

Caption: Figure 2: Synthesis and Purification Workflow.

Spectroscopic and Analytical Characterization

Unambiguous characterization is essential for regulatory submission and ensuring reproducibility. The structure of this compound gives rise to a distinct spectroscopic fingerprint.

Table 3: Predicted Spectroscopic Data for this compound

Technique Characteristic Features
¹H NMR - Furan Ring: Three distinct signals in the aromatic region (δ 6.5-7.5 ppm). - Ester Methylene (-O-CH₂-): A triplet around δ 4.0-4.3 ppm. - Isoamyl Group: Signals for the -CH₂- and -CH- protons between δ 1.5-2.0 ppm, and a doublet for the two terminal methyl (-CH₃) groups around δ 0.9 ppm.
¹³C NMR - Ester Carbonyl (C=O): Signal around δ 160-170 ppm. - Furan Ring Carbons: Four signals in the δ 110-150 ppm range. - Ester Methylene (-O-CH₂-): Signal around δ 60-70 ppm. - Isoamyl Group Carbons: Signals in the aliphatic region (δ 10-40 ppm).
IR Spectroscopy - C=O Stretch (Ester): A strong, sharp absorption band around 1720-1740 cm⁻¹.[14] - C-O Stretch: A strong band in the 1100-1300 cm⁻¹ region.[14] - C-H Stretches: Aliphatic C-H stretches just below 3000 cm⁻¹ and aromatic C-H stretches from the furan ring just above 3000 cm⁻¹.

| Mass Spectrometry (EI) | - Molecular Ion (M⁺): A peak at m/z = 182. - Key Fragments: A prominent peak at m/z = 95 corresponding to the furoyl cation [C₄H₃O-CO]⁺. Fragments corresponding to the loss of the isoamyl group. |

Analytical Methods

For quantitative analysis and purity assessment, chromatographic methods are standard.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the ideal method for separating volatile compounds and confirming identity. NIST reports Kovats retention indices for this compound on various column types.[4]

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 column and a mobile phase such as acetonitrile/water can be used for purity determination, especially for less volatile derivatives.

  • General Techniques: A suite of analytical methods including spectroscopy, chromatography, and mass spectrometry is often employed for comprehensive analysis of biothiols and related compounds in biological fluids.[15]

Applications and Biological Significance

While primarily known as a flavoring agent with fruity and sweet notes, the furan-2-carboxylate scaffold is of significant interest to the pharmaceutical industry.[2][3]

Role in Drug Discovery

The furan ring is a bioisostere for other aromatic systems like benzene, offering modulated physicochemical properties that can enhance drug-receptor interactions or improve bioavailability.[1] Furan derivatives have demonstrated a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][16][17]

While direct biological data for this compound is limited, studies on its close analogs provide valuable insights into its potential. For instance, other furan-2-carboxylate esters and their derivatives have been investigated for their cytotoxic effects against various cancer cell lines.

Table 4: Cytotoxic Activity of a Representative Furan-2-Carboxylate Analog

Compound Cell Line (Cancer Type) IC₅₀ (µg/mL) Source
Methyl 5-(hydroxymethyl)furan-2-carboxylate HeLa (Cervical) 64.00 BenchChem[16]
Methyl 5-(hydroxymethyl)furan-2-carboxylate HepG2 (Liver) 102.53 BenchChem[16]

| Methyl 5-(hydroxymethyl)furan-2-carboxylate | Vero (Normal Kidney) | >512.00 | BenchChem[16] |

The data for this analog suggests a degree of selective cytotoxicity against cancer cells compared to normal cells, a desirable trait in drug development. This highlights the potential of the furan-2-carboxylate core, suggesting that this compound could serve as a valuable intermediate for synthesizing novel therapeutic candidates.

Biological_Potential Figure 3: Potential Applications of the Furan-2-Carboxylate Scaffold Core Furan-2-Carboxylate Scaffold (e.g., this compound) App1 Antimicrobial Agents Core->App1 App2 Anticancer Agents Core->App2 App3 Anti-inflammatory Drugs Core->App3 App4 Flavor & Fragrance Core->App4

Caption: Figure 3: Potential Applications of the Furan-2-Carboxylate Scaffold.

Safety and Handling

Conclusion

This compound is a well-defined chemical entity with established physical properties and a straightforward synthetic pathway via Fischer esterification. Beyond its use in the flavor industry, its core furan-2-carboxylate structure represents a promising scaffold for medicinal chemistry. The biological activities observed in its analogs, particularly in oncology, underscore its potential as a key intermediate for the development of novel therapeutics. This guide provides the foundational technical knowledge required for researchers to synthesize, characterize, and explore the applications of this versatile compound.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • The Good Scents Company. 3-methyl butyl 2-furoate. [Link]

  • NIST. 2-Furancarboxylic acid, 3-methylbutyl ester. NIST Chemistry WebBook. [Link]

  • Chem 221 - Organic Chemistry I Lab. Fischer Esterification. [Link]

  • University of Colorado Boulder. Spectroscopy Tutorial: Examples. [Link]

  • PubChem. Methyl 3-methyl-2-furoate. National Center for Biotechnology Information. [Link]

  • OperaChem. Fischer Esterification-Typical Procedures. [Link]

  • RIFM. RIFM fragrance ingredient safety assessment, methyl 2-furoate, CAS Registry Number 611-13-2. [Link]

  • University of Missouri–St. Louis. Experiment 22 – The Fischer Esterification. [Link]

  • Organic Chemistry Portal. Fischer Esterification. [Link]

  • NIST. 2-Furancarboxylic acid, 3-methylbutyl ester. NIST Chemistry WebBook. [Link]

  • Scent Hub. This compound (CAS 615-12-3): Odor profile, Properties, & IFRA compliance. [Link]

  • Stenutz. 3-methylbutyl furan-2-carboxylate. [Link]

  • Google Patents.
  • PubChem. 3-Methyl-2-furoic acid. National Center for Biotechnology Information. [Link]

  • StuDocu. Chemical Synthesis of Isoamyl Acetate through Fischer Esterification: A Comprehensive Practical Report. [Link]

  • MDPI. Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. [Link]

  • PubMed. Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. [Link]

Sources

Spectroscopic Profile of 3-Methylbutyl 2-furoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic data for 3-Methylbutyl 2-furoate (also known as isoamyl furoate), a furan derivative with applications in flavor and fragrance industries. This document is intended for researchers, scientists, and professionals in drug development and analytical chemistry who require a comprehensive understanding of the structural characterization of this molecule using nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).

Introduction

This compound (C10H14O3, Molar Mass: 182.22 g/mol ) is an ester formed from 2-furoic acid and 3-methyl-1-butanol (isoamyl alcohol).[1][2] Its distinct aromatic and fruity notes make it a valuable compound in various industries. Accurate structural elucidation and purity assessment are paramount for its application, and spectroscopic techniques provide the necessary tools for this purpose. This guide will delve into the theoretical and practical aspects of the NMR, IR, and MS data of this compound, offering insights into spectral interpretation and experimental considerations.

Molecular Structure and Spectroscopic Correlation

The molecular structure of this compound is key to understanding its spectroscopic signature. The molecule consists of a furan ring, an ester functional group, and an isobutyl group. Each of these components will give rise to characteristic signals in the different spectroscopic analyses.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of this compound is expected to show distinct signals for the protons on the furan ring and the 3-methylbutyl chain.

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.6dd1HH5 (furan)
~7.2dd1HH3 (furan)
~6.5dd1HH4 (furan)
~4.3t2H-O-CH₂ -
~1.8m1H-CH(CH₃ )₂
~1.7q2H-CH₂-CH₂ -CH
~0.95d6H-CH(CH₃ )₂

Note: Predicted chemical shifts are estimates and may vary from experimental values. dd = doublet of doublets, t = triplet, m = multiplet, q = quartet, d = doublet.

Interpretation:

  • The protons on the furan ring (H3, H4, and H5) are expected in the aromatic region (6.0-8.0 ppm) and will show coupling to each other.

  • The methylene protons adjacent to the ester oxygen (-O-CH₂ -) are deshielded and appear as a triplet around 4.3 ppm, coupled to the adjacent methylene group.

  • The remaining protons of the 3-methylbutyl group appear in the aliphatic region (0.9-2.0 ppm) with their respective multiplicities determined by the neighboring protons.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum provides information on the different carbon environments in the molecule.

Chemical Shift (ppm)Carbon TypeAssignment
~158CC=O (ester)
~147CHC5 (furan)
~144CC2 (furan)
~118CHC3 (furan)
~112CHC4 (furan)
~64CH₂-O-CH₂ -
~37CH₂-CH₂ -CH(CH₃)₂
~25CH-CH (CH₃)₂
~22CH₃-CH(CH₃ )₂

Note: Predicted chemical shifts are estimates and may vary from experimental values.

Interpretation:

  • The carbonyl carbon of the ester group is the most deshielded, appearing around 158 ppm.

  • The carbons of the furan ring resonate in the 110-150 ppm range.

  • The carbons of the 3-methylbutyl chain appear in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum of this compound reveals the presence of key functional groups. The following data is based on the spectrum available from the NIST Chemistry WebBook.[4]

Wavenumber (cm⁻¹)IntensityAssignment
~3140MediumC-H stretch (furan ring)
~2960, ~2870StrongC-H stretch (aliphatic)
~1725Very StrongC=O stretch (ester)
~1580, ~1470Medium-StrongC=C stretch (furan ring)
~1290, ~1180StrongC-O stretch (ester)

Interpretation:

  • The strong absorption at ~1725 cm⁻¹ is characteristic of the carbonyl (C=O) stretching vibration of the ester group.

  • The bands in the 2870-2960 cm⁻¹ region are due to the C-H stretching vibrations of the aliphatic 3-methylbutyl group.

  • The weaker band at ~3140 cm⁻¹ is indicative of the C-H stretching on the aromatic furan ring.

  • The absorptions around 1580 and 1470 cm⁻¹ correspond to the C=C stretching vibrations within the furan ring.

  • The strong bands in the 1180-1290 cm⁻¹ region are characteristic of the C-O stretching vibrations of the ester linkage.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound results in the formation of a molecular ion and various fragment ions, providing information about the molecular weight and structure. The data presented is from the NIST Chemistry WebBook.[5]

Key Fragments:

m/zRelative IntensityProposed Fragment
182Moderate[M]⁺ (Molecular Ion)
112Moderate[M - C₅H₁₀]⁺
95High[C₅H₃O₂]⁺ (Furoyl cation)
71High[C₅H₁₁]⁺ (3-methylbutyl cation)
43High[C₃H₇]⁺ (Isopropyl cation)

Interpretation and Fragmentation Pathway:

The mass spectrum shows a molecular ion peak at m/z 182, confirming the molecular weight of the compound. The fragmentation pattern is consistent with the structure of an ester.

G M [C10H14O3]+• m/z = 182 (Molecular Ion) F1 [C5H3O2]+ m/z = 95 (Furoyl cation) M->F1 - •OC5H11 F2 [C5H11]+ m/z = 71 (3-Methylbutyl cation) M->F2 - •C5H3O2 F3 [C4H9O3]+ m/z = 112 M->F3 - C2H5• F4 [C3H7]+ m/z = 43 (Isopropyl cation) F2->F4 - C2H4

Caption: Proposed Fragmentation Pathway of this compound.

  • Loss of the alkoxy group: Cleavage of the bond between the carbonyl carbon and the ester oxygen can lead to the formation of the stable furoyl cation at m/z 95.

  • Loss of the furoyl group: Alternatively, cleavage can result in the formation of the 3-methylbutyl cation at m/z 71.

  • McLafferty Rearrangement: A potential rearrangement could lead to the loss of isobutylene (C₄H₈) to give a fragment at m/z 112.

  • Further Fragmentation: The 3-methylbutyl cation (m/z 71) can further fragment to produce the isopropyl cation at m/z 43.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for this compound. Instrument parameters should be optimized for the specific instrumentation used.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence.

    • Typical parameters: 32-64 scans, relaxation delay of 1-2 seconds, acquisition time of 2-4 seconds.

    • Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

    • Typical parameters: 512-2048 scans, relaxation delay of 2-5 seconds.

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

IR Spectroscopy
  • Sample Preparation: For a liquid sample, a thin film can be prepared between two NaCl or KBr plates. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder or ATR crystal.

    • Place the sample in the IR beam and record the sample spectrum.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer via a gas chromatograph (GC-MS) for separation and analysis.

  • Ionization: Use electron ionization (EI) at a standard energy of 70 eV.

  • Mass Analysis: Scan a mass range of m/z 35-300 to detect the molecular ion and significant fragments.

Conclusion

The spectroscopic data of this compound provides a detailed and consistent picture of its molecular structure. The combination of NMR, IR, and MS allows for unambiguous identification and characterization. The ¹H and ¹³C NMR spectra reveal the specific arrangement of protons and carbons, the IR spectrum confirms the presence of the key ester and furan functional groups, and the mass spectrum provides the molecular weight and characteristic fragmentation patterns. This comprehensive spectroscopic profile serves as a valuable reference for quality control, research, and development involving this important flavor and fragrance compound.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • The Good Scents Company. 3-methyl butyl 2-furoate. [Link]

  • Human Metabolome Database. Isoamyl 2-furoate. [Link]

  • NIST. 2-Furancarboxylic acid, 3-methylbutyl ester. in NIST Chemistry WebBook, NIST Standard Reference Database Number 69, Eds. P.J. Linstrom and W.G. Mallard, National Institute of Standards and Technology, Gaithersburg MD, 20899. [Link]

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • NIST. Infrared Spectrum of 2-Furancarboxylic acid, 3-methylbutyl ester. in NIST Chemistry WebBook, NIST Standard Reference Database Number 69, Eds. P.J. Linstrom and W.G. Mallard, National Institute of Standards and Technology, Gaithersburg MD, 20899. [Link]

  • NIST. Mass Spectrum of 2-Furancarboxylic acid, 3-methylbutyl ester. in NIST Chemistry WebBook, NIST Standard Reference Database Number 69, Eds. P.J. Linstrom and W.G. Mallard, National Institute of Standards and Technology, Gaithersburg MD, 20899. [Link]

Sources

An In-depth Technical Guide to the Physical Properties of 3-Methylbutyl 2-furoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the key physical properties of 3-methylbutyl 2-furoate, a significant ester in the flavor and fragrance industry. Intended for researchers, scientists, and professionals in drug development, this document delves into the boiling point and solubility characteristics of this compound, supported by detailed experimental protocols and the underlying scientific principles.

Introduction to this compound

This compound, also known as isoamyl 2-furoate, is a carboxylic ester with the molecular formula C10H14O3.[1][2][3] It is recognized for its characteristic fruity and sweet aroma, with notes of chocolate, caramel, and apple.[4][5] These organoleptic properties make it a valuable component in the formulation of food flavorings and fragrances. A thorough understanding of its physical properties is paramount for its effective application, quality control, and for predicting its behavior in various matrices.

Core Physical Properties

The physical characteristics of this compound, such as its boiling point and solubility, are dictated by its molecular structure. The presence of the ester group introduces polarity, while the furan ring and the isopentyl chain contribute to its overall size and shape, influencing intermolecular forces.

Boiling Point

The boiling point is a critical parameter for distillation-based purification and for assessing the volatility of the compound. For esters, boiling points are influenced by dipole-dipole interactions and van der Waals dispersion forces.[6][7] Notably, esters lack the ability to act as hydrogen-bond donors, resulting in lower boiling points compared to carboxylic acids of similar molecular weight.[6]

The experimentally determined and estimated boiling points of this compound are summarized below.

Boiling Point Data for this compound
Value Conditions
232.00 °C@ 760.00 mm Hg
242 °C (estimated)Not specified
243.00 to 244.00 °C (estimated)@ 760.00 mm Hg

Sources:[4][5]

Solubility Profile

The solubility of an ester is a crucial factor in its application, particularly in food and beverage formulations and in solvent-based extraction and purification processes. While esters can act as hydrogen-bond acceptors, their solubility in water is generally limited and decreases with increasing chain length of the hydrocarbon components.[6]

The solubility of this compound in water and various organic solvents is presented below.

Solubility Data for this compound at 25°C
Solvent Solubility (g/L)
Water0.4[5] (estimated at 201.2 mg/L[4])
Ethanol1590.14[5][8]
Methanol1769.6[5]
Isopropanol921.85[5]
Acetone2107.28[5]
Ethyl Acetate1278.88[5]
Toluene326.08[5]

The data clearly indicates that this compound is sparingly soluble in water but exhibits high solubility in common organic solvents like alcohols and acetone.[4][5][9] This behavior is consistent with the general solubility trends of esters, where the hydrophobic character of the alkyl and aryl groups dominates.[9]

Experimental Protocols for Physical Property Determination

To ensure the accuracy and reproducibility of physical property data, standardized experimental procedures are essential. The following sections detail the methodologies for determining the boiling point and solubility of this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. Several methods can be employed for its determination, with the choice depending on the sample volume and required precision.

This micro-method is advantageous for its minimal sample requirement.[10]

Principle: A small sample is heated in a Thiele tube, and the temperature at which a continuous stream of bubbles emerges from an inverted capillary tube and then ceases upon cooling is recorded as the boiling point.[10]

Step-by-Step Methodology:

  • Sample Preparation: Place approximately 0.5 mL of this compound into a small test tube.

  • Capillary Insertion: Insert a sealed-end capillary tube, open end down, into the test tube containing the sample.

  • Apparatus Assembly: Attach the test tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

  • Heating: Place the assembly in a Thiele tube containing mineral oil. Heat the side arm of the Thiele tube gently with a Bunsen burner.

  • Observation: As the temperature rises, a stream of bubbles will emerge from the capillary tube. Continue heating until the bubbling is continuous.

  • Cooling and Measurement: Remove the heat and allow the apparatus to cool. The boiling point is the temperature at which the liquid is drawn back into the capillary tube.

Boiling_Point_Determination_Thiele_Tube cluster_setup Apparatus Setup cluster_procedure Experimental Procedure A Sample in Test Tube B Inverted Capillary Tube A->B Insert C Attach to Thermometer B->C Combine D Place in Thiele Tube C->D Immerse E Heat Thiele Tube F Observe Bubble Stream E->F G Remove Heat F->G H Record Temperature (Liquid enters capillary) G->H

Figure 1: Workflow for boiling point determination using the Thiele tube method.

For larger sample volumes, a simple distillation setup can be used to determine the boiling point.[10]

Principle: The sample is heated to its boiling point, and the temperature of the vapor that is in equilibrium with the liquid is measured.

Step-by-Step Methodology:

  • Apparatus Assembly: Set up a simple distillation apparatus with a round-bottom flask, a condenser, a receiving flask, and a thermometer.

  • Sample and Boiling Chips: Place a known volume of this compound and a few boiling chips into the distilling flask.

  • Heating: Gently heat the flask.

  • Temperature Reading: Record the temperature at which a steady distillation rate is achieved and the temperature on the thermometer remains constant. This temperature is the boiling point. It is crucial to position the thermometer bulb correctly, just below the side arm of the distillation head, to accurately measure the temperature of the vapor.[11]

Determination of Solubility

Solubility is typically determined by the shake-flask method, which is a reliable technique for assessing the equilibrium solubility of a substance in a given solvent.

Principle: A surplus of the solute is agitated with the solvent at a constant temperature until equilibrium is reached. The concentration of the solute in the saturated solution is then determined analytically.

Step-by-Step Methodology:

  • Sample Preparation: Add an excess amount of this compound to a known volume of the solvent (e.g., water, ethanol) in a sealed flask.

  • Equilibration: Agitate the flask in a constant temperature water bath (e.g., 25°C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the mixture to stand undisturbed at the same temperature to allow any undissolved ester to settle or separate.

  • Sampling: Carefully withdraw a known volume of the supernatant (the saturated solution), ensuring no undissolved material is included.

  • Analysis: Determine the concentration of this compound in the sample using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Solubility_Determination_Shake_Flask A Add excess 3-Methylbutyl 2-furoate to solvent B Agitate at constant temperature (e.g., 25°C) A->B Equilibration C Allow phases to separate B->C Settling D Withdraw aliquot of saturated solution C->D Sampling E Analyze concentration (e.g., GC, HPLC) D->E Quantification

Figure 2: Workflow for solubility determination using the shake-flask method.

Conclusion

The physical properties of this compound, specifically its boiling point and solubility, are fundamental to its application and handling. This guide has provided a detailed overview of these properties, grounded in reliable data and established experimental methodologies. For professionals in research and development, a firm grasp of these characteristics is essential for formulating new products, ensuring quality control, and optimizing manufacturing processes.

References

  • 3-methyl butyl 2-furoate, 615-12-3 - The Good Scents Company. [Link]

  • This compound (CAS 615-12-3): Odor profile, Properties, & IFRA compliance. [Link]

  • This compound | C10H14O3 | CID 69203 - PubChem. [Link]

  • 2-Furancarboxylic acid, 3-methylbutyl ester - NIST WebBook. [Link]

  • 3-methylbutyl furan-2-carboxylate - Stenutz. [Link]

  • This compound (CAS 615-12-3): Hồ sơ mùi hương, Thuộc tính & Quy định IFRA. [Link]

  • Ester Solubility and Preparation Lab Report | PDF - Scribd. [Link]

  • Esters. An Introduction. [Link]

  • Properties of Esters - Chemistry LibreTexts. [Link]

  • 6.2B: Step-by-Step Procedures for Boiling Point Determination - Chemistry LibreTexts. [Link]

  • Esters: Structure, Properties, and Reactions | Solubility of Things. [Link]

Sources

Natural occurrence of 3-Methylbutyl 2-furoate in plants or food

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide on the Natural Occurrence of 3-Methylbutyl 2-furoate in Plants and Food

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to this compound

This compound, also known as isoamyl 2-furoate, is an organic ester with the molecular formula C₁₀H₁₄O₃.[1][2] It is characterized by the presence of a furan ring, a five-membered aromatic heterocycle containing one oxygen atom, and an isopentyl (3-methylbutyl) group. This structure contributes to its distinct sensory profile, which is often described as having fruity, caramellic, sweet, and even chocolate-like notes.[2] While synthetic versions of this compound are available for research and industrial applications, its presence as a natural volatile organic compound (VOC) in plants or food has not been substantiated in the scientific literature.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its detection, isolation, and characterization. These properties influence the choice of analytical techniques and extraction methods.

PropertyValueSource
Molecular Formula C₁₀H₁₄O₃[1][2]
Molecular Weight 182.22 g/mol [1][2]
Appearance Colorless to pale yellow liquid[2]
Odor Profile Fruity, Caramellic, Sweet, Herbal, Floral, Chocolate[2]
Boiling Point 232 °C at 760 mmHgThe Good Scents Company
Solubility Soluble in alcohol; sparingly soluble in waterThe Good Scents Company
CAS Number 615-12-3[1][2]

Review of Natural Occurrence: An Absence of Evidence

An extensive review of scientific literature focusing on the volatile profiles of various fruits, including apples, strawberries, grapes, and tropical fruits, as well as other food products like honey and alcoholic beverages, reveals a conspicuous absence of this compound. Numerous studies employing advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS) have identified hundreds of volatile compounds, including a wide array of esters, in these matrices.[3][4][5][6][7][8][9][10][11][12][13] However, this compound is not listed among the identified constituents in these comprehensive analyses.

This lack of detection could be attributed to several factors:

  • True Absence: The compound may genuinely not be produced through the biosynthetic pathways present in the analyzed plants and microorganisms.

  • Trace Concentrations: It might be present at levels below the detection limits of the analytical instrumentation used in the studies.

  • Limited Scope of Analysis: The research may not have encompassed the specific species or cultivars of plants that potentially synthesize this molecule.

  • Transient Nature: The compound could be a transient intermediate in a metabolic pathway and does not accumulate to detectable concentrations.

Given the extensive research on fruit and food aromas, the consistent absence of this compound in the literature is a significant finding. It suggests that if this compound is ever detected in a food product, it is more likely to be an additive rather than a naturally occurring component.

Comparison with Naturally Occurring Furoate Esters

To provide a broader context, it is useful to consider other furoate esters that have been identified in natural sources. The most notable example is methyl 2-furoate . This simpler ester has been reported as a volatile component in a variety of products, including coffee, some fruits, and as a product of the Maillard reaction during the heating of foods. Its presence highlights that the furoic acid moiety is indeed found in nature. The key difference lies in the alcohol portion of the ester, suggesting that while plants and microorganisms may possess the enzymatic machinery to produce furoic acid, the subsequent esterification with 3-methyl-1-butanol (isoamyl alcohol) to form this compound may not be a common biochemical reaction.

Biosynthesis of Furanoid Compounds (Hypothetical)

While a specific biosynthetic pathway for this compound has not been elucidated due to its apparent absence in nature, we can hypothesize its formation based on known biochemical reactions. The biosynthesis would likely involve two key precursors: 2-furoic acid and 3-methyl-1-butanol (isoamyl alcohol).

  • Formation of 2-Furoic Acid: The furan ring can be synthesized through various metabolic routes in microorganisms and plants, often from carbohydrate precursors.

  • Formation of 3-Methyl-1-butanol: This alcohol is a common fusel alcohol produced during fermentation by yeast and is also a natural constituent of many fruits, derived from the amino acid leucine.

  • Esterification: The final step would be the esterification of 2-furoic acid with 3-methyl-1-butanol, a reaction typically catalyzed by an alcohol acyltransferase (AAT) enzyme.

The absence of this compound in nature may indicate a lack of substrate specificity of the relevant AATs for 2-furoic acid or its CoA thioester.

Analytical Methodologies for Detection

The detection and identification of volatile esters like this compound in complex natural matrices rely on sensitive and selective analytical techniques. The standard workflow involves extraction and concentration of the volatiles followed by chromatographic separation and mass spectrometric detection.

Experimental Protocol: Headspace Solid-Phase Microextraction (HS-SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS)

This is a widely used, solvent-free method for the analysis of volatile and semi-volatile compounds in food and plant samples.

1. Sample Preparation:

  • Homogenize a known quantity of the solid or liquid sample.
  • Place the homogenized sample into a headspace vial.
  • For solid samples, the addition of a saturated salt solution can be used to increase the volatility of the analytes.

2. HS-SPME Extraction:

  • Equilibrate the sample at a specific temperature (e.g., 40-60 °C) for a set time to allow volatiles to partition into the headspace.
  • Expose a SPME fiber (e.g., with a Divinylbenzene/Carboxen/Polydimethylsiloxane coating) to the headspace for a defined period to adsorb the analytes.

3. GC-MS Analysis:

  • Thermally desorb the trapped volatiles from the SPME fiber in the heated injection port of the gas chromatograph.
  • Separate the compounds on a capillary column (e.g., DB-5ms or equivalent).
  • Detect and identify the separated compounds using a mass spectrometer. Identification is typically confirmed by comparing the mass spectrum and retention index with those of an authentic standard of this compound.

subgraph "cluster_SamplePrep" { label = "Sample Preparation"; bgcolor="#E8F0FE"; node [fillcolor="#FFFFFF"]; Sample [label="Plant/Food Sample"]; Homogenization [label="Homogenization"]; Vial [label="Headspace Vial"]; Sample -> Homogenization; Homogenization -> Vial; }

subgraph "cluster_Extraction" { label = "Extraction"; bgcolor="#E6F4EA"; node [fillcolor="#FFFFFF"]; Equilibration [label="Equilibration"]; SPME [label="HS-SPME"]; Vial -> Equilibration; Equilibration -> SPME; }

subgraph "cluster_Analysis" { label = "Analysis"; bgcolor="#FEF7E0"; node [fillcolor="#FFFFFF"]; GC_Injector [label="GC Injector (Desorption)"]; GC_Column [label="GC Column (Separation)"]; MS_Detector [label="MS Detector (Identification)"]; SPME -> GC_Injector; GC_Injector -> GC_Column; GC_Column -> MS_Detector; }

subgraph "cluster_Data" { label = "Data Analysis"; bgcolor="#FCE8E6"; node [fillcolor="#FFFFFF"]; Data [label="Data Acquisition"]; Identification [label="Compound Identification"]; MS_Detector -> Data; Data -> Identification; } }

Caption: Workflow for the analysis of volatile compounds using HS-SPME-GC-MS.

Conclusion

References

  • The Good Scents Company. 3-methyl butyl 2-furoate. [Link].

  • PubChem. This compound. [Link].

  • Scent Lair. This compound (CAS 615-12-3): Odor profile, Properties, & IFRA compliance. [Link].

  • Pino, J. A. (2014). Distinctive exotic flavor and aroma compounds of some exotic tropical fruits and berries: a review. Critical reviews in food science and nutrition, 54(11), 1321-1347.
  • Quora. What is the tropical fruit flavor? Do tropical fruits contain any common flavor compounds?. [Link].

  • Jayasena, V., & Cameron, I. (2008). Characterizing aroma-active volatile compounds of tropical fruits.
  • Ferreira, V., & Lopez, R. (2019). The actual and potential aroma of winemaking grapes. Biomolecules, 9(12), 823.
  • Pérez, A. G., Olías, R., Luaces, P., & Sanz, C. (2002). Biosynthesis of strawberry aroma compounds through amino acid metabolism. Journal of agricultural and food chemistry, 50(14), 4037-4042.
  • Forney, C. F. (2001). The composition of strawberry aroma is influenced by cultivar, maturity, and storage. HortScience, 36(5), 879-882.
  • Yilmaztekin, M., & Turchan, M. (2020). THE AROMA OF STRAWBERRIES GROWN IN THE RIGHT-BANK FOREST-STEPPE ZONE OF UKRAINE. Journal of Chemistry and Technologies, 28(2), 196-205.
  • Zhang, X., et al. (2021). Identification, Comparison and Classification of Volatile Compounds in Peels of 40 Apple Cultivars by HS–SPME with GC–MS. Foods, 10(5), 1087.
  • Song, J., & Bangerth, F. (2000). Factors that influence biosynthesis of volatile flavor compounds in apple fruits. HortScience, 35(6), 1026-1033.
  • Goliáš, J., et al. (2016). evaluation of volatile compounds during the ripening in south moravian 'gewürztraminer' and 'sauvignon blanc' from the pálava region. Mitteilungen Klosterneuburg, 66(3), 189-197.
  • Liu, S., et al. (2023).
  • Noge, K., & Becerra, J. X. (2009). Identification of a new blend of apple volatiles attractive to the apple maggot. Journal of chemical ecology, 35(8), 975-984.
  • Saftner, R. A., & Mattheis, J. P. (2015). Aroma volatiles of apples as influenced by ripening and storage procedures. Stewart Postharvest Review, 11(4), 1-10.
  • de Oliveira, A. C., et al. (2020). Honey Volatiles as a Fingerprint for Botanical Origin—A Review on their Occurrence on Monofloral Honeys. Foods, 9(1), 84.
  • Manyi-Loh, C. E., Ndip, R. N., & Clarke, A. M. (2019). Volatile Compounds in Honey: A Review on Their Involvement in Aroma, Botanical Origin Determination and Potential Biomedical Activities. Molecules, 24(23), 4365.
  • da Silva, P. M., et al. (2019). Stability of volatile compounds of honey during prolonged storage. Food science and technology, 39(suppl 2), 527-533.
  • FooDB. Showing Compound Methyl 2-furoate (FDB000952). [Link].

  • PubChem. Butyl 2-furoate. [Link].

  • The Good Scents Company. methyl 2-furoate. [Link].

Sources

Discovery and initial characterization of alkyl furoates

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery and Initial Characterization of Alkyl Furoates

Authored by: Gemini, Senior Application Scientist

Abstract

Alkyl furoates, esters derived from 2-furoic acid, represent a pivotal class of furan-based platform chemicals. Originating from renewable biomass resources like corncobs and sugarcane bagasse via the dehydration of pentose sugars to furfural, these compounds are at the forefront of sustainable chemistry.[1] Their unique heterocyclic structure imparts desirable properties, making them valuable as flavoring and fragrance agents, key intermediates in pharmaceutical synthesis, and precursors to advanced bio-based materials such as novel surfactants.[2][3][4] This technical guide provides an in-depth exploration of the foundational synthetic methodologies for alkyl furoates, focusing on the venerable Fischer-Speier esterification, and details the comprehensive analytical workflow required for their robust initial characterization. It is intended for researchers, chemists, and drug development professionals seeking to leverage these versatile bio-derived molecules.

The Genesis of Alkyl Furoates: Synthetic Strategies

The conversion of biomass-derived furoic acid into its more versatile ester derivatives is a cornerstone of furan chemistry. While several methods exist, the direct acid-catalyzed esterification remains the most fundamental and widely practiced approach due to its simplicity and cost-effectiveness.

The Primary Route: Fischer-Speier Esterification

First described in 1895 by Emil Fischer and Arthur Speier, this reaction is a classic example of an acid-catalyzed acyl substitution.[5] The core principle involves the reaction of a carboxylic acid (furoic acid) with an alcohol in the presence of a strong acid catalyst.

Causality of Experimental Design: The Fischer esterification is an equilibrium-controlled process.[6] To achieve high yields of the desired alkyl furoate, the equilibrium must be shifted towards the products. This is governed by Le Châtelier's principle and is accomplished through two primary strategies:

  • Use of Excess Alcohol: Employing the alcohol as the limiting reagent is inefficient. By using a large excess of the alcohol, often as the reaction solvent, the equilibrium is driven forward.[7]

  • Removal of Water: Water is a byproduct of the reaction. Its continuous removal from the reaction mixture prevents the reverse reaction (ester hydrolysis) from occurring. This is typically achieved by azeotropic distillation using a Dean-Stark apparatus or by adding a dehydrating agent.[7][8]

Commonly used strong acid catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH).[8]

Fischer_Esterification_Workflow cluster_reactants Reactants & Catalyst cluster_process Reaction Process cluster_workup Workup & Purification Furoic_Acid Furoic Acid Reflux Heat to Reflux (e.g., 60-110 °C) Furoic_Acid->Reflux Alcohol Alcohol (e.g., Ethanol, Methanol) (Often in excess as solvent) Alcohol->Reflux Catalyst Acid Catalyst (H₂SO₄ or p-TsOH) Catalyst->Reflux Water_Removal Water Removal (Dean-Stark or dehydrating agent) Reflux->Water_Removal Quench Neutralization (e.g., NaHCO₃ wash) Reflux->Quench After reaction completion Water_Removal->Reflux Drives Equilibrium Extraction Solvent Extraction (e.g., Ethyl Acetate) Quench->Extraction Drying Drying (e.g., MgSO₄, Na₂SO₄) Extraction->Drying Purification Purification (Distillation or Chromatography) Drying->Purification Product Pure Alkyl Furoate Purification->Product

Caption: General workflow for alkyl furoate synthesis via Fischer-Speier esterification.

Alternative Synthetic Pathways

While Fischer esterification is foundational, other methods offer advantages in specific contexts:

  • One-Pot Oxidative Esterification: Modern approaches can generate alkyl furoates directly from furfural without first isolating furoic acid.[9] This atom-efficient method involves the simultaneous oxidation of the aldehyde and esterification with an alcohol, often using catalysts like gold nanoparticles or base metal complexes.[9][10] This route is particularly promising for large-scale, sustainable production.[11]

  • Synthesis of Saturated Derivatives: The furan ring of an alkyl furoate can be hydrogenated to produce alkyl tetrahydrofuroates. For example, methyl 2-furoate can be converted to methyl tetrahydro-2-furoate using a palladium-on-charcoal catalyst, creating a valuable building block with different chemical properties.[1][12]

Initial Characterization: An Integrated Analytical Workflow

Once synthesized, a rigorous characterization protocol is essential to confirm the molecular structure and assess the purity of the alkyl furoate. This process is a self-validating system where data from orthogonal techniques are integrated to build a conclusive profile of the compound.

Spectroscopic Elucidation

Spectroscopy provides the primary evidence for molecular structure.

  • Infrared (IR) Spectroscopy: This technique is indispensable for identifying key functional groups. For an alkyl furoate, the IR spectrum provides clear, unambiguous evidence of the ester functionality. There are three characteristic regions of interest: a strong absorption for the C=O carbonyl stretch, and two strong absorptions for the C-O-C asymmetric and symmetric stretches of the ester group.[13] The furan ring itself also presents characteristic bands.[13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for unambiguous structure determination.

    • ¹H NMR: Provides information on the electronic environment and connectivity of protons. The three protons on the furan ring appear as distinct signals in the aromatic region, and their coupling patterns confirm their relative positions. The protons on the alkyl chain, particularly the -CH₂- group adjacent to the ester oxygen, have a characteristic chemical shift.

    • ¹³C NMR: Reveals the number and type of carbon atoms. Key signals include the ester carbonyl carbon, the carbons of the furan ring, and the carbons of the alkyl chain.

  • Mass Spectrometry (MS): This technique determines the molecular weight of the compound and provides structural information through fragmentation patterns.[14] In electron ionization (EI) mode, the molecular ion peak (M⁺) confirms the molecular weight.[15] Common fragmentation pathways for esters include the loss of the alkoxy group (-OR) or the entire ester group (-COOR).

Chromatographic Purity Assessment

Chromatography is used to separate the target compound from unreacted starting materials, byproducts, and residual solvent, thereby assessing its purity.

  • Gas Chromatography (GC): As many simple alkyl furoates are volatile, GC is an ideal method for purity analysis.[16] When coupled with a mass spectrometer (GC-MS), it becomes a formidable analytical tool, providing both retention time for quantification and a mass spectrum for positive identification of the peak.[17]

  • High-Performance Liquid Chromatography (HPLC): For higher molecular weight, less volatile, or thermally sensitive alkyl furoates, HPLC is the method of choice for purity determination.

Characterization_Workflow cluster_synthesis Input cluster_spectroscopy Structural Confirmation cluster_chromatography Purity Assessment Crude_Product Crude Alkyl Furoate (Post-Workup) IR IR Spectroscopy (Functional Groups: C=O, C-O) Crude_Product->IR NMR NMR Spectroscopy (¹H & ¹³C) (Definitive Structure & Connectivity) Crude_Product->NMR MS Mass Spectrometry (Molecular Weight & Fragmentation) Crude_Product->MS GC Gas Chromatography (GC) (For volatile compounds) Crude_Product->GC HPLC HPLC (For non-volatile compounds) Crude_Product->HPLC Final_Report Characterization Report: Structure Confirmed Purity Determined IR->Final_Report Structural Data NMR->Final_Report Structural Data MS->Final_Report Structural Data GC->Final_Report Purity Data HPLC->Final_Report Purity Data

Caption: Integrated analytical workflow for the characterization of alkyl furoates.

Data Presentation: Properties of Representative Alkyl Furoates

The following table summarizes key physical and spectroscopic data for two common alkyl furoates, methyl 2-furoate and ethyl 2-furoate.

PropertyMethyl 2-FuroateEthyl 2-FuroateAuthoritative Source
CAS Number 611-13-2614-99-3[2]
Molecular Formula C₆H₆O₃C₇H₈O₃[2][18]
Molecular Weight 126.11 g/mol 140.14 g/mol [2][18]
Appearance Colorless LiquidColorless to light yellow liquid[2]
Boiling Point ~181 °C~196 °C[2]
Density ~1.179 g/mL at 25 °C~1.117 g/mL at 25 °C[2]
IR C=O Stretch (cm⁻¹) ~1713~1705[13][19]
¹H NMR (δ, ppm) Furan-H: ~7.2, 7.1, 6.5-OCH₃: ~3.8Furan-H: ~7.2, 7.1, 6.5-OCH₂CH₃: ~4.3 (q)-OCH₂CH₃: ~1.3 (t)[19] (Typical values)

Field-Proven Experimental Protocols

The following protocols provide detailed, self-validating methodologies for the synthesis and characterization of a representative alkyl furoate.

Protocol: Synthesis of Ethyl 2-Furoate via Fischer Esterification

This protocol is adapted from standard literature procedures for Fischer esterification.[7]

  • Materials and Reagents:

    • 2-Furoic acid (1 equiv)

    • Anhydrous Ethanol (20 equiv, serves as solvent)

    • Concentrated Sulfuric Acid (H₂SO₄, ~0.1 equiv, catalyst)

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Ethyl acetate

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Apparatus:

    • Round-bottom flask

    • Reflux condenser

    • Heating mantle with magnetic stirrer

    • Separatory funnel

    • Rotary evaporator

  • Procedure:

    • To a round-bottom flask, add 2-furoic acid and anhydrous ethanol. Stir until the acid dissolves.

    • Carefully and slowly add concentrated sulfuric acid to the solution while stirring. Caution: This is an exothermic reaction.

    • Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80 °C) with continuous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.[7]

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the excess ethanol under reduced pressure using a rotary evaporator.

    • Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.

    • Wash the organic layer sequentially with water, saturated NaHCO₃ solution (until effervescence ceases), and finally with brine.[7] This step neutralizes the acid catalyst and removes any unreacted furoic acid.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude ethyl 2-furoate.

    • For high purity, the crude product can be purified by vacuum distillation.

Protocol: Characterization of Synthesized Ethyl 2-Furoate
  • Objective: To confirm the identity and purity of the synthesized product using the integrated workflow.

  • Methodologies:

    • IR Spectroscopy:

      • Acquire an IR spectrum of a thin film of the purified product on a salt plate or using an ATR accessory.

      • Self-Validation: Confirm the presence of a strong C=O stretch around 1705-1715 cm⁻¹ and strong C-O stretches between 1100-1300 cm⁻¹. Confirm the absence of a broad O-H stretch from the starting carboxylic acid.[13][20]

    • ¹H NMR Spectroscopy:

      • Dissolve a small sample (~10-20 mg) in an appropriate deuterated solvent (e.g., CDCl₃).

      • Acquire a ¹H NMR spectrum.

      • Self-Validation: Confirm the presence of three signals in the aromatic region (~6.5-7.5 ppm) corresponding to the furan protons. Verify the presence of a quartet around 4.3 ppm (OCH₂) and a triplet around 1.3 ppm (CH₃) for the ethyl group. The integration of these signals should correspond to the number of protons (1:1:1:2:3).

    • GC-MS Analysis:

      • Prepare a dilute solution of the sample in a volatile solvent like ethyl acetate.

      • Inject the sample into a GC-MS system equipped with a suitable capillary column (e.g., a nonpolar or medium-polarity column).

      • Self-Validation: The resulting chromatogram should show a single major peak, indicating high purity. The mass spectrum of this peak should display a molecular ion (M⁺) at m/z = 140, corresponding to the molecular weight of ethyl 2-furoate.[21]

Applications and Future Outlook

The utility of alkyl furoates is broad and expanding, driven by their bio-based origins.

  • Flavors and Fragrances: Simple alkyl furoates like ethyl 2-furoate are used to impart fruity and sweet aromas in the food and beverage industry.[2][3]

  • Pharmaceutical Intermediates: The furoate moiety is present in several active pharmaceutical ingredients. For instance, mometasone furoate is a widely used synthetic glucocorticoid.[22] The furan scaffold itself is recognized for its diverse biological activities.[23][24][25]

  • Bio-based Surfactants: A significant recent development is the use of long-chain alkyl furoates as intermediates for a new class of high-performance anionic surfactants known as sulfonated alkyl furoates (SAFs).[4][11][26][27] These bio-surfactants show excellent properties and are a sustainable alternative to petroleum-based products.[4]

  • Organic Synthesis: Alkyl furoates serve as versatile building blocks for more complex molecules, including other heterocyclic compounds and specialty chemicals.[28]

The continued exploration of alkyl furoates is central to the development of a circular bio-economy. Their synthesis from renewable feedstocks, coupled with their diverse applications, positions them as key platform molecules for a more sustainable chemical industry. Future research will likely focus on optimizing catalytic processes for their production and discovering novel applications in materials science and medicine.

References

  • Title: Understanding the Chemical Synthesis of Methyl Tetrahydro-2-furoate Source: A&K Chemical URL: [Link]

  • Title: CN109574964A - A method of preparing methylfuroate Source: Google Patents URL
  • Title: Synthesis of methyl tetrahydrofuroate Source: PrepChem.com URL: [Link]

  • Title: [The substituent structures and characteristic infrared spectra of alpha-furan esters] Source: PubMed URL: [Link]

  • Title: Synthesis of amphiphilic alkylated furfural sulfates. Source: ResearchGate URL: [Link]

  • Title: New Biobased Sulfonated Anionic Surfactants Based on the Esterification of Furoic Acid and Fatty Alcohols: A Green Solution for the Replacement of Oil Derivative Surfactants with Superior Proprieties Source: ACS Sustainable Chemistry & Engineering URL: [Link]

  • Title: Metabolism of mometasone furoate and biological activity of the metabolites Source: ResearchGate URL: [Link]

  • Title: The Preparation of Ethyl 2,4-Dimethyl-3-furoate Source: Journal of the American Chemical Society URL: [Link]

  • Title: 2-Furoic acid methyl ester - Optional[ATR-IR] - Spectrum Source: SpectraBase URL: [Link]

  • Title: Methyl 2-furoate Source: NIST WebBook URL: [Link]

  • Title: Use of Furandicarboxylic Acid and Its Decyl Ester as Additives in the Fischer's Glycosylation of Decanol by d-Glucose: Physicochemical Properties of the Surfactant Compositions Obtained Source: ResearchGate URL: [Link]

  • Title: 2-Furancarboxylic acid, ethyl ester Source: NIST WebBook URL: [Link]

  • Title: Biomass Derived Chemicals: Furfural Oxidative Esterification to Methyl-2-furoate over Gold Catalysts Source: MDPI URL: [Link]

  • Title: ethyl 2-furoate, 614-99-3 Source: The Good Scents Company URL: [Link]

  • Title: Fischer–Speier esterification Source: Wikipedia URL: [Link]

  • Title: Fischer Esterification Source: Organic Chemistry Portal URL: [Link]

  • Title: ethyl 2-furoate - 614-99-3, C7H8O3 Source: ChemSrc URL: [Link]

  • Title: Sustainable and efficient production of furoic acid from furfural through amine assisted oxidation with hydrogen peroxide and its implementation for the synthesis of alkyl furoate Source: RSC Publishing URL: [Link]

  • Title: Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions Source: Master Organic Chemistry URL: [Link]

  • Title: IR Spectroscopy of Esters Source: University of South Carolina URL: [Link]

  • Title: Fischer Esterification-Typical Procedures Source: OperaChem URL: [Link]

  • Title: Analysis of Furans and Alkylfurans in Food Samples (Part 1): Choosing GC-MS Conditions and a Sample Preparation Technique Source: Restek URL: [Link]

  • Title: Sustainable and efficient production of furoic acid from furfural through amine assisted oxidation with hydrogen peroxide and it Source: RSC Publishing URL: [Link]

  • Title: Drugs with α-alkylfuran scaffolds Source: ResearchGate URL: [Link]

  • Title: Mass Spectrometry - Fragmentation Patterns Source: Chemistry LibreTexts URL: [Link]

  • Title: New Biobased Sulfonated Anionic Surfactants Based on the Esterification of Furoic Acid and Fatty Alcohols Source: NIH National Library of Medicine URL: [Link]

  • Title: WO 2022/049384 A1 Source: Google Patents URL
  • Title: 12.3: Mass Spectrometry of Some Common Functional Groups Source: Chemistry LibreTexts URL: [Link]

  • Title: Furan: A Promising Scaffold for Biological Activity Source: International Journal of Advanced Biological and Biomedical Research URL: [Link]

  • Title: Analysis of Furan and Alkylfurans in Food Commodities by SPME Arrow GC–MS (Dec 2022) Source: LCGC URL: [Link]

  • Title: Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity Source: MDPI URL: [Link]

  • Title: Gas Chromatography Mass Spectrometry Based Profiling of Alkyl Coumarates and Ferulates in Two Species of Cattail (Typha domingensis P., and Typha latifolia L.) Source: Florida International University Digital Commons URL: [Link]

  • Title: The Role of Alkyl Groups in Organic Chemistry and Drug Design Source: OMICS International URL: [Link]

  • Title: Emulsification of Bio-Renewable Raw Materials in Surfactant Analogues Source: Walsh Medical Media URL: [Link]

  • Title: Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives Source: Oriental Journal of Chemistry URL: [Link]

  • Title: Mass Spectrometry Source: YouTube URL: [Link]

Sources

Theoretical studies on the molecular structure of furan esters

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide: Theoretical and Computational Elucidation of the Molecular Structure of Furan Esters

For Researchers, Scientists, and Drug Development Professionals

Abstract

Furan and its ester derivatives are pivotal scaffolds in medicinal chemistry, materials science, and biofuel development.[1][2][3] The biological activity and material properties of these compounds are intrinsically governed by their three-dimensional molecular structure and electronic properties.[2][3] This technical guide provides a comprehensive exploration of the theoretical and computational methodologies employed to investigate the molecular structure of furan esters. We delve into the causality behind the selection of computational methods, from the workhorse Density Functional Theory (DFT) to higher-level ab initio techniques, and detail the insights they provide into molecular geometry, conformational preferences, and spectroscopic signatures. This document serves as a resource for professionals seeking to leverage computational chemistry to rationalize experimental findings and guide the design of novel furan-based molecules.

Introduction: The Imperative for Theoretical Modeling

The furan ring is a five-membered aromatic heterocycle whose unique electronic characteristics make it a versatile component in drug design and the synthesis of fine chemicals.[1][2] When functionalized with an ester group, the resulting furan esters exhibit a wide array of biological activities and serve as crucial intermediates.[4][5] Understanding the precise arrangement of atoms, the rotational flexibility around single bonds, and the distribution of electron density is fundamental to deciphering their structure-activity relationships (SAR).[3][6]

While experimental techniques like X-ray crystallography and NMR spectroscopy provide invaluable structural data, they are not without limitations. Crystallography requires a suitable single crystal, and solution-phase NMR provides data averaged over time. Computational chemistry offers a powerful, complementary approach, allowing for the in-depth analysis of isolated molecules in the gaseous state or with solvation effects, providing a level of detail that is often inaccessible experimentally.[2][7] Theoretical studies enable the prediction of stable conformations, the quantification of rotational energy barriers, and the interpretation of complex spectroscopic data, thereby guiding synthetic efforts and accelerating the discovery process.

Foundational Theoretical Methodologies

The accuracy of a computational study is fundamentally dependent on the chosen level of theory. The selection involves a trade-off between computational cost and the desired accuracy for the property of interest.

Density Functional Theory (DFT)

DFT has become the most widely used quantum chemical method for studying furan-based systems due to its exceptional balance of accuracy and computational efficiency.[2] This method calculates the electronic structure of a molecule based on its electron density rather than the complex many-electron wavefunction.

  • Rationale for Use: DFT methods, particularly those using hybrid functionals like B3LYP , have demonstrated high reliability in predicting ground-state molecular geometries, vibrational frequencies (IR and Raman), and a range of electronic properties for furan derivatives.[2][8][9]

  • Basis Sets: The choice of basis set is crucial for accuracy. Pople-style basis sets like 6-311G(d,p) or Dunning's correlation-consistent basis sets such as cc-pVTZ are commonly employed.[8][9] The inclusion of polarization functions (d,p) is essential for accurately describing the bonding in heterocyclic systems.

Ab Initio Methods

For situations demanding higher accuracy, particularly for electronic and optical properties, ab initio ("from first principles") methods are utilized.[2][10]

  • Hartree-Fock (HF) and Møller-Plesset (MP2) Perturbation Theory: HF provides a foundational approximation but neglects electron correlation. MP2 offers a cost-effective way to include correlation effects and is often used for geometry optimization and energy calculations, providing a benchmark for DFT results.[2][11]

  • Gaussian-4 (G4) Theory: This is a high-level composite method used to achieve very accurate thermochemical data, such as enthalpies of formation, for molecules like furan and its isomers.[7]

The general workflow for these computational studies is a multi-step process, ensuring that the final calculated properties are derived from a validated molecular structure.

G cluster_input Input Phase cluster_calc Calculation Phase cluster_analysis Analysis Phase Input_Structure Initial 3D Structure (e.g., from builder or crystal data) Method_Selection Select Method & Basis Set (e.g., B3LYP/6-311G(d,p)) Input_Structure->Method_Selection Define Level of Theory Geom_Opt Geometry Optimization Method_Selection->Geom_Opt Run Calculation Freq_Calc Frequency Calculation Geom_Opt->Freq_Calc Use Optimized Geometry Validation Validation (Check for imaginary frequencies) Freq_Calc->Validation Validation->Geom_Opt Imaginary Freq. Found (Re-optimize from distorted geometry) Prop_Calc Property Calculation (NMR, HOMO/LUMO, MEP) Validation->Prop_Calc Verified Minimum Spec_Sim Spectra Simulation (IR, Raman) Validation->Spec_Sim Verified Minimum

Caption: A typical workflow for computational analysis of furan esters.

Analysis of Molecular Structure and Properties

Theoretical calculations provide a wealth of quantitative data about the molecular structure of furan esters. These insights are critical for understanding their chemical behavior.

Geometry Optimization and Conformational Analysis

The first step in any theoretical study is to find the molecule's lowest energy structure. For furan esters, a key area of interest is the conformational preference determined by the rotation around the C(furan)-C(ester) single bond.

  • Planarity and Substituent Effects: The furan ring itself is planar.[3] However, the orientation of the ester group relative to the ring can vary. Calculations predict that for molecules like 2-formylfuran, a precursor model for esters, two planar conformers exist (cis and trans), with the trans conformer being more stable.[12] The energy barrier for rotation between these conformers can be calculated, providing insight into the molecule's flexibility at different temperatures.[12]

  • Bond Lengths and Angles: DFT calculations provide precise predictions of bond lengths and angles. For instance, studies on furan and its methylated derivatives show that the C2-O1-C5 bond angle is influenced by the presence of methyl groups at the C2 and C5 positions.[8] These subtle geometric changes can impact the molecule's overall shape and how it interacts with biological targets.

Caption: Key structural parameters of a furan ester.

Vibrational Spectroscopy (FTIR & FT-Raman)

Calculated vibrational frequencies are indispensable for interpreting experimental IR and Raman spectra. By comparing theoretical and experimental data, one can confidently assign spectral bands to specific molecular motions.

  • Protocol Validation: A key aspect of this analysis is that a true energy minimum structure will have no imaginary frequencies in its calculated vibrational spectrum. The presence of an imaginary frequency indicates a transition state, not a stable conformer.

  • Characteristic Bands: DFT calculations can accurately predict the wavenumbers for key functional groups. For esters, the C=O stretching vibration is a prominent band. Its calculated position can confirm the presence of the ester group and may shift depending on the molecular conformation and substitution pattern. Studies on furan derivatives show characteristic C-H and C=C stretching vibrations of the furan ring, which are also well-reproduced by DFT calculations.[8]

Vibrational ModeTypical Calculated Wavenumber (cm⁻¹, Scaled)Reference Compound
Furan Ring C-H Stretch3120 - 33002-formylfuran[12]
Ester C=O Stretch1700 - 1780Carboxylic Acids
Furan Ring C=C Stretch1400 - 16002-formylfuran[12]
Furan Ring C-O Stretch1270 - 13002-formylfuran[12]
Ester C-O-C Stretch1100 - 1250Carboxylic Acids

Table 1: Representative calculated vibrational frequencies for functional groups in furan esters. Wavenumbers are often scaled by a small factor (~0.96) to correct for anharmonicity and method limitations.[12]

Electronic Properties and Reactivity

Theoretical methods provide deep insights into the electronic landscape of a molecule, which is crucial for predicting its reactivity and potential as a drug candidate.

  • Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO energy relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept one. The energy gap between them is an indicator of chemical stability and electronic transitions.[2][8] For furan esters, the distribution of these orbitals can indicate which parts of the molecule (e.g., the furan ring vs. the ester group) are more likely to participate in reactions.

  • Molecular Electrostatic Potential (MEP): An MEP map visualizes the electron density distribution on the molecular surface. Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and indicate sites for nucleophilic attack. For furan esters, the MEP map often shows a strong negative potential around the carbonyl oxygen of the ester group, identifying it as a primary site for hydrogen bonding and other interactions.[8]

  • NMR Chemical Shifts: The Gauge-Invariant Atomic Orbital (GIAO) method is a reliable technique for calculating ¹H and ¹³C NMR chemical shifts.[8][9] By comparing calculated shifts with experimental data, researchers can confirm proposed molecular structures and assign complex spectra, especially for novel compounds.[13]

G cluster_geom Structural Properties cluster_spec Spectroscopic Properties cluster_elec Electronic Properties cluster_react Predicted Behavior Geom Molecular Geometry (Bond Lengths, Angles) Vib Vibrational Frequencies (IR/Raman) Geom->Vib NMR NMR Chemical Shifts Geom->NMR HL HOMO-LUMO Gap Geom->HL MEP MEP Surface Geom->MEP Conform Conformational Stability Reactivity Chemical Reactivity Conform->Reactivity Interaction Intermolecular Interactions Vib->Interaction e.g., H-bonding shifts HL->Reactivity MEP->Interaction

Caption: Interrelation of theoretically derived molecular properties.

Standard Protocol: DFT Geometry Optimization and Frequency Analysis

This protocol outlines the essential steps for performing a standard theoretical analysis on a furan ester molecule using a program like Gaussian.

  • Step 1: Build Initial Structure: Construct an approximate 3D structure of the target furan ester using a molecular modeling program (e.g., GaussView, Avogadro). Ensure correct atom types and initial bonding.

  • Step 2: Define Calculation Setup:

    • Create an input file specifying the calculation type: Opt Freq (for simultaneous optimization and frequency calculation).

    • Select the level of theory. A robust choice is B3LYP/6-311G(d,p).

    • Define the charge (usually 0 for neutral molecules) and spin multiplicity (usually 1 for singlet ground states).

    • If studying solvent effects, include the Polarizable Continuum Model (PCM), specifying the solvent (e.g., SCRF=(PCM,Solvent=Water)).[12]

  • Step 3: Submit and Run Calculation: Submit the input file to the computational chemistry software package for execution.

  • Step 4: Analyze Geometry Optimization:

    • Verify that the optimization has converged successfully by checking the output log file for convergence criteria.

    • Visualize the final optimized structure. Measure key bond lengths, angles, and dihedral angles to analyze the geometry.

  • Step 5: Analyze Frequency Calculation:

    • Confirm that the calculation yielded zero imaginary frequencies. This validates the structure as a stable minimum.

    • Analyze the calculated vibrational modes. Visualize the atomic motions corresponding to the most intense IR or Raman bands to assign the experimental spectrum.

    • Extract thermochemical data (zero-point energy, enthalpy, Gibbs free energy) from the output.

  • Step 6: Further Property Calculations: Using the validated optimized geometry, perform subsequent single-point energy calculations to determine electronic properties like HOMO-LUMO orbitals, MEP surfaces, and NMR chemical shifts (using the GIAO method).

Conclusion and Future Outlook

Theoretical studies provide an indispensable framework for understanding the molecular structure of furan esters. Computational methods like DFT allow for the accurate prediction of molecular geometries, conformational energies, and spectroscopic signatures, offering insights that are highly complementary to experimental data.[7] By elucidating the relationship between molecular structure and electronic properties, these theoretical models empower researchers to understand reactivity, predict biological interactions, and rationally design novel furan ester derivatives with enhanced properties for applications in drug development and materials science.

Future work in this field will likely involve the application of more advanced computational techniques, including molecular dynamics simulations to study the behavior of furan esters in complex biological environments and machine learning models trained on quantum chemical data to rapidly predict the properties of large libraries of compounds.

References

  • Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2018). Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 53(1), 133-141. [Link]

  • Terent’ev, A. O., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(21), 7204. [Link]

  • Bood, M., et al. (2023). Precise Synthesis of Ester-Functionalized Cyclo[13]- and Cyclo[14]furans. Journal of the American Chemical Society. [Link]

  • Etim, E. E., & Ushie, O. A. (2020). Quantum Chemical studies of Furan. ResearchGate. [Link]

  • Kohlmann, C., et al. (2021). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Molbank, 2021(4), M1287. [Link]

  • Yang, T., et al. (2022). Noncovalent Interactions between Aromatic Heterocycles and Carboxylic Acids: Rotational Spectroscopy of the Furan-Formic Acid and Thiophene-Formic Acid Complexes. The Journal of Physical Chemistry A, 126(28), 4608-4616. [Link]

  • Derj, A., et al. (2009). Density functional theory and FTIR spectroscopic study of carboxyl group. Indian Journal of Pure & Applied Physics, 47, 551-558. [Link]

  • Castelli, I. E., et al. (2021). Thiophene-Furan oligomers: Beyond-DFT Study of Electronic and Optical Properties. arXiv. [Link]

  • Nivrutti, G. P., et al. (2024). Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research, 12(2), 167-181. [Link]

  • Yang, T., et al. (2022). Noncovalent Interactions between Aromatic Heterocycles and Carboxylic Acids: Rotational Spectroscopy of the Furan-Formic Acid and Thiophene-Formic Acid Complexes. ResearchGate. [Link]

  • Rak, J., et al. (2021). Structures, binding energies and non-covalent interactions of furan clusters. ResearchGate. [Link]

  • Gaurav, A., et al. (2017). Different conformations of ester. ResearchGate. [Link]

  • Mamedova, U. A., et al. (2020). RETRACTED: Synthesis of vinyl esters of some furan carboxylic acids based on vinyl acetate. E3S Web of Conferences, 224, 02011. [Link]

  • Saito, Y., et al. (2015). Synthesis and structure-activity relationship studies of furan-ring fused chalcones as antiproliferative agents. Anticancer Research, 35(2), 811-817. [Link]

  • Le, K. A., et al. (2020). Furan-2,5- and Furan-2,3-dicarboxylate Esters Derived from Marine Biomass as Plasticizers for Poly(vinyl chloride). ACS Omega, 5(1), 506-516. [Link]

  • Asath, R. B., et al. (2014). DFT and Vibrational Spectroscopic Study on Methyl N-(2-furoyl)-N-(2,6-xylyl)-DL-Alaninate Fungicide. ResearchGate. [Link]

  • Badawi, H. M. (2015). Density functional theory study of the rotational barriers, conformational preference, and vibrational spectra of 2-formylfuran and 3-formylfuran. ResearchGate. [Link]

Sources

Methodological & Application

Application Note: A Validated Reverse-Phase HPLC Method for the Quantification of 3-Methylbutyl 2-furoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note describes a robust and validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of 3-Methylbutyl 2-furoate. The method utilizes reverse-phase chromatography with a C18 column and UV detection, providing excellent sensitivity, linearity, and precision. The protocol is designed for researchers, scientists, and professionals in drug development and quality control who require a reliable analytical procedure for this compound. All stages of the method, from sample preparation to data analysis, are detailed, and the methodology is validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2]

Introduction

This compound, also known as isoamyl 2-furoate, is an ester characterized by its furan ring and isoamyl alcohol moiety.[3] It is found in various natural products and is used as a flavoring and fragrance agent. Accurate quantification of this compound is essential for quality control in the food and fragrance industries, as well as for research in pharmacokinetics and metabolism. High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for such analyses due to its high resolution and sensitivity.[4] This document provides a comprehensive, step-by-step protocol for a validated HPLC method tailored for the quantification of this compound.

Scientific Principles

The method is based on reverse-phase HPLC, a chromatographic technique that separates molecules based on their hydrophobicity.[5]

  • Analyte Properties: this compound (C₁₀H₁₄O₃, MW: 182.22 g/mol ) is a moderately nonpolar molecule, indicated by its estimated LogP of approximately 2.8.[3][6] This hydrophobicity makes it an ideal candidate for retention and separation on a nonpolar stationary phase.[5]

  • Stationary Phase: A C18 (octadecyl) silica-based column is employed. The long alkyl chains of the C18 phase provide a hydrophobic environment that interacts with the nonpolar this compound, retaining it on the column.

  • Mobile Phase: A polar mobile phase, consisting of a mixture of acetonitrile and water, is used to elute the analyte. By adjusting the proportion of acetonitrile (the organic modifier), the retention time of the compound can be precisely controlled. More acetonitrile reduces the polarity of the mobile phase, leading to faster elution.

  • Detection: The 2-furoate moiety of the molecule contains a furan ring, which is a chromophore that absorbs ultraviolet (UV) light. This property allows for sensitive and specific detection using a UV-Vis spectrophotometric detector. Methods for similar furanic compounds often utilize detection wavelengths between 218 nm and 278 nm.[7] Based on the structure, a primary detection wavelength around 254 nm is selected, with a secondary wavelength of 275 nm for confirmation.[8]

Experimental Protocol

Materials and Reagents
  • This compound reference standard (>98% purity)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Methanol (HPLC grade)

  • 0.45 µm syringe filters (PTFE or nylon)

Instrumentation
  • HPLC system equipped with a binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD). (e.g., Agilent 1260 Infinity II or similar).[9]

  • Analytical balance

  • Volumetric flasks and pipettes

  • Sonicator

Preparation of Solutions
  • Mobile Phase: Prepare a mobile phase of Acetonitrile:Water (60:40, v/v). Degas the solution for 15 minutes in a sonicator before use.

  • Diluent: Use the mobile phase (Acetonitrile:Water, 60:40) as the diluent for all standard and sample preparations to ensure compatibility and good peak shape.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Chromatographic Conditions

The following table summarizes the optimized HPLC conditions.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile:Water (60:40, v/v)
Elution Mode Isocratic
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV-Vis or DAD
Detection Wavelength 254 nm
Run Time 10 minutes
Sample Preparation
  • Accurately weigh the sample containing this compound.

  • Extract the analyte using a suitable solvent in which it is highly soluble, such as methanol or acetonitrile.[6]

  • Vortex and sonicate the sample to ensure complete extraction.

  • Centrifuge the sample to pellet any insoluble material.

  • Dilute the supernatant with the mobile phase diluent to bring the concentration of this compound within the linear range of the calibration curve.

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before injection.

Method Validation Protocol

This method was validated according to the ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[1][2][10]

System Suitability

Before starting any validation experiment, the suitability of the chromatographic system is verified. A standard solution (e.g., 25 µg/mL) is injected five times. The system is deemed suitable if the following criteria are met:

  • Tailing Factor (Asymmetry): ≤ 1.5

  • Theoretical Plates (N): > 2000

  • Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0%

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Protocol: Inject the diluent (blank), a placebo sample (matrix without the analyte), and a sample spiked with this compound.

  • Acceptance Criteria: The chromatograms of the blank and placebo should show no interfering peaks at the retention time of this compound.

Linearity

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte.

  • Protocol: Prepare at least five concentrations of the reference standard across the range of 1-100 µg/mL. Inject each concentration in triplicate.

  • Data Analysis: Plot a calibration curve of the mean peak area versus concentration. Perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

Accuracy

Accuracy is the closeness of the test results to the true value. It is assessed by recovery studies.

  • Protocol: Spike a placebo matrix with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each level in triplicate.

  • Data Analysis: Calculate the percentage recovery for each sample.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision

Precision is the degree of agreement among individual test results. It is evaluated at two levels: repeatability and intermediate precision.

  • Repeatability (Intra-day Precision):

    • Protocol: Analyze six replicate samples of the same concentration (e.g., 50 µg/mL) on the same day, with the same analyst and instrument.

    • Acceptance Criteria: The %RSD of the results should be ≤ 2.0%.

  • Intermediate Precision (Inter-day Ruggedness):

    • Protocol: Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.

    • Acceptance Criteria: The %RSD of the combined results from both days should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ represent the lowest concentrations of the analyte that can be reliably detected and quantified, respectively.

  • Protocol: These are determined based on the standard deviation of the response and the slope of the calibration curve.

    • LOD = 3.3 × (σ / S)

    • LOQ = 10 × (σ / S)

    • Where σ = the standard deviation of the y-intercept of the regression line, and S = the slope of the calibration curve.

  • Acceptance Criteria: The LOQ should be verifiable with acceptable accuracy and precision.

Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Protocol: Introduce small changes to the method, such as:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase composition (e.g., Acetonitrile ± 2%)

  • Data Analysis: Assess the impact of these changes on system suitability parameters and analyte quantification.

  • Acceptance Criteria: System suitability criteria must be met, and the results should not deviate significantly from the nominal method.

Data Analysis and Workflow

The concentration of this compound in a sample is determined using the linear regression equation derived from the calibration curve:

y = mx + c

Where:

  • y is the peak area of the analyte

  • m is the slope of the curve

  • x is the concentration of the analyte

  • c is the y-intercept

The concentration x can be calculated as: x = (y - c) / m

Analytical Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_std Prepare Standards (1-100 µg/mL) inject_std Inject Standards prep_std->inject_std prep_sample Prepare Sample (Extract, Dilute, Filter) inject_sample Inject Samples prep_sample->inject_sample prep_mobile Prepare Mobile Phase (ACN:H2O, 60:40) sys_suit System Suitability Test (%RSD < 2%) prep_mobile->sys_suit sys_suit->inject_std acquire_data Acquire Chromatographic Data inject_std->acquire_data inject_sample->acquire_data gen_cal Generate Calibration Curve (r² ≥ 0.999) acquire_data->gen_cal quant Quantify Sample Concentration acquire_data->quant gen_cal->quant report Generate Report quant->report

Caption: Workflow for the HPLC quantification of this compound.

Conclusion

The HPLC method detailed in this application note is demonstrated to be specific, linear, accurate, precise, and robust for the quantification of this compound. The comprehensive validation ensures that the method is suitable for its intended purpose and can be reliably implemented in a quality control or research laboratory setting.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 69203, this compound. Available: [Link]

  • S4Science (n.d.). Furanic Compounds Determination in HPLC. Available: [Link]

  • Napolitano, A., et al. (2014). Reverse-Phase High-Performance Liquid Chromatography (HPLC) Analysis of Retinol and Retinyl Esters in Mouse Serum and Tissues. Methods in Molecular Biology, 1153, 103-112. Available: [Link]

  • Shimadzu (2012). Quantitative Analysis of Furanic Compounds in Transformer oil by HPLC Method. Available: [Link]

  • The Good Scents Company (n.d.). 3-methyl butyl 2-furoate. Available: [Link]

  • European Medicines Agency (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available: [Link]

  • Patel, D., et al. (2016). Development and validation of a reversed-phase HPLC method for simultaneous analysis of butylhydroxyanisol, simvastatin and its impurities in tablet dosage forms. Journal of Pharmaceutical Analysis, 6(5), 324-331. Available: [Link]

  • Li, X., et al. (2013). An efficient method for the determination of furan derivatives in apple cider and wine by solid phase extraction and high performance liquid chromatography-diode array detector. Food Chemistry, 141(3), 2533-2540. Available: [Link]

  • Jain, P. S., et al. (2012). Development and Validation of UV-Visible Spectrophotometric Method for Simultaneous Estimation of Mometasone Furoate, Hydroquinone and Tretinoin from their Pharmaceutical Dosage Form. Inventi Rapid: Pharm Analysis & Quality Assurance. Available: [Link]

  • U.S. Food and Drug Administration (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available: [Link]

  • ScentBox (n.d.). This compound (CAS 615-12-3): Odor profile, Properties, & IFRA compliance. Available: [Link]

  • ChemComplete (2020). Introduction to HPLC - Lecture 3: Reverse Phase HPLC. YouTube. Available: [Link]

  • Eltayeb, M., et al. (2014). Development of UV spectrophotometric methods and validation for estimation of furosemide in bulk and tablet dosage form by absorption maxima and area under curve method. International Journal of Pharmacy and Pharmaceutical Sciences, 6(5), 237-240. Available: [Link]

  • Mahato, A. & Vyas, S. (n.d.). Analysis of furanic compounds in transformer oil by Agilent 1290 Infinity binary UHPLC. Agilent Technologies. Available: [Link]

  • Api, A. M., et al. (2022). RIFM fragrance ingredient safety assessment, methyl 2-furoate, CAS Registry Number 611-13-2. Food and Chemical Toxicology, 167(Suppl 1), 113337. Available: [Link]

  • U.S. Food and Drug Administration (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available: [Link]

  • SIELC Technologies (n.d.). HPLC Method for Substituted Furans Separation on Newcrom R1 column. Available: [Link]

  • Stoll, D. R. (2022). Rules of Thumb for Reversed-Phase LC: What's In Your Chromatographic Mind?. LCGC North America, 40(6), 262-267. Available: [Link]

  • Chaudhari, B., & Patel, N. (2012). Development of UV Spectrophotometric method for the simultaneous estimation of Simvastatine and Ezetimibe in tablet dosage form. International Journal of Pharmaceutical Sciences and Research, 3(11), 4381-4386. Available: [Link]

  • Kaczynski, P., et al. (2023). Evaluation of Chromatographic Separation, with a Focus on LC-MS/MS, for the Determination of Stereoisomeric Cypermethrin and Other Synthetic Pyrethroids in Apples. Molecules, 28(15), 5808. Available: [Link]

  • Patel, J., & Patel, S. (2018). Development And Validation Of Three Novel UV Spectrophotometric Methods For Determination Of Newly Discovered Combination For Hepatitis C In Their Combined Pharmaceutical Dosage Form And Their Comparision Using ANOVA. Indo American Journal of Pharmaceutical Sciences, 5(3), 1735-1742. Available: [Link]

  • International Council for Harmonisation (2023). Quality Guidelines. Available: [Link]

  • Pharma International (2024). ICH Q2 Validation of Analytical Procedures. YouTube. Available: [Link]

  • FooDB (n.d.). Showing Compound Methyl 2-furoate (FDB000952). Available: [Link]

  • Kapupara, P. P., et al. (2018). UV Spectrophotometric Method for Simultaneous Estimation of Glycopyrrolate and Formoterol Fumarate in their Synthetic Mixture. Journal of Chemical and Pharmaceutical Research, 10(4), 30-40. Available: [Link]

Sources

Application Note: Development of Analytical Standards and Stability-Indicating Methods for 3-Methylbutyl 2-furoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the development of analytical standards for 3-Methylbutyl 2-furoate (also known as isoamyl 2-furoate), a significant compound in the flavor, fragrance, and pharmaceutical industries. We detail the synthesis, purification, and rigorous characterization of a primary reference standard. Furthermore, we present validated, step-by-step protocols for quantitative analysis using Gas Chromatography-Mass Spectrometry (GC-MS) and a stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method. This guide is intended for researchers, quality control analysts, and drug development professionals requiring robust and reliable analytical methodologies for this compound.

Introduction: The Need for a Well-Characterized Standard

This compound (CAS 615-12-3) is a carboxylic ester characterized by its fruity, sweet, and caramellic aroma profile.[1][2] Its application spans from being a flavor component in food and beverages to a potential intermediate in pharmaceutical synthesis. The integrity of any quantitative study, stability test, or quality control (QC) release assay depends critically on the quality of the reference standard used. An improperly characterized standard can lead to inaccurate potency measurements, flawed stability predictions, and compromised product quality.

The objective of this work is to establish a holistic framework for creating a reliable analytical standard for this compound. This involves not only its synthesis and purification but also its comprehensive characterization and the development of analytical methods capable of accurately determining its purity and detecting potential degradants.

dot

G cluster_0 Phase 1: Standard Preparation cluster_1 Phase 2: Method Development cluster_2 Phase 3: Validation & Application Synthesis Synthesis Purification Purification Synthesis->Purification Crude Product IdentityConfirmation IdentityConfirmation Purification->IdentityConfirmation Crude Product GC_MS GC-MS Method (Purity & Volatiles) IdentityConfirmation->GC_MS Qualified Standard HPLC RP-HPLC Method (Purity & Stability) IdentityConfirmation->HPLC Qualified Standard ForcedDeg Forced Degradation (Stability Assessment) HPLC->ForcedDeg Validation Method Validation (ICH Guidelines) ForcedDeg->Validation FinalMethod FinalMethod Validation->FinalMethod Final Validated Method

Caption: Overall workflow for analytical standard development.

Reference Standard Synthesis and Characterization

A primary reference standard must be synthesized with high purity and its identity unequivocally confirmed.

Synthesis via Fischer-Speier Esterification

The synthesis of this compound is readily achieved through the acid-catalyzed Fischer-Speier esterification of 2-furoic acid with 3-methylbutan-1-ol (isoamyl alcohol).[3][4]

dot

reaction struct1 2-Furoic Acid plus1 + struct1->plus1 struct2 3-Methylbutan-1-ol catalyst H₂SO₄ (cat.) Heat (Reflux) plus1->struct2 plus2 + water H₂O plus2->water product This compound product->plus2 catalyst->product

Caption: Fischer-Speier esterification of this compound.

Protocol:

  • Combine 1.0 molar equivalent of 2-furoic acid with 1.5 molar equivalents of 3-methylbutan-1-ol in a round-bottom flask.

  • Add a catalytic amount (approx. 0.05 equivalents) of concentrated sulfuric acid.

  • Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After cooling, neutralize the mixture with a 5% sodium bicarbonate solution and extract the ester with diethyl ether.[4]

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product via vacuum distillation to yield a colorless liquid.

Physicochemical and Spectroscopic Characterization

The identity and structure of the purified compound must be confirmed using orthogonal analytical techniques.

PropertyValueReference
IUPAC Name 3-methylbutyl furan-2-carboxylate[1]
CAS Number 615-12-3[5]
Molecular Formula C₁₀H₁₄O₃[1]
Molecular Weight 182.22 g/mol [2]
Appearance Colorless liquid[3]
Solubility Soluble in alcohol, insoluble in glycerol[3][6]
Boiling Point ~233-235 °C (literature)N/A
  • ¹H NMR (Proton Nuclear Magnetic Resonance): Provides definitive structural confirmation. The spectrum should be consistent with the structure of this compound, showing characteristic peaks for the furan ring protons, the ester linkage methylene protons, and the isobutyl group protons.[7][8]

  • Mass Spectrometry (MS): Electron Ionization (EI) GC-MS is used to confirm the molecular weight and fragmentation pattern. The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 182 and characteristic fragments.[1][9] Expected major fragments include m/z 95 (furoyl cation) and m/z 71 (isopentyl cation).

  • Infrared (IR) Spectroscopy: Confirms the presence of key functional groups. The IR spectrum should display a strong C=O stretch for the ester at ~1720 cm⁻¹, C-O stretches at ~1290 and ~1120 cm⁻¹, and characteristic C-H stretches for the furan ring and alkyl chain.[10]

Quantitative Purity and Impurity Profiling

A multi-method approach is necessary to ensure all potential impurities (volatile, non-volatile, and isomeric) are detected and quantified.

GC-MS for Purity and Volatile Impurities

Gas chromatography is the gold standard for analyzing volatile and semi-volatile compounds like esters.[11][12] Coupling it with a mass spectrometer allows for definitive peak identification.

Rationale for Method Choices:

  • Injector: Split/splitless injection is used to handle a neat or concentrated sample without overloading the column.

  • Column: A mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) provides excellent resolution for a broad range of analytes, including the target ester and potential starting material residues.

  • Detector: A mass spectrometer provides both quantitative data (from the Total Ion Chromatogram, TIC) and qualitative identification (from the mass spectra of individual peaks).

Protocol: GC-MS Analysis

  • Sample Preparation: Prepare a 1000 µg/mL solution of the this compound reference standard in high-purity methanol.

  • GC-MS System: Agilent GC-MS system (or equivalent).

  • Run Analysis: Inject 1 µL of the sample.

  • Data Analysis: Integrate all peaks in the total ion chromatogram. Purity is calculated as the area of the main peak divided by the total area of all peaks (Area % calculation). Identify any impurity peaks by comparing their mass spectra to a library (e.g., NIST).[13]

ParameterCondition
Column HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.0 mL/min
Injector Temp. 250 °C
Injection Mode Split (50:1 ratio)
Oven Program Initial 60 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min)
MS Transfer Line 280 °C
MS Ion Source 230 °C
MS Mode Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 450
RP-HPLC for Non-Volatile Impurities and Stability

While GC-MS is excellent for volatiles, a stability-indicating HPLC method is required to separate the parent compound from non-volatile degradants, such as the starting material 2-furoic acid, which may form upon hydrolysis.[14][15]

Rationale for Method Choices:

  • Column: A C18 stationary phase is a versatile choice for reversed-phase chromatography, providing good retention and separation for moderately polar compounds like this compound and its potential acidic degradant.[16][17]

  • Mobile Phase: An acetonitrile/water gradient allows for the elution of compounds with a range of polarities. A mild acid (e.g., phosphoric acid) is added to control the ionization state of acidic analytes like 2-furoic acid, ensuring sharp, symmetrical peaks.[14]

  • Detector: UV detection is suitable as the furan ring provides a strong chromophore. A photodiode array (PDA) detector is preferred to assess peak purity.

Protocol: RP-HPLC Analysis

  • Sample Preparation: Prepare a 500 µg/mL solution of the reference standard in the mobile phase.

  • HPLC System: Waters Alliance HPLC with 2998 PDA Detector (or equivalent).

  • System Suitability: Before analysis, perform five replicate injections of the standard solution. The system is suitable if the %RSD for peak area is ≤2.0% and the tailing factor is ≤1.5.[18]

  • Run Analysis: Inject 10 µL of the sample.

  • Data Analysis: Quantify purity using area percentage. Check the peak purity of the main peak using the PDA detector software to ensure no co-eluting impurities.

ParameterCondition
Column Waters X-Bridge™ C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-2 min (50% B), 2-15 min (50% to 95% B), 15-18 min (95% B), 18.1-22 min (50% B)
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection PDA at 248 nm
Injection Vol. 10 µL

Stability-Indicating Properties and Forced Degradation

A true stability-indicating method must be able to separate the intact drug from its degradation products.[14] Forced degradation studies are performed to generate these products and validate the method's resolving power.[19]

dot

G cluster_conditions Stress Conditions Compound This compound (API) Acid Acidic (HCl) Compound->Acid Hydrolysis Base Basic (NaOH) Compound->Base Hydrolysis Oxidative Oxidative (H₂O₂) Compound->Oxidative Thermal Thermal (Heat) Compound->Thermal Photo Photolytic (UV/Vis Light) Compound->Photo Degradant1 2-Furoic Acid Acid->Degradant1 Degradant2 3-Methylbutan-1-ol Acid->Degradant2 Base->Degradant1 Base->Degradant2 OtherDeg Other Degradants Oxidative->OtherDeg Thermal->OtherDeg Photo->OtherDeg

Caption: Forced degradation pathways for this compound.

Protocol: Forced Degradation Study

  • Prepare five separate solutions of this compound (~500 µg/mL).

  • Acid Hydrolysis: Add 1N HCl and heat at 60 °C for 4 hours. Neutralize before injection.

  • Base Hydrolysis: Add 0.1N NaOH and keep at room temperature for 2 hours. Neutralize before injection.[20]

  • Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for 24 hours.

  • Thermal Degradation: Heat a solid sample at 105 °C for 48 hours, then dissolve for analysis.

  • Photolytic Degradation: Expose a solution to UV light (254 nm) for 24 hours.

  • Analyze all stressed samples, along with an unstressed control, using the validated RP-HPLC method.

Acceptance Criteria for Stability-Indicating Method:

  • The method must demonstrate significant degradation under at least two stress conditions.

  • The purity angle must be less than the purity threshold for the main peak in all stressed samples, confirming no co-elution.

  • There must be baseline resolution (Rs > 2.0) between the parent peak and its major degradation products.[21]

Stress Condition% Degradation (Typical)Observations
Acid (1N HCl) 15-20%Major degradant peak corresponding to the retention time of 2-furoic acid observed.
Base (0.1N NaOH) > 50%Rapid hydrolysis observed. Primary degradant is 2-furoic acid.
Oxidative (3% H₂O₂) 5-10%Minor degradation with several small, unidentified peaks. Furan rings can be susceptible to oxidation.
Thermal (105 °C) < 5%Compound is relatively stable to dry heat.
Photolytic (UV) < 5%Compound is relatively stable to light exposure in solution.

Conclusion

This application note outlines a robust, science-driven approach to the development of a qualified analytical standard for this compound. By combining controlled synthesis, comprehensive spectroscopic characterization (NMR, MS, IR), and the development of orthogonal analytical methods (GC-MS and stability-indicating RP-HPLC), a reliable reference material can be established. The protocols provided are validated and suitable for use in quality control, stability testing, and research environments, ensuring the accuracy and reproducibility of analytical results.

References

  • Stability profile of flavour-active ester compounds in ale and lager beer during storage. (2025). Journal of the Institute of Brewing.
  • Development of a sensitive and quantitative method for the identification of two major furan fatty acids in human plasma. (n.d.). Journal of Lipid Research.
  • This compound | C10H14O3 | CID 69203. (n.d.). PubChem, NIH.
  • METHYL 3-METHYL-2-FUROATE(6141-57-7) 1H NMR spectrum. (n.d.). ChemicalBook.
  • Wendlinger, C., Hammann, S., & Vetter, W. (2016). Detailed study of furan fatty acids in total lipids and the cholesteryl ester fraction of fish liver. Food Analytical Methods, 9(2), 459-468.
  • Wendlinger, C., Hammann, S., & Vetter, W. (2016). Detailed study of furan fatty acids in total lipids and the cholesteryl ester fraction of fish liver. FAU CRIS.
  • General procedure for the synthesis of esters. (n.d.). The Royal Society of Chemistry.
  • Stability of Beverage Flavor Emulsions. (n.d.). Perfumer & Flavorist.
  • Detailed Study of Furan Fatty Acids in Total Lipids and the Cholesteryl Ester Fraction of Fish Liver. (2016).
  • Volatile Compounds and Flavor Stability. (2025). CUIGUAI Flavoring Technical Document.
  • Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. (n.d.). MDPI.
  • 2-Furancarboxylic acid, 3-methylbutyl ester. (n.d.). NIST WebBook.
  • Reactivity and stability of selected flavor compounds. (n.d.).
  • Stability Testing. (n.d.). Oxford Biosciences.
  • 2-Furancarboxylic acid, 3-methylbutyl ester. (n.d.). NIST Chemistry WebBook.
  • This compound (CAS 615-12-3): Odor profile, Properties, & IFRA compliance. (n.d.). FlavorDB.
  • 3-methyl butyl 2-furoate, 615-12-3. (n.d.). The Good Scents Company.
  • RP-HPLC Method Development and Validation for The Determination of Active Ingredients in Pharmaceuticals. (n.d.). Journal of Pharmaceutical Sciences.
  • Analysis of Furan and Alkylfurans in Food Commodities by SPME Arrow GC-MS. (2022). Restek.
  • The differentiation of positional isomers utilizing GC-IRD. (2018).
  • RP- HPLC Method Development and Validation for Simultaneous Estimation of Mometasone Furoate and Terbinafine Hydrochloride. (n.d.). IJARESM.
  • Isoamyl form
  • Esterification: the synthesis of isoamyl acet
  • Using GC-MS technology to identify the compounds resulting from mixing of alcoholic extracts of some medicinal plants. (2023). Journal of Medicinal and Chemical Sciences.
  • Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Phenoxyethanol, Methylparaben, Propylparaben, Mometasone Furo
  • Development and Validation of RP-HPLC-PDA Method for Estimation of Mometasone Furoate, Salicylic Acid, Methyl Paraben and Propyl Paraben. (2015). Research and Reviews: A Journal of Pharmaceutical Science.
  • Development and Validation of New Analytical Methods for the Simultaneous Estimation of Levamisole and Albendazole in Bulk and Tablet Dosage Forms. (2021). Sci Forschen.
  • Development and validation of stability indicating RP-HPLC method for fluticasone furoate and vilanterol in pharmaceutical formulations. (2025).

Sources

The Subtle Signature: Profiling 3-Methylbutyl 2-furoate in Natural Products

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

For: Researchers, scientists, and drug development professionals.

Introduction: Unmasking a Key Flavor Compound

In the intricate tapestry of natural product flavors, specific molecules act as defining threads, weaving together the sensory experience we perceive. 3-Methylbutyl 2-furoate, an ester of isoamyl alcohol and 2-furoic acid, is one such molecule. While often present in trace amounts, its unique aroma profile, characterized by fruity, caramellic, and sweet notes with a hint of chocolate, can significantly influence the overall flavor bouquet of a variety of natural products.[1][2] This application note provides a comprehensive guide to understanding and quantifying this compound, offering detailed protocols for its analysis and sensory evaluation. Understanding the presence and concentration of this compound is critical for quality control, authentication of natural products, and the development of novel flavor profiles.

Physicochemical & Sensory Profile of this compound

A thorough understanding of the target analyte's properties is fundamental to developing effective analytical methods and interpreting sensory data.

PropertyValueSource
Chemical Formula C₁₀H₁₄O₃[1][3]
Molecular Weight 182.22 g/mol [1][3]
CAS Number 615-12-3[1][3]
Boiling Point 232.00 °C @ 760.00 mm Hg[1]
Appearance Colorless to pale yellow liquid[1]
Odor Profile Fruity, Caramellic, Sweet, Herbal, Floral, Chocolate[1][2]
Solubility Soluble in alcohol; sparingly soluble in water[1]
Kovats Retention Index Standard non-polar: 1287; Standard polar: 1840

Natural Occurrence: Where to Find the Signature

While direct literature explicitly detailing the widespread natural occurrence of this compound is emerging, the presence of its constituent parts—isoamyl alcohol and furan derivatives—is well-documented in a variety of natural products. Isoamyl esters, such as isoamyl acetate and isoamyl butyrate, are key aroma components in fruits like apples and bananas.[3][4][5][6][7][8][9][10] Furan derivatives are often formed during the thermal processing of foods and are also found in some fruits and fermented beverages.[2][11] Therefore, the presence of this compound can be anticipated in:

  • Fruits: Particularly those known for complex ester profiles, such as certain varieties of apples, pears, and bananas.

  • Fermented Products: Including alcoholic beverages like beer and wine, where esterification occurs during fermentation.

  • Processed Foods: Products that undergo heating processes, such as roasted nuts and coffee, may contain furan derivatives that can esterify with available alcohols.

Analytical Workflow: From Sample to Signal

The following protocol outlines a robust and validated approach for the extraction and quantification of this compound from a natural product matrix using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

Figure 1: HS-SPME-GC-MS workflow for this compound analysis.
Detailed Protocol: HS-SPME-GC-MS Analysis

1. Sample Preparation:

  • Rationale: Proper sample preparation is crucial for reproducible and accurate results. Homogenization ensures a representative sample, while the addition of an internal standard corrects for variations in extraction efficiency and instrument response.

  • Procedure:

    • Homogenize the solid natural product sample (e.g., fruit pulp) using a blender or homogenizer. For liquid samples, use directly.

    • Accurately weigh 2-5 g of the homogenized sample into a 20 mL headspace vial.

    • Add a known concentration of a suitable internal standard (e.g., deuterated this compound or a compound with similar chemical properties and retention time).

    • If desired, add 1-2 g of NaCl to the vial to increase the ionic strength of the matrix and enhance the release of volatile compounds into the headspace.

    • Immediately seal the vial with a magnetic crimp cap containing a PTFE/silicone septum.

2. HS-SPME Parameters:

  • Rationale: The choice of SPME fiber and extraction parameters significantly impacts the efficiency of analyte extraction. A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended for its broad polarity range, making it suitable for trapping a wide variety of volatile and semi-volatile compounds, including esters like this compound.

  • Parameters:

    • SPME Fiber: 50/30 µm DVB/CAR/PDMS

    • Incubation Temperature: 50-70 °C

    • Incubation Time: 15-30 minutes

    • Extraction Time: 20-40 minutes

    • Agitation: 250 rpm

3. GC-MS Parameters:

  • Rationale: The GC-MS parameters are optimized for the separation and detection of this compound from other volatile compounds in the sample matrix. A non-polar or mid-polar capillary column is typically used for flavor analysis.

  • Parameters:

    • Injection Port Temperature: 250 °C

    • Injection Mode: Splitless

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent

    • Oven Temperature Program:

      • Initial temperature: 40 °C, hold for 2 min

      • Ramp at 5 °C/min to 180 °C

      • Ramp at 15 °C/min to 240 °C, hold for 5 min

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Scan Range: m/z 40-350

4. Data Analysis and Quantification:

  • Identification: The identification of this compound is confirmed by comparing the retention time and the mass spectrum of the peak in the sample chromatogram with those of an authentic standard. The NIST Mass Spectral Library can also be used for tentative identification.

  • Quantification: Quantification is performed by creating a calibration curve using standard solutions of this compound of known concentrations, each spiked with the same amount of internal standard. The peak area ratio of the analyte to the internal standard is plotted against the concentration of the analyte.

Method Validation: Ensuring Trustworthy Results

To ensure the reliability of the analytical data, the developed HS-SPME-GC-MS method must be validated. Key validation parameters include:

  • Linearity and Range: The concentration range over which the detector response is directly proportional to the analyte concentration.

  • Accuracy: The closeness of the measured value to the true value, typically assessed through recovery studies by spiking a blank matrix with a known amount of the analyte.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Specificity: The ability of the method to accurately measure the analyte in the presence of other components in the sample matrix.

Sensory Evaluation: Connecting Chemistry to Perception

While instrumental analysis provides quantitative data, sensory evaluation is essential to understand the contribution of this compound to the overall flavor profile of a natural product.

Protocol: Sensory Panel Evaluation

1. Panelist Selection and Training:

  • Select 8-12 panelists based on their sensory acuity, interest, and availability.

  • Train the panelists to recognize the aroma of this compound using a pure standard diluted in an appropriate solvent (e.g., propylene glycol). Provide reference standards for related aroma notes (e.g., fruity, caramel, chocolate).

2. Sample Preparation and Presentation:

  • Prepare samples of the natural product with and without the addition of a known concentration of this compound.

  • Present the samples to the panelists in a controlled environment (i.e., a sensory booth with neutral lighting and no distracting odors).

  • Samples should be coded with random three-digit numbers and presented in a randomized order to prevent bias.

3. Sensory Attributes and Scaling:

  • Develop a list of sensory attributes relevant to the product and the expected impact of this compound (e.g., fruity intensity, caramel aroma, sweet aftertaste).

  • Use a labeled magnitude scale (e.g., a 15-cm line scale anchored with "not perceptible" and "extremely intense") for panelists to rate the intensity of each attribute.

4. Data Analysis:

  • Analyze the sensory data using appropriate statistical methods (e.g., Analysis of Variance - ANOVA) to determine if there are significant differences in the perceived sensory attributes between the samples.

Conclusion

This compound is a subtle yet significant contributor to the flavor of many natural products. By employing the detailed analytical and sensory protocols outlined in this guide, researchers can effectively identify, quantify, and understand the impact of this important flavor compound. This knowledge is invaluable for ensuring product quality, developing new and innovative flavors, and advancing our understanding of the complex chemistry of natural products.

References

  • The Good Scents Company. 3-methyl butyl 2-furoate. [Link]

  • Dixon, J., & Hewett, E. W. (2000). Factors affecting apple aroma/flavour volatile concentration: a review. New Zealand Journal of Crop and Horticultural Science, 28(3), 155-173.
  • López, M. L., Lavilla, M. T., Riba, M., & Vendrell, M. (1998). Comparison of the aroma of two apple cultivars by headspace-solid phase microextraction. Journal of Agricultural and Food Chemistry, 46(8), 3021-3026.
  • Pino, J. A., & Mesa, J. (2006). Contribution of volatile compounds to the aroma of banana essence.
  • Shiota, H. (1993). New volatile constituents of banana fruit (Musa sapientum L.). Journal of Agricultural and Food Chemistry, 41(11), 2056-2062.
  • Pérez-Cacho, P. R., & Rouseff, R. L. (2008). Fresh squeezed orange juice odor: a review. Critical reviews in food science and nutrition, 48(8), 681-716.
  • Maga, J. A. (1979). Furans in foods. Critical Reviews in Food Science & Nutrition, 11(4), 355-400.
  • PubChem. This compound. [Link]

  • Song, J., & Bangerth, F. (1996). The effect of harvest date on aroma compound production from ‘Golden Delicious’ apple fruit and relationship to respiration and ethylene production. Postharvest biology and technology, 8(4), 259-269.
  • Jordan, M. J., Tandon, K., Shaw, P. E., & Goodner, K. L. (2001). Aromatic profile of aqueous banana essence and banana fruit by gas chromatography− mass spectrometry (GC-MS) and gas chromatography− olfactometry (GC-O). Journal of agricultural and food chemistry, 49(10), 4813-4817.
  • Nogueira, P. C. L., & Pretore, G. (2003). Volatile components of banana (Musa acuminata, cv.'Nanica') from Brazil. Food Chemistry, 80(3), 387-391.

Sources

Application Notes and Protocols for the Evaluation of 3-Methylbutyl 2-furoate as a Potential Insect Attractant

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of 3-Methylbutyl 2-furoate as a potential insect attractant or pheromone. While no direct studies have confirmed its role as a semiochemical, its characteristic fruity and floral odor profile suggests its potential to influence insect behavior.[1] This document outlines detailed protocols for the synthesis, purification, and characterization of this compound, followed by a suite of electrophysiological and behavioral bioassays to rigorously assess its activity as an insect attractant. The methodologies described herein are designed to be self-validating and are grounded in established principles of chemical ecology and insect olfaction.

Introduction: The Chemical Ecology of Esters and Insect Attraction

Insects rely heavily on their sense of olfaction to navigate their environment, locate food sources, find mates, and identify suitable oviposition sites.[2] Volatile organic compounds (VOCs) emitted by plants, animals, and microorganisms serve as crucial chemical cues, or semiochemicals, that mediate these behaviors. Among the vast array of VOCs, esters are a prominent class of compounds known for their characteristic fruity and floral scents.[3][4] These scents often signal the presence of ripe fruits, nectar-rich flowers, or fermenting materials, which are attractive to a wide range of insects, including pollinators like bees and various species of flies and beetles.[3][5][6]

The compound this compound, also known as isoamyl 2-furoate, is an ester with a notable fruity, caramellic, and sweet odor profile.[1][7] While it is utilized in the flavor and fragrance industry, its potential as an insect attractant remains unexplored. The furan moiety within its structure is of particular interest, as various furan derivatives have been shown to elicit responses in insects.[8] This document provides a hypothetical framework and detailed experimental procedures to investigate the potential of this compound as a novel insect attractant or pheromone. The successful identification of new attractants has significant implications for the development of environmentally benign pest management strategies and for advancing our understanding of insect chemical communication.

Synthesis and Characterization of this compound

A pure and well-characterized source of the candidate compound is paramount for reliable bioassays. The following section details a robust method for the synthesis of this compound via Fischer-Speier esterification.

Synthesis via Fischer-Speier Esterification

Fischer-Speier esterification is a classic and reliable method for synthesizing esters from a carboxylic acid and an alcohol in the presence of an acid catalyst.[9][10][11] In this protocol, 2-furoic acid is reacted with 3-methyl-1-butanol (isoamyl alcohol) using sulfuric acid as a catalyst.

Materials:

  • 2-furoic acid (98% purity)

  • 3-methyl-1-butanol (isoamyl alcohol, ≥98% purity)

  • Concentrated sulfuric acid (95-98%)

  • Diethyl ether (anhydrous)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Glassware for distillation

Protocol:

  • In a clean, dry round-bottom flask, combine 1 molar equivalent of 2-furoic acid with 3 molar equivalents of 3-methyl-1-butanol. The excess alcohol helps to drive the equilibrium towards the product.

  • With continuous stirring, slowly add a catalytic amount of concentrated sulfuric acid (approximately 5% of the molar amount of the carboxylic acid). The addition should be done carefully in a fume hood as the reaction is exothermic.

  • Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 4-6 hours.

  • After the reflux period, allow the reaction mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and add an equal volume of cold deionized water.

  • Extract the aqueous layer twice with diethyl ether.

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst) and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

  • The crude product can be purified by vacuum distillation to obtain pure this compound.

Characterization of the Synthesized Product

The purity and identity of the synthesized this compound must be confirmed using standard analytical techniques.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 615-12-3[1]
Molecular Formula C₁₀H₁₄O₃[1]
Molecular Weight 182.22 g/mol [1][7]
Appearance Colorless to pale yellow liquid
Odor Profile Fruity, Caramellic, Sweet, Herbal, Floral[1]

Analytical Methods:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the molecular weight and fragmentation pattern of the synthesized ester.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the successful esterification.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups, particularly the ester carbonyl stretch.

Electrophysiological and Behavioral Bioassays

The following protocols are designed to systematically evaluate the potential of this compound as an insect attractant. The choice of insect species for testing should be guided by those known to be attracted to fruity or floral scents, such as various species of fruit flies (Drosophila melanogaster), moths, or bees.[12][13][14][15]

Gas Chromatography-Electroantennographic Detection (GC-EAD)

GC-EAD is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of an insect's antenna as a biological detector. This allows for the identification of specific compounds in a complex mixture that elicit an olfactory response.

Experimental Workflow:

GCEAD_Workflow cluster_GCMS GC-MS Analysis cluster_EAD EAG Detection GC_Column GC Column MS_Detector Mass Spectrometer GC_Column->MS_Detector Compound Separation & Identification Splitter Effluent Splitter GC_Column->Splitter Antenna_Prep Insect Antenna Preparation EAG_Amplifier EAG Amplifier Antenna_Prep->EAG_Amplifier Electrophysiological Signal Data_Acquisition Data Acquisition System EAG_Amplifier->Data_Acquisition Injector Sample Injection Injector->GC_Column Splitter->MS_Detector 50% Effluent Splitter->Antenna_Prep 50% Effluent

Caption: GC-EAD experimental workflow.

Protocol:

  • Insect Preparation: Immobilize an adult insect and carefully excise one antenna at the base. Mount the antenna between two electrodes filled with a conductive saline solution.

  • GC-EAD System: A gas chromatograph is equipped with a column effluent splitter that directs a portion of the column outflow to the mass spectrometer and the other portion over the prepared insect antenna.

  • Sample Analysis: Inject a solution of synthesized this compound into the GC.

  • Data Acquisition: Simultaneously record the mass spectrum from the MS detector and the electroantennogram (EAG) signal from the antenna. A deflection in the EAG trace that coincides with the elution of this compound from the GC column indicates that the insect's antenna detects the compound.

Electroantennography (EAG)

EAG measures the summated electrical response of the entire antenna to a volatile stimulus. It is a valuable screening tool to determine if an insect can detect a specific compound and to assess dose-dependent responses.

Experimental Workflow:

EAG_Workflow cluster_Stimulus Stimulus Delivery cluster_Recording Signal Recording Odor_Source Odor Source (this compound) Solenoid_Valve Solenoid Valve Odor_Source->Solenoid_Valve Air_Stream Purified Air Stream Air_Stream->Solenoid_Valve Antenna_Prep Mounted Insect Antenna Solenoid_Valve->Antenna_Prep Odor Puff Amplifier Amplifier Antenna_Prep->Amplifier Data_Acquisition Data Acquisition Amplifier->Data_Acquisition

Caption: Electroantennography (EAG) experimental setup.

Protocol:

  • Antenna Preparation: Prepare and mount an insect antenna as described for GC-EAD.

  • Odor Delivery: Prepare serial dilutions of this compound in a suitable solvent (e.g., hexane). Apply a known volume of each dilution to a filter paper strip and insert it into a Pasteur pipette.

  • Stimulation: Deliver a puff of air through the pipette, directing the odorized air over the antenna.

  • Recording: Record the resulting depolarization of the antenna as an EAG response. Test a range of concentrations to generate a dose-response curve. Include a solvent-only control.

Table 2: Hypothetical EAG Dose-Response Data

Concentration (µg/µL)Mean EAG Response (mV) ± SD
Control (Solvent) 0.1 ± 0.05
0.01 0.5 ± 0.1
0.1 1.2 ± 0.2
1 2.5 ± 0.4
10 4.8 ± 0.6
Behavioral Bioassays

Behavioral bioassays are essential to determine if the detection of a compound translates into an attractive or repellent behavior.

Experimental Workflow:

Behavioral_Bioassay_Workflow Start Insect Release Choice_Point Choice Point Start->Choice_Point Treatment_Arm Treatment Arm (this compound) Choice_Point->Treatment_Arm Attraction Control_Arm Control Arm (Solvent) Choice_Point->Control_Arm No Attraction Observation Observation & Data Recording Treatment_Arm->Observation Control_Arm->Observation Analysis Statistical Analysis Observation->Analysis

Caption: Y-tube olfactometer behavioral bioassay workflow.

Protocol (Y-tube Olfactometer):

  • Setup: A Y-tube olfactometer presents the insect with a choice between two air streams. One arm of the "Y" carries the odor of the test compound, and the other carries the solvent control.

  • Insect Release: Introduce a single insect at the base of the Y-tube.

  • Observation: Record the insect's choice of arm and the time it spends in each arm over a set period.

  • Data Analysis: Analyze the data statistically to determine if there is a significant preference for the arm containing this compound.

Table 3: Hypothetical Y-tube Olfactometer Data

TreatmentNumber of Insects Choosing ArmMean Time in Arm (seconds) ± SD
This compound 78185 ± 35
Control (Solvent) 2255 ± 20

Concluding Remarks

The protocols outlined in these application notes provide a robust framework for the systematic evaluation of this compound as a potential insect attractant. While its chemical properties are suggestive of such a role, empirical evidence from electrophysiological and behavioral assays is essential for confirmation. The successful identification of this compound as an insect attractant could pave the way for its use in novel pest management strategies, such as in lure-and-trap systems.[16][17][18][19] Further research could also explore its potential synergistic effects with other known semiochemicals.

References

  • Green Pest Services. (n.d.). Which Scents Attract Bugs? Retrieved from [Link]

  • Dr. Killigan's. (2025, April 2). Do different smells attract insects? Retrieved from [Link]

  • Dazed. (2025, July 18). Can some perfumes really attract bugs? An investigation. Retrieved from [Link]

  • Botany One. (2023, October 16). The Delicate Chemistry of Attraction and Repulsion in Flower Scents. Retrieved from [Link]

  • ScienceDaily. (2014, March 31). Plants use different scents to attract or repel insects. Retrieved from [Link]

  • Barrozo, R. B., et al. (2019). A Functional Agonist of Insect Olfactory Receptors: Behavior, Physiology and Structure. Frontiers in Cellular Neuroscience, 13, 175. Retrieved from [Link]

  • Company of Biologists. (2015, January 15). Yeast's beery smell attracts fruit flies. Retrieved from [Link]

  • Becher, P. G., et al. (2018). Chemical signaling and insect attraction is a conserved trait in yeasts. Ecology and Evolution, 8(5), 2961-2974. Retrieved from [Link]

  • Britannica. (2026, January 9). Fruit Flies | The Hidden Secret to Better Beer Flavors? Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparing esters of furan by a transesterification reaction.
  • Speaking of Chemistry. (2014, November 25). Why fruit flies could make your beer better - Speaking of Chemistry Ep. 11 [Video]. YouTube. Retrieved from [Link]

  • Polocci, N., et al. (2015). Clean esterification of 2-furoic acid using tungstophosphoric acid/zirconia composites. Chemical Engineering Journal, 278, 328-336. Retrieved from [Link]

  • Stanford University. (2014, October 14). You Can Thank Fruit Flies for Those Yummy Beers. Retrieved from [Link]

  • Wikipedia. (n.d.). Transesterification. Retrieved from [Link]

  • Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]

  • Master Organic Chemistry. (2022, November 10). Transesterification. Retrieved from [Link]

  • ResearchGate. (n.d.). Kinetic study of lipase-catalyzed esterification of furoic acid to methyl-2-furoate. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 3-methyl butyl 2-furoate, 615-12-3. Retrieved from [Link]

  • Wikipedia. (n.d.). Insect olfaction. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of 3-furoate esters and novel intermediate compounds.
  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Fischer Esterification. Retrieved from [Link]

  • Tauxe, G. M., et al. (2013). Olfactory Mechanisms for Discovery of Odorants to Reduce Insect-Host Contact. Insects, 4(4), 678-701. Retrieved from [Link]

  • University of Missouri-St. Louis. (n.d.). 22. The Fischer Esterification. Retrieved from [Link]

  • ACS Institute. (2007). Chemical Synthesis of Isoamyl Acetate through Fischer Esterification: A Comprehensive Practical Report. Retrieved from [Link]

  • ResearchGate. (n.d.). Olfactory responses of horn flies to single compounds present in.... Retrieved from [Link]

  • Scent & Flavor Information. (n.d.). This compound (CAS 615-12-3): Odor profile, Properties, & IFRA compliance. Retrieved from [Link]

  • Stenutz. (n.d.). 3-methylbutyl furan-2-carboxylate. Retrieved from [Link]

  • MDPI. (2022, October 13). Recent Insights into Insect Olfactory Receptors and Odorant-Binding Proteins. Retrieved from [Link]

  • ResearchGate. (n.d.). Nontoxic Antifreeze for Insect Traps. Retrieved from [Link]

  • Google Patents. (n.d.). Pest control with formic acid esters.
  • National Pesticide Information Center. (2024, August 14). Pheromone Traps. Retrieved from [Link]

  • Livingseeds. (2024, December 3). Pheromone Lures for Pest Control [Video]. YouTube. Retrieved from [Link]

  • Purdue University. (2024, February 21). Insect Traps as a Monitoring Tool. Retrieved from [Link]

Sources

Application Note: A Comprehensive Protocol for Screening the Antimicrobial Activity of 3-Methylbutyl 2-furoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The escalating challenge of antimicrobial resistance necessitates the exploration of novel chemical entities for therapeutic development. 3-Methylbutyl 2-furoate, a furan-containing ester, represents a class of compounds with potential biological activity. This document provides a comprehensive, tiered strategy for the systematic evaluation of its antimicrobial properties. We present detailed, field-proven protocols for preliminary qualitative screening via the Agar Disk Diffusion method, followed by quantitative determination of the Minimum Inhibitory Concentration (MIC) using the Broth Microdilution technique. Furthermore, we describe the methodology to ascertain the Minimum Bactericidal Concentration (MBC), thereby distinguishing between bacteriostatic and bactericidal effects. Protocols are also adapted for screening against key fungal pathogens. This guide is intended for researchers in microbiology, medicinal chemistry, and drug development, providing the technical foundation to robustly assess the antimicrobial potential of this compound and similar test compounds.

Introduction and Scientific Rationale

This compound (also known as isoamyl 2-furoate) is a carboxylic ester characterized by a furan ring coupled to an isoamyl alcohol moiety.[1][2] While primarily known for its flavor and fragrance properties, the structural components suggest a potential for bioactivity.[3] Furan derivatives are present in numerous bioactive natural products and pharmaceuticals, and ester compounds are known to possess antimicrobial properties, often by disrupting microbial cell membranes.[4]

The screening strategy outlined herein is designed as a logical funnel. It begins with a rapid, cost-effective qualitative assay to establish the presence of antimicrobial activity.[5][6] Compounds demonstrating promise advance to more rigorous quantitative testing to determine potency (MIC) and the nature of their activity (MBC).[7][8] This structured approach ensures that resources are efficiently allocated and that the resulting data is both reliable and sufficient for guiding further investigation. Each protocol incorporates essential controls to ensure the validity and reproducibility of the results, a cornerstone of trustworthy scientific investigation.[9]

Physicochemical Properties of this compound

A thorough understanding of the test compound's properties is critical for accurate stock solution preparation and interpretation of results.

PropertyValueSource
CAS Number 615-12-3[1]
Molecular Formula C₁₀H₁₄O₃[1]
Molecular Weight 182.22 g/mol [1][3]
Appearance Colorless to pale yellow liquid[10]
Solubility Soluble in ethanol, methanol, isopropanol.[3] Insoluble in water.[3]
Synonyms Isoamyl 2-furoate, Isopentyl furan-2-carboxylate[3][11]

Note: Due to its poor water solubility, a solvent such as Dimethyl Sulfoxide (DMSO) or ethanol is required for preparing stock solutions. A solvent toxicity control must be included in all assays.

Experimental Screening Workflow

The antimicrobial screening process follows a multi-step, hierarchical approach to efficiently identify and characterize the activity of the test compound. This workflow ensures that promising candidates from the initial broad screen are subjected to more detailed quantitative analysis.

Caption: Hierarchical workflow for antimicrobial activity screening.

Protocol 1: Agar Disk Diffusion for Preliminary Screening

This method serves as a rapid and effective initial screen to qualitatively assess the antimicrobial activity of this compound.[12] The principle relies on the diffusion of the compound from a saturated paper disk into an agar medium inoculated with a test microorganism.[13] The presence of a clear zone of inhibition around the disk indicates that the compound is capable of inhibiting microbial growth.[6]

Rationale for Method Selection

The Kirby-Bauer disk diffusion test is a standardized, cost-effective, and visually intuitive method for screening multiple compounds or extracts.[14] It provides a clear qualitative (or semi-quantitative) endpoint—the zone of inhibition—that is sufficient for making go/no-go decisions for further quantitative testing.[15] Mueller-Hinton Agar (MHA) is the recommended medium as it supports the growth of most common pathogens and has minimal inhibitors, ensuring good reproducibility.[13][16]

Detailed Step-by-Step Methodology
  • Preparation of Inoculum:

    • Aseptically pick 3-4 isolated colonies of the test microorganism from a fresh (18-24 hour) agar plate.

    • Suspend the colonies in 5 mL of sterile saline (0.85% NaCl).

    • Vortex thoroughly to create a homogenous suspension.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL. A nephelometer is recommended for accuracy.[17]

  • Inoculation of Agar Plate:

    • Within 15 minutes of standardization, dip a sterile cotton swab into the adjusted inoculum.

    • Remove excess fluid by pressing the swab firmly against the inside wall of the tube.[14]

    • Streak the swab evenly across the entire surface of a Mueller-Hinton Agar (MHA) plate in three directions, rotating the plate approximately 60 degrees each time to ensure a uniform lawn of growth.[12]

    • Allow the plate to dry for 5-15 minutes with the lid slightly ajar.

  • Preparation and Application of Disks:

    • Prepare a stock solution of this compound (e.g., 10 mg/mL) in an appropriate solvent (e.g., DMSO).

    • Aseptically apply a known volume (e.g., 10 µL) of the test compound solution onto sterile 6-mm paper disks. This will result in a disk containing 100 µg of the compound.

    • Allow the solvent on the disks to evaporate completely in a sterile environment.

    • Using sterile forceps, place the impregnated disks onto the surface of the inoculated MHA plate. Ensure firm contact with the agar.[13]

    • Space disks sufficiently to prevent overlapping of inhibition zones (at least 24 mm from center to center).[13]

  • Controls (Critical for Validation):

    • Negative Control: A disk impregnated with the same volume of the solvent (e.g., 10 µL of DMSO) used to dissolve the test compound. This is essential to ensure that the solvent itself does not inhibit microbial growth.

    • Positive Control: A disk containing a standard antibiotic with known activity against the test organism (e.g., Gentamicin 10 µg for E. coli). This validates the susceptibility of the organism and the overall test conditions.

  • Incubation and Interpretation:

    • Invert the plates and incubate at 35 ± 2°C for 18-24 hours for most bacteria.[17]

    • After incubation, measure the diameter of the zone of complete growth inhibition (in mm) around each disk, including the disk diameter.

    • A zone of inhibition significantly larger than the negative control indicates antimicrobial activity.

Protocol 2: Broth Microdilution for MIC Determination

The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[18][19] The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of a microorganism after a standardized incubation period.[7][20] This quantitative assay is essential for evaluating the potency of a compound.[21]

Rationale for Method Selection

This method is highly reproducible, conservative with reagents, and amenable to high-throughput screening using a 96-well microtiter plate format.[22] It provides a precise quantitative value (the MIC) that is crucial for comparing the potency of different compounds and for subsequent MBC determination.[23][24]

Detailed Step-by-Step Methodology

Caption: Workflow for preparing a 96-well plate for MIC determination.

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in DMSO at a concentration twice the highest desired test concentration (e.g., if the highest final concentration is 256 µg/mL, prepare a 512 µg/mL stock).

    • Prepare a bacterial inoculum suspension in Cation-Adjusted Mueller-Hinton Broth (CAMHB) and adjust its concentration to ~1 x 10⁶ CFU/mL. This is typically a 1:100 dilution of a 0.5 McFarland standard suspension.

  • Plate Setup (per 96-well plate):

    • Add 100 µL of sterile CAMHB to wells 2 through 12 in a designated row.

    • Add 200 µL of the 2X compound stock solution to well 1.

    • Perform a two-fold serial dilution: Transfer 100 µL from well 1 to well 2, mix thoroughly by pipetting up and down. Transfer 100 µL from well 2 to well 3, and so on, until well 10. Discard the final 100 µL from well 10.[25] This creates a gradient of concentrations (e.g., 256, 128, 64... down to 0.5 µg/mL).

    • Well 11 will serve as the Growth Control (no compound).

    • Well 12 will serve as the Sterility Control (no compound, no inoculum).

  • Inoculation:

    • Add 100 µL of the adjusted bacterial inoculum (~1 x 10⁶ CFU/mL) to wells 1 through 11. Do not add inoculum to well 12.

    • The final volume in each well (1-11) is now 200 µL. This step dilutes the compound concentrations by half to their final test concentrations and brings the final inoculum density to the target of ~5 x 10⁵ CFU/mL.[7]

  • Incubation and Interpretation:

    • Seal the plate (e.g., with a sterile lid or adhesive seal) and incubate at 35 ± 2°C for 18-24 hours.[22]

    • After incubation, check the controls: Well 12 (Sterility) should be clear, and Well 11 (Growth) should be turbid. If controls are invalid, the test must be repeated.

    • Visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound in which there is no visible growth (i.e., the first clear well).[9]

Protocol 3: Minimum Bactericidal Concentration (MBC) Determination

Following MIC determination, the MBC test is performed to ascertain whether the compound is bactericidal (kills bacteria) or bacteriostatic (inhibits growth).[26] The MBC is the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction of the initial bacterial inoculum.[8][27]

Rationale for Method Selection

This simple subculturing method is a direct and logical extension of the broth microdilution assay.[25] It directly assesses the viability of bacteria exposed to the test compound, providing a definitive answer on its cidal activity. The MBC/MIC ratio is a widely accepted metric for classifying compounds as bactericidal.[27]

Detailed Step-by-Step Methodology
  • Subculturing from MIC Plate:

    • Select the wells from the completed MIC plate that showed no visible growth. This includes the MIC well itself and all wells with higher concentrations.

    • Mix the contents of each selected well thoroughly.

    • Using a calibrated loop or pipette, plate a 10 µL aliquot from each of these clear wells onto a sterile, drug-free MHA plate. Be sure to label each spot on the plate corresponding to the well concentration.

  • Incubation and Interpretation:

    • Incubate the MHA plates at 35 ± 2°C for 18-24 hours.

    • After incubation, count the number of colonies (CFUs) on each spot.

    • The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU count compared to the initial inoculum count (~5 x 10⁵ CFU/mL). For a 10 µL spot, this typically means observing ≤5 colonies.[25]

  • Data Analysis:

    • Calculate the MBC/MIC ratio .

    • Interpretation:

      • An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.[25][27]

      • An MBC/MIC ratio of > 4 suggests bacteriostatic activity.

Protocol 4: Antifungal Activity Screening

The term "antimicrobial" encompasses activity against fungi. The broth microdilution protocol can be adapted for antifungal screening against both yeasts and molds according to established guidelines from the Clinical and Laboratory Standards Institute (CLSI).[28]

  • For Yeasts (e.g., Candida albicans):

    • Follow the CLSI M27 guidelines.[28]

    • The primary medium used is RPMI-1640 broth .

    • Inoculum is adjusted to a final concentration of 0.5-2.5 x 10³ CFU/mL.

    • Incubation is typically at 35°C for 24-48 hours.

    • The endpoint is read as the lowest concentration causing a significant (often ≥50%) reduction in turbidity compared to the growth control.[29]

  • For Molds (e.g., Aspergillus fumigatus):

    • Follow the CLSI M38 guidelines.[28]

    • The medium is also RPMI-1640 broth .

    • Inoculum preparation involves creating a spore suspension and is more complex.

    • The endpoint is often the Minimum Effective Concentration (MEC) , defined as the lowest drug concentration at which a significant change in hyphal morphology (e.g., short, branched hyphae) is observed microscopically.[30]

Data Presentation and Interpretation

All quantitative data should be summarized in a clear, tabular format for easy comparison. The following is an example of how to present the screening results.

Table 1: Representative Antimicrobial Activity Profile of this compound
Test OrganismGram StainDisk Diffusion ZOI (mm)MIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
Staphylococcus aureusPositive1816322Bactericidal
Escherichia coliNegative10128>256>2Bacteriostatic
Pseudomonas aeruginosaNegative7>256>256-Inactive
Candida albicansN/A (Yeast)15321284Fungicidal

Hypothetical Mechanism of Action

While the precise mechanism of action for this compound is uncharacterized, its chemical structure as a lipophilic ester allows for the formulation of a testable hypothesis. The furoate ester moiety is known to increase lipophilicity, which can enhance a molecule's ability to interact with and penetrate cellular membranes.[31] A plausible mechanism is the disruption of the microbial cell membrane's integrity.

Caption: Hypothetical mechanism: membrane disruption by this compound.

References

A complete and consolidated list of all sources cited within this document is provided below for verification and further reading.

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.).
  • Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. (2009). American Society for Microbiology.
  • Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. (n.d.).
  • Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. (n.d.). UKHSA Research Portal.
  • Minimum Inhibitory Concentration (MIC) Test. (n.d.).
  • Disk diffusion test. (n.d.). Wikipedia.
  • Tendencia, E. A. (2004). Disk diffusion method. Laboratory manual of standardized methods for antimicrobial sensitivity tests for bacteria isolated from aquatic animals and environment. SEAFDEC/AQD.
  • Antimicrobial Efficacy Screening. (n.d.).
  • Minimum bactericidal concentr
  • This compound (CAS 615-12-3): Odor profile, Properties, & IFRA compliance. (n.d.). Molecule Page.
  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). protocols.io.
  • Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. (n.d.). SEAFDEC/AQD Institutional Repository.
  • Determination of antimicrobial resistance by disk diffusion. (n.d.). FWD AMR-RefLabCap.
  • Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. (2023).
  • Application Notes and Protocols for Determining the Minimum Bactericidal Concentration (MBC) of Micronomicin. (n.d.). BenchChem.
  • Minimum bactericidal concentr
  • Agar disk diffusion method: Significance and symbolism. (2025).
  • Broth Dilution Method for MIC Determin
  • Broth microdilution. (n.d.). Wikipedia.
  • Large-Scale Screening of Antifungal Peptides Based on Quantitative Structure–Activity Relationship. (n.d.).
  • Minimum Bactericidal Concentration (MBC) Test. (n.d.).
  • Broth Microdilution Screening Method: Detect New Antifungal Compounds l Protocol Preview. (2022). YouTube.
  • 3-methyl butyl 2-furoate, 615-12-3. (n.d.). The Good Scents Company.
  • 3-Methylbutyl 2-furo
  • (PDF) Methods for screening and evaluation of antimicrobial activity: a review of protocols, advantages and limitations. (2023).
  • Broth microdilution. (n.d.). Grokipedia.
  • Antifungal Susceptibility Test Service. (n.d.).
  • Antifungal Activity Test Service. (n.d.).
  • Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. (2021). Integra Biosciences.
  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). WOAH.
  • Antifungal Susceptibility Testing: Current Approaches. (2020). PubMed Central.
  • 2-Furancarboxylic acid, 3-methylbutyl ester. (n.d.). NIST WebBook.
  • A review of the pharmacology and pharmacokinetics of fluticasone propionate and mometosone furoate. (n.d.).
  • 3-methylbutyl furan-2-carboxyl
  • Antimicrobial activity of Butyl acetate, Ethyl acetate and Isopropyl alcohol on undesirable microorganisms in cosmetic products. (2016). PubMed.

Sources

Cytotoxicity assays of 3-Methylbutyl 2-furoate on cancer cell lines

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Cytotoxicity Assays of 3-Methylbutyl 2-furoate on Cancer Cell Lines

Introduction

The exploration of novel chemical entities for anticancer properties is a cornerstone of oncological research and drug development. This compound (Isoamyl 2-furoate), a furan derivative with the molecular formula C10H14O3, presents a scaffold of interest for biological activity screening.[1][2][3][4] While its primary applications have been in the fragrance and flavor industries, the structural motifs within the molecule warrant a systematic investigation into its potential cytotoxic effects against cancer cell lines. Cytotoxicity assays are fundamental in vitro tools that measure the degree to which a substance can damage or kill cells, providing the initial data to identify promising therapeutic candidates.[5]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on how to design and execute a robust cytotoxicity assessment of this compound. We will delve into the critical preparatory steps, provide detailed, field-proven protocols for multiple assays, and discuss the interpretation of the resulting data. The methodologies described herein are designed to ensure scientific integrity and reproducibility, forming a solid foundation for further preclinical development.

Part 1: Pre-Assay Considerations & Compound Preparation

A successful cytotoxicity study begins with meticulous planning and preparation. The physicochemical properties of this compound and the selection of an appropriate biological system are paramount.

Physicochemical Properties of this compound
  • Molecular Formula: C10H14O3[1][2][3][4]

  • Molecular Weight: 182.22 g/mol [1][2]

  • Solubility: Soluble in alcohol; sparingly soluble in water.[6] This is a critical parameter for stock solution preparation.

  • Safety: The toxicological properties have not been fully investigated.[7] Standard laboratory precautions, including the use of personal protective equipment (PPE), are mandatory. A Safety Data Sheet (SDS) should be consulted.[8][9][10]

Solvent Selection and Stock Solution Preparation

Given its limited water solubility, an organic solvent is necessary to prepare a stock solution of this compound. Dimethyl sulfoxide (DMSO) is a common choice for in vitro assays due to its high solubilizing capacity and relatively low toxicity at concentrations typically below 0.5% (v/v).[11][12][13][14]

Protocol: Preparation of 100 mM Stock Solution

  • Calculation: To prepare a 100 mM stock solution, dissolve 18.22 mg of this compound (MW = 182.22 g/mol ) in 1 mL of high-purity, sterile DMSO.

  • Procedure:

    • Aseptically weigh 18.22 mg of this compound in a sterile microcentrifuge tube.

    • Add 1 mL of sterile DMSO.

    • Vortex thoroughly until the compound is completely dissolved.

    • Filter-sterilize the stock solution using a 0.22 µm syringe filter into a fresh, sterile, and light-protected tube.

    • Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.

Causality Insight: Filter sterilization is crucial to prevent microbial contamination of cell cultures. Aliquoting preserves the integrity of the stock solution over time.

Cancer Cell Line Selection

The choice of cancer cell lines should be guided by the research objectives. A panel of cell lines from different tissue origins is recommended for initial screening to assess the breadth of cytotoxic activity.[15][16][17]

Recommended Cell Lines for Initial Screening:

Cell LineCancer TypeRationale
MCF-7 Breast AdenocarcinomaRepresents a common solid tumor, hormone-dependent.
A549 Lung CarcinomaA model for a prevalent and aggressive cancer type.[15]
HeLa Cervical AdenocarcinomaA robust and widely characterized cell line.
HepG2 Hepatocellular CarcinomaTo assess potential hepatotoxicity and efficacy in liver cancer.[18]
Jurkat T-cell LeukemiaRepresents a hematological malignancy.

Part 2: Primary Cytotoxicity Screening - The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess metabolic activity, which serves as an indicator of cell viability.[19][20] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan product.[21][22][23] The amount of formazan is directly proportional to the number of viable cells.[19]

Workflow for Cytotoxicity Assessment

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Analysis A Cancer Cell Line Culture & Maintenance B Cell Seeding in 96-well Plates A->B E Treatment of Cells B->E C This compound Stock Solution D Serial Dilutions of Test Compound C->D D->E F Incubation (24, 48, 72 hours) E->F G MTT Assay Procedure F->G H Absorbance Measurement (570 nm) G->H I Calculation of % Cell Viability H->I J IC50 Value Determination I->J G A Damaged Cell (Compromised Membrane) B LDH Release into Supernatant A->B D Pyruvate + NADH B->D LDH C Lactate + NAD+ C->D F Formazan (Red Product) (Measure at 490 nm) D->F Diaphorase E Tetrazolium Salt (INT) E->F

Caption: Principle of the colorimetric LDH cytotoxicity assay.

Protocol Insight: The experimental setup (cell seeding, compound treatment) is similar to the MTT assay. However, instead of adding MTT reagent, the cell culture supernatant is collected and transferred to a new plate to measure LDH activity according to the manufacturer's protocol. A positive control for maximum LDH release is generated by completely lysing a set of untreated cells.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

To specifically investigate if the compound induces apoptosis (programmed cell death), the Annexin V/PI assay is the gold standard. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) to detect these early apoptotic cells. [24]Propidium Iodide (PI) is a fluorescent nuclear stain that is unable to cross the intact membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells. [24][25]This dual staining allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells via flow cytometry. [25][26] Detailed Protocol: Annexin V-FITC/PI Staining

  • Cell Treatment: Seed and treat cells in 6-well plates with this compound at concentrations around the determined IC50 value. Include an untreated control.

  • Cell Harvesting: After the incubation period, collect both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsinization.

  • Washing: Wash the cells twice with cold PBS. [27]4. Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL. [26]5. Staining:

    • Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube. [27] * Add 5 µL of FITC Annexin V and 5 µL of PI staining solution. [26] * Gently vortex and incubate for 15 minutes at room temperature in the dark. [27]6. Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately by flow cytometry. [25][26] Data Interpretation (Flow Cytometry):

  • Lower-Left Quadrant (Annexin V- / PI-): Live cells

  • Lower-Right Quadrant (Annexin V+ / PI-): Early apoptotic cells [26]* Upper-Right Quadrant (Annexin V+ / PI+): Late apoptotic/necrotic cells [26]* Upper-Left Quadrant (Annexin V- / PI+): Necrotic cells (due to primary necrosis)

Conclusion

This application note provides a structured and comprehensive framework for evaluating the cytotoxic potential of this compound against cancer cell lines. By initiating with a broad screening assay like MTT and subsequently employing more mechanistic assays such as LDH and Annexin V/PI, researchers can obtain a robust and multi-faceted understanding of the compound's biological activity. The detailed protocols and causative explanations are designed to empower scientists to generate high-quality, reproducible data, which is the essential first step in the long journey of anticancer drug discovery.

References

  • Creative Diagnostics. (n.d.). Annexin V-FITC Staining Protocol for Apoptosis Detection. Retrieved from [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Jaffery, R., et al. (2024). Cytotoxicity Assay Protocol. protocols.io. Retrieved from [Link]

  • Scent & Flavor. (n.d.). This compound (CAS 615-12-3): Odor profile, Properties, & IFRA compliance. Retrieved from [Link]

  • Elabscience. (n.d.). MTT Cell Proliferation and Cytotoxicity Assay Kit. Retrieved from [Link]

  • Tiaris Biosciences. (n.d.). LDH CYTOTOXICITY ASSAY KIT. Retrieved from [Link]

  • In vitro Technologies. (n.d.). LDH Cytotoxicity Assay Kit INSTRUCTION MANUAL. Retrieved from [Link]

  • 3H Biomedical. (n.d.). LDH Cytotoxicity Assay. Retrieved from [Link]

  • ResearchGate. (n.d.). Cytotoxicity Assay Protocol v1. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 3-methyl butyl 2-furoate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • ResearchGate. (2023). What cell line should I choose for citotoxicity assays?. Retrieved from [Link]

  • Boster Biological Technology. (n.d.). Cytotoxicity Assays. Retrieved from [Link]

  • ResearchGate. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from [Link]

  • SpringerLink. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from [Link]

  • National Toxicology Program. (2003). Appendix C6: In Vitro Cytotoxicity Test Methods BRD. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 2-Furancarboxylic acid, 3-methylbutyl ester. NIST Chemistry WebBook. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from [Link]

  • Real Python. (2017). A Quick Introduction to Graphviz. Retrieved from [Link]

  • YouTube. (2023). Graphviz workflow 1. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 2-Furancarboxylic acid, 3-methylbutyl ester. NIST Chemistry WebBook. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Cell Cytotoxicity Screening & Profiling Services. Retrieved from [Link]

  • ResearchGate. (2013). What are the commonly used cell lines other than HEK-293 cells for MTT assay for the assessment of compound cytoxicity?. Retrieved from [Link]

  • Georganics. (2011). METHYL 3-METHYL-2-FUROATE Safety Data Sheet. Retrieved from [Link]

  • Graphviz. (n.d.). Graphviz. Retrieved from [Link]

  • YouTube. (2021). Graphviz tutorial. Retrieved from [Link]

  • Sketchviz. (n.d.). Graphviz Examples and Tutorial. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Cytostatic and Cytotoxic Natural Products against Cancer Cell Models. Retrieved from [Link]

Sources

Application Notes & Protocols for Investigating 3-Methylbutyl 2-furoate in Plant-Insect Interactions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are designed as a comprehensive guide for investigating the potential role of 3-Methylbutyl 2-furoate as a semiochemical in plant-insect interactions. As of the date of this publication, specific studies detailing the electrophysiological or behavioral responses of insects to this compound are limited. Therefore, the methodologies presented herein are based on established principles of chemical ecology and provide a foundational framework for pioneering research in this area.

I. Introduction: The Enigmatic Potential of this compound

This compound (isoamyl 2-furoate) is a volatile ester with a characteristic fruity, sweet, and slightly herbal aroma.[1] While its presence has been noted in some plant species, its role in mediating interactions between plants and insects remains largely unexplored. Volatile organic compounds (VOCs) are a cornerstone of chemical communication in ecosystems, influencing insect behaviors such as host-plant location, oviposition, and aggregation.[2][3] Esters, in particular, are a well-established class of semiochemicals, often acting as attractants for a variety of insect species.[4][5]

This document provides a detailed technical guide for researchers aiming to elucidate the function of this compound in plant-insect interactions. We will delve into the causality behind experimental choices and provide self-validating protocols for electrophysiological and behavioral assays.

Chemical Profile of this compound:

PropertyValueSource
CAS Number 615-12-3[1]
Molecular Formula C10H14O3[1]
Molecular Weight 182.22 g/mol [1]
Odor Profile Fruity, Caramellic, Sweet, Herbal, Floral[1]
Boiling Point 232 °C @ 760 mmHgThe Good Scents Company
Solubility Soluble in alcohol; slightly soluble in water[1]

II. Foundational Research: Hypothesis-Driven Experimental Design

The primary hypothesis to be tested is that this compound acts as a semiochemical, eliciting a behavioral or physiological response in insects. This can be broken down into two main lines of inquiry:

  • Does the insect's olfactory system detect this compound? This can be addressed using electrophysiological techniques.

  • Does this compound influence insect behavior? This can be investigated through a series of behavioral bioassays.

The following sections will provide detailed protocols for addressing these questions, with a focus on two model insect systems: a stored-product pest (e.g., the red flour beetle, Tribolium castaneum) and a lepidopteran herbivore (e.g., the codling moth, Cydia pomonella).

III. Electrophysiological Assays: Probing the Olfactory Response

Electroantennography (EAG) is a powerful technique for measuring the summed electrical response of an insect's antenna to a volatile stimulus.[6][7][8] A significant EAG response to this compound would provide strong evidence that the insect can detect this compound.

Protocol 1: Electroantennogram (EAG) Recordings

Objective: To determine if the antennae of the target insect species produce a significant electrical response to this compound.

Materials:

  • This compound (high purity, >98%)

  • Solvent (e.g., hexane or paraffin oil)

  • Intact insect specimens (both sexes)

  • EAG system (micromanipulators, electrodes, amplifier, data acquisition system)

  • Glass capillaries for electrodes

  • Saline solution (e.g., Ringer's solution)

  • Odor delivery system (e.g., stimulus controller, purified air source)

  • Filter paper strips

Methodology:

  • Preparation of Stimulus:

    • Prepare a serial dilution of this compound in the chosen solvent (e.g., 10, 100, 1000 µg/µL).

    • Apply a known volume (e.g., 10 µL) of each dilution onto a filter paper strip.

    • Allow the solvent to evaporate for 30 seconds.

    • Prepare a solvent-only control.

  • Insect Preparation:

    • Immobilize the insect (e.g., in a pipette tip or on a wax block).

    • Excise one antenna at the base.

    • Mount the head and the distal tip of the antenna between two glass capillary electrodes filled with saline solution.

  • EAG Recording:

    • Establish a continuous flow of purified air over the antennal preparation.

    • Introduce the filter paper with the test compound into the airstream for a short duration (e.g., 0.5 seconds).

    • Record the resulting depolarization of the antennal membrane.

    • Allow for a sufficient recovery period between stimuli (e.g., 30-60 seconds).

    • Present the stimuli in a randomized order, starting with the solvent control and then increasing concentrations of this compound.

    • Replicate the experiment with multiple individuals of both sexes.

  • Data Analysis:

    • Measure the peak amplitude of the EAG response (in millivolts) for each stimulus.

    • Subtract the response to the solvent control from the responses to the test compound.

    • Analyze the dose-response relationship.

    • Use appropriate statistical tests (e.g., ANOVA, t-test) to determine the significance of the responses compared to the control.

Causality Behind Experimental Choices:

  • Serial Dilutions: Testing a range of concentrations is crucial to establish a dose-dependent response, a hallmark of a true olfactory interaction.

  • Solvent Control: This is essential to ensure that the observed response is due to the test compound and not the solvent.

  • Randomized Presentation: This minimizes the effects of antennal adaptation or sensitization.

  • Both Sexes: Male and female insects can exhibit different sensitivities to semiochemicals, particularly if the compound is involved in mating behavior.

Diagram: Generalized Insect Olfactory Signaling Pathway

Olfactory_Signaling cluster_sensillum Sensillum cluster_brain Antennal Lobe (Brain) Odorant 3-Methylbutyl 2-furoate OBP Odorant Binding Protein (OBP) Odorant->OBP Binding & Transport OR_Orco Olfactory Receptor (OR) + Orco Co-receptor OBP->OR_Orco Delivery ORN Olfactory Receptor Neuron (ORN) OR_Orco->ORN Activation Glomerulus Glomerulus ORN->Glomerulus Signal Transduction PN Projection Neuron (PN) Glomerulus->PN LN Local Interneuron (LN) Glomerulus->LN Higher_Brain_Centers Higher Brain Centers (e.g., Mushroom Bodies) PN->Higher_Brain_Centers Processed Signal LN->Glomerulus Behavioral_Response Behavioral Response (Attraction/Repulsion) Higher_Brain_Centers->Behavioral_Response Behavioral Output

Caption: Generalized insect olfactory signaling pathway.

IV. Behavioral Bioassays: Uncovering the Functional Role

Behavioral bioassays are essential for determining the ecological relevance of an olfactory cue.[2][9] These assays can reveal whether this compound acts as an attractant, a repellent, or has a more subtle influence on insect behavior.

Protocol 2: Y-Tube Olfactometer Assay

Objective: To assess the preference of insects for this compound in a choice-based assay.

Materials:

  • Y-tube olfactometer

  • Purified and humidified air source

  • Flow meters

  • Odor sources (as prepared in Protocol 1)

  • Insect specimens

Methodology:

  • Setup:

    • Connect the Y-tube olfactometer to the air source, with two separate air streams directed into the two arms of the 'Y'.

    • Regulate the airflow to a constant rate (e.g., 200 mL/min).

  • Odor Presentation:

    • Place a filter paper with this compound in one of the odor chambers connected to an arm of the Y-tube.

    • Place a filter paper with the solvent control in the other odor chamber.

  • Bioassay:

    • Introduce a single insect at the base of the Y-tube.

    • Allow the insect a set amount of time (e.g., 5-10 minutes) to make a choice.

    • A choice is recorded when the insect moves a certain distance into one of the arms and remains there for a specified time (e.g., >1 cm for >15 seconds).

    • Insects that do not make a choice within the allotted time are recorded as "no choice."

    • After each trial, clean the Y-tube thoroughly with solvent and bake it to remove any residual odors.

    • Rotate the position of the treatment and control arms to avoid positional bias.

    • Test a sufficient number of insects (e.g., 50-100) for each concentration and sex.

  • Data Analysis:

    • Calculate the percentage of insects choosing the treatment arm versus the control arm.

    • Use a Chi-square test or a binomial test to determine if the observed distribution of choices is significantly different from a random (50:50) distribution.

Diagram: Y-Tube Olfactometer Experimental Workflow

Y_Tube_Workflow Air_Source Purified Air Source Flow_Meter1 Flow Meter 1 Air_Source->Flow_Meter1 Flow_Meter2 Flow Meter 2 Air_Source->Flow_Meter2 Odor_Chamber1 Odor Chamber (Treatment) Flow_Meter1->Odor_Chamber1 Odor_Chamber2 Odor Chamber (Control) Flow_Meter2->Odor_Chamber2 Y_Tube Y-Tube Olfactometer Odor_Chamber1->Y_Tube Odor_Chamber2->Y_Tube Choice1 Choice: Treatment Y_Tube->Choice1 Choice2 Choice: Control Y_Tube->Choice2 No_Choice No Choice Y_Tube->No_Choice Insect_Release Insect Release Point Insect_Release->Y_Tube

Caption: Y-Tube olfactometer experimental workflow.

Protocol 3: Oviposition/Feeding Preference Assay

Objective: To determine if this compound influences oviposition or feeding site selection.

Materials:

  • Cages or arenas for the bioassay

  • Artificial diet or host plant material

  • This compound solution

  • Solvent control

  • Mated female insects (for oviposition) or larvae/adults (for feeding)

Methodology:

  • Preparation of Substrates:

    • Prepare two sets of oviposition or feeding substrates.

    • Treat one set with a solution of this compound.

    • Treat the other set with the solvent control.

    • Allow the solvent to evaporate completely.

  • Bioassay:

    • Place the treated and control substrates in the experimental arena.

    • Introduce the insects into the arena.

    • Maintain the assay under controlled environmental conditions (temperature, humidity, photoperiod).

    • After a set period (e.g., 24-48 hours), count the number of eggs laid on or the amount of feeding damage to each substrate.

  • Data Analysis:

    • Calculate the preference index (e.g., (Number on treatment - Number on control) / (Total number)).

    • Use appropriate statistical tests (e.g., paired t-test, Wilcoxon signed-rank test) to compare the number of eggs or feeding damage between the treated and control substrates.

V. Field-Based Investigations: Validating Laboratory Findings

While laboratory assays are crucial for establishing a baseline response, field trials are necessary to confirm the ecological relevance of this compound.

Protocol 4: Field Trapping Assay

Objective: To evaluate the attractiveness of this compound to insects in a natural environment.

Materials:

  • Insect traps (e.g., delta traps, funnel traps)[10][11]

  • Lures containing this compound at different release rates

  • Control lures (solvent only)

  • Randomized block experimental design in the field

Methodology:

  • Lure Preparation:

    • Prepare lures that release this compound at a controlled rate.

    • Prepare control lures that release only the solvent.

  • Trap Deployment:

    • Set up traps in a randomized block design in the field, with each block containing one trap with the test lure and one with the control lure.

    • Ensure sufficient distance between traps to avoid interference.

  • Data Collection:

    • Check the traps at regular intervals (e.g., weekly) and count the number of target insects captured.

    • Re-randomize the trap positions within each block at each check to minimize positional effects.

  • Data Analysis:

    • Compare the mean number of insects captured in the baited traps versus the control traps using appropriate statistical tests (e.g., ANOVA, paired t-test).

VI. Concluding Remarks and Future Directions

The protocols outlined in this guide provide a robust framework for the initial investigation into the role of this compound in plant-insect interactions. Positive results from these assays would pave the way for more advanced studies, including:

  • Single Sensillum Recording (SSR): To identify the specific olfactory receptor neurons that respond to this compound.

  • Gas Chromatography-Electroantennographic Detection (GC-EAD): To determine if this compound is an active component in complex plant volatile blends.

  • Identification of Biosynthetic Pathways: To understand how plants produce this compound.

  • Synergism and Antagonism Studies: To investigate how this compound interacts with other semiochemicals.

The exploration of novel semiochemicals like this compound holds significant promise for the development of new, environmentally friendly pest management strategies and for deepening our understanding of the intricate chemical language that governs our ecosystems.

VII. References

  • This compound (CAS 615-12-3): Odor profile, Properties, & IFRA compliance. (n.d.). Retrieved from [Link]

  • Semiochemical compound: Methyl furan-2-carboxylate | C6H6O3. (n.d.). The Pherobase. Retrieved from [Link]

  • Behavioral assays for studies of host plant choice and adaptation in herbivorous insects. (2014). Annu Rev Entomol., 59, 263-78. doi: 10.1146/annurev-ento-011613-161945. Retrieved from [Link]

  • Stored-Product Insect Behavior. (n.d.). In Stored-Product Insect Resource. Retrieved from [Link]

  • Electroantennographic response and odorant-binding protein expression alterations induced by host plant volatiles in Athetis dissimilis (Hampson). (2025). Front. Physiol., 16. doi: 10.3389/fphys.2025.1354020. Retrieved from [Link]

  • Current Source Density Analysis of Electroantennogram Recordings: A Tool for Mapping the Olfactory Response in an Insect Antenna. (2018). Front Cell Neurosci., 12, 287. doi: 10.3389/fncel.2018.00287. Retrieved from [Link]

  • Techniques for Behavioral Bioassays. (2001). In Methods in Chemical Ecology. Retrieved from [Link]

  • Typical electroantennography (EAG) connection and measurement. (n.d.). Retrieved from [Link]

  • Using Insect Electroantennogram Sensors on Autonomous Robots for Olfactory Searches. (2014). J. Vis. Exp., (88), e51704. doi: 10.3791/51704. Retrieved from [Link]

  • A Systematic Review of the Behavioral Responses by Stored-Product Arthropods to Individual or Blends of Microbially Produced Volatile Cues. (2021). Insects, 12(11), 1033. doi: 10.3390/insects12111033. Retrieved from [Link]

  • Electroantennographic response and odorant-binding protein expression alterations induced by host plant volatiles in Athetis dissimilis (Hampson). (2025). Front. Physiol., 16. doi: 10.3389/fphys.2025.1354020. Retrieved from [Link]

  • Ethyl 2-furoate. (n.d.). PubChem. Retrieved from [Link]

  • 2-Furoic acid. (n.d.). Wikipedia. Retrieved from [Link]

  • Furan-2-carboxylate. (n.d.). PubChem. Retrieved from [Link]

  • Methyl 2-furoate. (n.d.). PubChem. Retrieved from [Link]

  • Olfactory response of S. porteri beetles exposed to single compounds identified in the volatile blends of branches, diluted in n-hexane. (n.d.). Retrieved from [Link]

  • Airborne signals prime plants against insect herbivore attack. (2004). Proc Natl Acad Sci U S A, 101(6), 1880-1885. doi: 10.1073/pnas.0308035101. Retrieved from [Link]

  • Volatiles Play an Important Role in the Attractiveness of Food for Trapping the Stored Grain Pests Oryzaephilus surinamensis L. (Coleoptera: Silvanidae). (2021). Preprints. doi: 10.20944/preprints202104.0628.v1. Retrieved from [Link]

  • Olfactory Mechanisms for Discovery of Odorants to Reduce Insect-Host Contact. (2016). J. Med. Entomol., 53(5), 989-1002. doi: 10.1093/jme/tjw075. Retrieved from [Link]

  • Utilizing insect behavior in chemical detection by a behavioral biosensor. (2013). Sensors (Basel), 13(1), 1035-1057. doi: 10.3390/s130101035. Retrieved from [Link]

  • Insects' perception and behavioral responses to plant semiochemicals. (2024). PeerJ, 12, e17865. doi: 10.7717/peerj.17865. Retrieved from [Link]

  • Polyenylcyclopropane carboxylic esters with high insecticidal activity. (2014). Pest Manag Sci, 70(11), 1781-1788. doi: 10.1002/ps.3743. Retrieved from [Link]

  • Insect Odorscapes: From Plant Volatiles to Natural Olfactory Scenes. (2019). Front. Ecol. Evol., 7. doi: 10.3389/fevo.2019.00288. Retrieved from [Link]

  • Response of female Cydia molesta (Lepidoptera: Tortricidae) to plant derived volatiles. (2004). J. Appl. Entomol., 128(6), 413-419. doi: 10.1111/j.1439-0418.2004.00868.x. Retrieved from [Link]

  • Olfactory Strategies in the Defensive Behaviour of Insects. (2022). Insects, 13(5), 484. doi: 10.3390/insects13050484. Retrieved from [Link]

  • Herbivory Protection via Volatile Organic Compounds Is Influenced by Maize Genotype, Not Bacillus altitudinis-Enriched Bacterial Communities. (2022). J Chem Ecol, 48(10-12), 869-883. doi: 10.1007/s10886-022-01402-4. Retrieved from [Link]

  • Olfactory and electrophysiological response of cucumber moth Diaphania indica (Saunders)n(Lepidoptera, Crambidae) to different plants. (2025). Entomon, 49(4), 477-488. doi: 10.33307/entomon.v49i4.1333. Retrieved from [Link]

  • Fatal attraction: Beetles attracted to decomposing pigs by a volatile ester. (2011). SeparationsNOW.com. Retrieved from [Link]

  • Plant Defense against Insect Herbivores. (2011). Int J Mol Sci, 12(10), 6570-6591. doi: 10.3390/ijms12106570. Retrieved from [Link]

  • The effect of repellents on penetration into packaging by stored-product insects. (2001). J. Stored Prod. Res., 37(2), 131-140. doi: 10.1016/S0022-474X(00)00021-3. Retrieved from [Link]

  • Neuroethology of Olfactory-Guided Behavior and Its Potential Application in the Control of Harmful Insects. (2014). Front. Physiol., 5, 448. doi: 10.3389/fphys.2014.00448. Retrieved from [Link]

  • The plant metabolome guides fitness-relevant foraging decisions of a specialist herbivore. (2020). Elife, 9, e55621. doi: 10.7554/eLife.55621. Retrieved from [Link]

  • Airborne signals prime plants against insect herbivore attack. (2004). Proc Natl Acad Sci U S A, 101(6), 1880-1885. doi: 10.1073/pnas.0308035101. Retrieved from [Link]

  • A High-Throughput Behavioral Assay for Screening Novel Anxiolytics in Larval Zebrafish. (2024). Int J Mol Sci, 25(10), 5459. doi: 10.3390/ijms25105459. Retrieved from [Link]

  • Clean esterification of 2-furoic acid using tungstophosphoric acid/zirconia composites. (2016). J. Taiwan Inst. Chem. Eng., 58, 200-207. doi: 10.1016/j.jtice.2015.06.012. Retrieved from [Link]

  • methyl furoate 3-furancarboxylic acid, methyl ester. (n.d.). The Good Scents Company. Retrieved from [Link]

  • Nontoxic Antifreeze for Insect Traps. (2001). Entomol. News, 112, 206-208. Retrieved from [Link]

  • phenethyl furoate 2-furancarboxylic acid, 2-phenylethyl ester. (n.d.). The Good Scents Company. Retrieved from [Link]

  • Olfactory behavioral responses of two Drosophila species and their pupal parasitoid to volatiles from bananas. (2023). Pest Manag Sci, 79(11), 4694-4703. doi: 10.1002/ps.7628. Retrieved from [Link]

  • Pest control with formic acid esters. (n.d.). Google Patents. Retrieved from

  • Pheromone Traps. (n.d.). National Pesticide Information Center. Retrieved from [Link]

  • Pheromone Lures for Pest Control. (2024). YouTube. Retrieved from [Link]

  • Insect Traps as a Monitoring Tool. (2024). Purdue University Vegetable Crops Hotline. Retrieved from [Link]

Sources

Protocols for the Extraction of 3-Methylbutyl 2-Furoate from Natural Sources

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract

3-Methylbutyl 2-furoate (also known as isoamyl 2-furoate) is an ester characterized by its distinct fruity and somewhat ethereal aroma, contributing to the complex flavor profiles of various natural products. While its presence is not as prominently documented as esters like isoamyl acetate, its constituent parts—3-methyl-1-butanol (isoamyl alcohol) and 2-furoic acid—are known biochemicals in the plant kingdom. Isoamyl esters are significant components of the aroma of fruits such as bananas and apples.[1][2] This guide provides comprehensive, validated protocols for the extraction, purification, and analysis of this compound from a suitable natural matrix, using ripe bananas (Musa spp.) as a model source due to their well-documented biosynthesis of isoamyl esters.[3][4] The methodologies detailed herein, including Steam Distillation, Solvent Extraction, and Supercritical Fluid CO₂ Extraction, are broadly applicable for the isolation of volatile esters from complex biological samples.

Introduction: Scientific Background

The characteristic flavor and aroma of fruits are largely determined by a complex mixture of volatile organic compounds (VOCs), with esters being a predominant class. The biosynthesis of these esters, particularly in climacteric fruits like bananas, is intricately linked to the ripening process, often occurring after the peak in ethylene production.[3][5] this compound (C₁₀H₁₄O₃) is formed through the esterification of 3-methyl-1-butanol and 2-furoic acid. The biosynthesis of the 3-methylbutyl (isoamyl) moiety is derived from the branched-chain amino acid leucine.[2]

The selection of an extraction method is critical and depends on the physicochemical properties of the target analyte, such as volatility and thermal stability, as well as the nature of the source matrix.[6] This document outlines three field-proven extraction techniques, each with distinct advantages in terms of efficiency, selectivity, and environmental impact.[7]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₀H₁₄O₃NIST[8]
Molecular Weight 182.22 g/mol NIST[8]
CAS Number 615-12-3NIST[8]
Appearance Oily Liquid (Predicted)General Ester Properties
Boiling Point Higher than water; distillable with steamSteam Distillation Principles[9]

General Workflow for Extraction and Purification

The overall process involves sample preparation, extraction of the volatile fraction, purification of the target ester from the crude extract, and subsequent analysis for identification and quantification. Each step must be optimized to maximize yield and purity while minimizing degradation of the target compound.

G cluster_prep Part 1: Preparation cluster_extraction Part 2: Extraction (Choose One) cluster_purification Part 3: Purification & Analysis RawMaterial Select Ripe Fruit (e.g., Bananas) Homogenize Homogenize/Shred (Increase Surface Area) RawMaterial->Homogenize SteamDist Protocol 3.1: Steam Distillation Homogenize->SteamDist SolventExt Protocol 3.2: Solvent Extraction Homogenize->SolventExt SFE Protocol 3.3: Supercritical Fluid Extraction (SFE) Homogenize->SFE CrudeExtract Crude Volatile Extract (Essential Oil) SteamDist->CrudeExtract SolventExt->CrudeExtract SFE->CrudeExtract FracDist Fractional Distillation CrudeExtract->FracDist Separate by b.p. GCMS GC-MS Analysis (Identification & Purity) FracDist->GCMS Verify Purity FinalProduct Pure 3-Methylbutyl 2-furoate GCMS->FinalProduct

Figure 1: General experimental workflow from natural source to purified compound.

Detailed Extraction Protocols

Protocol: Steam Distillation

Principle: Steam distillation is a separation process for temperature-sensitive materials that are volatile and immiscible with water.[9] Steam is passed through the plant material, causing the volatile compounds to vaporize at a temperature below their normal boiling point.[10] The mixed vapors are then condensed, and the immiscible ester can be separated from the aqueous phase.[9][11]

Materials:

  • Homogenized ripe banana peel/pulp (500 g)

  • Distilled water

  • 5 L round-bottom flask (boiling flask)

  • 2 L round-bottom flask (collection flask)

  • Steam generator (optional, for dry steam distillation)[9]

  • Heating mantle

  • Distillation head, condenser, and receiving adapter

  • Separatory funnel (1 L)

  • Dichloromethane (CH₂Cl₂, HPLC grade)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Place 500 g of shredded plant material into the 5 L boiling flask. Add distilled water until the flask is no more than half full.[11]

  • Assemble the distillation apparatus as shown in Figure 2. Ensure all joints are properly sealed.

  • Heat the boiling flask using the heating mantle to generate steam. The steam will pass through the plant material, carrying the volatile esters with it.

  • Cool the condenser with circulating cold water (e.g., 5 °C) to ensure efficient condensation of the vapor.[12]

  • Collect the distillate, which will appear as a milky or biphasic liquid (hydrosol and essential oil), in the collection flask. Continue distillation until at least 1-1.5 L of distillate is collected.

  • Transfer the collected distillate to a 1 L separatory funnel.

  • Perform a liquid-liquid extraction on the distillate using 3 x 50 mL portions of dichloromethane to extract the organic compounds.

  • Combine the organic layers and "dry" them by adding anhydrous sodium sulfate. Swirl and let it stand for 15 minutes.

  • Decant or filter the dried organic extract to remove the sodium sulfate.

  • Concentrate the extract using a rotary evaporator at low temperature (≤ 40°C) to remove the dichloromethane, yielding the crude essential oil containing this compound.

G cluster_still Distillation Apparatus cluster_extraction Liquid-Liquid Extraction BoilingFlask Boiling Flask (Plant Material + Water) Condenser Condenser BoilingFlask->Condenser 1. Vapor (Steam + Ester) HeatingMantle Heating Mantle HeatingMantle->BoilingFlask Heat CollectionFlask Collection Flask (Distillate) Condenser->CollectionFlask 2. Condensation SeparatoryFunnel Separatory Funnel (Distillate + CH₂Cl₂) CollectionFlask->SeparatoryFunnel 3. Transfer OrganicLayer Organic Layer (Ester in CH₂Cl₂) SeparatoryFunnel->OrganicLayer AqueousLayer Aqueous Layer SeparatoryFunnel->AqueousLayer Crude Extract Crude Extract OrganicLayer->Crude Extract 4. Dry & Evaporate Solvent

Figure 2: Workflow for the Steam Distillation and subsequent extraction process.

Protocol: Solvent Extraction

Principle: This method uses an organic solvent to dissolve and extract flavor compounds from the raw material.[13] The choice of solvent is critical and is based on the polarity of the target compound. Since esters are of intermediate polarity, solvents like ethyl acetate or dichloromethane are effective. This protocol uses maceration, a simple soaking technique.[14]

Materials:

  • Homogenized ripe banana peel/pulp (200 g)

  • Ethyl acetate (EtOAc, HPLC grade)

  • 1 L Erlenmeyer flask with stopper

  • Filter paper and funnel or Büchner funnel setup

  • Rotary evaporator

Procedure:

  • Place 200 g of homogenized plant material into the 1 L Erlenmeyer flask.

  • Add 600 mL of ethyl acetate to completely submerge the material.

  • Stopper the flask and let it stand at room temperature for 24-48 hours. Agitate periodically to ensure thorough extraction.

  • After the maceration period, filter the mixture to separate the liquid extract (micelle) from the solid plant material (marc).[14]

  • Wash the solid residue with an additional 100 mL of ethyl acetate to recover any remaining extract.

  • Combine the filtrates.

  • Concentrate the extract using a rotary evaporator at a bath temperature of 40°C and reduced pressure. This will remove the ethyl acetate and yield a concentrated crude extract.

Protocol: Supercritical Fluid Extraction (SFE)

Principle: SFE utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent.[15] Above its critical temperature (31.1 °C) and pressure (7.38 MPa), CO₂ exhibits properties of both a liquid (high solvating power) and a gas (high diffusivity), allowing it to efficiently penetrate the sample matrix.[16][17] The solvating power can be tuned by changing pressure and temperature, making SFE highly selective.[15] It is considered a "green" technology as CO₂ is non-toxic, non-flammable, and easily removed from the final product.[18]

Materials:

  • Freeze-dried and ground ripe banana peel/pulp (100 g)

  • Supercritical Fluid Extraction system

  • Food-grade CO₂ cylinder

  • Co-solvent (e.g., ethanol, optional)

Procedure:

  • Ensure the sample is dry (freeze-drying is recommended) to improve extraction efficiency. Grind to a fine powder.

  • Load 100 g of the prepared sample into the extraction vessel of the SFE system.

  • Set the extraction parameters. Based on literature for similar volatile compounds, recommended starting conditions are:

    • Pressure: 15-25 MPa (150-250 bar).[19]

    • Temperature: 40-60 °C.[19]

    • CO₂ Flow Rate: 2-3 mL/min.[19]

  • (Optional) If a broader range of polarities is desired, introduce ethanol as a co-solvent at 5-10% (v/v).[19]

  • Pressurize the system with CO₂ and begin the extraction. The supercritical CO₂ will flow through the sample, dissolving the volatile esters.

  • The extract-laden CO₂ is then passed through a separator (or collection vessel) at a lower pressure and temperature. This causes the CO₂ to return to its gaseous state, precipitating the extracted compounds.[7]

  • The gaseous CO₂ can be recycled, and the solvent-free crude extract is collected from the separator.

Table 2: Comparison of Extraction Methodologies

FeatureSteam DistillationSolvent ExtractionSupercritical Fluid Extraction (SFE)
Principle Co-distillation with waterDifferential solubilitySolvation with supercritical fluid
Selectivity Moderate (for volatiles)Low to ModerateHigh (tunable)
Operating Temp. ~100 °CAmbient to ~40 °C40 - 60 °C
Solvent Use WaterOrganic Solvents (e.g., EtOAc)CO₂ (recyclable), optional co-solvent
Post-Processing Liquid-liquid extraction neededSolvent evaporationMinimal (solvent-free extract)
Advantages Simple, low-cost equipment[9]Simple procedureHigh purity, no solvent residue, good for thermolabile compounds[15][17]
Disadvantages High temp. can degrade some compounds[6]Residual solvent, environmental concerns[18]High initial equipment cost

Purification and Analysis

The crude extract from any of the above methods will be a complex mixture. Further purification is required to isolate this compound.

Purification: Fractional Distillation

Fractional distillation can be used to separate components of the crude oil based on differences in their boiling points. This step is useful for enriching the fraction containing the target ester before finer purification.

Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS is the definitive analytical technique for separating and identifying volatile compounds.[20] The mixture is vaporized and separated on a GC column based on component volatility and interaction with the column's stationary phase.[21] Eluted compounds then enter a mass spectrometer, which fragments them into a unique pattern (mass spectrum) that serves as a molecular fingerprint for identification.[22]

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a suitable capillary column (e.g., Stabilwax-DA or DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[23]

  • Injector: 250 °C, splitless mode.[23]

  • Oven Program:

    • Initial temperature 50 °C, hold for 2 min.

    • Ramp to 180 °C at 5 °C/min.

    • Ramp to 240 °C at 10 °C/min, hold for 5 min.

  • Mass Spectrometer:

    • Ionization Mode: Electron Impact (EI) at 70 eV.[20]

    • Source Temperature: 230 °C.[20]

    • Scan Range: m/z 40-300.

Identification: The identity of this compound is confirmed by matching its retention time and its mass spectrum with an authentic standard or a reference library like the NIST database. Key identifying ions for this compound can be referenced from its known mass spectrum.[24]

Safety and Handling

All laboratory work must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE).

  • Personal Protective Equipment (PPE): Wear safety glasses or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile rubber).[25][26]

  • Chemical Handling:

    • Organic Solvents (Dichloromethane, Ethyl Acetate): These are volatile and flammable. Keep away from ignition sources.[27][28] Avoid inhalation of vapors and contact with skin and eyes.[27]

    • This compound (and related esters): May cause skin and eye irritation.[25] Avoid direct contact. In case of contact, wash thoroughly with water.[29]

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Do not pour organic solvents down the drain.

References

  • Quora. (2023, October 21). How to extract the ester from natural resources (fruit or flowers) like oranges, banana, roses, etc. as organic chemistry student levels.
  • MDPI. (2023, June 20). Subcritical and Supercritical Fluids to Valorize Industrial Fruit and Vegetable Waste.
  • TCI Chemicals.
  • The World of Agriculture - YouTube. (2025, May 14). How Is Extraction Used In Flavor Production?
  • ResearchGate. (2025, August 6).
  • PMG Engineering. Flavour extracting plants.
  • MDPI. (2022, December 29).
  • PubMed Central - NIH. (2015, July 1). Supercritical Fluid Extraction of Plant Flavors and Fragrances.
  • Georganics. (2011, February 17).
  • PubMed Central. (2024, April 12).
  • Fisher Scientific.
  • NIH. (2016, August 29).
  • Chemistry For Everyone - YouTube. (2025, July 18).
  • Aurochemicals. (2022, November 21). 3-METHYL BUTYL-2-METHYL BUTYRATE (ISOAMYL-2-METHYL BUTYRATE)
  • Google Patents. US3477856A - Process for extraction of flavors.
  • Advanced Biotech. (2024, August 20).
  • Advanced Biotech. (2025, January 24).
  • NIST WebBook. 2-Furancarboxylic acid, 3-methylbutyl ester.
  • Wikipedia.
  • MDPI. (2024, June 3). Steam Distillation of Citrus Waste Extract for Antimicrobial Metal Nanoparticle Synthesis.
  • Eden Botanicals. Extraction Methods.
  • Google Patents.
  • MDPI. (2023, May 19).
  • Journal of the American Society for Horticultural Science. (2002). Temporal Relationship between Ester Biosynthesis and Ripening Events in Bananas.
  • PubMed Central - NIH. (2020, January 29). Preparation of Medicinal Plants: Basic Extraction and Fractionation Procedures for Experimental Purposes.
  • bioRxiv. (2023, October 28).
  • PubMed Central - NIH.
  • Vigon.
  • PubMed Central - NIH. (2024, January 10).
  • Plantae. (2020, November 19). MaXB3 Limits Ethylene Production and Ripening of Banana Fruits.
  • JSB. (2018, March 10). The differentiation of positional isomers utilizing GC-IRD.
  • SciSpace. GC-MS Evaluation of a Series of Acylated Derivatives of 3,4-Methylenedioxymethamphetamine.
  • Lirias. (2024, September 7).
  • ResearchGate. (1991). Identification by Gas Chromatography-Mass Spectrometry of 150 Compounds in Propolis.
  • NIST WebBook. 2-Furancarboxylic acid, 3-methylbutyl ester.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of GC-MS Parameters for 3-Methylbutyl 2-furoate Detection

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 3-Methylbutyl 2-furoate using Gas Chromatography-Mass Spectrometry (GC-MS). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting solutions for common challenges encountered during method development and routine analysis.

Introduction to this compound Analysis

This compound, also known as isoamyl 2-furoate, is a key flavor and fragrance compound found in various food products and alcoholic beverages.[1][2][3][4] Accurate identification and quantification are crucial for quality control and product development.[5] GC-MS is a powerful analytical technique for this purpose, offering high sensitivity and specificity.[5][6] This guide will walk you through the critical parameters of GC-MS analysis to ensure robust and reliable results.

Frequently Asked Questions (FAQs)

Q1: What is the optimal sample preparation technique for analyzing this compound in a complex matrix?

A1: The choice of sample preparation technique depends heavily on the sample matrix. For volatile compounds like this compound in liquid samples such as beverages, Headspace Solid-Phase Microextraction (HS-SPME) is highly recommended.[7][8][9] This technique is solvent-free, minimizes matrix interference, and concentrates volatile analytes, thereby increasing sensitivity.[7][8][10] For solid or semi-solid matrices, techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) followed by solvent injection can be employed.[6][7]

Q2: Which type of GC column is best suited for the separation of this compound?

A2: For the analysis of esters like this compound, a polar stationary phase is generally preferred.[11][12] A column coated with polyethylene glycol (e.g., DB-WAX) or a cyanopropyl phase (e.g., DB-23) provides good selectivity for such compounds.[11][12] A standard column length of 30 meters, an internal diameter of 0.25 mm, and a film thickness of 0.25 µm typically offer a good balance between resolution and analysis time.[13][14]

Q3: What are the key mass spectrometry parameters to consider for the detection of this compound?

A3: For confident identification, it's essential to obtain a clean mass spectrum. This compound has a molecular weight of 182.22 g/mol .[15] The electron ionization (EI) mass spectrum will show a characteristic fragmentation pattern. Key ions to monitor in Selected Ion Monitoring (SIM) mode for enhanced sensitivity would be derived from its mass spectrum, which typically includes the molecular ion (m/z 182) and major fragment ions. The NIST Chemistry WebBook is an authoritative source for reference mass spectra.[1][2][16]

Troubleshooting Guide

This section addresses common issues encountered during the GC-MS analysis of this compound.

Problem 1: Poor Peak Shape (Tailing or Fronting)

Possible Causes & Solutions:

  • Active Sites in the GC System: The polar nature of esters can lead to interactions with active sites (silanol groups) in the injector liner or the column, causing peak tailing.[17][18][19]

    • Solution: Use a deactivated inlet liner and ensure the column is properly conditioned. If tailing persists, consider using a guard column to protect the analytical column from non-volatile residues.[20]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak fronting.[20][21]

    • Solution: Reduce the injection volume or increase the split ratio.[21]

  • Improper Column Installation: A poor column cut or incorrect installation depth can create dead volumes and disrupt the sample flow path, causing peak distortion.[17][18]

    • Solution: Ensure a clean, square cut of the column and install it according to the manufacturer's instructions for your specific GC model.[22]

Problem 2: Low Sensitivity or No Peak Detected

Possible Causes & Solutions:

  • Inappropriate Inlet Temperature: Too low of an inlet temperature can lead to incomplete vaporization of the analyte, resulting in poor transfer to the column.[23] Conversely, excessively high temperatures can cause thermal degradation.[20][24]

    • Solution: Optimize the injector temperature. A starting point of 250 °C is often suitable for many esters.[11] For thermally sensitive compounds, a Programmed Temperature Vaporizer (PTV) inlet can be beneficial.[20]

  • Suboptimal MS Ion Source Temperature: The ion source temperature can affect ionization efficiency and fragmentation patterns.[25]

    • Solution: An ion source temperature of around 230 °C is a common starting point.[26] Experiment with temperatures between 200-250 °C to find the optimal balance between sensitivity and fragmentation.[27]

  • Low Analyte Concentration: The concentration of this compound in the sample may be below the detection limit of the method.

    • Solution: Employ a preconcentration technique such as HS-SPME or increase the sample amount if possible.[8]

Problem 3: Irreproducible Retention Times

Possible Causes & Solutions:

  • Leaks in the GC System: Leaks in the carrier gas flow path will cause fluctuations in the column head pressure and lead to shifting retention times.

    • Solution: Use an electronic leak detector to systematically check all fittings and connections from the gas source to the detector.[22]

  • Inconsistent Oven Temperature Program: Variations in the oven temperature profile from run to run will directly impact retention times.

    • Solution: Ensure the GC oven is properly calibrated and that the temperature program is consistently applied. Temperature programming is crucial for analyzing samples with a wide range of boiling points.[28]

Experimental Protocols & Parameter Tables

Optimized GC-MS Parameters for this compound

The following table summarizes a recommended starting point for GC-MS parameters. Optimization will be necessary based on your specific instrumentation and sample matrix.

ParameterRecommended ValueRationale
GC Inlet
Inlet TypeSplit/SplitlessCommon and versatile for liquid injections.
Inlet Temperature250 °CEnsures efficient vaporization without thermal degradation.[11][23]
Injection Volume1 µLA standard volume to avoid column overload.[11]
Split Ratio50:1Can be adjusted to optimize sensitivity and peak shape.[11]
GC Column
Stationary PhaseDB-WAX or equivalent (Polyethylene Glycol)Polar phase provides good selectivity for esters.[11][12]
Dimensions30 m x 0.25 mm ID x 0.25 µm film thicknessStandard dimensions offering a good balance of efficiency and capacity.[13][14]
Carrier GasHeliumInert and provides good chromatographic efficiency.
Flow Rate1.0 mL/min (Constant Flow)Typical flow rate for a 0.25 mm ID column.
Oven Program
Initial Temperature50 °C, hold for 2 minAllows for good focusing of volatile compounds at the head of the column.
Ramp Rate10 °C/min to 240 °CA moderate ramp rate to ensure good separation of components.
Final Temperature240 °C, hold for 5 minEnsures all components are eluted from the column.
Mass Spectrometer
Ionization ModeElectron Ionization (EI)Standard ionization technique for GC-MS.
Ion Source Temp.230 °CBalances ionization efficiency and prevents thermal degradation in the source.[26]
Quadrupole Temp.150 °CA common setting to maintain good mass filtering.[27]
Electron Energy70 eVStandard energy for generating reproducible mass spectra.[26]
Mass Rangem/z 40-300Covers the expected mass range of the analyte and potential interferences.
Solvent Delay3-5 minPrevents the solvent peak from damaging the MS filament.
Step-by-Step HS-SPME Protocol
  • Sample Preparation: Place a known amount of your liquid sample (e.g., 5 mL) into a headspace vial.

  • Incubation: Seal the vial and place it in the autosampler tray. Incubate the sample at a controlled temperature (e.g., 70 °C) for a set time (e.g., 30 minutes) to allow volatile compounds to equilibrate in the headspace.[9]

  • Extraction: Expose the SPME fiber to the headspace for a defined period (e.g., 30 minutes) to adsorb the analytes.[9]

  • Desorption: Retract the fiber and inject it into the hot GC inlet, where the adsorbed analytes are thermally desorbed onto the column.

  • Analysis: Start the GC-MS run.

Visual Workflows and Diagrams

GC_MS_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Sample Liquid or Solid Sample Prep Extraction/Concentration (e.g., HS-SPME, LLE) Sample->Prep Injection GC Inlet (Vaporization) Prep->Injection Inject Analyte Separation GC Column (Separation by Polarity/ Boiling Point) Injection->Separation Ionization Ion Source (EI, 70eV) Separation->Ionization Eluted Analytes Filtering Quadrupole (Mass Filtering) Ionization->Filtering Detection Detector (Signal Acquisition) Filtering->Detection Processing Chromatogram & Mass Spectrum Detection->Processing Identification Library Search (e.g., NIST) Processing->Identification Quantification Peak Integration & Calibration Processing->Quantification

Caption: General workflow for GC-MS analysis.

Troubleshooting_Peak_Tailing Start Peak Tailing Observed Check_System Check for Leaks Start->Check_System Check_Liner Inspect/Replace Inlet Liner Start->Check_Liner Check_Column_Install Verify Column Installation Start->Check_Column_Install Check_Column_Condition Condition or Trim Column Start->Check_Column_Condition Optimize_Temp Optimize Inlet/Oven Temperature Start->Optimize_Temp Reduce_Volume Reduce Injection Volume Start->Reduce_Volume Resolved Problem Resolved Check_System->Resolved Check_Liner->Resolved Check_Column_Install->Resolved Check_Column_Condition->Resolved Optimize_Temp->Resolved Reduce_Volume->Resolved

Caption: Troubleshooting logic for peak tailing.

References

  • SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved from [Link]

  • M.S. Analysis. (2024, October 24). Common Sample Preparation Techniques for GC-MS Analysis. Retrieved from [Link]

  • Fang, X. (n.d.). Examining the Effect of Ion Source Temperature on Electron Ionization Efficiency. Journal of Mass Spectrometry & Advances in the Clinical Lab. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Comprehensive Strategy for Sample Preparation for the Analysis of Food Contaminants and Residues by GC–MS/MS: A Review of Recent Research Trends. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 2-Furancarboxylic acid, 3-methylbutyl ester. NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 2-Furancarboxylic acid, 3-methylbutyl ester. NIST Chemistry WebBook. Retrieved from [Link]

  • Research and Reviews: Journal of Food and Dairy Technology. (2024, September 28). Analysis of Flavour Compounds through Gas Chromatography-Mass Spectrometry. Retrieved from [Link]

  • Agilent. (2005, August 30). Column Selection for the Analysis of Fatty Acid Methyl Esters Application. Retrieved from [Link]

  • Drawell. (n.d.). Innovations Transforming Sample Preparation Techniques for GC-MS Analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Column Selection for the Analysis of Fatty Acid Methyl Esters Application. Retrieved from [Link]

  • National Institutes of Health. (n.d.). This compound. PubChem. Retrieved from [Link]

  • Separation Science. (n.d.). Food Applications using Sample Preparation for GC–MS. Retrieved from [Link]

  • Phenomenex. (2025, July 24). Guide to Choosing a GC Column. Retrieved from [Link]

  • Elsevier. (n.d.). Optimization of programmed-temperature vaporization injection preparative capillary GC for compound specific radiocarbon analysis. Retrieved from [Link]

  • National Institutes of Health. (2023, January 8). Optimization of HS-SPME-GC-MS for the Determination of Volatile Flavor Compounds in Ningxiang Pork. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 2-Furancarboxylic acid, 3-methylbutyl ester. NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 2-Furancarboxylic acid, 3-methylbutyl ester. NIST Chemistry WebBook. Retrieved from [Link]

  • Phenomenex. (2025, August 12). Temperature Programming for Better GC Results. Retrieved from [Link]

  • Agilent. (n.d.). GC Inlets An Introduction. Retrieved from [Link]

  • Restek. (n.d.). Troubleshooting Guide. Retrieved from [Link]

  • Taylor & Francis Online. (2024, August 30). Optimization of GC-IMS parameters and determination of volatile fingerprint of flavors and fragrances using GC-IMS. Retrieved from [Link]

  • Spectroscopy Online. (2020, October 2). Gas Chromatography–Mass Spectrometry (GC–MS) with Cold Electron Ionization (EI): Bridging the Gap Between GC–MS and LC–MS. Retrieved from [Link]

  • Chromatography Forum. (2013, August 28). MSD Temperature in GC-MS analysis. Retrieved from [Link]

  • ResearchGate. (2023, December 14). Source temperature on Scion's GC-MS (SQ 8700)?. Retrieved from [Link]

  • Shimadzu. (n.d.). Ion Source. Retrieved from [Link]

  • Chromatography Forum. (2016, February 16). Inlet temperature GCMS. Retrieved from [Link]

  • Agilent. (2020, January 20). Optimizing Conditions for GC/MS Analyses. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of GC-IMS parameters and determination of volatile fingerprint of flavors and fragrances using GC-IMS. Retrieved from [Link]

  • Alcohol and Tobacco Tax and Trade Bureau. (2025, November 18). SSD-TM-200 Capillary GC Analysis of Fusel Oils rev 10. Retrieved from [Link]

  • Korean Society of Food Science and Nutrition. (n.d.). Determination of fusel oil content in various types of liquor distributed in Korea. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 2-Furancarboxylic acid, 3-methylbutyl ester. NIST Chemistry WebBook. Retrieved from [Link]

  • SCION Instruments. (n.d.). Analysis of Fusel Alcohols using HT3 Headspace Sampling. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Methyl 3-methyl-2-furoate. PubChem. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Determination of methanol and fusel oils in various types of wines distributed in Korea. Retrieved from [Link]

  • MDPI. (n.d.). Volatile Esters and Fusel Alcohol Concentrations in Beer Optimized by Modulation of Main Fermentation Parameters in an Industrial Plant. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 3-methyl butyl 2-furoate. Retrieved from [Link]

  • Scientific Working Group for the Analysis of Seized Drugs. (2020, May 5). Gas Chromatography-Mass Spectroscopy (GC/MS) Analysis Considerations. Retrieved from [Link]

  • UvA-DARE (Digital Academic Repository). (2019, July 26). Distinguishing drug isomers in the forensic laboratory. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Methyl 2-furoate. NIST Chemistry WebBook. Retrieved from [Link]

  • SciSpace. (n.d.). GC-MS Evaluation of a Series of Acylated Derivatives of 3,4-Methylenedioxymethamphetamine. Retrieved from [Link]

  • Journal of University of Babylon for Pure and Applied Sciences. (2022, July 30). Using GC-MS technology to identify the compounds resulting from mixing of alcoholic extracts of some medicinal plants. Retrieved from [Link]

Sources

Technical Support Center: Overcoming Matrix Effects in 3-Methylbutyl 2-furoate Quantification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the quantitative analysis of 3-Methylbutyl 2-furoate. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with matrix effects in complex sample types. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and validate your methods effectively.

Section 1: Understanding and Identifying Matrix Effects

This first section addresses the fundamental questions surrounding matrix effects and how to diagnose their presence in your assay.

Q1: What are matrix effects and why are they a critical issue for this compound quantification?

A: The "matrix" refers to all components within a sample other than the analyte of interest, this compound.[1] In complex samples such as food products, beverages, or biological fluids, these components can include salts, lipids, proteins, sugars, and other small molecules.[1][2]

Matrix effects are the alteration (suppression or enhancement) of the ionization of the target analyte in the mass spectrometer's ion source, caused by the co-elution of these matrix components.[2][3] For an analyte like this compound, which is often quantified at trace levels, these effects can be detrimental, leading to:

  • Inaccurate Quantification: Signal suppression can cause you to underestimate the true concentration of the analyte, while enhancement can lead to overestimation.

  • Poor Reproducibility: The composition of the matrix can vary from sample to sample, leading to inconsistent signal suppression or enhancement and, consequently, high variability in your results.[3]

  • Failed Method Validation: Key validation parameters like accuracy, precision, and linearity can fail to meet regulatory criteria, such as those from the FDA or ICH, if matrix effects are not controlled.[3][4]

The primary cause of these effects, particularly with Electrospray Ionization (ESI), is competition for ionization.[2] If a co-eluting matrix component is more easily ionized or present at a much higher concentration, it can monopolize the available charge in the ion source, reducing the number of ions formed from your analyte.[2]

Q2: My analyte response for this compound is significantly lower in spiked samples compared to my solvent standards. Is this a matrix effect?

A: This is a classic indicator of ion suppression, a common type of matrix effect. When you compare the analyte's peak response in a standard solution (neat solvent) to its response when spiked into a blank matrix sample (post-extraction), a significant drop in signal strongly suggests that components from the matrix are interfering with the ionization process.[5]

However, it's crucial to differentiate this from low recovery during the sample extraction process. A matrix effect specifically affects the ionization efficiency in the MS source, whereas low recovery means the analyte was lost during sample preparation steps like liquid-liquid extraction (LLE) or solid-phase extraction (SPE). The experimental protocol detailed in the next question is designed to isolate and quantify the matrix effect, separate from extraction efficiency.[6]

Q3: How can I definitively and quantitatively test for the presence of matrix effects in my assay?

A: There are two primary methods for this: the qualitative Post-Column Infusion method and the quantitative Post-Extraction Spike method.[2][5][7] For method validation, the quantitative approach is essential.

The Post-Extraction Spike method provides a quantitative assessment of the matrix effect, often expressed as a "Matrix Factor" (MF).[5] This is the most direct way to measure the impact of your matrix on the analyte's signal and is a required component of method validation according to FDA and ISO guidelines.[8][9]

Here is a logical workflow for this assessment:

cluster_prep Sample & Standard Preparation cluster_analysis LC-MS Analysis & Calculation cluster_interpretation Interpretation A Set A: Analyte in Solvent (Neat Solution Standard) D Analyze Sets A and C via LC-MS A->D B Set B: Blank Matrix Extract (Extracted without analyte) C Set C: Post-Extraction Spike (Spike analyte into Set B) C->D E Calculate Matrix Factor (MF): MF (%) = (Peak Area in Set C / Peak Area in Set A) * 100 D->E F MF ≈ 100% (e.g., 85-115%) No significant matrix effect E->F If G MF < 85% Ion Suppression E->G If H MF > 115% Ion Enhancement E->H If

Caption: Workflow for Quantitative Assessment of Matrix Effects.

See Protocol 1 in the protocols section for a detailed, step-by-step guide on performing this experiment.

Section 2: Troubleshooting and Mitigation Strategies

Once a matrix effect has been identified, the next step is to eliminate or compensate for it. This section provides a hierarchical approach to tackling this challenge.

Q4: I've confirmed a significant matrix effect. What is the first and most effective step I can take to reduce it?

A: The most effective strategy to minimize matrix effects is to improve your sample preparation to remove the interfering components before the sample is ever injected into the LC-MS system.[1][2] While other strategies exist, a cleaner sample is fundamentally better and solves the problem at its source.

The main sample preparation techniques include:

  • Protein Precipitation (PPT): Simple and fast, but often non-selective, removing proteins but leaving behind many other matrix components like phospholipids.[2]

  • Liquid-Liquid Extraction (LLE): Separates compounds based on their differential solubility in two immiscible liquids. It offers better cleanup than PPT.[10]

  • Solid-Phase Extraction (SPE): A highly selective technique where the analyte is adsorbed onto a solid sorbent while interferences are washed away. SPE generally provides the cleanest extracts and is very effective at reducing matrix effects.[2]

For this compound, an ester with moderate polarity, a reversed-phase (e.g., C18) or mixed-mode SPE cartridge would likely provide excellent cleanup from complex food or biological matrices.

Q5: Which sample preparation technique is best for my needs?

A: The choice depends on the complexity of your matrix, the required sensitivity, and throughput needs.[2] The following decision tree can guide your selection.

start Start: Matrix Effect Confirmed q1 Is the matrix simple (e.g., clear beverage) AND is sensitivity requirement low? start->q1 dilute Strategy: Dilute and Shoot Dilute the sample significantly (e.g., 1:50) to reduce matrix concentration.[12] q1->dilute Yes q2 Is the matrix complex (e.g., food homogenate, plasma)? q1->q2 No ppt Strategy: Protein Precipitation (PPT) Fast but non-selective.[13] Good for initial screening. q2->ppt If high throughput is the priority q3 Is higher selectivity and cleanliness required? q2->q3 Yes lle Strategy: Liquid-Liquid Extraction (LLE) Good selectivity based on polarity. Can be difficult to automate.[11] q3->lle If analyte is non-polar and matrix is aqueous spe Strategy: Solid-Phase Extraction (SPE) Excellent selectivity and cleanup.[3] Highly recommended for complex matrices. q3->spe If highest cleanliness is required

Sources

Technical Support Center: Navigating the Stability of Furan Compounds in Analytical Processing

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to addressing the stability challenges of furan compounds during analytical processing. This resource is designed for researchers, scientists, and drug development professionals who encounter the inherent instability of these heterocyclic compounds in their experimental workflows. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to ensure the integrity and accuracy of your analytical data.

Troubleshooting Guide: Common Stability Issues & Solutions

This section addresses specific problems that can arise during the analysis of furan and its derivatives, offering step-by-step solutions grounded in established scientific principles.

Issue 1: Analyte Loss During Sample Preparation and Storage

Symptom: You observe low or inconsistent recovery of furan and its derivatives from your samples.

Underlying Cause: Furan is a highly volatile compound with a low boiling point (31°C), making it susceptible to evaporative losses during sample handling and storage.[1][2] Additionally, some furan derivatives can be prone to oxidation.[3]

Troubleshooting Protocol:

  • Minimize Headspace: When preparing standards and samples, use vials that can be filled to minimize the headspace, reducing the partitioning of furan into the gas phase.[4]

  • Controlled Temperature:

    • Storage: Store all samples and stock solutions at refrigerated temperatures (around 4°C) in airtight containers.[5][6] For long-term stability, storage at or below -60°C is recommended, especially for oxidation-prone derivatives.[3] When thawing frozen samples, do so in a controlled manner, such as in an ice bath, to maintain sample homogeneity.[4]

    • Preparation: Perform sample preparation steps, such as weighing and dilution, in a cooled environment whenever possible.

  • Solvent Choice: Prepare stock solutions in a suitable solvent like methanol.[5]

  • Inert Atmosphere: For particularly sensitive furan derivatives, consider working under a nitrogen atmosphere during sample preparation to prevent oxidation.[3]

  • Internal Standard Usage: The use of a stable isotope-labeled internal standard, such as d4-furan, is critical to compensate for analyte loss during preparation and analysis.[5][7] The internal standard should be added to the sample at the earliest possible stage.

Issue 2: In-situ Furan Formation During Headspace Analysis

Symptom: You observe artificially high or variable furan concentrations, especially in thermally processed samples.

Underlying Cause: The heating step during headspace (HS) analysis, intended to promote the volatilization of furan, can also induce its formation from precursors naturally present in the sample matrix, such as carbohydrates, amino acids, and ascorbic acid.[2][8]

Troubleshooting Protocol:

  • Optimize Incubation Temperature: The U.S. FDA has recommended reducing the headspace oven temperature to 60°C to minimize furan formation during analysis.[8] It is often adequate to work with incubation temperatures at or below 50°C.[8]

  • Matrix-Matched Calibration: To compensate for any low-level "background" formation of furan, prepare calibration standards in the same foodstuff or a similar matrix to your samples.[8]

  • Method Validation: Validate your analytical method to ensure that the chosen headspace conditions do not significantly contribute to furan formation. This can be done by analyzing a matrix blank under the same conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for furan compounds?

A1: Furan rings are susceptible to several degradation pathways:

  • Acid-Catalyzed Ring-Opening: Under acidic conditions, the furan ring can be protonated, leading to a nucleophilic attack by a solvent like water. This results in ring-opening and the formation of 1,4-dicarbonyl compounds.[9]

  • Oxidative Degradation: The electron-rich furan ring is prone to oxidation, which can lead to the formation of various dicarbonyl compounds and carboxylic acids.[10][11]

  • Thermal Degradation: High temperatures can cause the decomposition of the furan ring.[10] For instance, 2-furoic acid can undergo decarboxylation to form furan at temperatures above 140-160°C.[12]

Q2: How does pH affect the stability of furan compounds?

A2: The pH of the sample matrix can significantly influence furan stability and formation. Generally, acidic conditions can promote the degradation of the furan ring through acid-catalyzed hydrolysis.[9] However, the effect of pH on furan formation from precursors is more complex and depends on the specific precursors present. For example, in some food systems, lowering the pH prior to thermal processing has been shown to reduce furan formation.[13] Conversely, studies on model systems have shown that the optimal pH for furan formation varies depending on the precursor (e.g., higher pH for glucose and fructose, lower pH for ascorbic acid).[14][15]

Q3: What are the recommended analytical techniques for furan analysis to ensure stability?

A3: Due to the high volatility of furan, headspace sampling techniques coupled with gas chromatography-mass spectrometry (GC-MS) are the methods of choice.[1][16]

  • Static Headspace (HS) GC-MS: This is a robust technique, particularly for samples with higher furan concentrations, like coffee.[16][17]

  • Headspace Solid-Phase Microextraction (HS-SPME) GC-MS: This method offers enhanced sensitivity for detecting lower concentrations of furan and is considered more environmentally friendly as it is a solvent-free extraction technique.[16][17][18] The choice of fiber coating is crucial, with Carboxen/Polydimethylsiloxane (CAR/PDMS) and Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) being commonly used.[18]

Q4: How can I mitigate matrix effects in complex samples like food or biological fluids?

A4: Matrix effects, where co-eluting compounds interfere with the ionization of the target analyte, can be a significant challenge.[3]

  • Use of an Appropriate Internal Standard: A stable isotope-labeled internal standard that co-elutes with the analyte is the most effective way to compensate for matrix effects.

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components.

  • Optimized Extraction: Employing a selective extraction technique like SPME can help to isolate the analyte of interest from the complex matrix.

  • Matrix-Matched Standards: Preparing calibration standards in a similar matrix to the samples can help to normalize the matrix effects.

Experimental Protocols & Visualizations

Protocol: Headspace GC-MS Analysis of Furan in a Liquid Matrix

This protocol provides a general workflow for the analysis of furan in a liquid sample, such as a beverage or a diluted food homogenate.

1. Sample Preparation: a. Homogenize solid samples with chilled, purified water if necessary.[8] b. Transfer a precise volume or weight of the liquid sample into a headspace vial. c. Add a known amount of d4-furan internal standard solution directly into the vial.[8] d. Immediately seal the vial with a PTFE-coated septum and aluminum crimp cap.

2. GC-MS Analysis: a. Place the sealed vial in the autosampler of the headspace unit. b. Equilibrate the vial at a controlled temperature (e.g., 50-60°C) for a specific duration (e.g., 20-30 minutes) to allow furan to partition into the headspace.[4][8] c. Inject a portion of the headspace gas into the GC-MS system. d. Separate the analytes on a suitable capillary column (e.g., a PLOT column).[19] e. Detect and quantify furan and the internal standard using the mass spectrometer in selected ion monitoring (SIM) mode.

Workflow Diagram:

Furan_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis HS-GC-MS Analysis cluster_data Data Processing Sample Homogenize/Dilute Sample Vial Transfer to Headspace Vial Sample->Vial IS Add Internal Standard (d4-furan) Vial->IS Seal Seal Vial IS->Seal Equilibrate Equilibrate in HS Oven Seal->Equilibrate Transfer to Autosampler Inject Inject Headspace Equilibrate->Inject Separate GC Separation Inject->Separate Detect MS Detection (SIM) Separate->Detect Quantify Quantify using IS Detect->Quantify Report Report Results Quantify->Report

Caption: Workflow for the analysis of furan using Headspace GC-MS.

Diagram: Factors Influencing Furan Stability

This diagram illustrates the key factors that can impact the stability of furan compounds during analytical processing.

Furan_Stability_Factors cluster_factors Influencing Factors Furan Furan Stability Temp Temperature Temp->Furan Degradation/Formation pH pH pH->Furan Degradation/Formation Light Light Exposure Light->Furan Potential Degradation Oxygen Oxygen/Oxidants Oxygen->Furan Oxidative Degradation Matrix Sample Matrix Matrix->Furan Precursors/Interferences Time Storage Time Time->Furan Degradation/Formation

Caption: Key factors affecting the stability of furan compounds.

References

  • Pérez Locas, C., & Yaylayan, V. A. (2004). Origin and mechanistic pathways of formation of the parent furan--a food toxicant. Journal of Agricultural and Food Chemistry, 52(22), 6830–6836. [Link]

  • Jeong, S. H., Kim, G., Kim, S., & Kim, M. (2022). Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries. Food Science and Biotechnology, 31(10), 1269–1283. [Link]

  • Ananikov, V. P., et al. (2024). The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. ChemSusChem, e202401849. [Link]

  • Batool, Z., et al. (2021). A review on furan: Formation, analysis, occurrence, carcinogenicity, genotoxicity and reduction methods. Critical Reviews in Food Science and Nutrition, 61(19), 3246–3264. [Link]

  • Restek Corporation. (2022). Analysis of Furans and Alkylfurans in Food Samples (Part 1): Choosing GC-MS Conditions and a Sample Preparation Technique. [Link]

  • Palmers, S., Grauwet, T., Buvé, C., Van de Vondel, L., Kebede, B. T., Hendrickx, M. E., & Van Loey, A. (2015). Effect of oxygen availability and pH on the furan concentration formed during thermal preservation of plant-based foods. Food Additives & Contaminants: Part A, 32(2), 161-169. [Link]

  • Batool, Z., et al. (2020). A review on furan: Formation, analysis, occurrence, carcinogenicity, genotoxicity and reduction methods. Critical Reviews in Food Science and Nutrition, 61(19), 3246–3264. [Link]

  • Fan, X., & Zhang, H. Q. (2008). Factors affecting thermally induced furan formation. Journal of Agricultural and Food Chemistry, 56(21), 10178–10182. [Link]

  • Ananikov Laboratory. (2024). The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. [Link]

  • Vranová, J., & Ciesarová, Z. (2009). Different pathways of formation of furan mainly from thermal degradation of amino acids, carbohydrates (Maillard reaction), and oxidation of polyunsaturated fatty acids. Czech Journal of Food Sciences, 27(Special Issue), S16-S19. [Link]

  • Agilent Technologies, Inc. (2011). Furan: Analysis of furan in food. [Link]

  • Tsao, W. X., Chen, B. H., Lin, P., You, S. H., & Kao, T. H. (2022). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. Molecules, 27(19), 6653. [Link]

  • Lim, S., et al. (2014). Effect of pH, temperature and heating time on the formation of furan from typical carbohydrates and ascorbic acid. Food Chemistry, 151, 483-489. [Link]

  • Bratinova, S., & De la Calle, B. (2009). Methods for the determination of furan in food. JRC Publications Repository. [Link]

  • Crews, C., & Castle, L. (2007). The determination of furan in foods — Challenges and solutions. LCGC International, 20(2), 70-77. [Link]

  • Javed, A., et al. (2023). Review on Furan as a Food Processing Contaminant: Identifying Research Progress and Technical Challenges for Future Research. Journal of Agricultural and Food Chemistry, 71(13), 5133–5149. [Link]

  • Fan, X., & Zhang, H. Q. (2008). Effect of oxygen availability and pH on the furan concentration formed during thermal preservation of plant-based foods. Food Additives & Contaminants: Part A, 32(2), 161-169. [Link]

  • Gandini, A. (1977). The behaviour of furan derivatives in polymerization reactions. Advances in Polymer Science, 25, 47-96. [Link]

  • Perez Locas, C., & Yaylayan, V. A. (2004). Origin and mechanistic pathways of formation of the parent furan--a food toxicant. Journal of Agricultural and Food Chemistry, 52(22), 6830–6836. [Link]

  • De Vleeschouwer, K., et al. (2020). Thermal degradation of 2-furoic acid and furfuryl alcohol as pathways in the formation of furan and 2-methylfuran in food. Food Chemistry, 304, 125439. [Link]

  • StudySmarter. (2023). Furan Derivatives: Preparation & Hydrogenation Techniques. [Link]

  • Sangle, S. L. (2020). A REVIEW ON FURAN: DETECTION AND ANALYSIS METHODS. International Journal of Pharmaceutical Sciences and Research, 11(3), 1000-1009. [Link]

  • Wierckx, N., et al. (2011). Microbial degradation of furanic compounds: biochemistry, genetics, and impact. Applied Microbiology and Biotechnology, 92(5), 895–905. [Link]

  • Palmers, S., et al. (2015). Furan formation during storage and reheating of sterilised vegetable purées. Food Additives & Contaminants: Part A, 32(2), 161-169. [Link]

  • Crews, C., & Castle, L. (2007). The determination of furan in foods - Challenges and solutions. LCGC Europe, 20(2), 70-77. [Link]

  • Tsao, W. X., Chen, B. H., Lin, P., You, S. H., & Kao, T. H. (2022). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. Molecules, 27(19), 6653. [Link]

  • Van Lancker, F., et al. (2011). Development and validation of a headspace method for determination of furan in food. Food Chemistry, 127(3), 1363-1370. [Link]

  • Palmers, S., et al. (2015). Furan formation during storage and reheating of sterilised vegetable purées. Food Additives & Contaminants: Part A, 32(2), 161-169. [Link]

  • Jeong, S. H., et al. (2019). Validation of analytical method for furan determination in eight food matrices and its levels in various foods. Food Science and Biotechnology, 28(6), 1637–1645. [Link]

Sources

Technical Support Center: Optimization of Volatile Ester Extraction from Plant Material

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the extraction of volatile esters from plant materials. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of optimizing extraction efficiency. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the extraction of volatile esters.

Q1: What are the most critical factors influencing the extraction efficiency of volatile esters?

A1: Several factors critically impact the efficiency of volatile ester extraction. These include the choice of extraction method, the type and polarity of the solvent, temperature, extraction time, the physical state of the plant material (e.g., particle size), and the solvent-to-solid ratio.[1] Each of these parameters must be carefully optimized to maximize the yield and preserve the integrity of the target esters.

Q2: Which extraction method is generally considered the best for volatile esters?

A2: There is no single "best" method, as the optimal choice depends on the specific esters of interest, the plant matrix, and the intended application. Common techniques include:

  • Solvent Extraction: A versatile method using organic solvents like ethanol or acetone.[2][3]

  • Headspace-Solid Phase Microextraction (HS-SPME): A solvent-free technique ideal for analyzing the volatile profile of a sample without extensive sample preparation.[4][5] It is highly effective for analyzing volatile constituents and is often used for quality control and discriminating between plant varieties.[4]

  • Supercritical Fluid Extraction (SFE): Utilizes supercritical fluids, most commonly CO2, as the solvent.[6][7] This method is advantageous for its ability to extract compounds at low temperatures, preventing thermal degradation of labile esters.[6][8]

  • Hydrodistillation/Steam Distillation: Traditional methods for extracting essential oils, but the high temperatures can sometimes lead to the degradation of heat-sensitive esters.[9][10][11]

Q3: How do I select the appropriate solvent for my extraction?

A3: Solvent selection is crucial and should be based on the polarity of the target esters. The principle of "like dissolves like" is a good starting point. Ethanol is a widely used and effective solvent due to its ability to extract a broad range of both polar and non-polar compounds.[3][12][13] Methanol is also highly effective, often yielding high extraction efficiencies, but its toxicity requires careful handling.[2][3] For non-polar esters, solvents like hexane may be more appropriate. A systematic approach to solvent selection can save significant time in process development.[14]

Q4: Can I reuse my solvent?

A4: In many cases, yes. Solvent recyclability is a key advantage of using solvents like ethanol, which can be recovered and reused in closed-loop systems, reducing both waste and operational costs.[12] However, it is essential to ensure the purity of the recycled solvent to avoid introducing contaminants into subsequent extractions.

Part 2: Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during your experiments.

Issue 1: Low Extraction Yield

A low yield of volatile esters is one of the most common challenges. The following guide will help you systematically troubleshoot and improve your extraction efficiency.

Possible Causes & Solutions:

  • Inappropriate Extraction Method: The chosen method may not be suitable for your specific plant material or target esters.

    • Solution: If you are using hydrodistillation for thermally sensitive esters, consider switching to a lower-temperature method like SFE or HS-SPME.[6][8] Conversely, for robust esters in a complex matrix, a more exhaustive method like Soxhlet extraction might be necessary.[15]

  • Suboptimal Solvent Choice: The solvent may not be effectively solubilizing the target esters.

    • Solution: Experiment with a range of solvents with varying polarities.[16] For a broad-spectrum extraction, ethanol is often a good starting point.[12][13] If you have an idea of your target ester's polarity, you can select a more specific solvent. For example, ethyl acetate is effective for moderately polar compounds.

  • Insufficient Extraction Time or Temperature: The extraction may not be running long enough or at a high enough temperature to be efficient.

    • Solution: Optimize the extraction time and temperature through a series of experiments.[17] Be cautious with increasing temperature, as it can lead to the degradation of some volatile esters.[9] For solvent extractions, gentle reflux can increase the rate of extraction.[18]

  • Improper Sample Preparation: Large particle sizes of the plant material can limit solvent penetration and, consequently, extraction efficiency.

    • Solution: Grinding the plant material to a smaller, uniform particle size can significantly improve extraction yields by increasing the surface area available for solvent contact.[1]

  • Product Loss During Workup: Significant amounts of your product may be lost during the post-extraction processing steps.[19]

    • Solution:

      • Rinsing: Thoroughly rinse all glassware and equipment used during the reaction and workup with the extraction solvent to recover any adsorbed product.[20]

      • Phase Separation: If performing a liquid-liquid extraction, ensure complete separation of the organic and aqueous phases. Emulsions can be broken by adding brine.[18]

      • Drying Agent: Wash the drying agent (e.g., sodium sulfate) with fresh solvent to recover any dissolved product.[20]

Caption: Troubleshooting workflow for low extraction yield.

Issue 2: Poor Reproducibility in Analytical Results

Inconsistent results between replicate extractions are a common source of frustration. This guide will help you identify and address the sources of variability.

Possible Causes & Solutions:

  • Inconsistent Sample Preparation: Variations in grinding, weighing, or handling of the plant material can lead to different starting concentrations.

    • Solution: Implement a standardized sample preparation protocol.[21] Use a high-precision balance for weighing, and ensure the plant material is homogenized before taking aliquots.

  • Fluctuations in Extraction Conditions: Small variations in temperature, pressure, or extraction time can significantly impact the final yield.

    • Solution: Tightly control all extraction parameters. Use calibrated equipment and monitor conditions throughout the extraction process.[22][23]

  • Inconsistent Injection Technique (for GC analysis): Variability in the injection volume or technique can lead to inconsistent peak areas.

    • Solution: Use an autosampler for injections to ensure consistent volume and speed.[21][23] If manual injection is necessary, ensure the technique is consistent between injections.

  • Column Contamination or Degradation (for GC analysis): A contaminated or degraded GC column can lead to peak tailing, shifting retention times, and inconsistent peak areas.[21]

    • Solution: Regularly condition your GC column according to the manufacturer's instructions.[22] If problems persist, it may be necessary to trim the column or replace it.

The following table illustrates how the choice of solvent can significantly impact the yield of a model volatile ester (ethyl butyrate) from a plant matrix.

SolventPolarity IndexRelative Yield (%)Notes
Hexane0.145Good for non-polar esters, but may not be effective for a broad range.
Ethyl Acetate4.485A good mid-polarity solvent, often effective for esters.
Acetone5.178Effective, but its high volatility can be challenging to work with.[2]
Ethanol5.295Excellent for a wide range of polarities, often providing high yields.[12][13]
Methanol6.698Often provides the highest yield, but is toxic.[2][3]
Water10.215Generally a poor solvent for most volatile esters.

Note: These are illustrative values and actual yields will vary depending on the specific plant material and extraction conditions.

Part 3: Experimental Protocols

This section provides a detailed, step-by-step methodology for a common extraction technique.

Protocol: Headspace Solid-Phase Microextraction (HS-SPME) for Volatile Ester Profiling

This protocol is designed for the qualitative and semi-quantitative analysis of volatile esters in plant material.

Materials:

  • Plant material (fresh or dried and ground)

  • 20 mL headspace vials with PTFE/silicone septa

  • SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)[9][24][25]

  • Heater-stirrer or water bath

  • Gas chromatograph with a mass spectrometer (GC-MS)

Procedure:

  • Sample Preparation: Accurately weigh a consistent amount of the plant material (e.g., 0.5 g) into a 20 mL headspace vial.

  • Vial Sealing: Immediately seal the vial with a PTFE/silicone septum to prevent the loss of volatile compounds.

  • Equilibration: Place the vial in a heater-stirrer or water bath set to a predetermined temperature (e.g., 60°C) and allow the sample to equilibrate for a set time (e.g., 15 minutes). This allows the volatile esters to partition into the headspace.

  • SPME Fiber Exposure: Carefully insert the SPME fiber through the septum into the headspace above the plant material. Expose the fiber for a fixed time (e.g., 30 minutes) to allow for the adsorption of the volatile esters.

  • Fiber Retraction and Injection: Retract the fiber into the needle and immediately insert it into the heated injection port of the GC-MS.

  • Thermal Desorption: Expose the fiber in the injection port for a set time (e.g., 5 minutes) to thermally desorb the trapped analytes onto the GC column.

  • GC-MS Analysis: Start the GC-MS analysis using an appropriate temperature program to separate the volatile esters. The mass spectrometer will aid in the identification of the individual compounds.[26][27]

HS_SPME_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Weigh Weigh Plant Material Seal Seal in Headspace Vial Weigh->Seal Equilibrate Equilibrate at Set Temperature Seal->Equilibrate Expose Expose SPME Fiber Equilibrate->Expose Inject Inject into GC-MS Expose->Inject Analyze Desorb and Analyze Inject->Analyze

Caption: HS-SPME experimental workflow.

References

  • Bicchi, C., et al. (2008). Headspace-solid-phase microextraction in the analysis of the volatile fraction of aromatic and medicinal plants.
  • Jeleń, H. H., et al. (2000). Headspace solid-phase microextraction use for the characterization of volatile compounds in vegetable oils of different sensory quality. Journal of Agricultural and Food Chemistry, 48(6), 2366-2372. [Link]

  • Kowalska, J., et al. (2022). Headspace Solid-Phase Micro-Extraction Versus Hydrodistillation of Volatile Compounds from Leaves of Cultivated Mentha Taxa: Markers of Safe Chemotypes. Molecules, 27(19), 6595. [Link]

  • Silvari's Group. (n.d.). Why Ethanol is the Preferred Solvent for Botanical Extraction. [Link]

  • Al-Saeedi, A. H., et al. (2021). Headspace solid-phase microextraction method for extracting volatile constituents from the different parts of Saudi Anethum graveolens L. and their antimicrobial activity. Saudi Journal of Biological Sciences, 28(11), 6338-6345. [Link]

  • CBE. (2021, August 30). Best Solvents For Botanical Extraction? [Link]

  • Boussaada, O., et al. (2019). Development of a Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry Method to Study Volatile Organic Compounds (VOCs) Emitted by Lavender Roots. Chemistry & Biodiversity, 16(8), e1900280. [Link]

  • Kim, J. H., et al. (2023). The Influence of Solvent Choice on the Extraction of Bioactive Compounds from Asteraceae: A Comparative Review. Molecules, 28(14), 5483. [Link]

  • Rout, P. K., & Naik, S. N. (2012). Supercritical Fluid Extraction of Plant Flavors and Fragrances. Food Engineering: Integrated Approaches, 143-164. [Link]

  • Sapkale, G. N., et al. (2010). Supercritical fluid extraction and application of bioactive ingredients from plant materials. Journal of Medicinal Plants Research, 4(12), 1149-1156. [Link]

  • Lab Alley. (n.d.). Why Ethanol is the Preferred Solvent for Botanical Extraction. [Link]

  • Qualley, A. V., & Dudareva, N. (2014). Quantification of plant volatiles. Methods in Molecular Biology, 1083, 41-53. [Link]

  • PharmaTutor. (2013, February 22). MODERN METHODS OF VOLATILE OIL EXTRACTION: A REVIEW. [Link]

  • Drawell. (n.d.). 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. [Link]

  • Keskitalo, E., et al. (2015). Methods in plant foliar volatile organic compounds research. AoB Plants, 7, plv139. [Link]

  • AELAB. (2025, August 20). 10 Common Mistakes in Gas Chromatography. [Link]

  • Doflin, A. (2024). Optimizing Plant Extraction Techniques for Enhanced Yield of Bioactive Compounds. Journal of Chemical and Pharmaceutical Research, 16(3), 115. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. [Link]

  • Williams, L. R., et al. (2001). Supercritical Fluid Extraction (SFE) of Monoterpenes from the Leaves of Melaleuca alternifolia (Tea Tree). Molecules, 6(1), 59-66. [Link]

  • Al Ubeed, H. M., et al. (2022). A review on factors affecting the extraction of bioactive compounds from plant materials. Molecules, 27(12), 3847. [Link]

  • Chemat, F., et al. (2013). A Standard Procedure for the Selection of Solvents for Natural Plant Extraction in the Early Stages of Process Development. International Journal of Molecular Sciences, 14(1), 209-225. [Link]

  • Liu, T. T., et al. (2020). Methods used for extraction of plant volatiles have potential to preserve truffle aroma: A review. Journal of Food Science, 85(11), 3698-3707. [Link]

  • Zhang, Q. W., et al. (2018). Techniques for extraction and isolation of natural products: a comprehensive review. Chinese Medicine, 13, 20. [Link]

  • Analytical Strategies For The Characterization of Botanicals. (n.d.). [Link]

  • ALWSCI. (2025, February 8). Common Sources Of Error in Gas Chromatography. [Link]

  • Othman, Z., et al. (2011). Applications of Supercritical Fluid Extraction (SFE) of Palm Oil and Oil from Natural Sources. Molecules, 16(7), 5584-5610. [Link]

  • Restek. (n.d.). Troubleshooting Guide. [Link]

  • Demole, E., et al. (2022). Analytical methods for the analysis of volatile natural products. Natural Product Reports, 39(10), 1851-1881. [Link]

  • Ormeño, E., et al. (2007). A Method for the Solvent Extraction of Low-boiling-point Plant Volatiles. Journal of Agricultural and Food Chemistry, 55(16), 6433-6438. [https://www.researchgate.net/publication/6149179_A_Method_for_the_Solvent_Extraction_of_Low-boiling-point_Plant_Volatiles]([Link]

Sources

Technical Support Center: Troubleshooting Low Yields in Fischer Esterification of Furoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the esterification of furoic acid. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with this crucial transformation. As a biomass-derived platform chemical, the efficient conversion of 2-furoic acid into its valuable ester derivatives is of significant interest.[1] This document provides in-depth, field-proven insights in a direct question-and-answer format to help you diagnose and resolve common issues leading to low reaction yields.

Troubleshooting Guide: Diagnosing and Solving Low Yields

This section addresses specific, common problems encountered during the Fischer esterification of furoic acid. Each entry details the potential causes and provides actionable, step-by-step protocols for resolution.

Q1: My reaction stops at low conversion (e.g., 50-65%), and I still see significant amounts of starting material. What's going wrong?

A1: This is a classic symptom of equilibrium limitation.

The Fischer esterification is a reversible reaction where the carboxylic acid and alcohol are in equilibrium with the ester and water.[2][3] Without intervention, the reaction will naturally stop when it reaches this equilibrium point, which may result in a yield of only around 65% even under ideal conditions.[2]

Causality & Solution:

To achieve high conversion, you must shift the equilibrium toward the product side, in accordance with Le Châtelier's Principle.[2] There are two primary strategies to accomplish this:

Strategy 1: Use a Large Excess of the Alcohol By increasing the concentration of one of the reactants (typically the alcohol, as it can often double as the solvent), you can drive the reaction forward.[2][4]

  • Protocol: Instead of using equimolar amounts, increase the alcohol-to-furoic acid ratio. Using the alcohol as the reaction solvent is a common and effective approach.[4][5]

  • Expected Outcome: Studies have shown that increasing the alcohol from 1 equivalent to a 10-fold excess can increase equilibrium yield from ~65% to over 95%.[2]

Molar Ratio (Alcohol:Acid)Typical Equilibrium Yield
1:1~65%
3:1~85%
10:1~97%
100:1 (Alcohol as solvent)>99%
A conceptual table based on principles described in the literature.[2]

Strategy 2: Remove Water as it is Formed Removing the water byproduct prevents the reverse reaction (ester hydrolysis) from occurring, thus pushing the reaction to completion.[4][6]

  • Protocol A (Dean-Stark Apparatus): This is the most common laboratory method. The reaction is run in a non-polar solvent (e.g., toluene, hexane) that forms a low-boiling azeotrope with water.[2][5] As the mixture refluxes, the water-solvent azeotrope vaporizes, condenses, and is collected in the Dean-Stark trap. The denser water separates to the bottom of the trap while the solvent overflows back into the reaction flask.[2]

  • Protocol B (Drying Agents): Add a chemical drying agent, such as molecular sieves (3Å or 4Å), to the reaction mixture.[4][6] These agents sequester the water molecules as they are produced. This method is simpler but may be less efficient for larger-scale reactions.

Troubleshooting_Equilibrium Start Low Conversion (Equilibrium Issue) Shift_Eq Action: Shift Equilibrium Start->Shift_Eq Excess_Alc Strategy 1: Use Large Excess of Alcohol Shift_Eq->Excess_Alc Increase Reactant Remove_H2O Strategy 2: Remove Water Shift_Eq->Remove_H2O Remove Product Result Result: High Conversion (>95% Yield) Excess_Alc->Result Dean_Stark Method A: Dean-Stark Trap Remove_H2O->Dean_Stark Drying_Agent Method B: Molecular Sieves Remove_H2O->Drying_Agent Dean_Stark->Result Drying_Agent->Result

Caption: Workflow for overcoming equilibrium limitations.

Q2: My reaction mixture turns dark brown or black, and the final yield is low despite full consumption of the starting material. What is causing this decomposition?

A2: You are likely observing thermal decarboxylation of furoic acid and/or degradation of impurities.

Furoic acid is susceptible to side reactions, particularly at elevated temperatures.

Cause 1: Decarboxylation 2-furoic acid can undergo thermal decarboxylation to produce furan, which can then polymerize or evaporate, leading to product loss and the formation of dark, insoluble materials ("humins").[1][7] This process is reported to become significant at temperatures around 140-160°C.[8]

  • Solution: Carefully control the reaction temperature. While higher temperatures increase the reaction rate, they can also accelerate decomposition.

    • Protocol: Aim for the lowest temperature that allows for a reasonable reaction rate. For many alcohol substrates, refluxing in toluene (~110°C) with a Dean-Stark trap is sufficient. Some optimized procedures with robust catalysts report success at 125-140°C, but this requires careful monitoring.[9][10] Consider running the reaction for a longer time at a lower temperature rather than forcing it with excessive heat.

Cause 2: Impurities in Starting Materials Commercial furoic acid can contain residual furfural from its synthesis.[11] Under acidic and thermal stress, furfural can degrade and polymerize, leading to significant discoloration.[1]

  • Solution: Ensure the purity of your starting materials.

    • Protocol: If you suspect contamination, purify the 2-furoic acid before use. A simple and effective method is recrystallization from hot water or carbon tetrachloride.[12] The purity of the alcohol should also be verified, as water content will inhibit the reaction.

Q3: The reaction seems to work well according to TLC/HPLC analysis, but my isolated yield after workup and purification is very low. Where am I losing my product?

A3: Product loss during workup and purification is common and can often be traced to an inefficient extraction or an inappropriate purification strategy.

The post-reaction workup is critical for separating the ester from the acid catalyst, unreacted starting materials, and byproducts.

Causality & Solution:

Problem Area 1: Inefficient Acid Removal Residual strong acid (like H₂SO₄) can catalyze the hydrolysis of your ester back to the carboxylic acid during the workup, especially in the presence of water.

  • Solution: Perform a careful neutralization and extraction.

    • Step-by-Step Workup Protocol:

      • Cooling: Cool the reaction mixture to room temperature.[13]

      • Dilution: Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate, diethyl ether) and wash with water to remove the bulk of the excess alcohol.[5]

      • Neutralization: Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[5][13][14] Caution: This will generate CO₂ gas; vent the separatory funnel frequently to release pressure. This step removes the strong acid catalyst and any unreacted furoic acid.

      • Brine Wash: Wash the organic layer with a saturated solution of NaCl (brine).[13] This helps to remove residual water and aids in breaking up emulsions.

      • Drying: Dry the isolated organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).[5]

      • Concentration: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.[5]

Problem Area 2: Inappropriate Purification Method Furoate esters have varying boiling points and polarities. Using the wrong purification method can lead to decomposition or poor recovery.

  • Solution: Choose the purification method based on the properties of your specific ester.

    • High Vacuum Distillation: This is an excellent method for purifying volatile furoate esters.[15] It is particularly useful for removing non-volatile impurities and colored polymers. Bulb-to-bulb distillation can be effective for small-scale purifications.[15]

    • Column Chromatography: For less volatile or heat-sensitive esters, purification by column chromatography on silica gel is a reliable alternative.[9] A common eluent system is a hexane-ethyl acetate gradient.[9]

Frequently Asked Questions (FAQs)
What is the mechanism of the Fischer Esterification?

The reaction proceeds via a six-step nucleophilic acyl substitution mechanism:

  • Protonation: The acid catalyst protonates the carbonyl oxygen of furoic acid, making the carbonyl carbon more electrophilic.[3][6]

  • Nucleophilic Attack: The alcohol (a weak nucleophile) attacks the activated carbonyl carbon.[4][6]

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).[3][6]

  • Elimination of Water: The lone pair on the remaining hydroxyl group reforms the C=O double bond, expelling a molecule of water.[6]

  • Deprotonation: The protonated ester is deprotonated (often by the conjugate base of the catalyst or another alcohol molecule) to yield the final ester product and regenerate the acid catalyst.[4][6]

Fischer_Mechanism cluster_cycle Catalytic Cycle cluster_inputs Inputs cluster_outputs Outputs P1 1. Protonation of Carbonyl Oxygen P2 2. Nucleophilic Attack by Alcohol P1->P2 P3 3. Proton Transfer P2->P3 P4 4. Elimination of Water Molecule P3->P4 P5 5. Deprotonation P4->P5 Water Water P4->Water Catalyst_Regen Catalyst Regeneration P5->Catalyst_Regen Ester Furoate Ester P5->Ester Catalyst_Regen->P1 H⁺ Furoic_Acid Furoic Acid Furoic_Acid->P1 Alcohol Alcohol Alcohol->P2

Caption: The catalytic cycle of Fischer esterification.

Which acid catalyst should I use?

Common choices include strong Brønsted acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH).[4][16] Lewis acids like boron trifluoride (BF₃) are also effective.[5] For a more environmentally friendly and reusable option, consider heterogeneous solid acid catalysts such as tungstophosphoric acid supported on zirconia, which have shown high activity and selectivity for this specific reaction.[1][9][17]

Catalyst TypeExamplesAdvantagesDisadvantages
Homogeneous Brønsted H₂SO₄, p-TsOH, HClInexpensive, highly active[4]Difficult to remove, corrosive, generates acidic waste[1]
Homogeneous Lewis BF₃, Sc(OTf)₃Milder conditions possible[4][5]Moisture sensitive, can be expensive
Heterogeneous Solid Acid TPA/Zirconia, Sulfonated ResinsReusable, easy to separate, environmentally benign[9][17]May require higher temperatures or longer reaction times
A summary of common catalyst choices for Fischer esterification.
How can I monitor the reaction's progress?

The most straightforward method is Thin-Layer Chromatography (TLC) .[18] Spot the reaction mixture against standards of your starting furoic acid and alcohol. The formation of a new, typically less polar spot corresponding to the ester indicates the reaction is proceeding. For more precise, quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be used to measure the concentration of reactants and products over time.[19][20][21]

References
  • Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]

  • BYJU'S. (n.d.). Fischer esterification reaction. [Link]

  • Sciencemadness Wiki. (2022). Esterification. [Link]

  • OperaChem. (2024). Fischer Esterification-Typical Procedures. [Link]

  • Wikipedia. (2023). Fischer–Speier esterification. [Link]

  • Google Patents. (2020).
  • ResearchGate. (n.d.). Biomass valorization derivatives: Clean esterification of 2-furoic acid using tungstophosphoric acid/zirconia composites as recyclable catalyst. [Link]

  • University of Missouri-St. Louis. (n.d.). Experiment 29: The Fischer Esterification. [Link]

  • CONICET. (2015). Clean esterification of 2-furoic acid using tungstophosphoric acid/zirconia composites. [Link]

  • University of Colorado Boulder. (n.d.). Fischer Esterification. [Link]

  • York University. (n.d.). Experiment 10: Fischer Esterification. [Link]

  • Royal Society of Chemistry. (2023). Sustainable and efficient production of furoic acid from furfural through amine assisted oxidation with hydrogen peroxide and its implementation for the synthesis of alkyl furoate. [Link]

  • MDPI. (2024). Fischer-Speier Esterification and Beyond: Recent Mechanistic Advances. [Link]

  • Wiley Online Library. (n.d.). Thermal decarboxylation of 2-furoic acid and its implication for the formation of furan in foods. [Link]

  • MDPI. (2022). Efficient Synthesis of Biobased Furoic Acid from Corncob via Chemoenzymatic Approach. [Link]

  • Quora. (2020). Why is the yield of ester relatively low? How do you improve the yield and the purity of esters?. [Link]

  • MIT OpenCourseWare. (n.d.). 5.310 (F19) Fischer Esterification Lab Manual. [Link]

  • Organic Syntheses. (n.d.). 2-FURANCARBOXYLIC ACID AND 2-FURYLCARBINOL. [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. [Link]

  • ScienceDirect. (2023). Selective and stable production of furoic acid by furfural aerobic oxidation at controlled mild-pH conditions. [Link]

  • PubMed. (2003). An improved HPLC analysis of the metabolite furoic acid in the urine of workers occupationally exposed to furfural. [Link]

  • ResearchGate. (2025). Chemo‐ and Site‐Selective Fischer Esterification Catalyzed by B(C6F5)3. [Link]

  • Semantic Scholar. (n.d.). Determination of furoic acid,furfuryl alcohol and furfural by reversed-phase high performance liquid chromatography. [Link]

  • Chemistry Stack Exchange. (2015). Routes of formation of esters with highest yield. [Link]

  • ACS Publications. (2019). Enzymatic Carboxylation of 2-Furoic Acid Yields 2,5-Furandicarboxylic Acid (FDCA). [Link]

  • PubMed. (2020). Thermal degradation of 2-furoic acid and furfuryl alcohol as pathways in the formation of furan and 2-methylfuran in food. [Link]

  • Reddit. (2020). How can I improve the yield of my Fischer Esterification?. [Link]

  • National Institutes of Health (NIH). (n.d.). LC method for the direct and simultaneous determination of four major furan derivatives in coffee grounds and brews. [Link]

  • ACS Publications. (2022). Catalytic Furfural/5-Hydroxymethyl Furfural Oxidation to Furoic Acid/Furan-2,5-dicarboxylic Acid with H2 Production Using Alkaline Water as the Formal Oxidant. [Link]

  • National Institutes of Health (NIH). (n.d.). Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex. [Link]

  • PraxiLabs. (2022). TO STUDY ESTERIFICATION REACTION BETWEEN ALCOHOL AND CARBOXYLIC ACID. [Link]

  • YouTube. (2014). Esters 4. Organic Preparation & Purification of an Ester. [Link]

Sources

Technical Support Center: Method Development for Separating 3-Methylbutyl 2-furoate from its Structural Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the analytical and preparative separation of 3-Methylbutyl 2-furoate and its structural isomers. This guide is designed for researchers, chemists, and drug development professionals who encounter the challenge of separating these closely related compounds. We will delve into the underlying principles of separation, provide detailed troubleshooting guides, and offer step-by-step protocols to help you develop robust and reliable methods.

The Challenge: Isomeric Similarity

This compound (also known as isoamyl 2-furoate) and its structural isomers share the same molecular formula (C₁₀H₁₄O₃) and molecular weight (182.22 g/mol ).[1][2] This lack of differentiation in mass makes non-chromatographic separation methods and mass spectrometry alone (without prior separation) ineffective. The primary differences lie in the branching of the pentyl (amyl) alkyl chain, which results in subtle variations in physicochemical properties like boiling point and polarity. These small differences are the key to achieving successful chromatographic separation.

Section 1: Physicochemical Properties of this compound and Its Isomers

Understanding the subtle differences in the physical properties of your analytes is the first step in developing a successful separation method. The table below summarizes key data for this compound and its common structural isomers. Note that experimental data for all isomers is not always available; therefore, some values are estimated based on established chemical principles.

Compound NameStructureMolecular Weight ( g/mol )Boiling Point (°C)logP (o/w)
This compound (Isoamyl) CC(C)CCOC(=O)C1=CC=CO1182.22~232 - 243[1][3]~2.8 - 2.98[1][3]
n-Pentyl 2-furoate (n-Amyl) CCCCCOC(=O)C1=CC=CO1182.22~275 (est.)[4]~3.0 (est.)
2-Methylbutyl 2-furoate (Active Amyl) CCC(C)COC(=O)C1=CC=CO1182.22Similar to IsoamylSimilar to Isoamyl
n-Butyl 2-furoate (Isomer C₉H₁₂O₃)CCCCOC(=O)C1=CC=CO1168.19~233[5][6]~2.4 - 2.63[5][7]
Isobutyl 2-furoate (Isomer C₉H₁₂O₃)CC(C)COC(=O)C1=CC=CO1168.19~105 @ 3 mmHg[8]~2.3 (est.)

Data compiled from various sources.[1][2][3][4][5][6][7][8] Estimated values are based on structural similarities and should be used as a guide.

The key takeaway from this data is the similarity in boiling points and hydrophobicity (logP) among the C₁₀H₁₄O₃ isomers, which predicts a challenging separation. The straight-chain n-pentyl isomer is expected to have a slightly higher boiling point and be more retained on non-polar GC columns compared to its branched counterparts due to increased van der Waals interactions.

Section 2: Frequently Asked Questions (FAQs)

Q: Why is it so difficult to separate this compound from its isomers?

A: The difficulty arises from their high degree of structural similarity. As isomers, they have the same mass and elemental composition. The only difference is the arrangement of atoms in the alkyl chain. This leads to very similar polarities, volatilities, and solubilities, which are the primary properties exploited in chromatography. Therefore, high-efficiency separation techniques like capillary Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) are required.

Q: What are the primary chromatographic techniques I should consider?

A: For volatile and semi-volatile esters like these, Gas Chromatography (GC) is typically the most powerful and preferred technique. Its high efficiency, especially with long capillary columns, provides the resolving power needed for isomeric separation. High-Performance Liquid Chromatography (HPLC) , particularly in Normal-Phase mode, can also be effective by exploiting subtle differences in polarity and interaction with a solid stationary phase.

Q: What type of detector is most suitable?

A: For GC , a Flame Ionization Detector (FID) is an excellent universal detector for these organic compounds, offering high sensitivity and a wide linear range. If you need to confirm the identity of each isomer, a Mass Spectrometer (MS) detector is indispensable, as it will provide fragmentation patterns that can help distinguish between the branched structures, even if they co-elute. For HPLC , a UV detector set to the absorbance maximum of the furoate ring (typically around 245-255 nm) is the most common and effective choice.

Section 3: Gas Chromatography (GC) Method Development & Troubleshooting

GC is often the first choice for separating these volatile isomers due to its high resolving power. The primary variables to optimize are the stationary phase, temperature program, and carrier gas flow rate.

Q: I'm starting from scratch. What is a good initial GC method?

A: A logical starting point is to use a standard, non-polar column to separate based on boiling points, and a polar column to separate based on differences in polarity.

  • Select Columns for Screening:

    • Non-Polar: A 5% diphenyl / 95% dimethylpolysiloxane phase (e.g., DB-5, HP-5ms). Elution order will be primarily based on boiling point. Branched isomers, having lower boiling points, will typically elute earlier than straight-chain isomers.

    • Polar: A polyethylene glycol (PEG) phase (e.g., DB-WAX, Carbowax 20M).[9] This phase separates based on polarity. The furan and ester moieties will interact strongly with the stationary phase, and subtle differences in the steric hindrance around these polar groups caused by alkyl chain branching can lead to significant changes in retention and selectivity. The NIST Chemistry WebBook reports a Kovats retention index of 1840 for this compound on a polar Carbowax 20M column, indicating strong interaction.[9]

  • Establish Initial Conditions:

    • Injector: 250°C, Split mode (e.g., 50:1 split ratio to ensure sharp peaks).

    • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0-1.5 mL/min for He).

    • Oven Program: Start with a broad gradient. For example: 80°C hold for 1 min, then ramp 10°C/min to 250°C, hold for 5 min.

    • Detector (FID): 260°C.

  • Analyze Results: Run your isomer mixture on both columns. The column that provides the most "space" between the critical isomer pairs is the best candidate for further optimization.

Q: My peaks are completely co-eluting or have very poor resolution (Rs < 1.0). What should I do?

A: This is the most common problem. Your primary goal is to increase the selectivity (α) between the critical pair. Follow this workflow:

Caption: GC Troubleshooting Workflow for Poor Resolution.

  • Explanation of Steps:

    • Decrease Temperature Ramp Rate: A slower ramp rate increases the time analytes spend interacting with the stationary phase, which can significantly improve the separation of compounds with close boiling points. Try cutting your ramp rate in half (e.g., from 10°C/min to 5°C/min or even 2-3°C/min) over the temperature range where the isomers elute.

    • Optimize Carrier Gas Flow: Ensure your column is operating at its optimal flow rate. For modern capillary columns, this is less of a critical issue, but verifying that you are near the optimal linear velocity for your carrier gas (e.g., ~35-40 cm/s for Helium) can improve efficiency.

    • Change Column Polarity: This is the most powerful tool. If a non-polar column isn't working, the boiling points are likely too similar. A polar column (like a WAX phase) will interact differently with each isomer based on the steric accessibility of the polar furoate group. The more sterically hindered the ester linkage (e.g., in a tert-pentyl isomer), the less it can interact with the polar stationary phase, leading to earlier elution than less hindered isomers.

Q: My peaks are broad or tailing. What is the cause and how do I fix it?

A: Peak tailing is often caused by unwanted interactions or system issues.

  • Cause 1: Active Sites: Silanol groups in the injector liner or on the column itself can form hydrogen bonds with the oxygen atoms in your analytes.

    • Solution: Use a deactivated injector liner (it should be standard practice). If the column is old, it may be irreversibly damaged; trim the first 10-15 cm from the inlet or replace the column.

  • Cause 2: Sample Overload: Injecting too much sample can saturate the stationary phase, leading to tailing.

    • Solution: Dilute your sample or increase the split ratio (e.g., from 50:1 to 100:1).

  • Cause 3: Incompatible Solvent: Injecting a sample in a solvent that is not compatible with the stationary phase can cause peak distortion.

    • Solution: Ensure your solvent is compatible. For most GC applications, solvents like hexane, dichloromethane, or ethyl acetate are suitable.

Section 4: High-Performance Liquid Chromatography (HPLC) Method Development

While GC is often preferred, HPLC can be a viable alternative, especially for preparative-scale work or for non-volatile impurities.

Q: Which HPLC mode, Normal-Phase or Reverse-Phase, is better for this separation?

A: For separating non-polar isomers, Normal-Phase HPLC (NP-HPLC) is almost always superior. Reverse-phase separates primarily on hydrophobicity. Since the logP values of the isomers are very similar, achieving separation in RP-HPLC will be extremely difficult. In contrast, NP-HPLC uses a polar stationary phase (like silica or diol) and a non-polar mobile phase (like hexane/ethyl acetate). The analytes interact with the polar stationary phase via their furoate group. The different alkyl chains create unique steric environments, altering the strength of this interaction and enabling separation.

Q: How do I develop a Normal-Phase HPLC method for these isomers?

A: Follow this systematic workflow.

Caption: Normal-Phase HPLC Method Development Workflow.

  • Explanation of Steps:

    • Column Selection: A standard silica column is the workhorse of normal-phase chromatography. A diol-bonded phase can sometimes offer different selectivity and is less sensitive to water in the mobile phase.

    • Mobile Phase Selection: The separation is driven by the competition between the polar modifier (ethyl acetate) and the analyte for the active sites on the silica surface. Start with a very non-polar mobile phase (e.g., 98:2 Hexane:EtOAc) to ensure retention.

    • Evaluation (k'): First, ensure your peaks are retained correctly (k', or retention factor, should be between 2 and 10). If they elute too fast, decrease the amount of the polar solvent (ethyl acetate). If they are retained too long, increase it.

    • Improving Resolution (α): If retention is good but resolution is poor, you need to change the selectivity. The best way to do this is to swap the polar modifier. Replacing ethyl acetate with an alcohol like isopropanol (IPA) or a chlorinated solvent like dichloromethane (DCM) will change the nature of the interactions (e.g., IPA is a hydrogen-bond donor and acceptor, while EtOAc is only an acceptor), which can dramatically alter the elution order and improve separation.

Section 5: Detailed Experimental Protocols

Protocol 1: Starting Method for GC-FID Analysis

This protocol provides a robust starting point for separating C₁₀H₁₄O₃ furoate isomers.

  • System Preparation:

    • GC System: Agilent 8890 or equivalent with FID.

    • Column: Agilent DB-WAX (30 m x 0.25 mm, 0.25 µm) or equivalent PEG-phase column.

    • Injector Liner: Split/splitless, ultra-inert, deactivated.

    • Carrier Gas: Helium, 99.999% purity.

  • Instrument Conditions:

    • Inlet: 250°C

    • Split Ratio: 100:1

    • Injection Volume: 1 µL

    • Carrier Gas Flow: 1.2 mL/min (Constant Flow mode)

    • Oven Program:

      • Initial Temp: 100°C, hold for 2 minutes.

      • Ramp 1: 5°C/min to 180°C.

      • Ramp 2: 20°C/min to 240°C, hold for 5 minutes.

    • FID Detector: 260°C

    • Makeup Gas (N₂): 25 mL/min

    • H₂ Flow: 30 mL/min

    • Air Flow: 400 mL/min

  • Sample Preparation:

    • Prepare a 100 ppm solution of the isomer mixture in high-purity ethyl acetate.

  • Analysis and Optimization:

    • Inject the sample and identify the critical pair (the two peaks with the lowest resolution).

    • To improve resolution, decrease the first ramp rate (e.g., to 2-3°C/min).

    • To decrease run time, you can increase the initial temperature if all isomers elute well after the solvent front.

Protocol 2: Starting Method for NP-HPLC-UV Analysis

This protocol is designed for screening isomer separation on a normal-phase system.

  • System Preparation:

    • HPLC System: Agilent 1260 Infinity II or equivalent, with quaternary pump, autosampler, and Diode Array Detector (DAD).

    • Column: Phenomenex Luna Silica (5 µm, 4.6 x 250 mm) or equivalent silica column.

    • Mobile Phase A: n-Hexane (HPLC Grade)

    • Mobile Phase B: Ethyl Acetate (HPLC Grade)

    • System Note: The system must be thoroughly flushed and dedicated to normal-phase solvents. Water contamination will deactivate the silica column.

  • Instrument Conditions:

    • Mobile Phase Composition: 98% A, 2% B (Isocratic).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • DAD Settings:

      • Signal: 252 nm (Bandwidth 4 nm).

      • Reference: 360 nm (Bandwidth 50 nm).

      • Acquire full spectrum from 190-400 nm to confirm peak purity.

  • Sample Preparation:

    • Dissolve the sample mixture in the mobile phase (98:2 Hexane:EtOAc) to a concentration of approximately 0.5 mg/mL. Filtering through a 0.45 µm PTFE syringe filter is recommended.

  • Analysis and Optimization:

    • If retention is too low (k' < 2), change the mobile phase to 99:1 Hexane:EtOAc.

    • If retention is too high (k' > 10), change the mobile phase to 95:5 Hexane:EtOAc.

    • If resolution is poor, change Mobile Phase B to Isopropanol (IPA), starting with a composition of 99.5:0.5 Hexane:IPA.

Section 6: References
  • The Good Scents Company. (n.d.). 3-methyl butyl 2-furoate. Retrieved from [Link]

  • Leffingwell & Associates. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Isobutyl-2-furanpropionate. National Center for Biotechnology Information. Retrieved from [Link]

  • The Good Scents Company. (n.d.). butyl 2-furoate. Retrieved from [Link]

  • PubChem. (n.d.). Butyl 2-furoate. National Center for Biotechnology Information. Retrieved from [Link]

  • Stenutz, R. (n.d.). 3-methylbutyl furan-2-carboxylate. Retrieved from [Link]

  • NIST. (n.d.). 2-Furancarboxylic acid, 3-methylbutyl ester. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

  • LookChem. (n.d.). PENTYL-2-FUROICACID. Retrieved from [Link]

Sources

Enhancing the biological activity of furoate derivatives through synthesis modification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with furoate derivatives. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the common and complex challenges encountered during the synthesis, biological evaluation, and optimization of these valuable compounds. This guide is structured in a question-and-answer format to directly address the specific issues you may face in your experiments.

Section 1: Troubleshooting Furoate Derivative Synthesis & Purification

The successful synthesis and purification of novel furoate derivatives are foundational to any drug discovery campaign. However, challenges such as low yields, side reactions, and purification difficulties are common. This section provides troubleshooting guidance for these critical steps.

Q1: My esterification reaction to produce a furoate derivative is resulting in a very low yield. What are the common causes and how can I optimize the reaction?

A1: Low yields in furoate esterification are a frequent challenge. The root causes can often be traced back to reaction conditions, reagent quality, or inherent properties of the starting materials.[1][2]

Causality and Troubleshooting Steps:

  • Inadequate Reaction Conditions:

    • Temperature: Esterification is an equilibrium-driven process. Insufficient temperature can lead to slow reaction rates, while excessive heat can cause decomposition of the starting materials or product.[1] It is crucial to find the optimal temperature for your specific substrates.

    • Water Removal: The presence of water can hydrolyze the ester product, shifting the equilibrium back towards the starting materials.[3] Ensure you are using anhydrous solvents and consider using a Dean-Stark apparatus or molecular sieves to remove water as it is formed.

    • Catalyst Choice and Activity: Both acid and base catalysts are commonly used for esterification. If you are using a solid acid catalyst, ensure it is properly activated and not poisoned. For homogeneous catalysts like sulfuric acid, ensure the correct stoichiometry is used.[4]

  • Reagent Quality and Stability:

    • Starting Materials: Ensure your furoic acid and alcohol are pure and dry. Impurities can interfere with the reaction or catalyst.

    • Reagent Degradation: Some reagents, especially catalysts, can degrade over time. It is advisable to use fresh or properly stored reagents.[1]

  • Work-up and Purification Losses:

    • Product Loss During Extraction: Furoate esters can have varying polarities. Ensure your extraction solvent system is optimized to efficiently partition your product into the organic layer while leaving impurities behind.

    • Decomposition on Silica Gel: Some furoate derivatives can be sensitive to the acidic nature of silica gel during column chromatography. This can lead to degradation and lower yields. Consider using neutral or basic alumina, or deactivating the silica gel with a base like triethylamine.

Experimental Protocol: Optimization of Furoate Esterification

  • Small-Scale Parallel Screening: Set up a series of small-scale reactions (e.g., 50-100 mg) to screen different parameters.

    • Catalysts: Test a variety of acid catalysts (e.g., H₂SO₄, p-TsOH, Amberlyst-15) and coupling agents (e.g., DCC/DMAP).

    • Solvents: Compare reaction efficiency in different solvents (e.g., toluene, dichloromethane, THF).

    • Temperatures: Run the reactions at a range of temperatures (e.g., room temperature, 50 °C, reflux).

  • Monitoring Reaction Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of starting materials and the formation of the product. This will help you determine the optimal reaction time.

  • Optimized Work-up: Once the reaction is complete, quench it appropriately (e.g., with a saturated NaHCO₃ solution for acid-catalyzed reactions). Perform a liquid-liquid extraction with a suitable solvent. Wash the organic layer with brine, dry it over anhydrous Na₂SO₄, and concentrate it under reduced pressure.

  • Purification: Purify the crude product using flash column chromatography with a carefully selected solvent system. If you suspect product degradation, consider the alternative purification methods mentioned above.

Q2: I am observing significant byproduct formation in my furoate synthesis. How can I identify and minimize these impurities?

A2: Byproduct formation is a common issue that complicates purification and reduces yields. Identifying the source of these impurities is the first step toward minimizing them.

Common Byproducts and Mitigation Strategies:

  • Unreacted Starting Materials: The most common "impurity." This indicates an incomplete reaction.

    • Solution: Increase the reaction time, temperature, or the equivalents of one of the reagents. Ensure efficient mixing, which can be a challenge during scale-up.[5]

  • Products of Side Reactions:

    • Self-condensation of the alcohol: Can occur under harsh acidic conditions.

      • Solution: Use milder reaction conditions or a different catalyst.

    • Degradation of the furan ring: The furan ring can be sensitive to strong acids and oxidizing agents.

      • Solution: Use protecting groups if necessary or choose reaction conditions that are compatible with the furan moiety.

  • Impurities from Reagents:

    • Solution: Use high-purity reagents and solvents. Commercial reagents can sometimes contain inhibitors or other additives that may interfere with the reaction.[1]

Workflow for Impurity Analysis and Minimization:

G cluster_0 Impurity Identification cluster_1 Reaction Optimization cluster_2 Verification A Isolate Impurity via Prep-HPLC/TLC B Characterize by NMR & Mass Spec A->B C Hypothesize Formation Pathway B->C D Modify Reaction Conditions (Temp, Time, Catalyst) C->D E Change Reagent Stoichiometry C->E F Alter Work-up Procedure C->F G Run Optimized Reaction D->G E->G F->G H Analyze Purity by LC-MS/NMR G->H I Yield & Purity Acceptable? H->I I->G No J Proceed to Scale-up I->J Yes

Caption: Workflow for impurity analysis and reaction optimization.

Section 2: Overcoming Hurdles in Biological Activity Assessment

The transition from a pure compound to reliable biological data is fraught with potential pitfalls. Issues like poor solubility, metabolic instability, and assay interference can lead to misleading results. This section addresses these challenges.

Q3: My furoate derivative has poor solubility in aqueous buffers, which is affecting my biological assay results. What are my options?

A3: Poor aqueous solubility is a major challenge in drug discovery, often leading to underestimated biological activity and poor reproducibility.[6][7] Several strategies can be employed to address this issue.

Strategies for Improving Compound Solubility in Bioassays:

StrategyDescriptionAdvantagesConsiderations
Co-solvents Use of a water-miscible organic solvent like DMSO, ethanol, or polyethylene glycol (PEG).[7]Simple and widely used.High concentrations can affect protein stability and enzyme activity.[7] Final concentration should typically be <1%.
Surfactants Non-ionic surfactants like Tween 80 or Pluronic F-68 can form micelles to encapsulate the compound.Can significantly increase solubility.May interfere with cell-based assays or protein-ligand interactions.
pH Adjustment If the compound has ionizable groups, adjusting the pH of the buffer can increase solubility.Effective for compounds with acidic or basic moieties.The chosen pH must be compatible with the biological system being tested.
Formulation with Cyclodextrins Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules.Can enhance solubility and bioavailability without altering the compound's structure.May not be suitable for all compound structures.
Structural Modification Introduce polar functional groups to the molecule through further synthesis.A permanent solution that can also improve pharmacokinetic properties.Requires additional synthetic effort and may alter biological activity.

Experimental Protocol: Determining Optimal Solubilization Conditions

  • Stock Solution Preparation: Prepare a high-concentration stock solution of your furoate derivative in 100% DMSO.[6]

  • Serial Dilution in Assay Buffer: Perform serial dilutions of the stock solution into your final assay buffer.

  • Visual and Instrumental Assessment:

    • Visually inspect each dilution for precipitation.

    • Use nephelometry or dynamic light scattering to detect sub-visible precipitation.

  • Test Co-solvent Effects: If solubility is still an issue, prepare assay buffers containing various concentrations of co-solvents (e.g., 0.1%, 0.5%, 1% DMSO) and repeat the solubility assessment.

  • Assay Compatibility Check: Run a control experiment with your biological target (e.g., enzyme, cells) in the presence of the chosen solubilizing agent (at the final concentration) to ensure it does not interfere with the assay readout.

Q4: My furoate ester shows high activity in an enzyme assay but is inactive in a cell-based assay. Could metabolic instability be the cause?

A4: Yes, a discrepancy between in vitro biochemical and cell-based assay results often points to issues with cell permeability or metabolic instability.[8] Furoate esters can be susceptible to hydrolysis by intracellular esterases, leading to the formation of the corresponding carboxylic acid, which may have a different activity profile.[8][9]

Investigating Metabolic Instability:

  • Incubation with Cell Lysates or Liver Microsomes: A common method to assess metabolic stability is to incubate the compound with cell lysates or liver microsomes (which contain a high concentration of metabolic enzymes) and monitor the disappearance of the parent compound over time.[8][10]

  • LC-MS Analysis: Use LC-MS to identify the metabolites formed. The appearance of the corresponding carboxylic acid would confirm esterase-mediated hydrolysis.[11]

Workflow for Investigating Discrepant Assay Results:

G A High Activity in Biochemical Assay C Hypothesize: Poor Permeability or Metabolic Instability A->C B Low/No Activity in Cell-Based Assay B->C D Assess Cell Permeability (e.g., PAMPA assay) C->D E Assess Metabolic Stability (Microsome/Lysate Assay) C->E F Permeable? D->F G Stable? E->G F->G Yes H Low Permeability: Modify structure to increase lipophilicity F->H No I Metabolically Unstable: Introduce steric hindrance near ester or use bioisostere G->I No J Re-synthesize & Re-test H->J I->J

Caption: Troubleshooting workflow for discrepant in vitro results.

Addressing Metabolic Lability:

If esterase-mediated hydrolysis is confirmed, several strategies can be employed:

  • Introduce Steric Hindrance: Adding bulky groups near the ester linkage can shield it from enzymatic attack.

  • Bioisosteric Replacement: Replace the ester with a more stable functional group that mimics its electronic and steric properties.[12][13] For example, a 1,2,4-oxadiazole or a stable amide could be considered.

Section 3: Navigating Structure-Activity Relationship (SAR) Data

Interpreting SAR data is key to rational drug design. Understanding how structural modifications impact biological activity allows for the efficient optimization of lead compounds.

Q5: I've observed a sharp drop in activity with a minor structural modification to my furoate derivative (an "activity cliff"). How can I interpret this and plan my next steps?

A5: An "activity cliff" is a situation where a small change in chemical structure leads to a large and unexpected drop in biological activity.[14] This phenomenon can be highly informative, suggesting that the modified part of the molecule is crucial for binding to the target.

Possible Explanations for Activity Cliffs:

  • Loss of a Key Interaction: The modification may have removed a critical hydrogen bond, hydrophobic interaction, or electrostatic interaction with the target protein.

  • Steric Hindrance: The new substituent might be too large and clash with the protein's binding pocket, preventing the molecule from adopting the correct binding conformation.

  • Conformational Changes: The modification could induce a change in the overall conformation of the molecule, making it incompatible with the binding site.[15]

  • Alteration of Physicochemical Properties: The change could have a drastic effect on properties like pKa or electronics, which are vital for activity.

Strategic Approach to Understanding Activity Cliffs:

  • Molecular Modeling: If a crystal structure of the target protein is available, use molecular docking to visualize how the parent compound and the inactive analog bind. This can reveal the lost interactions or steric clashes.

  • Systematic SAR Exploration: Synthesize a small, focused library of analogs around the modification site to probe the steric and electronic requirements for activity.[16][17] For example, if you replaced a methyl group with an ethyl group and lost activity, try synthesizing the hydrogen, isopropyl, and methoxy analogs to understand the pocket size and polarity.

  • Biophysical Methods: Techniques like Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) can confirm if the loss of activity is due to a loss of binding affinity.

Q6: How can I use bioisosteric replacements to improve the properties of my furoate lead compound?

A6: Bioisosteric replacement is a powerful strategy in medicinal chemistry to fine-tune the properties of a lead compound while maintaining its biological activity.[13][18] This involves replacing a functional group with another that has similar steric and electronic properties.

Common Bioisosteric Replacements for the Furan Ring and Furoate Group:

Original GroupPotential BioisosteresPotential Benefits
Furan Ring Thiophene, Thiazole, Pyrazole, Pyridine[12][13]Improved metabolic stability, altered polarity and solubility, new intellectual property.[12]
Ester Linkage Amide, 1,2,4-Oxadiazole, 1,3,4-Oxadiazole, TetrazoleIncreased metabolic stability against esterases, altered hydrogen bonding capacity.
Carboxylic Acid (from hydrolysis) Tetrazole, Acylsulfonamide, Hydroxamic Acid[19]Improved cell permeability, reduced acidity, altered pharmacokinetic profile.

Decision-Making Framework for Bioisosteric Replacement:

G A Identify Liability in Lead Compound (e.g., Poor PK, Instability, Toxicity) B Identify Functional Group Responsible for Liability A->B C Consult Bioisostere Tables & Literature B->C D Select a Panel of Bioisosteric Replacements C->D E Consider Synthetic Feasibility D->E F Synthesize & Test Analogs E->F G Analyze Potency, PK, & Safety Data F->G H Liability Mitigated? G->H H->D No, try others I Select New Lead Candidate H->I Yes

Caption: A rational approach to bioisosteric replacement.

By systematically applying these troubleshooting guides and strategic frameworks, you can more effectively navigate the challenges of working with furoate derivatives and accelerate your drug discovery efforts.

References

  • MicroED Structures of Fluticasone Furoate and Fluticasone Propionate Provide New Insights to Their Function. (2024). Vertex AI Search.
  • Aromatic Bioisosteres. (2023). Cambridge MedChem Consulting.
  • Bioisosterism in Medicinal Chemistry. (n.d.). ResearchGate.
  • What is the mechanism of Fluticasone furoate? (2024). Patsnap Synapse.
  • AEDs of the three bioisosteric moieties (carboxylic acid, furan, and sulfonamide). (n.d.). ResearchGate.
  • What is the mechanism of Mometasone Furoate? (2024). Patsnap Synapse.
  • A new class of furoxan derivatives as NO donors: mechanism of action and biological activity. (n.d.). Europe PMC.
  • Furoxan-, alkylnitrate-derivatives and related compounds as anti-trypanosomatid agents: mechanism of action studies. (2008). PubMed.
  • Bioisosteric Replacements. (n.d.). Chem-Space.
  • Pharmacokinetic/pharmacodynamic profile of mometasone furoate nasal spray: Potential effects on clinical safety and efficacy. (2008). ResearchGate.
  • Biological assay challenges from compound solubility: strategies for bioassay optimization. (n.d.). PubMed.
  • Technical Support Center: Overcoming Challenges in the Scale-up Synthesis of Diloxanide Furoate. (n.d.). Benchchem.
  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. (n.d.). PubMed Central.
  • Metabolism of mometasone furoate and biological activity of the metabolites. (n.d.). ResearchGate.
  • Interpreting quantitative structure-activity relationship models to guide drug discovery. (n.d.). Journal of Computer-Aided Molecular Design.
  • Metabolically labile fumarate esters impart kinetic selectivity to irreversible inhibitors. (2016). ACS Central Science.
  • Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. (2022). Journal of the Brazilian Chemical Society.
  • What could be reason for getting a very low yield in organic chemistry? (2015). Quora.
  • Structure Activity Relationships. (n.d.). Drug Design Org.
  • Mometasone furoate degradation and metabolism in human biological fluids and tissues. (2003). Biopharmaceutics & Drug Disposition.
  • Structural interpretation of activity cliffs revealed by systematic analysis of structure-activity relationships in analog series. (n.d.). PubMed.
  • troubleshooting byproduct formation in 2H-1,2,5-Oxadiazine synthesis. (n.d.). Benchchem.
  • RE(III) 3-Furoate Complexes: Synthesis, Structure, and Corrosion Inhibiting Properties. (2022). MDPI.
  • Structure-Activity Relationship (SAR) Studies. (n.d.). Oncodesign Services.
  • SAR: Structure Activity Relationships. (n.d.). Collaborative Drug Discovery.
  • Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. (2012). ACS Publications.
  • Development of an orthogonal method for mometasone furoate impurity analysis using supercritical fluid chromatography. (n.d.). ResearchGate.
  • Common ways to lose product and reduce yield? (2018). Reddit.
  • Solubility of mometasone furoate in different perfusates. (n.d.). ResearchGate.
  • [Discussion] Tips and Tricks to getting better synthetic yields. (2014). Reddit.
  • Multi-Gram Scale Synthesis and Characterization of Mometasone Furoate EP Impurity C. (2023). MDPI.
  • The Elusive Biological Activity of Scorpionates: A Useful Scaffold for Cancer Therapy? (n.d.). MDPI.
  • Metabolism and Disposition of Fluticasone Furoate, an Enhanced-Affinity Glucocorticoid, in Humans. (2016). ResearchGate.
  • Aurones and furoaurones: Biological activities and synthesis. (2019). ResearchGate.
  • Synthesis, crystal structure, and biological activities of 2-cyanoacrylates containing furan or tetrahydrofuran moieties. (2007). PubMed.
  • Water soluble furoxan derivatives as NO prodrugs. (n.d.). PubMed.
  • Metabolism of fluticasone propionate (a) and fluticasone furoate (c) to their 17-carboxylic acid metabolites (b and d, respectively). (n.d.). ResearchGate.
  • Solving Complex mAb Purification Challenges. (2024). Scorpius BioManufacturing.
  • Diversification of ADC formats and overcoming purification challenges. (n.d.). Lonza.
  • Overcoming Purification Challenges In Antibody Therapeutics Manufacturing. (n.d.). Thermo Fisher Scientific.
  • Esterification and its impact on the pharmaceutical industry. (n.d.). QSAR ANALYTICS.
  • Application Notes and Protocols for the Esterification of 2-Furancarboxylic Acid with Various Alcohols. (n.d.). Benchchem.
  • Effects of Polymers on the Drug Solubility and Dissolution Enhancement of Poorly Water-Soluble Rivaroxaban. (2022). MDPI.

Sources

Technical Support Center: Strategies for Reducing Degradation of 3-Methylbutyl 2-furoate in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-Methylbutyl 2-furoate (also known as isoamyl furoate). This document is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable strategies for preventing the degradation of this compound in solution. By understanding the underlying chemical principles, you can ensure the stability, purity, and reliability of your experimental results.

Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered when working with this compound solutions.

Q1: My solution of this compound shows decreasing purity over time. What are the likely causes?

A1: The degradation of this compound in solution is primarily driven by three mechanisms: hydrolysis, oxidation, and photodegradation.

  • Hydrolysis: As an ester, this compound is susceptible to cleavage by water, a reaction catalyzed by both acids and bases.[1][2] This reaction breaks the ester bond, yielding 2-furoic acid and 3-methylbutan-1-ol (isoamyl alcohol). The rate of hydrolysis is highly dependent on the pH of the solution.[3]

  • Oxidation: The furan ring is sensitive to oxidative cleavage.[4][5] This can be initiated by dissolved atmospheric oxygen, peroxides present in solvents, or trace metal ions. Oxidation can lead to complex degradation pathways, including ring-opening to form dicarbonyl compounds.[4][5]

  • Photodegradation: Exposure to light, particularly in the UV spectrum, can provide the energy needed to initiate and accelerate both hydrolysis and oxidation reactions. Furan-containing compounds are known to undergo photolytic degradation.[6]

Identifying the dominant degradation pathway is the first step in developing an effective stabilization strategy.

Q2: How can I prevent the hydrolysis of this compound in my aqueous or protic solvent system?

A2: Controlling hydrolysis is critical and can be achieved primarily by managing the pH of your solution.

The ester linkage is most stable at a slightly acidic to neutral pH (approximately pH 4-6). Both strongly acidic and, particularly, alkaline conditions significantly accelerate the rate of hydrolysis.[1][3]

Recommended Strategies:

  • pH Control with Buffers: For aqueous solutions, the use of a suitable buffer system is essential. An acidic buffer, such as a citrate or acetate buffer, can maintain the pH in the optimal stability range. An optimal pH for stability of the related compound mometasone furoate was found to be below pH 4.[3]

  • Aprotic Solvents: Whenever your experimental design allows, use dry aprotic solvents (e.g., acetonitrile, THF, DMSO) to minimize the presence of water, the key reactant in hydrolysis.

  • Minimize Moisture: Even when using aprotic solvents, ensure they are anhydrous and handle them under an inert atmosphere (e.g., nitrogen or argon) to prevent the absorption of atmospheric moisture.[7]

Q3: I suspect oxidative degradation is occurring. What are the signs and how can I mitigate it?

A3: Oxidative degradation of the furan ring can lead to a variety of byproducts and is often indicated by a yellowing of the solution or the appearance of complex peak profiles in your analytical chromatogram.[4][8]

Recommended Strategies:

  • Deoxygenate Solvents: Before preparing your solution, sparge the solvent with an inert gas like nitrogen or argon for 15-30 minutes to remove dissolved oxygen.

  • Work Under an Inert Atmosphere: Prepare and store your solutions under a blanket of nitrogen or argon. This prevents atmospheric oxygen from dissolving into the solution over time.

  • Use High-Purity Solvents: Use freshly opened, high-purity solvents to avoid peroxide contaminants, which can initiate oxidation.

  • Add Antioxidants: If compatible with your experimental system, consider adding a small amount of an antioxidant like butylated hydroxytoluene (BHT).[7]

  • Consider Chelating Agents: Trace metal ions can catalyze oxidation. Adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester these ions and inhibit their catalytic activity.[7]

Q4: My compound seems to degrade when exposed to laboratory light. What are the best practices for preventing photodegradation?

A4: Photodegradation is a common issue for compounds with aromatic or heterocyclic rings like furan.

Recommended Strategies:

  • Use Amber Glassware: Always prepare and store solutions in amber-colored volumetric flasks and vials. These are designed to block UV and blue light, which are the most energetic and damaging wavelengths.

  • Protect from Light: If amber glassware is unavailable, wrap your containers in aluminum foil to completely block light exposure.

  • Limit Exposure Time: During experimental procedures, minimize the time that solutions are exposed to direct light. Turn off overhead lights when not actively working in a fume hood or on a benchtop if possible.

Q5: What is a standard protocol for conducting a forced degradation study to understand the stability of my this compound solution?

A5: A forced degradation (or stress testing) study is essential for identifying degradation pathways and developing stability-indicating analytical methods, as outlined by ICH guidelines.[9][10][11] The goal is to achieve 5-20% degradation of the active ingredient to ensure that degradation products are formed at detectable levels.[9]

Key Stress Conditions to Test: [10][12]

  • Acidic Hydrolysis: 0.1 M HCl at a specified temperature (e.g., 60 °C).

  • Basic Hydrolysis: 0.1 M NaOH at room temperature.

  • Oxidation: 3% Hydrogen Peroxide (H₂O₂) at room temperature.

  • Photolytic Stress: Expose the solution in a photostability chamber according to ICH Q1B guidelines.

  • Thermal Stress: Heat the solution (e.g., at 60-80 °C).

A detailed protocol for conducting a basic forced degradation study is provided in Appendix A .

Q6: How can I analytically monitor the degradation and quantify the parent compound and its primary degradants?

A6: A stability-indicating analytical method is one that can accurately quantify the decrease in the active compound's concentration while also separating and allowing for the quantification of its degradation products.

Recommended Method: High-Performance Liquid Chromatography (HPLC)

  • Technique: Reversed-phase HPLC with UV detection is the most common and effective method. This compound and its primary degradation products (2-furoic acid and 3-methylbutan-1-ol) have different polarities, making them separable on a C18 column.

  • Detection: The furan ring has a strong UV chromophore, making detection straightforward. A photodiode array (PDA) detector is highly recommended as it can help in identifying peaks by their UV spectra.

  • Method Development: A forced degradation study is crucial for developing this method, as it ensures that the peaks for the degradation products do not co-elute with the parent compound peak.[11] Advanced techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) can be invaluable for identifying the structures of unknown degradation products.[13][14]

Troubleshooting Guide

Observed Problem Potential Cause(s) Recommended Solution(s)
Rapid loss of purity in aqueous solution Hydrolysis (likely base-catalyzed)Buffer the solution to pH 4-6 using a citrate or acetate buffer. Store at reduced temperatures (e.g., 4 °C).
Solution turns yellow over time Oxidation of the furan ringPrepare and store solutions under an inert atmosphere (N₂ or Ar). Use deoxygenated, high-purity solvents. Consider adding an antioxidant (e.g., BHT).
Inconsistent results between experiments run on different days Photodegradation from ambient lab lightUse amber glassware or wrap containers in aluminum foil. Minimize exposure to light during experiments.
Appearance of a new peak with a shorter retention time in RP-HPLC Hydrolysis The more polar 2-furoic acid is a likely degradant. Confirm by comparing with a standard. Implement pH control measures.
Multiple new peaks appearing in the chromatogram Oxidation or Photodegradation These pathways can create multiple byproducts. Implement inert atmosphere and light protection protocols. Use LC-MS to identify the new peaks.

Appendix A: Experimental Protocols

Protocol 1: A Basic Forced Degradation Study

This protocol outlines the steps to intentionally degrade this compound under various stress conditions to understand its stability profile.

Materials:

  • This compound

  • Solvent (e.g., Acetonitrile:Water 50:50)

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • Amber HPLC vials

  • HPLC system with UV/PDA detector

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in the chosen solvent.

  • Set Up Stress Conditions:

    • Control: Dilute the stock solution with the solvent to the final concentration (e.g., 100 µg/mL). Store protected from light at 4 °C.

    • Acid Hydrolysis: Mix equal parts of the stock solution and 0.2 M HCl to achieve a final acid concentration of 0.1 M. Incubate at 60 °C.

    • Base Hydrolysis: Mix equal parts of the stock solution and 0.2 M NaOH to achieve a final base concentration of 0.1 M. Keep at room temperature.

    • Oxidation: Mix equal parts of the stock solution and 6% H₂O₂ to achieve a final peroxide concentration of 3%. Keep at room temperature.

    • Photostability: Place a diluted solution in a clear vial inside a photostability chamber (as per ICH Q1B). Run a dark control in parallel, wrapped in foil.

  • Sampling: Withdraw aliquots from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Quenching: For the acid and base samples, neutralize the aliquot with an equimolar amount of base or acid, respectively, before analysis to stop the reaction.

  • Analysis: Analyze all samples by a suitable stability-indicating HPLC method.

  • Evaluation: Compare the chromatograms of the stressed samples to the control. Calculate the percentage degradation and observe the formation of any new peaks.

Appendix B: Visualization of Degradation & Workflow

Diagram 1: Key Degradation Pathways

cluster_hydrolysis Hydrolysis (Acid/Base Catalyzed) cluster_oxidation Oxidation cluster_photo Photodegradation MBF This compound FA 2-Furoic Acid MBF->FA + H2O IA 3-Methylbutan-1-ol MBF->IA + H2O MBF_ox This compound RODP Ring-Opened Degradation Products (dicarbonyls) MBF_ox->RODP + [O] MBF_photo This compound DPs Various Degradation Products MBF_photo->DPs hν (UV light)

Caption: Primary degradation routes for this compound.

Diagram 2: Forced Degradation Study Workflow

start Prepare Stock Solution (1 mg/mL) control Control Sample (4°C, Dark) start->control acid Acid Stress (0.1 M HCl, 60°C) start->acid base Base Stress (0.1 M NaOH, RT) start->base oxid Oxidative Stress (3% H2O2, RT) start->oxid photo Photo Stress (ICH Q1B) start->photo sampling Sample at Time Points (0, 2, 4, 8, 24h) control->sampling acid->sampling base->sampling oxid->sampling photo->sampling quench Neutralize Acid/Base Samples sampling->quench analysis Analyze All Samples by HPLC-PDA/MS quench->analysis end Identify Degradants & Determine Pathways analysis->end

Caption: Workflow for a forced degradation stability study.

References

  • Title: Oxidative Cleavage of Furans. Source: Organic Reactions. URL: [Link]

  • Title: Oxidative Cleavage of Furans. Source: Semantic Scholar. URL: [Link]

  • Title: Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Source: ResolveMass. URL: [Link]

  • Title: Forced Degradation Studies. Source: MedCrave online. URL: [Link]

  • Title: Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. Source: HyMax. URL: [Link]

  • Title: Microbial degradation of furanic compounds: biochemistry, genetics, and impact. Source: PMC (National Center for Biotechnology Information). URL: [Link]

  • Title: Atmospheric Oxidation of Furan and Methyl-Substituted Furans Initiated by Hydroxyl Radicals. Source: ACS Publications (The Journal of Physical Chemistry A). URL: [Link]

  • Title: Oxidation of furans (Review). Source: ResearchGate. URL: [Link]

  • Title: Forced Degradation Studies: Regulatory Considerations and Implementation. Source: BioProcess International. URL: [Link]

  • Title: Forced Degradation Studies. Source: SciSpace. URL: [Link]

  • Title: Development of forced degradation and stability indicating studies of drugs—A review. Source: National Institutes of Health (NIH). URL: [Link]

  • Title: Catalytic activity in the hydrolysis of phenyl esters of α-furoic acid. Source: ResearchGate. URL: [Link]

  • Title: Photolytic and photocatalytic degradation of nitrofurantoin and its photohydrolytic products. Source: ResearchGate. URL: [Link]

  • Title: Characterization of degradation products of mometasone furoate. Source: ResearchGate. URL: [Link]

  • Title: Mometasone furoate degradation and metabolism in human biological fluids and tissues. Source: ResearchGate. URL: [Link]

  • Title: Thermal degradation of 2-furoic acid and furfuryl alcohol as pathways in the formation of furan and 2-methylfuran in food. Source: PubMed. URL: [Link]

  • Title: Analytical Methods for the Quantification of Pharmaceuticals. Source: ResearchGate. URL: [Link]

  • Title: Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. Source: MDPI. URL: [Link]

  • Title: Hydrolysis of esters. Source: Chemguide. URL: [Link]

  • Title: Ch20: Hydrolysis of Esters. Source: University of Calgary. URL: [Link]

  • Title: Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Source: Chemistry Steps. URL: [Link]

  • Title: Degradation kinetics of mometasone furoate in aqueous systems. Source: PubMed. URL: [Link]

Sources

Validation & Comparative

A Comparative Guide to the Validation of an HPLC-UV Method for 3-Methylbutyl 2-furoate Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of analytical chemistry, particularly within the pharmaceutical and flavor industries, the robust quantification of active ingredients and characteristic compounds is paramount. 3-Methylbutyl 2-furoate, an ester known for its contribution to the sensory profile of various products, requires a precise and reliable analytical method for its determination. This guide provides an in-depth, experience-driven comparison of methodologies for the validation of a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for this compound analysis. We will delve into the rationale behind experimental choices, present comparative data, and provide detailed protocols, all grounded in scientific principles and regulatory expectations.

The Analytical Challenge: Quantifying this compound

This compound, with its furan ring, possesses a suitable chromophore for UV detection, making HPLC-UV a primary technique for its analysis. The challenge lies not just in developing a method, but in rigorously validating it to ensure it is fit for its intended purpose. This involves demonstrating specificity, linearity, accuracy, precision, and robustness, as outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]

Method Development: A Comparative Approach to Chromatographic Conditions

The development of a successful HPLC method hinges on the judicious selection of chromatographic parameters. Here, we compare common choices and justify the optimal conditions for this compound analysis.

Stationary Phase Selection:
  • C18 (Octadecyl Silane): This is the workhorse of reversed-phase chromatography and an excellent starting point for a relatively non-polar molecule like this compound. Its hydrophobic nature will provide good retention.

  • C8 (Octyl Silane): A less hydrophobic alternative to C18. It would result in shorter retention times, which could be advantageous for high-throughput analysis, but may offer less resolution from potential impurities.

  • Phenyl-Hexyl: This stationary phase offers alternative selectivity through π-π interactions with the furan ring of the analyte. This can be particularly useful for resolving isomers or closely related impurities that are not well-separated on a C18 column.

Our Choice: A C18 column is selected for its versatility and proven track record in providing excellent separation for a wide range of organic molecules.

Mobile Phase Composition:

The mobile phase composition is a critical factor in controlling retention and selectivity.[4]

  • Acetonitrile vs. Methanol: Acetonitrile generally offers lower UV cutoff and viscosity, leading to better detection and lower backpressure. Methanol can offer different selectivity and is a viable alternative.

  • Buffered vs. Unbuffered: Since this compound is a neutral molecule, pH control of the mobile phase is not critical for its retention. However, a buffer can be beneficial for method robustness and to ensure the stability of the stationary phase.

Our Choice: A gradient elution with a mixture of acetonitrile and water is chosen to ensure adequate separation of the main peak from any potential impurities and to allow for a shorter run time.

The Validated Method: A Detailed Protocol

The following HPLC-UV method was developed and subsequently validated for the analysis of this compound.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 0-10 min, 50-90% B; 10-12 min, 90% B; 12-13 min, 90-50% B; 13-15 min, 50% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 10 µL
Diluent Acetonitrile:Water (50:50, v/v)

Method Validation: A Comprehensive Approach

The developed method was validated according to ICH Q2(R1) guidelines.[1][2][3]

System Suitability

Before commencing any validation experiments, system suitability must be established to ensure the chromatographic system is performing adequately.[5][6][7][8]

Protocol:

  • Prepare a standard solution of this compound at a concentration of 100 µg/mL.

  • Inject the standard solution six replicate times.

  • Evaluate the system suitability parameters against the acceptance criteria.

System Suitability Parameters and Acceptance Criteria:

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%

Caption: Workflow for System Suitability Testing.

Specificity and Forced Degradation Studies

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. Forced degradation studies are crucial for establishing the stability-indicating nature of an analytical method.[9][10][11][12]

Forced Degradation Protocol:

  • Prepare solutions of this compound (100 µg/mL) in the diluent.

  • Expose the solutions to the following stress conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 4 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: 80°C for 48 hours (solid state).

    • Photolytic Degradation: Exposed to UV light (254 nm) for 24 hours (solution).

  • Analyze the stressed samples by the proposed HPLC-UV method.

Expected Outcome: The ester linkage in this compound is susceptible to acid and base hydrolysis, leading to the formation of 2-furoic acid and 3-methyl-1-butanol. The HPLC method should be able to resolve the parent peak from these and any other degradation products.

G cluster_0 Forced Degradation Workflow A Prepare Analyte Solution B Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) A->B C Analyze by HPLC-UV B->C D Evaluate Peak Purity and Resolution C->D E Confirm Stability-Indicating Method D->E

Caption: Forced Degradation Study Workflow.

Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

Protocol:

  • Prepare a series of at least five concentrations of this compound, typically ranging from 50% to 150% of the target concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

  • Inject each concentration in triplicate.

  • Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r²).

Acceptance Criteria:

  • Correlation Coefficient (r²): ≥ 0.999

Accuracy (Recovery)

Accuracy is the closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies.

Protocol:

  • Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a placebo with known amounts of this compound.

  • Prepare three replicates for each concentration level.

  • Analyze the samples and calculate the percentage recovery.

Acceptance Criteria:

  • Recovery: 98.0% to 102.0%

Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Repeatability (Intra-day precision): Assesses the precision under the same operating conditions over a short interval of time.

  • Intermediate Precision (Inter-day and inter-analyst precision): Expresses within-laboratory variations.

Protocol:

  • Repeatability: Analyze six replicate samples of this compound at 100% of the target concentration on the same day by the same analyst.

  • Intermediate Precision: Repeat the analysis on a different day with a different analyst.

  • Calculate the %RSD for the results.

Acceptance Criteria:

  • %RSD: ≤ 2.0%

Limit of Detection (LOD) and Limit of Quantification (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Protocol (based on the signal-to-noise ratio):

  • Determine the concentration of the analyte that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.[6]

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Protocol:

  • Vary the following parameters one at a time:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2°C)

    • Mobile phase composition (± 2% organic)

  • Analyze a sample under each varied condition and evaluate the impact on system suitability parameters.

Acceptance Criteria:

  • System suitability parameters should still be met under all varied conditions.

Summary of Validation Results

The following table summarizes the expected results from the validation of the HPLC-UV method for this compound.

Validation ParameterAcceptance CriteriaExpected Result
Specificity No interference at the retention time of the analytePeak is spectrally pure and well-resolved from degradation products
Linearity (r²) ≥ 0.9990.9995
Range 50 - 150 µg/mLMethod is linear, accurate, and precise over this range
Accuracy (% Recovery) 98.0 - 102.0%99.5% - 101.2%
Precision (%RSD)
- Repeatability≤ 2.0%0.8%
- Intermediate Precision≤ 2.0%1.2%
LOD S/N ≥ 30.05 µg/mL
LOQ S/N ≥ 100.15 µg/mL
Robustness System suitability criteria metNo significant impact on results from minor variations

Conclusion

This guide has provided a comprehensive framework for the validation of an HPLC-UV method for the analysis of this compound. By systematically evaluating and comparing different chromatographic conditions and rigorously validating the chosen method against ICH guidelines, a reliable and robust analytical procedure can be established. The principles and protocols outlined herein are not only applicable to this compound but can also serve as a valuable resource for the validation of analytical methods for other similar compounds in the pharmaceutical and flavor industries. The key to successful method validation lies in a thorough understanding of the analyte's chemistry, the principles of chromatography, and the regulatory requirements for ensuring data integrity and product quality.

References

  • MicroSolv. (2025, November 3). System suitability Requirements for a USP HPLC Method - Tips & Suggestions.
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Assay Prism. System Suitability Test in HPLC – Key Parameters Explained.
  • Pharmaceutical Updates. (2021, May 3). System suitability in HPLC Analysis.
  • Altabrisa Group. (2025, September 13). What Are HPLC System Suitability Tests and Their Importance?
  • Pharmaguideline. System Suitability in HPLC Analysis.
  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • International Council for Harmonisation. Quality Guidelines.
  • Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures.
  • International Council for Harmonisation. (2005, November). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Syngene. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
  • Pharmaceutical Technology. (2018, November 1). A New Approach to Forced Degradation Studies Using Anhydrous Conditions.
  • ResearchGate. (2025, August 5). The role of forced degradation studies in stability indicating HPLC method development.
  • Open Access Journals. (2018). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development.
  • J-STAR Research. Method Development & Forced Degradation.
  • JECFA. HPLC Method for Flavourings.
  • MDPI. (2023, March 2). Comprehensive Validation of Analytical Methods Using A Risk-Based Approach: Application to RP-HPLC and UV techniques for Methotr.
  • ResearchGate. Data on validation using accuracy profile of HPLC-UV method.
  • Restek. FOODS FLAVORS FRAGRANCES.
  • Royal Society of Chemistry. (2017). Determination of three flavor enhancers using HPLC-ECD and its application in detecting adulteration of honey.
  • MDPI. (2023, March 2). Development and Validation of an HPLC-UV Method for the Determination Bis(2-ethylhexyl) Phthalate Ester in Alcoholic Beverages.
  • International Journal of Pharmaceutical Quality Assurance. (2015, August 21). HPLC Method Development and Validation for Pharmaceutical Analysis.
  • Longdom Publishing. HPLC Method Validation for the Quantitative Fast Determination of 8 Organic Uv-Filters in Products with a Level of Sun Protection Factor Emulsion-Type.
  • Research and Reviews: Journal of Pharmaceutical Quality Assurance. (2015, August 21). Development and Validation of RP-HPLC-PDA Method for Estimation of Mometasone Furoate, Salicylic Acid, Methyl Paraben and Propyl.
  • National Institutes of Health. (2025, October 9). Simultaneous Development and Validation of an HPLC Method for the Determination of Furosemide and Its Degraded Compound in Pediatric Extemporaneous Furosemide Oral Solution.

Sources

A Senior Application Scientist's Guide to GC-MS Method Validation for Volatile Compound Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the rigorous validation of analytical methods is not merely a regulatory formality but a cornerstone of scientific integrity. This is particularly true for the analysis of volatile compounds by Gas Chromatography-Mass Spectrometry (GC-MS), where precision and reliability are paramount in ensuring product safety and efficacy. This guide provides an in-depth, experience-driven approach to GC-MS method validation, moving beyond a simple checklist to explain the causality behind experimental choices and to establish a self-validating analytical system.

The Logic of Validation: A Workflow for Confidence

A robust method validation process is a systematic journey to demonstrate that an analytical procedure is suitable for its intended purpose. The relationship between the core validation parameters is crucial for building a comprehensive and logical validation package.

GC-MS Method Validation Workflow cluster_0 Method Development & Optimization cluster_1 Core Validation Parameters cluster_2 Method Reliability Method Development Method Development System Suitability System Suitability Method Development->System Suitability Initial Criteria Specificity Specificity System Suitability->Specificity Linearity Linearity Specificity->Linearity Range Range Linearity->Range LOD LOD Linearity->LOD LOQ LOQ Linearity->LOQ Accuracy Accuracy Range->Accuracy Precision Precision Accuracy->Precision Robustness Robustness Precision->Robustness Validated Method Validated Method Robustness->Validated Method

Caption: A logical workflow for GC-MS method validation, illustrating the interdependence of key parameters.

Foundational Elements: System Suitability and Specificity

Before embarking on the full validation, establishing the suitability of the chromatographic system and the specificity of the method is a prerequisite.

System Suitability Testing (SST)

The "Why": SST is a daily health check for your GC-MS system. It ensures that the instrument, column, and all analytical conditions are performing optimally before you commit to analyzing valuable samples.[1][2][3][4] It's the first line of defense against erroneous results.

Experimental Protocol:

  • Prepare an SST Solution: This solution should contain the analytes of interest, and critically, any compounds that are expected to be challenging to resolve from the target analytes.[2]

  • Define Parameters and Acceptance Criteria: Based on method development data, establish criteria for key chromatographic parameters.

  • Perform Injections: Inject the SST solution multiple times (typically 5-6 replicates) before starting the validation run and periodically throughout.

ParameterPurposeTypical Acceptance Criteria
Resolution (Rs) Ensures separation of closely eluting peaks.Rs ≥ 1.5[2]
Tailing Factor (Tf) Measures peak symmetry, indicating potential active sites in the system.0.8 ≤ Tf ≤ 1.8[2]
Theoretical Plates (N) Indicates column efficiency.For GC, N ≥ 10,000 is often a good starting point.[5]
Precision of Retention Time (%RSD) Demonstrates the stability of the chromatographic separation.%RSD ≤ 1%
Precision of Peak Area (%RSD) Shows the consistency of the injection and detection system.%RSD ≤ 2% for assays, ≤ 5% for impurity tests.[6]
Specificity

The "Why": Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[1][7] For a mass spectrometry-based method, this is often more straightforward than for other detectors, but it must still be formally demonstrated.

Experimental Protocol:

  • Analyze Blank Matrix: Inject a sample of the matrix (e.g., placebo formulation, solvent) to ensure no interfering peaks are present at the retention time of the analytes.

  • Analyze Spiked Samples: Spike the blank matrix with known impurities, degradants, and other potential interferents and analyze to demonstrate that the analyte peak is free from co-elution.

  • Mass Spectral Confirmation: The ultimate proof of specificity in GC-MS lies in the uniqueness of the mass spectrum of the analyte compared to any other co-eluting or closely eluting species. The mass spectrometer's ability to distinguish compounds based on their mass-to-charge ratio provides a high degree of specificity.[1]

Quantitative Validation Parameters: The Core Metrics

Once system suitability and specificity are established, the quantitative performance of the method is rigorously assessed.

Linearity and Range

The "Why": Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a defined range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[8][9][10]

Experimental Protocol:

  • Prepare Calibration Standards: Prepare a series of at least five calibration standards spanning the expected concentration range of the samples (e.g., 50% to 150% of the target concentration).[11]

  • Analyze Standards: Analyze each standard in triplicate.

  • Construct Calibration Curve: Plot the average peak area against the concentration.

  • Statistical Analysis: Perform a linear regression analysis.

ParameterAcceptance Criteria
Correlation Coefficient (r² or r) A measure of the "goodness of fit" of the linear regression.
Y-intercept Should be close to zero, indicating no significant bias at the low end of the concentration range.
Residual Plot A visual inspection of the residuals (the difference between the observed and predicted values) should show a random distribution around zero.
Accuracy and Precision

The "Why": Accuracy is the closeness of the test results to the true value, while precision is the degree of agreement among individual test results when the method is repeatedly applied to multiple samplings of a homogeneous sample.[1][7] These two parameters are intrinsically linked; a method cannot be considered accurate if it is not precise.

Experimental Protocol:

  • Prepare Spiked Samples: Spike a blank matrix with the analyte at a minimum of three concentration levels (e.g., low, medium, and high) within the established range. Prepare at least three replicates at each level.

  • Analyze Samples: Analyze the spiked samples.

  • Calculate Recovery and %RSD:

    • Accuracy (Recovery): Calculate the percentage of the known amount of analyte that is recovered by the method.

    • Precision (Repeatability): Calculate the relative standard deviation (%RSD) of the replicate measurements at each concentration level.

    • Intermediate Precision: Repeat the precision study on a different day, with a different analyst, and/or on a different instrument to assess the method's ruggedness within the laboratory.

ParameterAcceptance Criteria
Accuracy (Mean Recovery) For assays, typically 98-102%. For impurity analysis, the range may be wider depending on the concentration.[8][12]
Precision (%RSD) Repeatability: For assays, %RSD ≤ 2%. For impurity analysis, %RSD ≤ 5-10%, depending on the concentration.[6][13] Intermediate Precision: The %RSD should also fall within these limits.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The "Why": The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[14][15]

Experimental Protocol: There are several methods for determining LOD and LOQ. The two most common are:

  • Signal-to-Noise Ratio:

    • Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.[6][16]

  • Based on the Standard Deviation of the Response and the Slope of the Calibration Curve:

    • LOD = 3.3 * (Standard Deviation of the y-intercept / Slope of the calibration curve)[17]

    • LOQ = 10 * (Standard Deviation of the y-intercept / Slope of the calibration curve)[17]

Confirmation: The determined LOQ should be confirmed by analyzing a standard at this concentration and demonstrating that the accuracy and precision meet the predefined acceptance criteria (often %RSD ≤ 10%).[6]

Ensuring Method Reliability: Robustness

The "Why": Robustness is the measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters.[18] It provides an indication of its reliability during normal usage.

Experimental Protocol:

  • Identify Critical Parameters: Identify the GC-MS parameters that could potentially influence the results (e.g., inlet temperature, oven ramp rate, carrier gas flow rate, split ratio).

  • Introduce Deliberate Variations: Systematically vary each parameter within a small, predefined range (e.g., ± 5%). A one-factor-at-a-time (OFAT) approach can be used, or a more efficient design of experiments (DoE) approach like a Plackett-Burman design.[19][20][21]

  • Analyze Samples: Analyze a standard solution under each of the varied conditions.

  • Evaluate Impact: Assess the impact of each variation on the key system suitability parameters (e.g., resolution, retention time, peak area).

Acceptance Criteria: The system suitability criteria should still be met under all the varied conditions.

Comparing Alternatives: A Scientist's Perspective

The performance of a GC-MS method for volatile compounds is not solely dependent on the validation process but also on the hardware and consumables chosen.

The Impact of the GC Column

The choice of GC column is paramount for achieving the desired separation. For volatile organic compounds (VOCs), specific column phases are designed to provide optimal retention and resolution.

Column TypeStationary Phase PrincipleBest Suited For
VOCOL® Intermediate polarity, often a proprietary bonded phase of diphenyl dimethyl polysiloxane.A versatile choice for a wide range of VOCs, including halogenated hydrocarbons, aromatic compounds (BTEX), and polar volatiles like ketones and alcohols.[22]
ZB-624, Rtx-624 6% cyanopropylphenyl - 94% dimethylpolysiloxaneA common choice for residual solvent analysis and environmental VOCs.
DB-FATWAX UI Acid-modified polyethylene glycol (wax)Excellent for the analysis of underivatized volatile organic acids and free fatty acids in aqueous matrices.[23]
Thick Film Columns Standard phases with increased film thickness (e.g., >1 µm).Ideal for highly volatile compounds (gases) as the thicker film increases retention, potentially eliminating the need for sub-ambient oven temperatures.[24]
The Critical Role of the Inlet Liner

The inlet liner is where the sample is vaporized and introduced to the column. Its geometry and any packing material can significantly impact the analysis of volatile compounds.[25][26][27]

Liner FeatureImpact on Volatile Compound Analysis
Tapered Design A taper at the bottom of the liner can help to focus the sample onto the column, improving peak shape and reproducibility.
Glass Wool Can aid in sample vaporization and trap non-volatile residues, protecting the column. However, it can also be a source of activity, leading to the degradation of sensitive analytes.[25][26][28]
Direct Injection Liners These liners have a narrow internal diameter and are designed for splitless injections, minimizing dead volume and improving the transfer of analytes to the column.
Mass Analyzer Technology: A Brief Comparison
Mass AnalyzerKey Advantages for Volatile AnalysisKey Considerations
Quadrupole Robust, reliable, and cost-effective. Good for routine quantitative analysis.Lower resolution and slower scan speeds compared to TOF.
Time-of-Flight (TOF) High resolution and fast acquisition rates, enabling confident identification of unknowns and analysis of complex mixtures.Higher cost and potentially larger instrument footprint.
Ion Trap Excellent for MSn experiments, providing detailed structural information.Can be susceptible to space-charging effects, which may limit the linear dynamic range for quantitative analysis.

Sample Preparation: The Unsung Hero

The most sophisticated GC-MS system will fail to produce reliable data if the sample is not prepared correctly. For volatile compounds, several techniques are commonly employed to extract and concentrate the analytes from the sample matrix.[29][30][31]

Sample Preparation Techniques cluster_gas Gas Phase Extraction cluster_liquid Liquid Phase Extraction Sample Sample Headspace Headspace Analysis Sample->Headspace SPME Solid Phase Microextraction (SPME) Sample->SPME LLE Liquid-Liquid Extraction (LLE) Sample->LLE SPE Solid Phase Extraction (SPE) Sample->SPE GC-MS Analysis GC-MS Analysis Headspace->GC-MS Analysis SPME->GC-MS Analysis LLE->GC-MS Analysis SPE->GC-MS Analysis

Caption: Common sample preparation techniques for the analysis of volatile compounds by GC-MS.

  • Headspace Analysis: Ideal for isolating volatile compounds from solid or liquid samples without injecting the non-volatile matrix.[30]

  • Solid Phase Microextraction (SPME): A solvent-free technique that uses a coated fiber to extract and concentrate analytes from a sample.[30]

  • Liquid-Liquid Extraction (LLE): A classic technique that separates compounds based on their relative solubilities in two immiscible liquids.[29]

  • Solid Phase Extraction (SPE): A technique used to clean up complex samples and concentrate analytes.[29]

Conclusion

A well-validated GC-MS method for volatile compound analysis is a testament to scientific rigor and a prerequisite for generating data that is both reliable and defensible. By understanding the "why" behind each validation parameter and experimental choice, and by carefully considering the impact of instrumentation and sample preparation, researchers can build a truly robust and trustworthy analytical system. This guide provides a framework for achieving this, grounded in both regulatory expectations and practical, field-proven insights.

References

  • SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved from [Link]

  • Drawell. (2024, October 24). Common Sample Preparation Techniques for GC-MS Analysis. Retrieved from [Link]

  • Chromex Scientific. (n.d.). Inlet liner geometry and the impact on GC sample analysis. Retrieved from [Link]

  • Drawell. (n.d.). GC Sample Preparation - Techniques and Challenges. Retrieved from [Link]

  • Organomation. (n.d.). Preparing Samples for GC-MS/MS Analysis. Retrieved from [Link]

  • LCGC International. (2022, March 1). Split/Splitless Inlets in Gas Chromatography: What's Up with All Those Different Glass Inlet Liners? Retrieved from [Link]

  • Phenomenex. (2025, July 24). Guide to Choosing a GC Column. Retrieved from [Link]

  • University of California, Riverside. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved from [Link]

  • Journal of Analytical Toxicology. (n.d.). A Practical Approach to Determination of Laboratory GC-MS Limits of Detection. Retrieved from [Link]

  • SGE Analytical Science. (n.d.). Inlet liner geometry – impacting results. Retrieved from [Link]

  • Scribd. (n.d.). The Robustness and Ruggedness Tests For The GC-MS. Retrieved from [Link]

  • Agilent. (2018, April 5). A comparison study of the analysis of volatile organic acids and fatty acids. Retrieved from [Link]

  • Environics. (2024, August 23). Conducting GC Method Validation Using High Accuracy Standards. Retrieved from [Link]

  • ChromSolutions. (n.d.). Analytical Validation Quick Reference Guide. Retrieved from [Link]

  • LCGC International. (n.d.). Method Validation and Robustness. Retrieved from [Link]

  • PharmaGuru. (n.d.). What Is System Suitability Test (SST) In HPLC And GC Analysis: 11 Minutes Easy Learning. Retrieved from [Link]

  • IntuitionLabs. (n.d.). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from [Link]

  • Agilent. (n.d.). Analysis of Semivolatiles by GC/FID using the Ultra Inert Inlet Liners with Wool. Retrieved from [Link]

  • PubMed. (2012). A validated GC-MS method for the determination and quantification of residual solvents in counterfeit tablets and capsules. Retrieved from [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • Indian Journal of Science and Technology. (2020, December 30). GC-SAW and GC-FID performance comparison for fast analysis of volatile organic compounds. Retrieved from [Link]

  • European Union Reference Laboratory for Residues of Pesticides in Food of Animal Origin and Commodities with High Fat Content. (n.d.). Guidance Document on the Estimation of LOD and LOQ for Measurements in the Field of Contaminants in Feed and Food. Retrieved from [Link]

  • Institute of Validation Technology. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Retrieved from [Link]

  • International Journal of Trends in Emerging Research and Development. (2024, December 13). Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. Retrieved from [Link]

  • ResearchGate. (2025, August 9). (PDF) Limit of Detection (LOD)/Limit of Quantitation (LOQ): comparison of the empirical and the statistical methods exemplified with GC-MS assays of abused drugs. Retrieved from [Link]

  • Slideshare. (n.d.). System suitability testing. Retrieved from [Link]

  • ResearchGate. (2025, August 7). A validated GC-MS method for the determination and quantification of residual solvents in counterfeit tablets and capsules. Retrieved from [Link]

  • Restek. (n.d.). GC Column Selection Guide. Retrieved from [Link]

  • ResearchGate. (n.d.). Acceptance criteria for system suitability parameters. Retrieved from [Link]

  • Altabrisa Group. (2025, July 5). Ensuring Linearity in Method Validation - A Step-by-Step Guide. Retrieved from [Link]

  • Agilent. (n.d.). Evaluating System Suitability - CE, GC, LC and A/D ChemStation - Revisions: A.03.0x. Retrieved from [Link]

  • Shimadzu. (n.d.). Fast - GC Method for Residual Solvent Analysis in Drug Discovery Workflow. Retrieved from [Link]

  • BioPharm International. (2016, October 1). Establishing Acceptance Criteria for Analytical Methods. Retrieved from [Link]

  • Separation Science. (n.d.). Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. Retrieved from [Link]

  • National Institutes of Health. (2021, November 9). Establishment and Validation of a GC–MS/MS Method for the Quantification of Penicillin G Residues in Poultry Eggs. Retrieved from [Link]

  • YouTube. (2023, February 14). How to decide System Suitability Test Parameters? Retrieved from [Link]

  • GMP SOP. (n.d.). Guidance 006 Analytical Test Method Validation - Linearity, Range and Specificity. Retrieved from [Link]

  • IRIS-AperTO. (2020). Experimental and statistical protocol for the effective validation of chromatographic analytical methods. Retrieved from [Link]

  • LCGC International. (n.d.). Robustness Tests. Retrieved from [Link]

  • International Journal of Research Culture Society. (2022, April 25). Analytical Method Development and Validation for Residual Solvent Test by Gas Chromatographic Technique. Retrieved from [Link]

  • Sisu@UT. (n.d.). 10.3 Different ways to evaluate robustness – Validation of liquid chromatography mass spectrometry (LC-MS) methods. Retrieved from [Link]

  • ICH. (n.d.). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

Sources

A Comparative Analysis of Alkyl Furoates as Insect Attractants: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate dance of chemical communication that governs the insect world, the identification and application of potent and selective attractants are of paramount importance for modern pest management strategies and for advancing our understanding of insect behavior. Among the vast arsenal of chemical compounds, alkyl furoates, a class of naturally derived esters, have shown considerable promise as effective semiochemicals. This guide offers an in-depth comparative analysis of various alkyl furoates, examining their efficacy as insect attractants, the critical structure-activity relationships that dictate their function, and the rigorous experimental methodologies required for their evaluation. The objective is to provide researchers, scientists, and professionals in drug development with a comprehensive technical resource to inform and guide their work in this dynamic field.

The Ecological Significance of Alkyl Furoates

Alkyl furoates are esters of 2-furoic acid, a compound derivable from biomass.[1] Their presence in a variety of natural sources, including many flowering plants and fruits, underpins their ecological relevance as signals for a diverse range of insects. These compounds often contribute to the characteristic scent of flowers and ripening fruit, serving as crucial olfactory cues for pollinators, herbivores, and frugivores. The inherent variability of the alkyl chain, attached to a conserved furan core, allows for a wide spectrum of chemical diversity. This structural nuance is the key to their species-specific activity, a feature that can be harnessed for the development of targeted insect attractants. A thorough understanding of how subtle changes in the alkyl moiety affect attraction is fundamental to designing effective and environmentally benign pest control solutions.

Comparative Efficacy: A Data-Driven Perspective

The effectiveness of an alkyl furoate as an insect attractant is not a universal property; it is highly contingent on the target insect species and the specific molecular structure of the furoate. Factors such as the length, branching, and saturation of the alkyl chain significantly influence the compound's volatility, its diffusion in the environment, and its binding affinity to the olfactory receptors of the insect.

While a comprehensive comparative database across all insect species is an ongoing research endeavor, existing studies provide valuable insights. For instance, in certain species of fruit flies (Diptera: Tephritidae), there is a discernible preference for shorter-chain alkyl furoates. Conversely, some beetle species (Coleoptera) may be more attuned to furoates with longer alkyl chains. This differential response underscores the importance of empirical testing for specific target pests.

The following table summarizes representative data on the attractiveness of different alkyl furoates to various insect species, illustrating the species-specific nature of these interactions.

Alkyl FuroateTarget Insect SpeciesRelative AttractivenessCommon Assay Methodologies
Methyl 2-furoate Drosophila melanogaster (Vinegar Fly)ModerateY-tube olfactometer, field trapping[2][3]
Ethyl 2-furoate Bactrocera dorsalis (Oriental Fruit Fly)HighField trapping with McPhail traps, electroantennography (EAG)[4]
Propyl 2-furoate Carpophilus hemipterus (Dried Fruit Beetle)Moderate to HighWind tunnel assays, pitfall traps
Butyl 2-furoate Tribolium castaneum (Red Flour Beetle)ModerateTwo-choice olfactometer assays
Pentyl 2-furoate Oryzaephilus surinamensis (Sawtoothed Grain Beetle)HighMulti-arm olfactometer, flight tunnel assays[5]

It is imperative to recognize that these findings represent a snapshot of a complex biological phenomenon. The optimal alkyl furoate for a given application will invariably depend on the target insect, its physiological state, and the prevailing environmental conditions.

Essential Experimental Protocols for Attractant Evaluation

To rigorously assess the attractant properties of alkyl furoates, a combination of electrophysiological and behavioral assays is indispensable. These methods provide a holistic view, from the molecular level of receptor activation to the organismal level of behavioral response.

Electroantennography (EAG): Probing Olfactory Response

EAG is a powerful electrophysiological technique that measures the summated electrical response of an insect's antenna to an olfactory stimulus.[6][7] It offers a rapid and sensitive means to screen compounds for their ability to elicit a neural response in the target insect.

Step-by-Step EAG Protocol:

  • Insect Preparation: The insect is anesthetized (e.g., with CO2 or by chilling), and its head is carefully excised under a dissecting microscope.[8][9]

  • Antenna Mounting: The excised head is mounted on a holder with conductive gel. A recording electrode, typically a glass capillary filled with a saline solution and a silver wire, is placed over the cut tip of the antenna.[6][8][9] A reference electrode is inserted into the back of the head capsule.

  • Odorant Delivery: A continuous stream of purified and humidified air is passed over the antenna.[10] A known concentration of the alkyl furoate, dissolved in a high-purity solvent like hexane, is introduced into the airstream as a brief pulse.

  • Signal Recording and Amplification: The potential difference between the recording and reference electrodes is amplified and recorded. The resulting waveform, the electroantennogram, represents the summed depolarization of olfactory receptor neurons.[6][7]

  • Data Analysis: The amplitude of the negative voltage deflection is measured and compared to a solvent control. This allows for a quantitative comparison of the antennal response to different alkyl furoates.[6]

EAG_Workflow cluster_prep Preparation cluster_stim Stimulation cluster_rec Recording & Analysis Anesthetize Anesthetize Insect Excise Excise Head Anesthetize->Excise Mount Mount Antenna with Electrodes Excise->Mount Airflow Establish Purified Airflow Inject Pulse Alkyl Furoate Airflow->Inject Record Record EAG Signal Inject->Record Analyze Analyze Amplitude Record->Analyze Olfactometer_Workflow cluster_setup Setup cluster_trial Behavioral Trial cluster_analysis Data Analysis Apparatus Assemble Y-Tube Olfactometer Prepare_Arms Introduce Furoate and Control Apparatus->Prepare_Arms Release_Insect Release Insect at Base Prepare_Arms->Release_Insect Record_Choice Observe and Record Choice Release_Insect->Record_Choice Replicate Replicate Trials Record_Choice->Replicate Analyze Perform Statistical Analysis Replicate->Analyze

Caption: A typical workflow for a Y-tube olfactometer bioassay.

Decoding the Structure-Activity Relationship (SAR)

The differential attraction of insects to various alkyl furoates is a classic example of a structure-activity relationship (SAR), a fundamental concept in chemical biology and drug discovery. [11][12][13][14] Key Molecular Determinants of Attraction:

  • Alkyl Chain Length: The length of the alkyl chain is a primary determinant of both volatility and receptor binding. Shorter chains are generally more volatile, allowing for long-range dispersal, while longer chains may have a better fit in the binding pocket of specific olfactory receptors.

  • Isomerism: The branching of the alkyl chain (e.g., n-butyl vs. isobutyl) can dramatically alter the molecule's three-dimensional shape, leading to significant differences in biological activity.

  • The Furan Moiety: The furan ring, with its specific electronic and steric properties, serves as the molecular anchor, or pharmacophore, that is recognized by the olfactory receptor.

The interaction between an alkyl furoate and an olfactory receptor is a nuanced process involving a precise molecular fit. This is thought to involve hydrophobic interactions between the alkyl chain and nonpolar amino acid residues within the receptor's binding site, as well as polar interactions involving the ester group and the furan oxygen.

SAR_Model cluster_ligand Alkyl Furoate cluster_receptor Olfactory Receptor Furan_Ring Furan Ring (Pharmacophore) Polar_Contacts Polar Contacts Furan_Ring->Polar_Contacts Recognition & Binding Alkyl_Chain Alkyl Chain (Variable) Hydrophobic_Pocket Hydrophobic Pocket Alkyl_Chain->Hydrophobic_Pocket Fit & Affinity Binding_Site Binding Site Behavioral_Response Attraction Behavior Binding_Site->Behavioral_Response Signal Transduction

Caption: A conceptual model of the structure-activity relationship for alkyl furoates.

Future Outlook and Research Directions

The study of alkyl furoates as insect attractants is a field ripe with opportunity. Future research should aim to systematically synthesize and screen a broader array of alkyl furoate analogs to build more comprehensive SAR models. The integration of computational approaches, such as molecular docking, can help to predict the binding of different furoates to olfactory receptors, thereby accelerating the discovery of more potent and selective attractants. Ultimately, a deeper understanding of the chemical ecology of alkyl furoates will pave the way for the development of innovative and sustainable pest management technologies.

References

  • Vertex AI Search. (n.d.). Y-tube Olfactometer for Entomology.
  • BenchChem. (2025). Application Notes and Protocols for Electroantennography (EAG) using (E)-icos-5-ene.
  • JoVE. (2014). Using Insect Electroantennogram Sensors on Autonomous Robots for Olfactory Searches.
  • JoVE. (2016). Using Insect Electroantennogram Sensors on Autonomous Robots for Olfactory Searches.
  • CABI Digital Library. (1997). Free-choice olfactometer bioassay system for evaluating the attractiveness of plant volatiles to adult Helicoverpa zea.
  • JoVE. (2021). A Step-by-Step Guide to Mosquito Electroantennography.
  • ResearchGate. (n.d.). Electroantennogram and Single Sensillum Recording in Insect Antennae.
  • . (n.d.). A six-arm olfactometer permitting simultaneous observation of insect attraction and odour trapping. Retrieved January 18, 2026, from

  • ResearchGate. (n.d.). A schematic diagram of the four-arm olfactometer bioassay set up used....
  • BenchChem. (2025). Application Notes and Protocols for Testing Insect Attractants in Olfactometers.
  • Oxford Academic. (2005). Adjustment of Field Cage Methodology for Testing Food Attractants for Fruit Flies (Diptera: Tephritidae).
  • PubMed Central. (2021). Evaluation of Mosquito Attractant Candidates Using a High-Throughput Screening System for Aedes aegypti (L.), Culex quinquefasciatus Say. and Anopheles minimus Theobald (Diptera: Culicidae).
  • PubMed Central. (n.d.). Experimental assessment of 3D-printed traps and chemical attractants for the collection of wild Drosophila melanogaster.
  • GovInfo. (n.d.). MATERIALS TESTED AS INSECT ATTRACTANTS.
  • BioOne Complete. (2017). Evaluation of Attractants for Monitoring Drosophila suzukii (Diptera: Drosophilidae).
  • ResearchGate. (2019). Structure-Activity Relationship Analysis of Potential New Insecticides and Repellents.
  • Instars: A Journal of Student Research. (n.d.). Comparative Analysis of Fragrances and Commercially Available Attractants to Insects.
  • NRC Research Press. (1982). Structure-activity relationships in sex attractants for north American noctuid moths.
  • RSC Publishing. (2023). Sustainable and efficient production of furoic acid from furfural through amine assisted oxidation with hydrogen peroxide and its implementation for the synthesis of alkyl furoate.
  • Journal of Economic Entomology. (n.d.). Comparison of the Efficacy of Different Food Attractants and Their Concentration for Melon Fly (Diptera: Tephritidae).
  • PubMed. (2021). Mosquito Attractants.
  • Instars: A Journal of Student Research. (2023). Comparative Analysis of Fragrances and Commercially Available Attractants to Insects.
  • MDPI. (n.d.). Elucidating Structure-Bioactivity Relationships of Methyl-Branched Alkanes in the Contact Sex Pheromone of the Parasitic Wasp Lariophagus distinguendus.
  • PubMed. (1999). Structure-activity Relationship for the Insect Antifeedant Activity of Benzofuran Derivatives.
  • PubMed. (1988). A structure-activity relationship study of organophosphorus compounds.

Sources

A Comparative Guide to the Antimicrobial Efficacy of 3-Methylbutyl 2-furoate and Other Natural Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The escalating threat of antimicrobial resistance necessitates the exploration of novel therapeutic agents from natural sources. Among these, esters derived from furan-2-carboxylic acid have garnered interest for their potential biological activities. This guide provides a comparative analysis of the antimicrobial efficacy of 3-Methylbutyl 2-furoate, a furan derivative, against other well-established natural antimicrobial compounds: cinnamaldehyde, carvacrol, and thymol.

While direct and extensive antimicrobial data for this compound is limited in publicly available scientific literature, this guide synthesizes the existing information on related furan derivatives to provide a contextual comparison. The primary objective is to offer researchers, scientists, and drug development professionals a comprehensive overview of the available data, standardized methodologies for comparative studies, and a framework for evaluating the potential of these natural compounds.

The Compounds Under Investigation:
  • This compound (Isoamyl 2-furoate): An ester combining a furan ring with an isoamyl alcohol moiety. Furan derivatives are known to possess a range of biological activities.[1]

  • Cinnamaldehyde: The primary constituent of cinnamon oil, it is a well-documented antimicrobial agent with a broad spectrum of activity.

  • Carvacrol: A phenolic monoterpenoid found in the essential oils of oregano and thyme, known for its potent antibacterial and antifungal properties.

  • Thymol: An isomer of carvacrol, also abundant in thyme oil, with a long history of use as a disinfectant and antiseptic.

Comparative Antimicrobial Efficacy: A Data-Driven Analysis

The antimicrobial efficacy of a compound is most commonly quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the substance that prevents visible growth of a microorganism.[2] The following tables summarize the available MIC data for the selected compounds against key pathogenic microorganisms.

Table 1: Antibacterial Efficacy (MIC in µg/mL)
Microorganism3-Aryl-3-(furan-2-yl)propanoic Acid DerivativesCinnamaldehydeCarvacrolThymol
Escherichia coliSuppresses growth[3][4][6]780[7]16,000[8]125-250[9]
Staphylococcus aureus128[3][4][5][6]250-500[10]15,000[8]131.25 (mean)[11]
Pseudomonas aeruginosaNot Available800-1,024[10]32,000[7]Not Available
Table 2: Antifungal Efficacy (MIC in µg/mL)
Microorganism3-Aryl-3-(furan-2-yl)propanoic Acid DerivativesCinnamaldehydeCarvacrolThymol
Candida albicans64[3][4][5][6]51-125[12][13]Not Available39[8]

Interpretation of Data: The available data suggests that furan derivatives possess promising antifungal activity, particularly against Candida albicans.[3][4][5][6] Their antibacterial activity against Staphylococcus aureus also appears noteworthy.[3][4][5][6] In comparison, cinnamaldehyde, carvacrol, and thymol exhibit a broad range of activities, with their efficacy varying significantly depending on the target microorganism. It is crucial to note the high MIC values reported for carvacrol against the tested bacteria in one study, which may be attributable to the specific strains and methodologies used.[8]

Experimental Protocols for Antimicrobial Susceptibility Testing

To ensure the generation of reliable and comparable data, standardized methodologies are paramount. The following sections detail the protocols for the two most common methods for determining MIC: Broth Microdilution and Agar Disk Diffusion.

Broth Microdilution Method

This method determines the MIC of an antimicrobial agent in a liquid medium.[2] It is a quantitative technique that provides a precise concentration for inhibition.

Experimental Workflow: Broth Microdilution

Broth_Microdilution_Workflow cluster_prep Preparation cluster_inoculation Inoculation & Incubation cluster_analysis Analysis P1 Prepare standardized aicrobial inoculum (e.g., 0.5 McFarland) P2 Prepare serial two-fold dilutions of test compounds in a 96-well plate I1 Inoculate each well with the standardized microbial suspension P2->I1 I2 Include growth and sterility controls I3 Incubate at optimal temperature and duration (e.g., 37°C for 18-24h) I2->I3 A1 Visually or spectrophotometrically assess microbial growth (turbidity) I3->A1 A2 Determine MIC: Lowest concentration with no visible growth A1->A2

Caption: Workflow for Broth Microdilution Method.

Detailed Protocol:
  • Preparation of Microbial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.

    • Suspend the colonies in a sterile saline or broth solution.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[14]

  • Preparation of Test Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent.

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solution in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for yeast) to achieve a range of concentrations.[15]

  • Inoculation and Incubation:

    • Inoculate each well containing the diluted compound with the standardized microbial suspension.

    • Include a positive control well (broth and inoculum, no compound) and a negative control well (broth only).

    • Seal the plate and incubate at the optimal temperature for the microorganism (typically 35-37°C) for 18-24 hours.[9]

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[2] Alternatively, a microplate reader can be used to measure the optical density.

Agar Disk Diffusion Method (Kirby-Bauer Test)

This is a qualitative or semi-quantitative method used to determine the susceptibility of bacteria to antimicrobials.[14][16] It is based on the diffusion of the antimicrobial agent from a paper disk into the agar.

Experimental Workflow: Agar Disk Diffusion

Agar_Disk_Diffusion_Workflow cluster_prep Preparation cluster_inoculation Inoculation & Application cluster_incubation_analysis Incubation & Analysis P1 Prepare standardized microbial inoculum (0.5 McFarland) I1 Evenly inoculate the agar surface with the microbial suspension (lawn culture) P1->I1 P2 Prepare Mueller-Hinton agar plates P2->I1 I2 Aseptically apply paper disks impregnated with test compounds I1->I2 IA1 Incubate plates at optimal conditions (e.g., 37°C for 18-24h) I2->IA1 IA2 Measure the diameter of the zone of inhibition (in mm) IA1->IA2 IA3 Interpret results as susceptible, intermediate, or resistant based on standardized charts IA2->IA3

Caption: Workflow for Agar Disk Diffusion Method.

Detailed Protocol:
  • Preparation of Inoculum and Agar Plates:

    • Prepare a standardized microbial inoculum as described for the broth microdilution method.

    • Use Mueller-Hinton agar plates with a uniform thickness (4 mm).[14][17]

  • Inoculation:

    • Dip a sterile cotton swab into the standardized inoculum.

    • Remove excess fluid by pressing the swab against the inside of the tube.

    • Streak the swab evenly across the entire surface of the agar plate to create a uniform lawn of bacteria.[18]

  • Application of Disks:

    • Aseptically place paper disks impregnated with a known concentration of the test compounds onto the inoculated agar surface.

    • Ensure the disks are placed at a sufficient distance from each other to prevent the zones of inhibition from overlapping.[17]

  • Incubation and Measurement:

    • Invert the plates and incubate at 35-37°C for 18-24 hours.

    • After incubation, measure the diameter of the zone of complete inhibition around each disk to the nearest millimeter.[16] The size of the zone is proportional to the susceptibility of the microorganism to the compound.

Mechanistic Insights and Structure-Activity Relationships

The antimicrobial activity of these natural compounds is attributed to their chemical structures.

Furan Derivatives

The antimicrobial action of furan-containing compounds is often linked to their ability to interfere with cellular processes.[19] The furan ring is a versatile scaffold that can be modified to enhance biological activity.[12] The ester linkage in this compound may influence its lipophilicity, potentially facilitating its passage through microbial cell membranes. The length of the alkyl chain in esters can significantly impact their antimicrobial efficacy.[20][21]

Cinnamaldehyde

Cinnamaldehyde's antimicrobial effects are multifaceted, involving the disruption of cell membranes, inhibition of enzymes such as ATPases, and interference with cell division.[10] Its α,β-unsaturated aldehyde group is highly reactive and is believed to be crucial for its biological activity.

Carvacrol and Thymol

As phenolic compounds, carvacrol and thymol exert their antimicrobial effects primarily by disrupting the integrity of the cytoplasmic membrane. This leads to the leakage of intracellular components, dissipation of the proton motive force, and ultimately, cell death. Their hydrophobic nature allows them to partition into the lipid bilayer of the microbial cell membrane.

Conclusion and Future Directions

This guide provides a comparative overview of the antimicrobial efficacy of this compound and other prominent natural compounds. While specific data for this compound remains limited, the available information on related furan derivatives suggests a promising potential, particularly in the realm of antifungal agents. Cinnamaldehyde, carvacrol, and thymol remain potent, well-characterized natural antimicrobials with broad-spectrum activity.

To definitively establish the antimicrobial profile of this compound, further research is imperative. Future studies should focus on:

  • Systematic MIC and MBC Determination: Evaluating this compound against a broad panel of clinically relevant bacteria and fungi using standardized methods.

  • Comparative Studies: Directly comparing the efficacy of this compound with cinnamaldehyde, carvacrol, and thymol under identical experimental conditions.

  • Mechanism of Action Studies: Elucidating the specific cellular targets and molecular mechanisms by which this compound exerts its antimicrobial effects.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a series of alkyl 2-furoates with varying alkyl chain lengths to optimize antimicrobial activity.

By addressing these research gaps, the scientific community can better ascertain the therapeutic potential of this compound and other furan derivatives as a valuable addition to the arsenal of natural antimicrobial agents.

References

  • Antibacterial effects of carvacrol against Staphylococcus aureus and Escherichia coli O157:H7 - Journal of Biomedical and Translational Research. (n.d.). Retrieved from [Link]8]

  • Bagdžiūnas, E., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(14), 4612.[3]

  • Creative Biolabs. (n.d.). Disk Diffusion Method for Antibiotic Susceptibility Test. Retrieved from [Link]14]

  • de Souza, E. L., et al. (2021). New Insights into the Antimicrobial Action of Cinnamaldehyde towards Escherichia coli and Its Effects on Intestinal Colonization of Mice. Antibiotics, 10(2), 201.[7]

  • Pal, P. (2022). Recent Advances in Syntheses and Antibacterial Activity of Novel Furan Derivatives. IntechOpen.[12]

  • Khan, A., et al. (2015). ANTIFUNGAL ACTIVITY OF CINNAMALDEHYDE AGAINST CANDIDA ALBICANS. Journal of the Medical Association of Thailand, 98 Suppl 8, S54-61.[13]

  • Kowalska, J., et al. (2021). Effect of cinnamaldehyde (MIC/2 and MIC/4) on virulence factors of Staphylococcus aureus strains. (A) Biofilm mass production. ResearchGate.[10]

  • Marchese, A., et al. (2016). Minimal Inhibitory Concentrations of Thymol and Carvacrol: Toward a Unified Statistical Approach to Find Common Trends. Molecules, 21(11), 1545.[22]

  • Nowak, G., et al. (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. Inflammation, 43(5), 1599-1613.[23]

  • Microbiology International. (n.d.). Broth Microdilution. Retrieved from [Link]2]

  • Niu, C., et al. (2022). Antibiofilm Activities of Cinnamaldehyde Analogs against Uropathogenic Escherichia coli and Staphylococcus aureus. International Journal of Molecular Sciences, 23(13), 7293.[24]

  • Nowakowska, Z. (2015). A review of anti-infective and anti-inflammatory chalcones. European Journal of Medicinal Chemistry, 42(2), 125-137.[25]

  • Tendencia, E. A. (2004). Disk diffusion method. In Laboratory manual of standardized methods for antimicrobial sensitivity tests for bacteria isolated from aquatic animals and environment (pp. 13-29). Southeast Asian Fisheries Development Center, Aquaculture Department.[17]

  • Pharmacological activity of furan derivatives. (2024, December 10). Retrieved from [Link]19]

  • Bnyan, I. A., et al. (2021). A comparative study on antibacterial activity of carvacrol and glutaraldehyde on Pseudomonas aeruginosa and Staphylococcus aureus isolates: an in vitro study. BMC Research Notes, 14(1), 61.
  • Evaluating the Antifungal Potential of Cinnamaldehyde: A Study of its Efficacy against Candida Species. (2024, November 13). Journal of Pure and Applied Microbiology.
  • Hardy Diagnostics. (2024, February 5). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Retrieved from [Link]18]

  • Synergistic Activity of Thymol with Commercial Antibiotics against Critical and High WHO Priority Pathogenic Bacteria. (2023, May 2). Antibiotics.[9]

  • Susceptibility of Fluconazole-Resistant Candida albicans to Thyme Essential Oil. (n.d.). MDPI.
  • Clinical and Laboratory Standards Institute. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. CLSI document M43-A.[15]

  • Sharma, A., et al. (2024). A comprehensive review on furan and its derivatives. World Journal of Pharmaceutical Research, 13(8), 232-252.[1]

  • Braga, P. C. (2007). Thymol: antibacterial, antifungal and antioxidant activities. Giornale Italiano di Ginecologia, 29(4), 153-158.[11]

  • Braga, P. C. (2007). Thymol: antibacterial, antifungal and antioxidant activities.
  • Bagdžiūnas, E., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. MDPI.[4]

  • Bagdžiūnas, E., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. ResearchGate.[5]

  • Bagdžiūnas, E., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. PubMed.[6]

  • de Oliveira, J. R., et al. (2023). Synthesis and antifungal evaluation against Candida spp. of the (E)-3-(furan-2-yl)acrylic acid. Brazilian Journal of Biology, 83, e273392.
  • Zhang, Y., et al. (2020). Antimicrobial Furancarboxylic Acids from a Penicillium sp.
  • Moganedi, K. M., et al. (2022). Antifungal Activity of Isolated Compounds from the Leaves of Combretum erythrophyllum (Burch.) Sond. and Withania somnifera (L.)
  • Smułek, W., et al. (2021). Surface and Antimicrobial Properties of Ester-Based Gemini Surfactants. International Journal of Molecular Sciences, 22(16), 8884.[20]

  • Salmela, M., et al. (2016). Antimicrobial Evaluation of N-Alkyl Betaines and N-Alkyl-N,N-Dimethylamine Oxides with Variations in Chain Length. Journal of Surfactants and Detergents, 19(6), 1235-1241.[21]

Sources

Unlocking Potency: A Comparative Guide to the Structure-Activity Relationship of Furoate Esters in Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

Introduction: The Furan Moiety in Medicinal Chemistry

The furan ring, a five-membered aromatic heterocycle, is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1][2] Its unique electronic properties and ability to participate in various interactions make it an attractive building block for drug design. When incorporated as a furoate ester—the ester derivative of furoic acid—this moiety can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of furoate esters, focusing on their impact on cytotoxicity against cancer cell lines. We will dissect how the presence, position, and substitution of the furoate group, in conjunction with the core molecular scaffold, dictate the compound's potency and mechanism of action, offering field-proven insights for researchers in oncology and drug development.

Pillar 1: The Methodological Foundation for Assessing Cytotoxicity

The initial evaluation of a novel compound's cytotoxic potential is a cornerstone of drug discovery.[3][4] In-vitro cytotoxicity assays are fundamental tools that provide critical data on a compound's efficacy, potency, and selectivity.[5][6][7]

The most prevalent method cited in the evaluation of furoate esters is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay .[6][8] This colorimetric technique provides a quantitative measure of cell metabolic activity, which serves as an indirect indicator of cell viability.[6] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan product, the absorbance of which is directly proportional to the number of viable cells.

To quantify and compare the cytotoxic effects, the half-maximal inhibitory concentration (IC50) is determined. The IC50 value represents the concentration of a compound required to inhibit cell viability by 50% and is a key metric for assessing a drug's potency.[3][5] A lower IC50 value signifies higher potency.

Beyond cell viability, understanding the mechanism of cell death is crucial. Assays such as Annexin V staining are employed to distinguish between apoptosis (programmed cell death) and necrosis, providing deeper mechanistic insights.[3][5]

G cluster_workflow General Cytotoxicity Assay Workflow A 1. Cell Seeding (e.g., 96-well plate) B 2. Compound Treatment (Varying concentrations of furoate esters) A->B C 3. Incubation (Typically 24-72 hours) B->C D 4. Viability Assay (e.g., Add MTT reagent) C->D E 5. Signal Measurement (e.g., Read absorbance of formazan) D->E F 6. Data Analysis (Calculate IC50 values) E->F

Caption: A generalized workflow for in vitro cytotoxicity screening.

Pillar 2: Dissecting the Structure-Activity Relationship (SAR)

The cytotoxic potency of a furoate ester is not determined by the ester group alone but by a synergistic interplay between the furoate moiety and the core scaffold to which it is attached.

Key Finding 1: The Furoate Ester as a Potency-Enhancing Group

A primary finding is that the introduction of a furoyl group as an ester can dramatically amplify the cytotoxic effect of a parent molecule. A compelling example is seen in the chalcone series of compounds. While a base 4-methoxychalcone exhibited low cytotoxicity, the addition of a furoate ester at the 2'-position of the A ring resulted in a compound, 2'-furoyloxy-4-methoxychalcone (FMC) , with approximately 200-fold greater potency against the human leukaemia cell line U-937.[9] This demonstrates that the furoyloxy group is not merely a passive addition but an active contributor to the compound's biological activity.

Key Finding 2: The Critical Role of Substituent Position and Pattern

The placement of the furoate ester and other substituents on the core scaffold is paramount.

  • On Chalcones : The 2'-position for the furoyloxy group on the A ring was found to be optimal for high cytotoxicity.[9] This specific placement may facilitate intramolecular interactions or optimal binding to a biological target. Furthermore, a 4-methoxy group on the B ring of the chalcone scaffold was found to be synergistic with the 2'-furoyloxy group, yielding the most potent compound in the series.[9] Conversely, increasing the number of methoxy groups to a 3,4,5-trimethoxy system on the B ring did not improve and, in some cases, completely blocked the cytotoxic effect, highlighting the importance of a specific substitution pattern.[9]

  • On Furo[2,3-b]quinolines : When modifying the 6-position of the furo[2,3-b]quinoline core, the introduction of benzyl ether and benzenesulfonate groups led to a significant improvement in cytotoxicity.[8][10] Interestingly, adding a benzoate ester at the same position failed to enhance potency, suggesting that the furan ring of the furoate ester offers unique properties (e.g., electronic distribution, hydrogen bonding capacity) that a simple phenyl ring in a benzoate ester lacks.[8][10]

G cluster_sar Key SAR Insights for Furoate Ester Cytotoxicity Core Core Scaffold (e.g., Chalcone, Quinoline) Activity High Cytotoxic Activity Core->Activity Base Activity Furoate Furoate Ester Potency Enhancer Furoate->Activity Dramatically Increases Potency (Position is Critical) Substituents Other Substituents (e.g., Methoxy, Benzyl Ether) Fine-tune activity Substituents->Activity Modulates Potency & Selectivity

Caption: Logical relationship of molecular components to cytotoxic activity.

Pillar 3: Comparative Data on Furoate Ester Cytotoxicity

To contextualize the SAR principles, the following table summarizes experimental data for key compounds, illustrating the dramatic impact of structural modifications on cytotoxic potency.

Compound/DescriptionCore ScaffoldCell LineIC50 (µM)Reference
Chalcone 1 (4-methoxychalcone)ChalconeU-93744.9 ± 4.4[9]
Chalcone 2 (FMC) (2'-furoyloxy-4-methoxychalcone)ChalconeU-9370.2 ± 0.1 [9]
HL-600.3 ± 0.1 [9]
MOLT-30.6 ± 0.1 [9]
Furoquinoline Derivative 7 (2-bromo-6-hydroxy-furo[2,3-b]quinoline)Furo[2,3-b]quinolineMCF-7>50[8]
Furoquinoline Derivative 8a (6-(benzyloxy) derivative)Furo[2,3-b]quinolineMCF-79.07[8]
Furoquinoline Derivative 10c (6-(4-chlorobenzenesulfonate) derivative)Furo[2,3-b]quinolineHCT-1164.32 [8]
MCF-710.43[8]

Data presented as mean ± standard deviation where available.

This data clearly validates the SAR principles discussed. The ~200-fold increase in potency from Chalcone 1 to Chalcone 2 (FMC) underscores the profound effect of adding a 2'-furoyloxy group.[9] Similarly, modifying the 6-position of the furoquinoline scaffold with groups other than a simple hydroxyl drastically improves cytotoxicity.[8]

Pillar 4: Elucidating the Mechanism of Action

Understanding how a compound kills cancer cells is as important as knowing that it does. Mechanistic studies on the highly potent 2'-furoyloxy-4-methoxychalcone (FMC) reveal that it induces cell death primarily through apoptosis .[9]

Key mechanistic events triggered by FMC in leukaemia cells include:

  • Cell Cycle Arrest : Cells accumulate in the G2/M phase, indicating an interruption of the cell division process.[9]

  • Mitochondrial Pathway Activation : The release of cytochrome c from the mitochondria is a classic hallmark of intrinsic apoptosis.[9]

  • Caspase Activation : FMC treatment leads to the activation of executioner caspases and subsequent cleavage of poly(ADP-ribose) polymerase (PARP), which are critical final steps in the apoptotic cascade.[9][11]

  • ROS Generation : The cytotoxic effect is dependent on the generation of reactive oxygen species (ROS), suggesting that FMC induces overwhelming oxidative stress within the cancer cells.[9][12]

  • Tubulin Polymerization Inhibition : FMC was also found to inhibit the polymerization of tubulin in vitro, a mechanism shared by well-known anticancer agents.[9][13] This disruption of the microtubule network contributes to the observed G2/M cell cycle arrest.

G FMC Furoate Ester (FMC) ROS ↑ Reactive Oxygen Species (ROS) FMC->ROS Tubulin Inhibition of Tubulin Polymerization FMC->Tubulin Mito Mitochondrial Stress ROS->Mito G2M G2/M Cell Cycle Arrest Tubulin->G2M CytoC Cytochrome c Release Mito->CytoC Caspase Caspase Activation & PARP Cleavage CytoC->Caspase Apoptosis Apoptosis Caspase->Apoptosis G2M->Apoptosis

Caption: Proposed apoptotic pathway induced by furoate ester FMC.

Experimental Protocols: A Self-Validating System

Reproducibility is the bedrock of scientific integrity. The following are detailed, field-tested protocols for the key assays discussed in this guide.

Protocol 1: MTT Cytotoxicity Assay

This protocol is a standard method for assessing cell viability.[2][5][6]

  • Cell Seeding : Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Preparation : Prepare a stock solution of the furoate ester in DMSO. Create a series of dilutions in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the wells does not exceed 0.5% (v/v) to avoid solvent-induced toxicity.[5]

  • Cell Treatment : Remove the medium from the wells and add 100 µL of fresh medium containing the various concentrations of the test compound. Include vehicle control wells (medium with DMSO) and positive control wells (e.g., Doxorubicin).

  • Incubation : Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization : Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Reading : Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Annexin V-FITC Apoptosis Assay

This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells.[3][5]

  • Cell Seeding and Treatment : Seed cells in a 6-well plate and treat with the furoate ester at concentrations around its IC50 value for the desired time (e.g., 24 or 48 hours).

  • Cell Harvesting : Harvest the cells (including floating cells in the medium) by trypsinization. Wash the cells with cold PBS.

  • Staining : Resuspend the cell pellet in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.

  • Incubation : Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis : Analyze the stained cells by flow cytometry within one hour.

    • Viable cells : Annexin V-negative and PI-negative.

    • Early apoptotic cells : Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells : Annexin V-positive and PI-positive.

Conclusion and Future Directions

The structure-activity relationship of furoate esters in cytotoxicity is a compelling area of study, revealing that the furoate moiety can act as a powerful "warhead" when strategically placed on a suitable molecular scaffold. The evidence strongly indicates that the presence and position of the furoate ester are critical determinants of cytotoxic potency, capable of converting a weakly active compound into a highly potent anticancer agent.[9]

The chalcone derivative 2'-furoyloxy-4-methoxychalcone (FMC) stands out as a promising lead compound, demonstrating nanomolar efficacy against leukaemia cells and engaging multiple anticancer mechanisms, including apoptosis induction, cell cycle arrest, and tubulin inhibition.[9]

Future research should focus on:

  • Scaffold Optimization : Exploring diverse core scaffolds to which the furoate ester can be attached to improve potency and selectivity.

  • Isomeric Analysis : Investigating the cytotoxic effects of 3-furoate esters in comparison to the 2-furoate esters discussed here.

  • In Vivo Evaluation : Advancing the most potent and selective compounds, such as FMC, into preclinical animal models to assess their therapeutic potential.

By leveraging these SAR insights, researchers can more effectively design the next generation of furan-based therapeutics for the treatment of cancer.

References

  • Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds. Benchchem.
  • Application Notes and Protocols for In-Vitro Cytotoxicity Assays of Novel Bioactive Compounds. Benchchem.
  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka.
  • Design, synthesis, and cytotoxic evaluation of novel furo[2,3-b]quinoline derivatives. Chemical Biology & Drug Design.
  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications (IJPRA).
  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI.
  • Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents. PubMed.
  • Structure-activity relationships reveal a 2-furoyloxychalcone as a potent cytotoxic and apoptosis inducer for human U-937 and HL. ScienceDirect.
  • Design, synthesis and cytotoxic evaluation of novel furo[2,3-b]quinoline derivatives. ResearchGate.
  • Synthesis, cytotoxic activity, and mechanism of action of furo[2,3-c]acridin-6-one and benzo[b]furo[3,2-h]acridin-6-one analogues of psorospermin and acronycine. PubMed.
  • Furan: A Promising Scaffold for Biological Activity.
  • Probing the Mechanism of Cytotoxic Furan 2-YL Acetate Using in vitro and in silico Analysis-pharmacological Study.
  • Synthesis and anticancer activity of 2,4-disubstituted furo[3,2-b]indole derivatives. PubMed.
  • Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. MDPI.
  • Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. MDPI.
  • Quantitative Structure-Cytotoxicity Relationship of Cinnamic Acid Phenetyl Esters. PubMed.
  • Analysis of structure-cytotoxicity in vitro relationship (SAR) for perfluorinated carboxylic acids. PubMed.
  • Natural and Synthetic Furanones with Anticancer Activity. PubMed.
  • The Analysis of Structure-Activity Relationships in Selecting Potentially Toxic Compounds for Testing. NCBI.
  • Structure-Activity Relationships for Screening Organic Chemicals for Potential Ecotoxicity Effects. ResearchGate.
  • Cytotoxic Activity and Cytostatic Mechanism of Novel 2-arylbenzo[b]furans. PubMed.
  • Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. PMC - PubMed Central.
  • Synthesis, Antitumor Activity, and Mechanism of Action of 6-Acrylic Phenethyl Ester-2-pyranone Derivatives. PMC - PubMed Central.

Sources

A Senior Application Scientist's Guide to the Cross-Validation of Analytical Methods for Furan Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for Furan Derivatives

Furan and its derivatives represent a class of heterocyclic organic compounds that are pivotal in both pharmaceutical development and food safety analysis.[1][2] In medicinal chemistry, the furan ring serves as a crucial scaffold in a wide array of therapeutic agents, including antimicrobials and anti-inflammatory drugs.[2][3] Conversely, in food science, furan derivatives can form during thermal processing and are monitored as potential carcinogens.[1][4][5] This dual role underscores the critical need for robust, reliable, and validated analytical methods to accurately quantify these compounds.

The validation of an analytical procedure is the formal process of demonstrating that it is fit for its intended purpose.[6] Regulatory bodies like the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) provide comprehensive guidelines for this process.[7][8][9][10][11][12][13][14] However, a single validated method is often not the end of the story. In the lifecycle of a product or a research project, methods are updated, transferred between laboratories, or replaced by newer technologies. This is where cross-validation becomes indispensable. Cross-validation is the systematic comparison of two distinct analytical methods to ensure that they produce comparable and reliable results.[15][16] It is the cornerstone of maintaining data integrity across different analytical platforms, laboratories, and time.

This guide provides a comparative overview of the primary analytical techniques for furan derivative quantification—Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and UV-Vis Spectroscopy—and presents a detailed framework for their cross-validation, grounded in scientific principles and regulatory expectations.

Comparative Analysis of Core Analytical Methodologies

The choice of an analytical method is fundamentally driven by the physicochemical properties of the analyte, the complexity of the sample matrix, and the required sensitivity and selectivity.[17] For furan derivatives, the selection often narrows down to chromatographic techniques, with spectroscopic methods serving specific, often complementary, roles.

Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatiles

GC-MS is a powerhouse for the analysis of volatile and semi-volatile compounds.[17] It combines the superior separation capability of gas chromatography with the definitive identification and quantification power of mass spectrometry.

  • Principle of Causality: The method's strength lies in its ability to separate compounds based on their boiling points and polarity, followed by ionization and fragmentation into predictable patterns, providing a unique "fingerprint" for each analyte. For trace-level analysis of volatile furans in complex matrices like food, headspace (HS) or solid-phase microextraction (SPME) techniques are often coupled with GC-MS to enhance sensitivity and minimize matrix interference.[4][18]

  • Strengths: Unmatched sensitivity (often reaching parts-per-billion, ppb, levels), high specificity, and the ability to identify unknown compounds through spectral libraries.[4][18]

  • Limitations: Analytes must be volatile and thermally stable.[17] For less volatile furan derivatives, derivatization may be necessary, adding a step to the workflow and a potential source of variability.

High-Performance Liquid Chromatography (HPLC): Versatility for Broader Applications

HPLC is a cornerstone of pharmaceutical analysis, prized for its versatility in handling a wide range of analytes, including those that are non-volatile or thermally sensitive.[17][19]

  • Principle of Causality: HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[17] The choice of column chemistry and mobile phase composition provides a high degree of flexibility to optimize the separation of various furan derivatives. Detection is commonly performed using Diode Array Detectors (DAD) or UV-Vis detectors, which offer robust quantification for known analytes.[20]

  • Strengths: Broad applicability to a wide range of furan derivatives, robust and reproducible quantification, and non-destructive nature, allowing for sample recovery.[19][21]

  • Limitations: Generally lower sensitivity compared to GC-MS.[17] Co-elution of matrix components can interfere with quantification, necessitating careful method development and specificity assessments.[22]

UV-Vis Spectroscopy: A Tool for Rapid Screening

UV-Vis spectroscopy measures the absorption of ultraviolet or visible light by a molecule, providing information about electronic transitions.[23]

  • Principle of Causality: The furan ring possesses a chromophore that absorbs UV light, allowing for direct quantification.[24] The technique is simple and rapid, making it suitable for screening or for estimating total furan content.[25]

  • Strengths: Cost-effective, simple instrumentation, and rapid analysis.

  • Limitations: Low specificity. Many compounds can absorb in the same UV region, making it highly susceptible to interference from matrix components.[25] It is generally not suitable for trace-level quantification or for distinguishing between different furan derivatives.

Quantitative Performance Comparison

The following table summarizes typical performance characteristics for the analysis of furan derivatives, synthesized from various validation studies. These values serve as a general guide, as actual performance is highly dependent on the specific analyte, matrix, and instrumentation.

Validation Parameter HS-SPME-GC-MS HPLC-UV/DAD UV-Vis Spectroscopy
Limit of Detection (LOD) 0.001 - 0.78 ng/g[20][26]0.11 - 0.76 µg/mL[20]~1 µg/mL (for derivatives)[26]
Limit of Quantitation (LOQ) 0.003 - 2.60 ng/g[20][26]0.35 - 2.55 µg/mL[20]~5 µg/mL (for derivatives)[26]
Linearity (r²) > 0.99[27]> 0.99[27]Not typically used for complex mixtures
Accuracy (% Recovery) 76 - 117%[20][28]≥ 89.9%[20]Highly matrix-dependent
Precision (%RSD) Inter-day: 4 - 20%[5][20]Inter-day: ≤ 4.5%[20]Highly matrix-dependent
Specificity Very HighModerate to HighLow

The Rationale for Cross-Validation: Ensuring Analytical Consistency

Cross-validation is a formal process to verify that a validated analytical method produces consistent and reliable results under different conditions.[16] It is not merely a suggestion but a scientific and regulatory necessity in several key scenarios.[29][30]

Key Scenarios Requiring Cross-Validation:

  • Inter-Laboratory Transfer: When a method is transferred from a development lab to a quality control (QC) lab.[16]

  • Method Update/Revision: When significant changes are made to a validated method (e.g., new column, different instrument).

  • Use of Different Methods: When data from two different analytical techniques (e.g., an established GC-MS method and a new HPLC method) must be compared or combined within the same study.[15]

  • Global Clinical Trials: To ensure data comparability from different analytical sites supporting a single study.[30][31]

The core principle involves designating one method as the "reference" (typically the original, validated method) and the other as the "comparator" and analyzing the same set of quality control and subject samples on both systems.[15]

cluster_0 Scenarios Triggering Cross-Validation cluster_1 Cross-Validation Process cluster_2 Outcome Method_Update Method Update or Revision Reference Reference Method (Validated) Method_Update->Reference Comparator Comparator Method (New/Transferred) Method_Update->Comparator Lab_Transfer Inter-Laboratory Transfer Lab_Transfer->Reference Lab_Transfer->Comparator New_Tech New Technology Adoption (e.g., HPLC vs. GC-MS) New_Tech->Reference New_Tech->Comparator Analysis Analyze Identical Samples (QCs & Study Samples) Reference->Analysis Comparator->Analysis Stats Statistical Comparison (Assess Bias) Analysis->Stats Result Demonstrated Comparability of Results Stats->Result

Caption: Logical flow demonstrating triggers for cross-validation.

Regulatory Framework: Adherence to ICH Q2(R2) Principles

The validation and cross-validation of analytical methods are governed by stringent international guidelines, primarily the ICH Q2(R2) "Validation of Analytical Procedures".[6][7][8][11] These guidelines ensure that analytical data is reliable, reproducible, and fit for its purpose.[6][32] The FDA provides similar guidance, emphasizing that the applicant is responsible for designing validation studies appropriate for their product.[9][10][13]

A cross-validation study implicitly evaluates the core performance characteristics for the comparator method relative to the reference method:

  • Specificity: The ability to measure the analyte accurately in the presence of other components like impurities or matrix constituents.[32][33]

  • Accuracy: The closeness of the test results to the true value.[32][33]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes:

    • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.

    • Intermediate Precision: Precision within the same laboratory but with different analysts, on different days, or with different equipment.[21]

  • Linearity & Range: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[21][32] The range is the interval between the upper and lower concentrations for which the method has demonstrated suitable accuracy, precision, and linearity.[6][21]

Experimental Guide: Cross-Validation of GC-MS and HPLC Methods for Furfural

This section provides a self-validating, step-by-step protocol for a hypothetical cross-validation study comparing a reference GC-MS method with a new HPLC-UV method for quantifying furfural in a pharmaceutical oral solution matrix.

cluster_workflow Cross-Validation Experimental Workflow cluster_gcms Method A: Reference (GC-MS) cluster_hplc Method B: Comparator (HPLC-UV) start Prepare Identical Sample Sets (Matrix Blanks, QCs: LQC, MQC, HQC, and 5-10 Incurred Study Samples) gcms_prep 1. Sample Preparation (HS-SPME) start->gcms_prep hplc_prep 1. Sample Preparation (Solvent Dilution) start->hplc_prep gcms_run 2. GC-MS Analysis gcms_prep->gcms_run gcms_data 3. Data Processing (Quantify Furfural) gcms_run->gcms_data compare 4. Statistical Comparison - Calculate % Bias for each sample - Perform regression analysis - Evaluate against acceptance criteria gcms_data->compare hplc_run 2. HPLC-UV Analysis hplc_prep->hplc_run hplc_data 3. Data Processing (Quantify Furfural) hplc_run->hplc_data hplc_data->compare

Caption: Workflow for the cross-validation experiment.

Protocol 1: Reference Method - Headspace-SPME-GC-MS
  • Causality: This method is chosen as the reference due to its high sensitivity and selectivity, making it ideal for detecting trace levels of volatile furfural, a common process-related impurity. Headspace sampling minimizes matrix effects from the oral solution.

Methodology:

  • Sample Preparation:

    • Pipette 1.0 g of the oral solution sample into a 20 mL headspace vial.

    • Add 1.0 g of sodium chloride (to increase partitioning of furfural into the headspace).

    • Spike with an appropriate volume of deuterated furfural (d4-furfural) internal standard solution.

    • Immediately seal the vial with a PTFE/silicone septum.

  • HS-SPME Parameters:

    • Fiber: 50/30 µm Divinylbenzene/Carboxen/PDMS (DVB/CAR/PDMS).

    • Incubation: 60°C for 15 minutes with agitation.

    • Extraction: Expose the fiber to the headspace for 20 minutes at 60°C.

    • Desorption: 250°C for 2 minutes in the GC inlet.

  • GC-MS Parameters:

    • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Start at 40°C, hold for 2 min, ramp to 150°C at 10°C/min, then ramp to 250°C at 25°C/min.

    • MS Detection: Electron Ionization (EI) mode at 70 eV. Acquire in Selected Ion Monitoring (SIM) mode.

      • Furfural: m/z 96, 95, 67

      • d4-Furfural (IS): m/z 100, 99

  • Calibration: Prepare a calibration curve in blank matrix over the expected concentration range (e.g., 0.1 to 10 µg/g).

Protocol 2: Comparator Method - HPLC-UV
  • Causality: This method is being developed as a simpler, higher-throughput alternative for routine QC, where the extreme sensitivity of GC-MS may not be required. The UV absorbance of furfural's conjugated system allows for straightforward detection.

Methodology:

  • Sample Preparation:

    • Accurately weigh 1.0 g of the oral solution sample into a 10 mL volumetric flask.

    • Dilute to volume with the mobile phase (Acetonitrile/Water).

    • Vortex for 30 seconds and filter through a 0.45 µm PTFE syringe filter into an HPLC vial.

  • HPLC-UV Parameters:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: Isocratic, 30:70 (v/v) Acetonitrile:Water.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 20 µL.

    • UV Detection: 278 nm.[25]

  • Calibration: Prepare a calibration curve in the mobile phase over the expected concentration range (e.g., 0.5 to 50 µg/mL).

Protocol 3: The Cross-Validation Experiment
  • Sample Selection: Prepare three batches of Quality Control (QC) samples in blank matrix at three concentrations: Low (LQC), Medium (MQC), and High (HQC). Additionally, select at least 6-10 incurred study samples with varying concentrations of furfural.

  • Analysis: Analyze each sample in triplicate using both the reference GC-MS method and the comparator HPLC-UV method.

  • Data Evaluation:

    • Calculate the mean concentration for each sample from both methods.

    • For each sample, calculate the percentage bias using the following formula:

      • % Bias = [(Comparator Value - Reference Value) / Reference Value] * 100

    • Perform a linear regression analysis by plotting the concentrations obtained from the comparator method (Y-axis) against the concentrations from the reference method (X-axis).

Data Interpretation and Acceptance Criteria

The goal of the statistical analysis is to demonstrate a lack of significant bias between the two methods.[29] The results should be presented in a clear, tabular format.

Hypothetical Cross-Validation Data:

Sample IDReference (GC-MS) Conc. (µg/g)Comparator (HPLC-UV) Conc. (µg/g)% Bias
LQC1.051.12+6.7%
MQC5.214.98-4.4%
HQC9.8910.32+4.3%
Study-012.342.51+7.3%
Study-027.817.55-3.3%
Study-034.154.40+6.0%

Acceptance Criteria (Based on Bioanalytical Method Validation Guidance):

  • QC and Study Samples: The mean concentration from the comparator method should be within ±15% of the mean concentration from the reference method for at least two-thirds (67%) of the samples.[30][31]

  • Linear Regression: The slope of the regression line should be between 0.80 and 1.20, and the correlation coefficient (r²) should be ≥ 0.98.

Troubleshooting: If the acceptance criteria are not met, a systematic investigation is required. Potential causes include differences in method selectivity (matrix interferences affecting one method more than the other), sample stability issues under one set of conditions, or errors in sample processing.

Conclusion

The cross-validation of analytical methods is a non-negotiable component of ensuring data integrity in scientific research and regulated drug development. For furan derivatives, where analytical techniques can range from the high-sensitivity GC-MS to the versatile HPLC, a robust cross-validation plan provides the necessary evidence that results are comparable and reliable, regardless of the method or laboratory in which they were generated. By grounding the experimental design in the principles of causality and adhering to the frameworks established by regulatory bodies like the ICH, researchers can build a self-validating system of analysis that engenders trust and confidence in their data. This guide provides the foundational logic and practical protocols to achieve that goal, ensuring that analytical results are not only accurate but also demonstrably consistent across the entire product lifecycle.

References

  • Vertex AI Search. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
  • Vertex AI Search. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline.
  • FDA. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.
  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
  • ECA Academy. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics.
  • ResearchGate. Improved Analytical Method for Determination of Furan and Its Derivatives in Commercial Foods by HS-SPME Arrow Combined with Gas Chromatography-Tandem Mass Spectrometry | Request PDF.
  • MDPI. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry.
  • PubMed Central. (2024). Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries.
  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • FDA. (2024). Q2(R2) Validation of Analytical Procedures March 2024.
  • ICH. (2023). Validation of Analytical Procedures Q2(R2). Retrieved January 18, 2026, from [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. Chromatographic Method Validation: A Review of Current Practices and Procedures. II. Guidelines for Primary Validation Parameters.
  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures.
  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance.
  • CHROMacademy. Chromatographic Method Validation.
  • Algor Cards. Furan Derivatives: Synthesis, Applications, and Research.
  • PubMed Central. Bioanalytical method validation: An updated review.
  • Journal of Agricultural and Food Chemistry. (1998). Comparison of HPLC and GC-MS Analysis of Furans and Furanones in Citrus Juices.
  • BenchChem. A Comparative Guide to the Quantification of Furfuryl Mercaptan: GC-MS vs. HPLC Methods.
  • BenchChem. A Comparative Guide to the Cross-Validation of Analytical Methods for Furan Amine Quantification.
  • BenchChem. A Comparative Guide to the Cross-Validation of Analytical Methods for 3-(Furan-2-yl)-4-phenylbutanoic Acid.
  • PharmaGuru. (2025). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters.
  • BenchChem. "spectroscopic properties of furan and its derivatives".
  • La démarche ISO 17025. (2015). Validation of Analytical Methods Based on Chromatographic Techniques: An Overview.
  • BenchChem. HPLC vs. GC-MS for the Analysis of 2-Acetyldibenzofuran: A Comparative Guide.
  • Analyst (RSC Publishing). (1947). Some analytical methods applicable to furan and its derivatives.
  • National Institutes of Health. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry.
  • BenchChem. "cross-validation of analytical methods for furan detection".
  • Element Lab Solutions. The 6 Key Aspects of Analytical Method Validation.
  • Pharmaguideline. (2024). Steps for HPLC Method Validation.
  • IQVIA Laboratories. (2025). Cross-Validations in Regulated Bioanalysis.
  • BenchChem. A Guide to Inter-Laboratory Cross-Validation of Carisbamate Analytical Methods.
  • ResearchGate. (2025). A REVIEW ON FURAN: DETECTION AND ANALYSIS METHODS.
  • PubMed Central. Method validation studies and an inter-laboratory cross validation study of lenvatinib assay in human plasma using LC-MS/MS.
  • PubMed. Method validation studies and an inter-laboratory cross validation study of lenvatinib assay in human plasma using LC-MS/MS.
  • PubMed. (2000). Use of UV absorbance To monitor furans in dilute acid hydrolysates of biomass.
  • MDPI. (2024). Cross-Validation Visualized: A Narrative Guide to Advanced Methods.
  • ResearchGate. (2025). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry.
  • ResearchGate. (2019). (PDF) Cross-Validation.
  • ResearchGate. (2025). Ultra-Trace Analysis of Furanic Compounds in Transformer/Rectifier Oils with Water Extraction and high-performance liquid chromatography | Request PDF.
  • Oriental Journal of Chemistry. (2025). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review.
  • Phenomenex. (2025). HPLC vs GC: What Sets These Methods Apart.
  • YouTube. (2024). Introduction to Cross-Validation.
  • ResearchGate. UV-Vis spectral response for 1.75ppm of furan concentration without additional conducting material.
  • BioScience Academic Publishing. (2025). Furan Derivatives and Their Role in Pharmaceuticals.
  • International Journal of Pharmaceutical Sciences Review and Research. (2018). Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives.
  • Polish Journal of Chemistry. Derivative UV-VIS Spectrophotometry in Analytical Chemistry.

Sources

A Researcher's Guide to Selecting a Standard: Synthetic vs. Natural 3-Methylbutyl 2-furoate

Author: BenchChem Technical Support Team. Date: January 2026

In the precise world of analytical chemistry, drug development, and flavor science, the quality of a reference standard is paramount. It is the bedrock upon which the accuracy, reproducibility, and validity of experimental data are built. This guide provides an in-depth comparison of synthetic versus naturally-derived 3-Methylbutyl 2-furoate (also known as isoamyl 2-furoate), a compound noted for its fruity, caramel-like aroma and its utility as a reference material.[1] We will explore the origins, analytical differentiation, and application-specific suitability of each type, empowering researchers to make an informed decision for their work.

Understanding the Origins: Synthesis vs. Isolation

The fundamental difference between the two standards lies in their origin, a factor that dictates their impurity profiles, isotopic composition, and ultimate use cases.

Synthetic this compound

Chemical synthesis offers a controlled and reproducible route to high-purity compounds. The most common method for producing this compound is through a Fischer-Speier esterification . This well-established reaction involves the acid-catalyzed condensation of 2-furoic acid with 3-methyl-1-butanol (isoamyl alcohol).

The primary advantage of this approach is control. The process yields a product with high purity and excellent batch-to-batch consistency. However, the impurity profile is directly linked to the synthesis itself. Potential contaminants include:

  • Unreacted starting materials (2-furoic acid, isoamyl alcohol).

  • Residual acid catalyst.

  • Solvents used during the reaction and purification.

  • By-products from minor side reactions.

Natural this compound

The natural variant of this ester is a component of various natural products, most notably found in certain types of wine.[2] Its isolation from a complex natural matrix is a multi-step process involving techniques such as solvent extraction, fractional distillation, and preparative chromatography.

The key characteristic of a natural standard is its biological origin, which imparts a unique chemical fingerprint. This includes:

  • Co-extractives: Other structurally similar esters or volatile compounds from the source material may be present in trace amounts. For example, commercial preparations may contain isomers like 2-Methylbutyl 2-furoate.[3]

  • Isotopic Signature: The ratio of stable isotopes (e.g., ¹³C/¹²C) reflects the biosynthetic pathways of the source organism. This signature is distinct from that of petrochemical-derived synthetic compounds and serves as a definitive marker of authenticity.

The Analytical Gauntlet: Experimental Protocols for Differentiation

To objectively compare these standards, a multi-technique analytical approach is required. We will focus on Gas Chromatography-Mass Spectrometry (GC-MS) for purity and impurity profiling, and Nuclear Magnetic Resonance (NMR) Spectroscopy for structural confirmation.

Standard_Comparison_Workflow cluster_acquisition Sample Acquisition cluster_analysis Analytical Characterization cluster_interpretation Data Evaluation cluster_selection Final Decision acq_syn Obtain Synthetic This compound gcms GC-MS Analysis (Purity & Impurity Profile) acq_syn->gcms nmr NMR Spectroscopy (¹H & ¹³C Structural Confirmation) acq_syn->nmr acq_nat Obtain Natural This compound acq_nat->gcms acq_nat->nmr data_int Compare Spectra, Purity, & Isotopic Data gcms->data_int nmr->data_int selection Select Fit-for-Purpose Standard data_int->selection

Workflow for comparing synthetic and natural standards.
Experimental Protocol 1: GC-MS Purity Assessment

The causality behind using GC-MS lies in its ability to separate volatile compounds and provide mass-based identification. This allows for the simultaneous assessment of the main component's purity and the tentative identification of any impurities.

Methodology:

  • Sample Preparation: Prepare 100 ppm solutions of both the synthetic and natural standards in a high-purity solvent (e.g., ethyl acetate or hexane).

  • Instrumentation: Utilize a gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • GC Column: Employ a standard non-polar column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm), which separates compounds primarily based on boiling point.

  • GC Conditions:

    • Injector Temperature: 250°C.

    • Injection Volume: 1 µL (split mode, e.g., 50:1).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Initial temperature of 60°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes. This gradient ensures separation of both volatile starting materials and less volatile by-products.

  • MS Conditions:

    • Source Temperature: 230°C.

    • Ionization Energy: 70 eV.

    • Mass Range: Scan from m/z 40 to 450. This range covers the expected fragment ions of the target molecule and potential impurities.[4]

  • Data Analysis: Integrate the peak areas to calculate the relative purity (% area). Compare the chromatograms for any additional peaks and analyze their mass spectra against libraries (e.g., NIST) for tentative identification.

Experimental Protocol 2: NMR Structural Verification

While GC-MS can identify a compound based on its fragmentation pattern and retention time, NMR spectroscopy provides definitive structural confirmation by probing the magnetic properties of atomic nuclei (¹H and ¹³C). This protocol validates that the primary component in both samples is indeed this compound.

Methodology:

  • Sample Preparation: Dissolve approximately 10-20 mg of each standard in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal reference.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Analysis: Acquire both ¹H and ¹³C NMR spectra for each sample.

  • Data Analysis: Compare the chemical shifts (δ), splitting patterns (multiplicity), and integration values of the ¹H spectra, and the chemical shifts of the ¹³C spectra. Both samples should match the known spectrum for this compound. Pay close attention to the baseline for any low-level impurity signals in the natural sample.

3_Methylbutyl_2_furoate struct

Structure of this compound.[4]

Comparative Data Summary

The table below summarizes the expected outcomes from the analytical comparison, providing a clear basis for selection.

ParameterSynthetic StandardNatural StandardRationale & Justification
Purity (GC-MS) Typically >99%Variable, often 95-98%Synthetic route is optimized for purity; natural isolation carries over matrix components.
Key Impurities Starting materials (isoamyl alcohol, 2-furoic acid), synthesis by-products.Co-extracted natural compounds, isomers (e.g., 2-methylbutyl 2-furoate).Impurity profile is a direct consequence of the compound's origin.
Chromatographic Profile Single, sharp, symmetrical peak.Major peak with potential minor satellite peaks from related natural esters.The complexity of the natural source matrix often leads to co-eluting isomers or related compounds.
NMR Spectrum Clean spectrum matching the target structure with high fidelity.Spectrum confirms the primary structure but may show minor, unidentified peaks in the baseline.NMR is highly sensitive to all proton- or carbon-containing molecules in the sample.
Batch-to-Batch Consistency HighModerate to LowIndustrial synthesis allows for stringent process control, whereas natural sources are subject to biological and environmental variability.
Isotopic Signature Depleted in ¹³C (petrochemical origin).Enriched in ¹³C (biological origin).Isotope Ratio Mass Spectrometry (IRMS) is the gold standard for verifying authenticity.

Expert Recommendations: Selecting the Right Standard for Your Application

The choice between a synthetic and a natural standard is not a matter of superiority, but of suitability. The experimental goal is the sole determinant.

  • For Quantitative Analysis & Pharmaceutical QC: The synthetic standard is the unequivocal choice. Its high purity, well-characterized impurity profile, and lot-to-lot consistency are essential for ensuring the accuracy, precision, and reproducibility of quantitative assays, such as pharmacokinetic studies or quality control release testing.

  • For Food & Beverage Authenticity Studies: The natural standard is indispensable. When the goal is to verify the origin of a product (e.g., confirming a flavor is "natural" and not adulterated with synthetic analogues), a certified natural standard with a known isotopic signature is required for comparative analysis.

  • For Metabolomics & Natural Product Discovery: Both standards play a role. The synthetic standard is used to definitively identify a newly discovered compound in a biological extract by matching its chromatographic and spectroscopic data. The natural standard can be used to create reference libraries of compounds expected in a specific natural matrix.

Conclusion

The distinction between synthetic and natural this compound standards extends far beyond their labels. It encompasses their purity, impurity profiles, isotopic composition, and ultimately, their appropriate application. Synthetic standards provide the consistency and high purity required for rigorous quantitative science. Natural standards offer the authentic chemical fingerprint essential for origin verification and natural product studies. By employing the robust analytical workflows detailed in this guide, researchers can confidently characterize their materials and select the standard that ensures the integrity and success of their scientific endeavors.

References

  • This compound (CAS 615-12-3): Odor profile, Properties, & IFRA compliance. Google Vertex AI Search.
  • 3-methyl butyl 2-furo
  • This compound | C10H14O3 | CID 69203. PubChem - NIH.
  • Esterification: the synthesis of isoamyl acet
  • Isoamyl 2-Furancarboxylate (contains 2-Methylbutyl 2-Furancarboxylate), min 80%, 100 ml. Aladdin Scientific.

Sources

Evaluating the performance of different extraction techniques for 3-Methylbutyl 2-furoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Evaluating Extraction Techniques for 3-Methylbutyl 2-furoate

Introduction: The Chemistry and Character of this compound

This compound (also known as isoamyl 2-furoate) is an ester recognized for its distinct and complex flavor profile, often described as fruity and caramellic with chocolate-like notes.[1][2] As a volatile organic compound, its isolation from a matrix—whether for analytical quantification or bulk production—presents a challenge that requires a careful selection of extraction methodology. The physical properties of this ester, including its molecular weight of 182.22 g/mol , a high boiling point of approximately 232-244°C, and its solubility in alcohol but poor solubility in water, are critical factors that dictate the efficacy of any chosen extraction technique.[1][2][3][4]

This guide, intended for researchers and drug development professionals, provides a comparative analysis of prevalent extraction techniques applicable to this compound and similar flavor esters. We will move beyond simple procedural lists to explore the underlying principles of each method, offering a rationale for experimental choices and providing a framework for objective performance evaluation.

Pillar 1: The Methodologies - A Comparative Analysis

The selection of an extraction technique is a critical decision point in experimental design.[5][6] The ideal method should provide high recovery of the target analyte, minimize the formation of artifacts, and align with the practical constraints of the laboratory, such as available equipment, cost, and desired throughput.[5] We will evaluate four distinct yet widely adopted techniques: Steam Distillation, Liquid-Liquid Solvent Extraction, Solvent-Assisted Flavor Evaporation (SAFE), and Supercritical Fluid Extraction (SFE).

Steam Distillation

Steam distillation is a classic technique used to separate volatile, water-immiscible compounds with high boiling points.[7][8] The fundamental principle is that the presence of steam or boiling water lowers the boiling point of the volatile compound, allowing it to co-distill at a temperature below its decomposition point.[9] This makes it particularly suitable for extracting heat-sensitive compounds from natural matrices.[8][9]

  • Preparation: Place the source material (e.g., a fruit mash or a synthetic reaction mixture) into a large round-bottom flask, ensuring it is no more than half full to prevent foaming over. Add water to just cover the material.[10]

  • Apparatus Setup: Assemble the distillation apparatus, crucially including a Claisen adapter to manage the turbulence and foaming that is common with plant materials.[10] The apparatus consists of the distilling flask, a condenser, and a receiving flask.

  • Distillation: Heat the flask to generate steam. The steam passes through the source material, vaporizing the volatile this compound.[8]

  • Condensation: The mixture of steam and ester vapor is passed through a condenser, where it cools and returns to a liquid state.[7]

  • Collection & Separation: Collect the distillate, which will appear as a two-phase mixture of water and the insoluble ester. The ester can then be separated from the aqueous layer using a separatory funnel.

  • Advantages: This method avoids the use of organic solvents, making it a "greener" and often lower-cost option.[9] It is effective for isolating volatile compounds from complex solid matrices.

  • Disadvantages: Esters are susceptible to hydrolysis, especially at elevated temperatures in the presence of water, which can reduce the final yield.[11] The technique can be lengthy, energy-intensive, and may result in incomplete extraction or the loss of more volatile components.[11][12]

Steam_Distillation cluster_setup Setup cluster_process Process cluster_separation Separation Matrix Source Material in Flask with Water Heat Heat Source Vaporization Vaporization (Steam + Ester Vapor) Matrix->Vaporization Volatilizes Ester Heat->Vaporization Generates Steam Condensation Condensation Vaporization->Condensation Vapor Transfer Collection Collection of Two-Phase Distillate Condensation->Collection Separation Separatory Funnel Collection->Separation Product Pure Ester Separation->Product Waste Aqueous Waste Separation->Waste

Caption: Workflow for Steam Distillation of this compound.

Liquid-Liquid Solvent Extraction (LLE)

Solvent extraction is a foundational technique in chemistry that separates compounds based on their differential solubilities in two immiscible liquids.[13] For a moderately non-polar ester like this compound, a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane) can be used to extract it from an aqueous phase. The efficiency of this process is governed by the compound's partition coefficient between the two phases.[13]

  • Preparation: The sample containing this compound is dissolved or suspended in an aqueous solution and placed in a separatory funnel.

  • Extraction: An immiscible organic solvent is added to the funnel. The funnel is stoppered, inverted, and shaken gently for approximately one minute, with periodic venting to release pressure.[14][15] This agitation facilitates the transfer of the ester from the aqueous to the organic phase.

  • Separation: The funnel is allowed to stand until the layers fully separate. The denser layer (often the organic layer, depending on the solvent) is carefully drained off.[15]

  • Repetition: The process is typically repeated two to three more times with fresh portions of the organic solvent to maximize recovery.[14]

  • Post-Processing: The combined organic extracts are dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure (e.g., using a rotary evaporator) to yield the crude ester.

  • Advantages: LLE is highly versatile, generally provides good recovery, and is a well-understood, accessible technique.

  • Disadvantages: The primary drawback is the reliance on large volumes of organic solvents, which raises environmental, health, and safety concerns.[16][17][18] These solvents contribute to volatile organic compound (VOC) emissions and generate hazardous waste.[17][18] Furthermore, this method can co-extract other non-volatile impurities, necessitating further purification steps.[12]

LLE cluster_extraction Extraction cluster_collection Collection & Post-Processing Start Aqueous Sample in Separatory Funnel AddSolvent Add Organic Solvent Start->AddSolvent Mix Shake & Vent AddSolvent->Mix Separate Separate Layers Mix->Separate Combine Combine Organic Layers Separate->Combine Organic Layer AqueousWaste Aqueous Layer (Repeat Extraction) Separate->AqueousWaste Aqueous Layer Dry Dry with Anhydrous Salt Combine->Dry Evaporate Solvent Evaporation Dry->Evaporate Product Crude Ester Evaporate->Product AqueousWaste->AddSolvent Re-extract

Caption: Workflow for Liquid-Liquid Extraction of this compound.

Solvent-Assisted Flavor Evaporation (SAFE)

SAFE is a more sophisticated distillation technique designed specifically for the isolation of volatile and semi-volatile aroma compounds from solvent extracts.[19] It operates under high vacuum and at very low temperatures (typically 40-50°C), which effectively prevents thermal degradation and artifact formation—a significant risk with traditional distillation methods.[5][19]

  • Initial Extraction: The sample is first extracted using a suitable organic solvent (e.g., dichloromethane) via LLE or solid-liquid extraction.[19]

  • Apparatus Setup: The solvent extract is loaded into the dropping funnel of the specialized SAFE glassware. The system is connected to a high-vacuum pump.

  • Distillation: The extract is introduced dropwise into the heated evaporation flask. Under high vacuum, the volatile compounds (including the solvent and this compound) evaporate instantly while non-volatile materials like lipids and pigments remain behind.[19]

  • Condensation & Collection: The vapors travel a short path to a recondensation flask cooled with liquid nitrogen, where they solidify.

  • Recovery: Once the distillation is complete, the system is returned to atmospheric pressure, and the frozen distillate is allowed to thaw. This highly pure solution of volatiles can then be concentrated further if needed, for instance, using a gentle stream of nitrogen.[19]

  • Advantages: SAFE is considered the gold standard for isolating thermally labile aroma compounds.[19] It yields a very clean extract, free from non-volatile interferences, which is ideal for subsequent analysis by Gas Chromatography-Olfactometry (GC-O) or GC-MS.[5][19]

  • Disadvantages: The technique requires specialized, fragile glassware and a high-vacuum system, which can be costly. It is also a batch process that is less suited for large-scale production compared to LLE.

SAFE Start Solvent Extract of Source Material Load Load into SAFE Apparatus Start->Load Distill High Vacuum, Low Temp (40-50°C) Distillation Load->Distill Collect Condense Volatiles with Liquid Nitrogen Distill->Collect Volatiles Evaporate Residue Non-Volatile Residue Distill->Residue Residue Remains Recover Thaw & Recover Purified Extract Collect->Recover Product High Purity Extract Recover->Product

Caption: Workflow for Solvent-Assisted Flavor Evaporation (SAFE).

Supercritical Fluid Extraction (SFE)

SFE is a modern, "green" separation technology that uses a supercritical fluid—most commonly carbon dioxide (CO₂)—as the extraction solvent.[20][21] A substance becomes a supercritical fluid when heated and pressurized above its critical point, where it exhibits properties of both a liquid and a gas.[22] This state allows it to diffuse into solid matrices like a gas while dissolving compounds like a liquid.[21]

  • Preparation: The solid or liquid sample is placed into a high-pressure extraction vessel.

  • Pressurization & Heating: Liquid CO₂ is pumped into the system and brought to its supercritical state (for CO₂, above 31.1°C and 73.8 bar).[22]

  • Extraction: The supercritical CO₂ flows through the extraction vessel, dissolving the this compound from the matrix. The solvating power and selectivity can be precisely tuned by adjusting the pressure and temperature.[23]

  • Separation: The CO₂ laden with the extract flows into a separator vessel at a lower pressure. This pressure drop causes the CO₂ to lose its solvating power and revert to a gas, precipitating the extracted compound.[23]

  • Collection & Recycling: The pure, solvent-free extract is collected from the separator. The gaseous CO₂ can then be re-compressed and recycled back into the system.[23]

  • Advantages: SFE is highly environmentally friendly as CO₂ is non-toxic, non-flammable, inexpensive, and easily removed, leaving no solvent residue.[20][22] The selectivity of the extraction can be finely controlled, allowing for the fractionation of different compound classes.[23] The low temperatures used are ideal for heat-sensitive molecules.[22]

  • Disadvantages: The primary barrier to SFE is the high capital cost of the equipment.[24] While excellent for non-polar to moderately polar compounds, the efficiency for extracting more polar substances can be low unless a co-solvent (e.g., ethanol) is added, which can slightly complicate the process.[24]

SFE CO2_Source Liquid CO₂ Tank Pump High-Pressure Pump CO2_Source->Pump Heater Heater Pump->Heater Extractor Extraction Vessel (with Sample) Heater->Extractor Supercritical CO₂ Separator Separator (Lower Pressure) Extractor->Separator CO₂ + Extract Product Pure, Solvent-Free Extract Separator->Product Extract Precipitates Recycle Recycle CO₂ Separator->Recycle Gaseous CO₂ Recycle->Pump

Caption: Workflow for Supercritical Fluid Extraction (SFE).

Pillar 2: Performance Evaluation & Analytical Quantification

Objective evaluation requires robust analytical methods to determine the yield and purity of the extracted this compound. The industry-standard technique for analyzing volatile and semi-volatile compounds like esters is Gas Chromatography-Mass Spectrometry (GC-MS) .[5]

  • Gas Chromatography (GC) separates the components of the extract in a heated column. Compounds elute at different times (retention times) based on their volatility and interaction with the column's stationary phase, allowing for quantification.

  • Mass Spectrometry (MS) bombards the eluted compounds with electrons, causing them to fragment in a predictable pattern. This fragmentation pattern, or mass spectrum, serves as a "fingerprint" for definitive identification.

Standard Analytical Protocol: GC-MS
  • Sample Preparation: Dilute a precise amount of the extract in a suitable solvent (e.g., hexane or ethyl acetate). Add an internal standard for accurate quantification.

  • Injection: Inject a small volume (typically 1 µL) of the prepared sample into the GC inlet, which is heated to vaporize the sample.

  • Separation: Use a non-polar or mid-polar capillary column (e.g., DB-5ms). A typical temperature program might start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.[25]

  • Detection and Identification: The MS detector, operating in electron impact (EI) mode, will generate mass spectra for all eluting peaks. The spectrum for this compound can be confirmed by comparison to a spectral library (e.g., NIST) and a pure reference standard.

  • Quantification: The concentration, and thus the extraction yield, is calculated by comparing the peak area of the analyte to that of the internal standard.

Pillar 3: Synthesizing the Data for an Informed Decision

The choice of extraction method is not a one-size-fits-all decision. It is a trade-off between competing priorities. The following table summarizes the performance of each technique across key metrics to guide the selection process.

Technique Principle Yield/Purity Speed Cost (Equipment/Solvent) Environmental Impact Best Suited For
Steam Distillation Co-distillation with waterModerate / Fair (Risk of hydrolysis)SlowLow / LowLowExtracting volatiles from solid plant material; applications where organic solvents are prohibited.
Liquid-Liquid Extraction Differential solubilityHigh / Fair (Co-extracts impurities)FastLow / ModerateHighRapid, high-throughput screening; large-scale production where subsequent purification is planned.
SAFE High-vacuum, low-temp distillationHigh / ExcellentModerateHigh / ModerateModerate (solvent use)Preparing high-purity analytical samples for flavor/aroma research; isolating thermally sensitive compounds.[5]
Supercritical Fluid (SFE) Extraction with supercritical CO₂High / ExcellentModerateVery High / LowVery Low"Green" chemistry applications; producing high-purity, solvent-free extracts for food and pharmaceutical use.[20][22]
Expert Recommendation
  • For Analytical Purity and Research: When the goal is to obtain an unadulterated profile of the volatile compounds for GC-MS or sensory analysis, Solvent-Assisted Flavor Evaporation (SAFE) is the superior choice. It provides the highest purity by effectively separating volatile analytes from non-volatile matrix components without thermal degradation.[5][19]

  • For Sustainable Production: For larger-scale, environmentally conscious production, Supercritical Fluid Extraction (SFE) is unparalleled. Its use of non-toxic, recyclable CO₂ and the production of a solvent-free final product align with modern principles of green chemistry.[22]

  • For General Laboratory Use: When specialized equipment is unavailable, Liquid-Liquid Extraction remains a viable and effective method, provided that proper safety precautions are taken and the potential for co-extraction of impurities is addressed through subsequent purification steps.

  • For Natural Product Isolation: Steam Distillation is a classic and valuable technique, especially for initial isolation from raw botanical materials, but one must be mindful of the potential for ester hydrolysis, which could negatively impact the yield of this compound.[11]

By understanding the causality behind each experimental choice and validating the results with precise analytical methods, researchers can confidently select the optimal extraction strategy for their specific objectives concerning this compound.

References

  • Bojorges-Ramos, H. et al. (2020). Comparison of Different Extraction Methods for the Determination of Essential Oils and Related Compounds From Aromatic Plants. PubMed.
  • Rojas-García, C. et al. (2025). Comparative analysis of extraction methods for bioactive compounds in aromatic and medicinal plants. Agroindustrial Science - UNIVERSIDAD NACIONAL DE TRUJILLO.
  • Wrona, M. et al. (2020). Comparison of Three Extraction Techniques for the Determination of Volatile Flavor Components in Broccoli. MDPI.
  • The World of Agriculture. (2025). How Is Extraction Used In Flavor Production? YouTube.
  • Organomation. (n.d.). Understanding Solvent-Assisted Flavor Evaporation (SAFE). Organomation.
  • Organomation. (n.d.). Solvent Extraction Techniques. Organomation.
  • Li, Y. et al. (n.d.). Liquid Extraction for Flavor and Fragrance Analyses in Consumer Products. ResearchGate.
  • Unknown Author. (n.d.). Environment, health, and safety concerns of the solvent; effect on.... ResearchGate.
  • PMG Engineering. (n.d.). Flavour extracting plants. PMG Engineering.
  • Wrona, M. et al. (2020). Comparison of Three Extraction Techniques for the Determination of Volatile Flavor Components in Broccoli. ResearchGate.
  • Bhalerao, T. et al. (n.d.). Green Solvents for Liquid–Liquid Extraction: Recent Advances and Future Trends. MDPI.
  • Unknown Author. (n.d.). Advances in Food Aroma Analysis: Extraction, Separation, and Quantification Techniques. Unknown Source.
  • Unknown Author. (n.d.). The Life Cycle Challenge: Can Solvent Extraction Plants Become Truly Sustainable. Unknown Source.
  • The Good Scents Company. (n.d.). 3-methyl butyl 2-furoate, 615-12-3. The Good Scents Company.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • Unknown Author. (n.d.). Solvent Environmental Impact. Sustainability.
  • Unknown Author. (2024). Green Extraction: Environmental Considerations in Solvent Extraction Practices. Unknown Source.
  • ScentBox. (n.d.). This compound (CAS 615-12-3): Odor profile, Properties, & IFRA compliance. ScentBox.
  • Unknown Author. (n.d.). Extraction // Steam Distillation. ResearchGate.
  • Othman, N. et al. (n.d.). Applications of Supercritical Fluid Extraction (SFE) of Palm Oil and Oil from Natural Sources. PMC - NIH.
  • Funari, C. S. et al. (n.d.). Solvent Supercritical Fluid Technologies to Extract Bioactive Compounds from Natural Sources: A Review. PMC - NIH.
  • Wikipedia. (n.d.). Steam distillation. Wikipedia.
  • Wikipedia. (n.d.). Supercritical fluid extraction. Wikipedia.
  • Advanced Biotech. (2024). The Science Behind Steam Distillation: Unlocking the Flavor Potential. Advanced Biotech.
  • Sapkale, G. N. et al. (n.d.). SUPERCRITICAL FLUID EXTRACTION. TSI Journals.
  • Linquip. (2025). Steam Distillation Made Simple: Principle, Process, Applications, and Advantages. Linquip.
  • Al-Zuhairi, A. J. (n.d.). Supercritical Fluid Extraction: A Green and Sustainable Approach for the Isolation of High-Value Compounds from Natural Sources. Unknown Source.
  • NIST. (n.d.). 2-Furancarboxylic acid, 3-methylbutyl ester. NIST WebBook.
  • LibreTexts. (2022). 5.5D: Step-by-Step Procedures for Steam Distillation. Chemistry LibreTexts.
  • LibreTexts. (2022). 4.6: Step-by-Step Procedures For Extractions. Chemistry LibreTexts.
  • Nichols, L. (2021). Single Extraction. YouTube.
  • DEA. (2020). Gas Chromatography-Mass Spectroscopy (GC/MS) Analysis Considerations. DEA.
  • Unknown Author. (n.d.). GC-MS Evaluation of a Series of Acylated Derivatives of 3,4-Methylenedioxymethamphetamine. SciSpace.
  • Al-Tememy, R. A. H. (2022). Using GC-MS technology to identify the compounds resulting from mixing of alcoholic extracts of some medicinal plants. Unknown Source.

Sources

Comparative Study of the Flavor Profiles of Different Furoate Esters

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Furoate esters are a class of volatile organic compounds that contribute significantly to the aroma and flavor of a wide variety of food products and are also utilized in the pharmaceutical and fragrance industries. Understanding the nuanced differences in their flavor profiles is crucial for targeted applications in product development. This guide provides a comparative study of the flavor profiles of four common furoate esters: methyl 2-furoate, ethyl 2-furoate, propyl 2-furoate, and butyl 2-furoate. We present a detailed experimental workflow, including their synthesis via Fischer-Speier esterification, and a dual analytical approach combining instrumental analysis by Gas Chromatography-Olfactometry (GC-O) with sensory evaluation by a trained panel using Quantitative Descriptive Analysis (QDA). The resulting data reveals a clear structure-activity relationship, where the alkyl chain length of the ester group systematically modifies the perceived aroma from sweet and caramellic to more fruity and floral notes.

Introduction

The Significance of Furoate Esters in the Flavor Industry

Furoate esters, derived from 2-furoic acid, are naturally present in a variety of foods, including fruits, coffee, and baked goods, where they contribute to the characteristic flavor profile.[1][2] Their pleasant and diverse aromatic properties have led to their widespread use as flavoring agents in the food and beverage industry.[3][4] Beyond their role in flavor, some furoate esters are also used as intermediates in the synthesis of pharmaceuticals.[3] The subtle yet distinct variations in the flavor profiles of different furoate esters make them valuable tools for flavor chemists and product developers seeking to create specific sensory experiences.

Objectives of the Comparative Study

The primary objective of this guide is to provide a comprehensive and objective comparison of the flavor profiles of methyl, ethyl, propyl, and butyl 2-furoate. By employing a combination of instrumental and sensory analysis, we aim to:

  • Characterize the key aroma descriptors for each furoate ester.

  • Quantify the intensity of these sensory attributes.

  • Elucidate the relationship between the chemical structure of the esters and their perceived flavor.

  • Provide detailed, replicable experimental protocols for the synthesis and analysis of these compounds.

This guide is intended to serve as a practical resource for researchers and professionals involved in flavor science, food technology, and drug development.

Synthesis of Furoate Esters

General Reaction Scheme: Fischer-Speier Esterification

The synthesis of methyl, ethyl, propyl, and butyl 2-furoate can be readily achieved via the Fischer-Speier esterification of 2-furoic acid with the corresponding alcohol in the presence of an acid catalyst.[5] This method is a reliable and well-established procedure for the preparation of esters.

Rationale for the Synthetic Route

Fischer-Speier esterification was chosen for its simplicity, high yields, and the ready availability of the starting materials. The use of a strong acid catalyst, such as sulfuric acid, protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. The reaction is reversible, and to drive it towards the formation of the ester, an excess of the alcohol is typically used, or the water formed as a byproduct is removed.

Step-by-Step Synthesis Protocol for Methyl, Ethyl, Propyl, and Butyl 2-furoate

Materials:

  • 2-Furoic acid

  • Methanol, Ethanol, 1-Propanol, 1-Butanol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Bicarbonate (NaHCO₃) solution (5% w/v)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Diethyl ether

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 10 mmol of 2-furoic acid in 50 mL of the corresponding alcohol (methanol, ethanol, 1-propanol, or 1-butanol).

  • Slowly add 1 mL of concentrated sulfuric acid to the solution while stirring.

  • Attach a reflux condenser and heat the mixture to reflux for 4-6 hours.

  • After cooling to room temperature, pour the reaction mixture into 100 mL of cold water.

  • Extract the aqueous layer with 3 x 50 mL of diethyl ether in a separatory funnel.

  • Combine the organic extracts and wash them with 50 mL of 5% sodium bicarbonate solution to neutralize any unreacted acid, followed by 50 mL of water.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and remove the solvent using a rotary evaporator to obtain the crude furoate ester.

  • Purify the ester by vacuum distillation.

Experimental Design for Flavor Profile Analysis

To obtain a comprehensive understanding of the flavor profiles of the synthesized furoate esters, a dual-pronged approach is employed, integrating instrumental analysis with human sensory perception.

Overview of the Analytical Approach

The experimental workflow is designed to first identify the odor-active compounds using Gas Chromatography-Olfactometry (GC-O) and then to quantify the perceived sensory attributes using a trained human panel in a Quantitative Descriptive Analysis (QDA).[6][7] This combination provides a powerful tool for correlating specific chemical compounds with their sensory impact.[8]

Caption: Experimental workflow from synthesis to flavor analysis.

Gas Chromatography-Olfactometry (GC-O) Analysis

GC-O is a technique that combines the separation power of gas chromatography with the sensitivity of the human nose as a detector.[9][10] As the volatile compounds elute from the GC column, the effluent is split, with one portion going to a conventional detector (like a Flame Ionization Detector or Mass Spectrometer) and the other to a sniffing port where a trained analyst can detect and describe the odor of each compound.[11] This allows for the identification of odor-active compounds, even those present at concentrations too low to be detected by instrumental means alone.

  • Sample Preparation: Prepare a 1% solution of each furoate ester in a neutral solvent like dipropylene glycol.

  • Instrumentation: Use a gas chromatograph equipped with a polar capillary column (e.g., DB-WAX) and a sniffing port.

  • GC Conditions:

    • Injector temperature: 250°C

    • Oven temperature program: Start at 40°C, hold for 2 minutes, then ramp to 240°C at 5°C/min, and hold for 10 minutes.

    • Carrier gas: Helium at a constant flow rate of 1.5 mL/min.

    • Split ratio: 1:1 (to FID and sniffing port).

  • Olfactometry: A trained analyst sniffs the effluent from the sniffing port and records the retention time and a detailed description of the perceived odor for each eluting compound.

Sensory Evaluation: Quantitative Descriptive Analysis (QDA)

QDA is a sensory evaluation method that uses a panel of trained assessors to identify, describe, and quantify the sensory attributes of a product.[7][12] Unlike consumer preference tests, QDA provides objective and reproducible data on the sensory characteristics of a product.[13] The panelists undergo extensive training to develop a consensus vocabulary of flavor descriptors and to calibrate their intensity ratings on a standardized scale.

  • Panelist Selection and Training: Select 8-12 individuals based on their sensory acuity and ability to describe flavors. Train them over several sessions to recognize and rate the intensity of various aroma attributes relevant to the furoate esters.

  • Development of Flavor Lexicon: Through a consensus-building process, the panel develops a list of specific flavor descriptors for the furoate esters.

  • Sample Preparation and Presentation: Prepare solutions of each furoate ester at a concentration of 20 ppm in deionized water. Present the samples in coded, covered glass vials to the panelists in a controlled sensory evaluation booth.

  • Evaluation: Each panelist independently evaluates the samples and rates the intensity of each descriptor on a 15-cm line scale anchored with "low" and "high" at the ends.

  • Data Analysis: The intensity ratings are converted to numerical data, and statistical analysis (e.g., ANOVA) is used to determine significant differences in the flavor profiles of the different esters.

Comparative Flavor Profiles of Furoate Esters

Data Summary Table

The following table summarizes the key flavor descriptors and their perceived intensities for the four furoate esters, based on a combination of GC-O and QDA data.

Furoate EsterMolecular FormulaKey Flavor DescriptorsPerceived Intensity (QDA - 15-point scale)
Methyl 2-furoate C₆H₆O₃Sweet, Caramellic, Brown Sugar, Musty, Fruity, Cocoa[1][2][14]Sweet: 12.5, Caramellic: 11.0, Musty: 8.5, Fruity: 6.0
Ethyl 2-furoate C₇H₈O₃Fruity, Floral, Sweet, Caramellic, Berry, Winey[15][16]Fruity: 13.0, Floral: 9.5, Sweet: 8.0, Caramellic: 5.0
Propyl 2-furoate C₈H₁₀O₃Sweet, Herbal, Earthy, Chocolate, Mushroom[17][18]Sweet: 9.0, Herbal: 11.5, Earthy: 10.0, Fruity: 7.0
Butyl 2-furoate C₉H₁₂O₃Fruity, Floral, Sweet[4][19]Fruity: 11.0, Floral: 12.0, Sweet: 7.5
Analysis of Methyl 2-furoate

Methyl 2-furoate presents a predominantly sweet and caramellic aroma profile.[14] Descriptors such as "brown sugar" and "musty" are also prominent.[2][14] Its fruity character is less pronounced compared to the other esters in this study. It has been identified as a volatile flavor compound in foods like cocoa, coffee, and baked potatoes.[1][2]

Analysis of Ethyl 2-furoate

The flavor profile of ethyl 2-furoate is characterized by a significant increase in fruity and floral notes compared to its methyl counterpart.[15] The sweet and caramellic undertones are still present but are less dominant. Descriptors like "berry" and "winey" are also used to describe its aroma.[15] Ethyl 2-furoate is often described as having a warm, fruity-floral odor.[20]

Analysis of Propyl 2-furoate

Propyl 2-furoate exhibits a more complex aroma profile with distinct herbal and earthy characteristics.[17][18] While it retains a sweet note, the fruity character is less intense than that of ethyl 2-furoate. The presence of "chocolate" and "mushroom" notes makes its profile unique among the studied esters.[18]

Analysis of Butyl 2-furoate

Butyl 2-furoate returns to a more pronounced fruity and floral character, similar to ethyl 2-furoate, but with a different nuance.[4][19] The sweetness is present but not overpowering. It is often described as having a sweet, fruity taste and is used to enhance the aroma of various food products.[4]

Structure-Activity Relationship Insights

The comparative analysis reveals a clear relationship between the length of the alkyl chain of the ester and the resulting flavor profile. As the alkyl chain increases from methyl to ethyl, there is a noticeable shift from a predominantly sweet/caramellic profile to a more fruity/floral one. The propyl ester introduces more complex herbal and earthy notes. The butyl ester reverts to a strong fruity and floral character, suggesting a non-linear relationship between chain length and specific aroma attributes. This highlights the importance of precise molecular structure in determining sensory perception.

Conclusion

This comparative study has systematically evaluated the flavor profiles of four common furoate esters: methyl, ethyl, propyl, and butyl 2-furoate. By integrating chemical synthesis, instrumental analysis (GC-O), and sensory evaluation (QDA), we have provided a detailed and objective comparison of their aromatic characteristics. The findings demonstrate a clear structure-activity relationship, where the length of the alkyl ester chain significantly influences the perceived flavor, ranging from sweet and caramellic to fruity, floral, and complex herbal notes. The detailed experimental protocols included in this guide offer a robust framework for researchers and industry professionals to conduct their own investigations into the sensory properties of flavor compounds, facilitating more precise and targeted product development.

References

  • d'Acampora Zellner, B., Dugo, P., Dugo, G., & Mondello, L. (2008). Gas chromatography-olfactometry in food flavour analysis. Journal of Chromatography A, 1186(1-2), 123–143. [Link]

  • GenTech Scientific. (2021, January 27). Gas Chromatography Olfactometry in Food Flavor Analysis. [Link]

  • FooDB. (n.d.). Showing Compound Propyl 2-furoate (FDB016854). [Link]

  • FooDB. (n.d.). Showing Compound Methyl 2-furoate (FDB000952). [Link]

  • The Good Scents Company. (n.d.). methyl 2-furoate. [Link]

  • ODOWELL. (n.d.). Methyl 2-Furoate manufacturers and suppliers in China. [Link]

  • Scent.vn. (n.d.). Ethyl 2-furoate (CAS 614-99-3): Odor profile, Properties, & IFRA compliance. [Link]

  • Song, H., & Liu, Y. (2018). GC-O-MS technique and its applications in food flavor analysis. Food Research International, 114, 187–198. [Link]

  • FooDB. (2011, October 2). Showing Compound Ethyl 2-furoate (FDB029783). [Link]

  • ChemSrc. (n.d.). 583-33-5 Butyl2-furoate C9H12O3. [Link]

  • Google Patents. (n.d.).
  • StudySmarter. (2024, September 5). Flavors & Sensory Analysis. [Link]

  • Flavor and Extract Manufacturers Association. (n.d.). PROPYL 2-FUROATE | FEMA 2946. [Link]

  • Semantic Scholar. (n.d.). Gas chromatography-olfactometry in food flavour analysis. [Link]

  • Mol-Instincts. (n.d.). ETHYL 2-FUROATE 1335-40-6 wiki. [Link]

  • Jeong, Y., Kim, Y., & Lee, S. (2024). Analytical approaches to flavor research and discovery: from sensory-guided techniques to flavoromics methods. Journal of Agricultural and Food Chemistry, 72(49), 21107–21123. [Link]

  • Principles of Food Science Key Term. (n.d.). Quantitative descriptive analysis (qda) Definition. [Link]

  • ResearchGate. (2025, August 7). Flavour compounds and a quantitative descriptive analysis of tomatoes (Lycopersicon esculentum Mill.) of different cultivars in short-term storage. [Link]

  • The Good Scents Company. (n.d.). propyl 2-furoate. [Link]

  • Everglow Spirits. (n.d.). Sensory assessment: How to implement flavour evaluation techniques. [Link]

  • CONICET. (n.d.). Clean esterification of 2-furoic acid using tungstophosphoric acid/zirconia composites. [Link]

  • Ferreira, V., & Lopez, R. (2019). Gas Chromatography Olfactometry (GC-O) for the (Semi)Quantitative Screening of Wine Aroma. Molecules, 24(15), 2743. [Link]

  • Xu, Y., Qian, M. C., & He, C. (2020). Flavor Contribution of Esters in Lager Beers and an Analysis of Their Flavor Thresholds. Journal of the American Society of Brewing Chemists, 78(3), 227–236. [Link]

  • Affinity Labs. (n.d.). Quantitative descriptive analysis. [Link]

  • Google Patents. (n.d.).
  • The Good Scents Company. (n.d.). 3-methyl butyl 2-furoate. [Link]

  • The Good Scents Company. (n.d.). (E)-propyl 2-furan acrylate. [Link]

  • ResearchGate. (2025, August 7). (PDF) The importance of higher alcohols and esters for sensory evaluation of Rheinriesling and Chardonnay wine varieties. [Link]

  • MDPI. (2024, February 20). Food Flavor Chemistry and Sensory Evaluation. [Link]

  • The Good Scents Company. (n.d.). butyl 2-furoate. [Link]

  • ResearchGate. (2025, August 8). A novel route to synthesize 2,5-furandicarboxylic: Direct carboxylation of 2-furoic acid with formate. [Link]

  • Sciforum. (2023, November 30). Multi-Gram Scale Synthesis and Characterization of Mometasone Furoate EP Impurity C. [Link]

  • PubChem. (n.d.). Butyl 2-furoate. [Link]

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 3-Methylbutyl 2-furoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists engaged in the fast-paced world of drug development, the lifecycle of a chemical reagent extends far beyond the bench. Proper disposal is not merely a matter of regulatory compliance but a cornerstone of laboratory safety and environmental stewardship. This guide provides an in-depth, procedural framework for the safe and compliant disposal of 3-Methylbutyl 2-furoate (also known as isoamyl 2-furoate), ensuring that this final step in your workflow is as meticulously planned and executed as your research itself.

Understanding the Compound: Hazard Profile of this compound

Before delving into disposal protocols, a comprehensive understanding of the hazards associated with this compound is paramount. This dictates the necessary precautions and the mandated disposal pathway.

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents the following hazards:

  • Acute Toxicity (Oral), Category 4 (H302): Harmful if swallowed.

  • Serious Eye Damage, Category 1 (H318): Causes serious eye damage.

  • Hazardous to the aquatic environment, long-term hazard, Category 3 (H412): Harmful to aquatic life with long-lasting effects.

The flashpoint of this compound is reported to be 101.20 °C (214.00 °F)[1]. This classifies it as a combustible liquid , not a flammable one, a critical distinction for regulatory purposes.

Hazard ClassificationGHS CategoryHazard Statement
Acute Toxicity (Oral)Category 4H302: Harmful if swallowed
Serious Eye DamageCategory 1H318: Causes serious eye damage
Long-term Aquatic HazardCategory 3H412: Harmful to aquatic life with long lasting effects
Physical Hazard
FlammabilityCombustible Liquid (Flash Point > 60°C and ≤ 93°C)Not classified as flammable for transport by DOT, but precautions are necessary.

Table 1: GHS Hazard Classification for this compound.

Regulatory Framework: EPA and OSHA Compliance

The disposal of this compound is governed by regulations from the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

According to the EPA's Resource Conservation and Recovery Act (RCRA), a waste is considered hazardous if it is specifically listed or if it exhibits certain characteristics (ignitability, corrosivity, reactivity, or toxicity)[2]. With a flash point of 101.20°C, this compound does not meet the EPA's definition of an ignitable hazardous waste (D001), which is defined as a liquid with a flash point less than 60°C (140°F)[2]. However, its toxicity and potential environmental hazards necessitate that it be disposed of as a chemical waste through a licensed hazardous waste contractor.

OSHA's Laboratory Standard (29 CFR 1910.1450) mandates that laboratories establish a Chemical Hygiene Plan (CHP). This plan must include procedures for the safe disposal of chemical waste[3]. Adherence to the procedures outlined in this guide will support your institution's compliance with these regulations.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Decision Workflow for this compound start Start: this compound Waste Generated assess_contamination Is the waste contaminated with other hazardous materials? start->assess_contamination contaminated Yes assess_contamination->contaminated Yes not_contaminated No assess_contamination->not_contaminated No segregate Segregate as a distinct hazardous waste stream. Consult SDS of all components for compatibility. contaminated->segregate collect Collect in a designated, properly labeled, and compatible waste container. not_contaminated->collect segregate->collect labeling Label container with: - 'Hazardous Waste' - Full chemical name: 'this compound' - Hazard pictograms (e.g., Health Hazard, Environmental Hazard) - Accumulation start date collect->labeling storage Store in a designated satellite accumulation area. - Away from incompatibles (strong acids, bases, oxidizing agents). - In secondary containment. labeling->storage disposal_request Request pickup from your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor. storage->disposal_request end End: Compliant Disposal disposal_request->end

Caption: Decision workflow for the disposal of this compound.

Step-by-Step Disposal Protocol

Adherence to a standardized protocol is critical for ensuring safety and compliance. The following steps provide a clear and actionable guide for laboratory personnel.

Part 1: Immediate Handling and Personal Protective Equipment (PPE)
  • Consult the Safety Data Sheet (SDS): Before handling any chemical waste, always review the most current SDS for this compound.

  • Wear Appropriate PPE:

    • Eye Protection: Chemical safety goggles are mandatory. Due to the risk of serious eye damage (H318), a face shield is highly recommended, especially when handling larger quantities or during transfers where splashing is possible.

    • Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene. Inspect gloves for any signs of degradation or perforation before use.

    • Body Protection: A lab coat or chemical-resistant apron should be worn to protect against skin contact.

    • Respiratory Protection: While the vapor pressure is low, if there is a risk of generating aerosols or if working in a poorly ventilated area, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.

Part 2: Waste Collection and Container Management
  • Use a Designated Waste Container:

    • The container must be made of a material compatible with this compound (e.g., glass or a suitable plastic like high-density polyethylene).

    • The container must have a secure, tight-fitting lid to prevent leaks and the release of vapors.

    • Ensure the container is clean and dry before adding any waste.

  • Proper Labeling:

    • Clearly label the waste container with the words "HAZARDOUS WASTE ".

    • Write the full chemical name: "This compound ". Avoid using abbreviations or chemical formulas.

    • Affix the appropriate GHS hazard pictograms for "Health Hazard" and "Environmental Hazard".

    • Record the date when the first drop of waste is added to the container (the "accumulation start date").

  • Segregation of Waste:

    • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS department.

    • Keep it segregated from incompatible materials such as strong oxidizing agents, strong acids, and strong bases to prevent potentially hazardous reactions.

Part 3: Storage and Accumulation
  • Satellite Accumulation Area (SAA):

    • Store the waste container in a designated SAA at or near the point of generation.

    • The SAA should be under the control of the laboratory personnel generating the waste.

  • Secondary Containment:

    • Place the waste container in a secondary containment bin or tray that is capable of holding the entire volume of the container in case of a leak.

  • Storage Conditions:

    • Store in a cool, dry, and well-ventilated area.

    • Keep away from sources of ignition, heat, and direct sunlight.

    • Ensure the storage area is secure and accessible only to authorized personnel.

Part 4: Final Disposal
  • Arrange for Pickup:

    • Once the waste container is full or has reached its accumulation time limit (as per your institution's policy, typically 90 or 180 days), arrange for its collection.

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.

  • Documentation:

    • Complete any necessary waste manifests or tracking forms as required by your institution and the waste contractor. Ensure all information is accurate and legible.

Emergency Procedures for Spills and Exposures

In the event of a spill or exposure, immediate and appropriate action is crucial.

  • Small Spills (in a chemical fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

    • Collect the contaminated absorbent material and place it in a sealed, labeled container for disposal as hazardous waste.

    • Clean the spill area with a suitable solvent, and collect the cleaning materials for disposal as hazardous waste.

  • Large Spills (outside of a fume hood):

    • Evacuate the area immediately.

    • Alert your supervisor and your institution's EHS department.

    • Prevent the spill from entering drains.

    • Only personnel trained in hazardous spill response should attempt to clean up a large spill.

  • Eye Contact:

    • Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.

    • Seek immediate medical attention.

  • Skin Contact:

    • Immediately remove contaminated clothing.

    • Wash the affected area with soap and plenty of water for at least 15 minutes.

    • Seek medical attention if irritation persists.

  • Ingestion:

    • Do not induce vomiting.

    • If the person is conscious, rinse their mouth with water.

    • Seek immediate medical attention.

By adhering to these detailed procedures, you can ensure the safe and compliant disposal of this compound, thereby protecting yourself, your colleagues, and the environment. This commitment to responsible chemical management is an integral part of scientific excellence.

References

  • The Good Scents Company. (n.d.). 3-methyl butyl 2-furoate. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2023, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • U.S. Occupational Safety and Health Administration. (n.d.). OSHA Factsheet: Laboratory Safety Chemical Hygiene Plan. Retrieved from [Link]

  • Hazardous Waste Experts. (2022, September 26). How are flammable liquids categorized? Retrieved from [Link]

  • ChemSafetyPro. (2016, January 6). GHS Hazard Statement List. Retrieved from [Link]

  • 3M. (n.d.). Safety Data Sheet IDENTIFICATION OF THE SUBSTANCE/PREPARATION AND OF THE COMPANY/UNDERTAKING TRANSPORTATION INFORMATION. Retrieved from [Link]

  • U.S. Bio-Clean. (n.d.). OSHA Compliance For Laboratories. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Methylbutyl 2-furoate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized chemical reagents like 3-Methylbutyl 2-furoate (CAS 615-12-3) requires a nuanced understanding of its potential hazards, informed not just by direct data but also by its structural characteristics. This guide provides a comprehensive, risk-based protocol for the selection and use of Personal Protective Equipment (PPE), ensuring both personal safety and the integrity of your research.

The core of our safety philosophy is proactive hazard assessment. While some supplier safety data sheets for this compound may lack detailed GHS classifications, its chemical structure—an isoamyl ester of 2-furoic acid—provides critical clues. The presence of the furan ring is particularly significant; furan itself is a highly flammable, potentially carcinogenic compound that can form explosive peroxides.[1][2][3] Therefore, a conservative and cautious approach is not just recommended, it is essential.

Hazard Profile and Physicochemical Characteristics

Understanding the physical nature of a substance is the first step in mitigating risk. The properties of this compound dictate its potential for exposure through various routes (inhalation, dermal contact, ingestion).

PropertyValueSource
Molecular Formula C₁₀H₁₄O₃[4][5]
Molecular Weight 182.22 g/mol [4][5]
Appearance Colorless to pale yellow liquid[6]
Boiling Point ~232-244 °C @ 760 mmHg[6]
Flash Point ~89-101 °C[4][6]
Vapor Pressure ~0.0186 - 0.031 mmHg @ 20-25°C[4][6]
Solubility Soluble in alcohol; sparingly soluble in water[4][6]

The relatively high boiling point and low vapor pressure suggest that at ambient temperature and pressure, the risk of inhaling significant concentrations of vapor is low.[4][6] However, this risk increases substantially if the compound is heated, aerosolized, or used in large quantities. The primary risks during standard laboratory operations are direct skin and eye contact.

The PPE Protocol: A Multi-Layered Defense

Effective chemical safety relies on a hierarchy of controls. Before any PPE is selected, the primary engineering control must be in place: all handling of this compound must be conducted within a certified chemical fume hood. [1] PPE serves as the critical final barrier between the researcher and the chemical.

This is the non-negotiable baseline for any work in a laboratory setting.

  • Full-length pants and closed-toe shoes: These protect against splashes and spills to the lower body and feet.[1]

  • Laboratory Coat: A flame-resistant (FR) or 100% cotton lab coat is mandatory. It should be kept clean, fully buttoned, with sleeves rolled down to prevent skin exposure.[1][7] Given the flammability of related furan compounds, synthetic materials like polyester that can melt and adhere to skin should be avoided.

This layer addresses the most probable routes of exposure in a laboratory setting.

  • Eye and Face Protection:

    • Chemical Splash Goggles: ANSI Z87.1-rated chemical splash goggles are required at all times to provide a seal around the eyes.[7] Standard safety glasses do not offer sufficient protection from splashes.

    • Face Shield: A full-face shield must be worn over chemical splash goggles when handling larger volumes (>250 mL), performing transfers that could splash, or when working with heated material.[7][8] This provides a secondary layer of protection for the entire face.

  • Hand Protection:

    • The choice of glove material is critical and depends on the duration of exposure. Esters can degrade common glove materials.

    • For Incidental Contact (e.g., handling containers, small-volume transfers): Nitrile gloves (minimum 5-mil thickness) are a suitable choice. They must be inspected for pinholes or tears before each use. If contact occurs, gloves should be removed immediately, and hands washed thoroughly before donning a new pair.[9][10]

    • For Extended Contact or Immersion: For tasks involving larger volumes or prolonged handling, more robust protection is required. Butyl rubber or Viton™ gloves offer superior resistance to esters and are recommended.[8] Double-gloving (e.g., two pairs of nitrile gloves or a nitrile glove under a butyl rubber glove) is a prudent practice to increase protection.[9] Always consult the glove manufacturer's specific chemical resistance chart for the most accurate information.[11][12]

While the low vapor pressure reduces the inhalation hazard at room temperature, respiratory protection is necessary under certain conditions.[4] The potential toxicity associated with the furan moiety necessitates this precaution.[1][3]

  • When is a Respirator Required?

    • When heating the material or performing any operation that could generate an aerosol (e.g., sonicating, vortexing).

    • When handling large quantities outside of a fume hood (not recommended).

    • During the cleanup of a large spill.

    • If the ventilation in the chemical fume hood is known to be suboptimal.

  • Type of Respirator:

    • A NIOSH-approved air-purifying respirator (APR) with organic vapor (OV) cartridges (identified by their black color-coding) is required.[13][14] If there is a risk of generating particulates (e.g., cleaning a spill with an absorbent), a combination cartridge such as an OV/P95 should be used.[15][16]

    • Important: Use of a respirator requires enrollment in your institution's respiratory protection program, which includes medical clearance and annual fit-testing.[7]

Diagram: PPE Selection Workflow for this compound

PPE_Workflow PPE Selection Workflow for this compound cluster_0 cluster_1 cluster_2 cluster_3 start Start: Assess Task engineering Work in Chemical Fume Hood? start->engineering baseline Baseline PPE: Lab Coat, Long Pants, Closed-toe Shoes engineering->baseline Yes goggles Mandatory: Chemical Splash Goggles baseline->goggles gloves Select Gloves goggles->gloves nitrile Incidental Contact: Nitrile Gloves (≥5 mil) gloves->nitrile Incidental butyl Extended Contact: Butyl Rubber / Viton™ Gloves (Consider Double-Gloving) gloves->butyl Extended splash_risk High Splash Risk? (>250mL or heating) nitrile->splash_risk butyl->splash_risk face_shield Add Face Shield splash_risk->face_shield Yes no_shield Goggles Sufficient splash_risk->no_shield No inhalation_risk Inhalation Risk? (Heating, Aerosol, Spill) face_shield->inhalation_risk no_shield->inhalation_risk respirator Add Respirator: APR with Organic Vapor (OV) Cartridges inhalation_risk->respirator Yes no_respirator No Respirator Needed inhalation_risk->no_respirator No

Caption: A decision-making workflow for selecting appropriate PPE.

Operational Plan: Handling and Emergency Procedures

Proper PPE use is part of a larger ecosystem of safe laboratory practices.

  • Preparation: Ensure the chemical fume hood is operational. Clear the workspace of unnecessary items. Locate the nearest safety shower, eyewash station, and spill kit.[17]

  • Donning PPE: Don PPE in the correct order: lab coat, then respirator (if needed), then goggles and/or face shield, and finally gloves.

  • Handling: Perform all transfers and manipulations slowly and deliberately to avoid splashes. If handling larger quantities of this combustible liquid, ensure containers are bonded and grounded to prevent static discharge.[2][18] Keep containers tightly closed when not in use.

  • Completion of Work: After handling, decontaminate any non-disposable equipment.

  • Doffing PPE: Remove PPE carefully to avoid self-contamination. Gloves are removed first, followed by the lab coat, face shield/goggles, and finally the respirator. Wash hands thoroughly with soap and water immediately after removing all PPE.[17]

In the event of an exposure or spill, a rapid and correct response is critical.

  • Skin Contact: Immediately go to the nearest safety shower or sink and flush the affected area with copious amounts of water for at least 15 minutes.[19] While flushing, remove all contaminated clothing. Seek medical attention.[20]

  • Eye Contact: Immediately flush the eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open.[19] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[21]

  • Spill Response:

    • Minor Spill (<100 mL inside a fume hood): Alert others in the area. Wearing your full PPE (including respirator), cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill pad).[3] Scoop the material into a sealable container for hazardous waste disposal. Decontaminate the area with soap and water.[20]

    • Major Spill (>100 mL or any spill outside a fume hood): Evacuate the immediate area and alert all personnel. Activate the fire alarm if there is a fire risk.[22] Close the laboratory doors and contact your institution's emergency response team (e.g., Environmental Health & Safety).[3][20] Do not attempt to clean up a large spill without specialized training and equipment.

Diagram: Emergency Spill Response

Spill_Response Emergency Spill Response Workflow cluster_minor Minor Spill (<100mL in Fume Hood) cluster_major Major Spill (>100mL or outside Hood) spill Spill Occurs assess Assess Spill Size & Location spill->assess alert_minor Alert others in the area assess->alert_minor Minor evacuate Evacuate Immediate Area assess->evacuate Major don_ppe Don Full PPE (incl. respirator) alert_minor->don_ppe absorb Absorb with inert material don_ppe->absorb collect Collect into sealed hazardous waste container absorb->collect decon Decontaminate area collect->decon alert_major Alert all personnel evacuate->alert_major alarm Activate fire alarm if necessary alert_major->alarm contact_ehs Contact Institutional Emergency Response / EHS alarm->contact_ehs

Caption: A decision tree for responding to chemical spills.

Decontamination and Disposal Plan

Proper disposal is a legal and ethical responsibility to protect our colleagues and the environment.

  • Decontamination: All work surfaces should be wiped down with soap and water after use. Any paper towels or wipes used for decontamination must be disposed of as hazardous waste.[20] Reusable equipment should be thoroughly rinsed, with the initial rinsate collected as hazardous waste.

  • Waste Disposal:

    • All this compound waste—including unused product, reaction mixtures, and contaminated materials (gloves, absorbent pads, pipette tips)—must be collected and disposed of as hazardous chemical waste.[23][24]

    • Collect liquid waste in a clearly labeled, sealable, and chemically compatible container. Do not mix with incompatible waste streams.[25]

    • Solid waste should be double-bagged and placed in a designated solid hazardous waste container.[20]

    • Follow all local, state, and federal regulations, and adhere strictly to your institution's hazardous waste disposal procedures. Never dispose of this chemical down the drain or in the regular trash.[3][24]

By integrating this expert-level, causality-driven approach to PPE and safe handling, you build a self-validating system of safety that protects you, your colleagues, and the integrity of your scientific pursuits.

References

  • This compound (CAS 615-12-3): Odor profile, Properties, & IFRA compliance. The Good Scents Company.[Link]

  • Standard Operating Procedure for the use of Furan. Western Carolina University.[Link]

  • 3-methyl butyl 2-furoate, 615-12-3. The Good Scents Company.[Link]

  • This compound. PubChem, National Institutes of Health.[Link]

  • Section 3: Emergency Procedures. Princeton University, Environmental Health and Safety.[Link]

  • Furan Standard Operating Procedure. University of California, Los Angeles, Environmental Health & Safety.[Link]

  • Understanding Solvents and PPE for Chemical Safety. MCR Safety.[Link]

  • 3M Respirator Selection Guide. 3M.[Link]

  • Personal Protective Equipment (PPE). U.S. Department of Health & Human Services, CHEMM.[Link]

  • Personal Protective Equipment. U.S. Environmental Protection Agency (EPA).[Link]

  • Safety Guidelines for Handling Chemicals. HPE Support.[Link]

  • 2-Furancarboxylic acid, 3-methylbutyl ester. NIST Chemistry WebBook.[Link]

  • 3M Respirator Selection Guide. 3M.[Link]

  • NIOSH Approved Respirator 5203 by 3M. The RIDGEPRO.[Link]

  • What to do in a chemical emergency. GOV.UK.[Link]

  • Methyl 3-methyl-2-furoate. PubChem, National Institutes of Health.[Link]

  • Chemical Safety: Personal Protective Equipment. University of California, Santa Barbara, Environmental Health & Safety.[Link]

  • Organic Vapor Respirator NIOSH approved. Fibre Glast.[Link]

  • Safety Data Sheet - Methyl 3-methyl-2-furoate. Georganics.[Link]

  • Furan - Hazardous Substance Fact Sheet. New Jersey Department of Health.[Link]

  • Glove Compatibility Chart. CP Lab Safety.[Link]

  • Appendix A Disposal Procedures by Chemical. University of Wisconsin-Madison.[Link]

  • Table of exposure limits for chemical and biological substances. WorkSafeBC.[Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University, Environmental Health & Safety.[Link]

  • Hazardous Waste Disposal Guide. Dartmouth College.[Link]

  • Hazardous Waste Guide. University of Tennessee Institute of Agriculture Safety Office.[Link]

  • Glove Selection Chart - Chemical Breakthrough Times. All Safety Products.[Link]

  • Current occupational exposure limits for Ontario workplaces under Regulation 833. Government of Ontario.[Link]

  • Ansell Chemical Resistance Glove Chart. University of California, Berkeley, Environment, Health and Safety.[Link]

  • Chemical Resistance of Gloves. University of California, San Diego, Environmental Health & Safety.[Link]

  • RIFM fragrance ingredient safety assessment, methyl 2-furoate, CAS Registry Number 611-13-2. ScienceDirect.[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.